molecular formula C30H50O B1674476 Lanosterol CAS No. 79-63-0

Lanosterol

货号: B1674476
CAS 编号: 79-63-0
分子量: 426.7 g/mol
InChI 键: CAHGCLMLTWQZNJ-BQNIITSRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lanosterol is a tetracyclic triterpenoid that is lanosta-8,24-diene substituted by a beta-hydroxy group at the 3beta position. It is the compound from which all steroids are derived. It has a role as a bacterial metabolite, a plant metabolite, a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is a 3beta-sterol, a tetracyclic triterpenoid and a 14alpha-methyl steroid. It derives from a hydride of a lanostane.
This compound has been reported in Camellia sinensis, Dictyuchus monosporus, and other organisms with data available.
Lanosterin is a metabolite found in or produced by Saccharomyces cerevisiae.
A triterpene that derives from the chair-boat-chair-boat folding of 2,3-oxidosqualene. It is metabolized to CHOLESTEROL and CUCURBITACINS.

属性

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGCLMLTWQZNJ-BQNIITSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040744
Record name Lanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79-63-0
Record name Lanosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanosterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name lanosterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lanosterol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LANOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J05Z83K3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.5 °C
Record name Lanosterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03696
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Lanosterol Biosynthesis Pathway in Mammalian Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of lanosterol is a critical juncture in the intricate choreography of mammalian cholesterol biosynthesis. This pathway, a testament to elegant enzymatic control, transforms the linear isoprenoid squalene (B77637) into the foundational tetracyclic sterol scaffold from which cholesterol and other vital steroids are derived. Understanding the nuances of this pathway—its enzymatic players, their kinetics, subcellular localization, and regulatory networks—is paramount for researchers in metabolic diseases, oncology, and neurobiology, as well as for professionals engaged in the discovery and development of novel therapeutics targeting this crucial metabolic axis. This in-depth technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in mammalian cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved processes to facilitate a deeper understanding and further investigation into this fundamental biological process.

Introduction to the this compound Biosynthesis Pathway

The this compound biosynthesis pathway is a segment of the broader cholesterol biosynthesis pathway, commencing with the cyclization of (S)-2,3-oxidosqualene and culminating in the formation of this compound.[1][2] This transformation is a pivotal step, as it marks the genesis of the sterol nucleus.[3] The pathway is primarily localized to the endoplasmic reticulum (ER), where the key enzymes are embedded within or associated with the ER membrane.[1][3] Dysregulation of this pathway has been implicated in a variety of pathological conditions, underscoring its importance as a potential therapeutic target.[4]

The core of the this compound biosynthesis pathway involves three key enzymes that sequentially convert the linear squalene molecule into the tetracyclic this compound. This guide will focus on these central enzymatic steps, providing a detailed examination of their function, regulation, and the experimental techniques used to study them.

Core Enzymes of the this compound Biosynthesis Pathway

The conversion of squalene to this compound is a three-step enzymatic cascade:

  • Squalene Monooxygenase (Squalene Epoxidase) : This enzyme catalyzes the stereospecific epoxidation of squalene to (S)-2,3-oxidosqualene, the first oxygenation step in sterol biosynthesis.[3][5]

  • This compound Synthase (Oxidosqualene Cyclase) : This enzyme orchestrates a complex and remarkable cyclization of (S)-2,3-oxidosqualene to produce the tetracyclic intermediate, this compound.[1][3]

The regulation of these enzymes is tightly controlled to maintain cholesterol homeostasis. For instance, the stability of squalene monooxygenase is regulated by cellular sterol levels through a feedback mechanism.[6]

Subcellular Localization

There is a consensus in the literature that the enzymes of the this compound biosynthesis pathway are primarily located in the endoplasmic reticulum (ER).[3] HMG-CoA reductase, a key regulatory enzyme upstream of this specific pathway, is also an ER-resident protein.[3] While some studies have suggested a potential peroxisomal localization for certain enzymes in the broader cholesterol synthesis pathway, the core this compound synthesis machinery is firmly associated with the ER membrane.[3] This localization is crucial for the efficient channeling of lipophilic substrates and intermediates within the membrane environment.

Quantitative Data on the this compound Biosynthesis Pathway

The following tables summarize key quantitative data related to the core enzymes and intermediates of the this compound biosynthesis pathway. It is important to note that these values can vary depending on the specific mammalian species, tissue, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateOrganism/TissueKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
HMG-CoA Reductase HMG-CoAHuman4Value not consistently reported~10⁵[7]
Squalene Synthase Farnesyl pyrophosphateMammalianData not consistently available in searchesData not consistently available in searchesData not consistently available in searches[8]
Squalene Monooxygenase SqualeneHumanValue not consistently reportedValue not consistently reportedValue not consistently reported[9]
This compound Synthase (S)-2,3-OxidosqualeneMammalianData not consistently available in searchesData not consistently available in searchesData not consistently available in searches[1]

Table 2: Concentrations of Key Pathway Intermediates in Mammalian Cells

IntermediateCell TypeConcentration (ng/mL per 10⁷ cells)Reference(s)
This compound HepG2~5-15[10]
Dihydrothis compound HepG2~2-8[10]
Zymosterol HepG2~1-5[10]
Desmosterol HepG2~10-30[10]
Lathosterol Human Plasma1.37-5.79 µg/mL[11]
This compound Human Plasma0.303-1.02 µg/mL[11]
Desmosterol Human Plasma0.461-1.53 µg/mL[11]

Note: Concentrations can vary significantly based on cell type, culture conditions, and analytical methods.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Subcellular Fractionation for Microsome Isolation

To study the ER-localized enzymes of the this compound pathway, it is essential to first isolate the microsomal fraction from mammalian cells or tissues.

Protocol: Microsome Isolation via Differential Centrifugation [12]

  • Sample Preparation :

    • For tissues: Homogenize fresh or thawed tissue (e.g., liver) in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) containing protease inhibitors.[12]

    • For cultured cells: Harvest cells, wash with ice-cold PBS, and resuspend the cell pellet in homogenization buffer. Lyse the cells using a Dounce homogenizer or sonication on ice.[12]

  • Initial Centrifugation : Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[12]

  • Collection of Post-Mitochondrial Supernatant (S9 fraction) : Carefully collect the supernatant, which is the S9 fraction containing the cytosol and microsomes.[12]

  • Ultracentrifugation : Transfer the S9 fraction to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction.

  • Washing and Storage : Gently wash the microsomal pellet with homogenization buffer and resuspend in a suitable storage buffer (e.g., containing glycerol) for storage at -80°C.

Enzyme Activity Assays

Protocol: Squalene Monooxygenase Activity Assay (adapted from radiolabeling methods) [5]

  • Reaction Mixture : Prepare a reaction mixture containing microsomal protein, NADPH, FAD, and a buffer system (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Substrate Addition : Initiate the reaction by adding the substrate, [¹⁴C]-squalene, emulsified with a detergent like Tween 80.

  • Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction : Stop the reaction by adding a solution of alcoholic KOH. Saponify the mixture to hydrolyze lipids and then extract the non-saponifiable lipids (containing squalene and its metabolites) with an organic solvent like hexane (B92381) or petroleum ether.

  • Analysis : Separate the extracted lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification : Quantify the amount of [¹⁴C]-2,3-oxidosqualene formed using liquid scintillation counting or a phosphorimager. The specific activity is then calculated based on the amount of product formed per unit time per milligram of microsomal protein.

Protocol: this compound Synthase Activity Assay (adapted from radiolabeling methods) [13]

  • Reaction Mixture : Prepare a reaction mixture containing microsomal protein and a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Substrate Addition : Initiate the reaction by adding [¹⁴C]-2,3-oxidosqualene as the substrate.

  • Incubation : Incubate the reaction at 37°C for a specified time.

  • Reaction Termination and Extraction : Stop the reaction and extract the lipids as described for the squalene monooxygenase assay.

  • Analysis : Separate the lipid extract by TLC or HPLC to resolve this compound from the substrate and other potential byproducts.

  • Quantification : Quantify the amount of [¹⁴C]-lanosterol produced using liquid scintillation counting. Calculate the specific activity of the enzyme.

Quantification of Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of sterol intermediates.

Protocol: LC-MS/MS Analysis of this compound and Other Sterols [11][14]

  • Sample Preparation (Lipid Extraction) :

    • To a cell pellet or plasma sample, add an internal standard (e.g., deuterated this compound).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or hexane/isopropanol to extract the lipids.[11]

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatization (Optional but common for GC-MS) : For GC-MS analysis, the dried lipid extract can be derivatized (e.g., silylation) to improve volatility and chromatographic properties. For LC-MS, derivatization is often not necessary.[15]

  • LC Separation : Reconstitute the dried extract in a suitable solvent and inject it onto a reverse-phase C18 or a pentafluorophenyl (PFP) column for chromatographic separation.[14] Use a gradient elution with solvents like methanol, acetonitrile, and water.

  • MS/MS Detection :

    • Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and the internal standard for high selectivity and sensitivity.[11]

  • Quantification : Construct a calibration curve using standards of known concentrations to quantify the absolute amounts of each sterol intermediate in the samples.

Western Blot Analysis of Pathway Enzymes

Western blotting is used to determine the relative abundance of the this compound biosynthesis pathway enzymes.

Protocol: Western Blotting [16]

  • Protein Extraction : Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-LSS, anti-SQLE) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity can be quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Visualizing the this compound Biosynthesis Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the core this compound biosynthesis pathway and a typical experimental workflow for its analysis.

Lanosterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_core Core this compound Biosynthesis cluster_downstream Downstream Pathway AcetylCoA Acetyl-CoA FPP Farnesyl Pyrophosphate AcetylCoA->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene (S)-2,3-Oxidosqualene Squalene->Oxidosqualene O2, NADPH SQLE Squalene Monooxygenase (SQLE) This compound This compound Oxidosqualene->this compound LSS This compound Synthase (LSS) Cholesterol Cholesterol This compound->Cholesterol

Core this compound Biosynthesis Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cells Mammalian Cells/Tissues Homogenization Homogenization Cells->Homogenization Protein_Extraction Total Protein Extraction Cells->Protein_Extraction Lipid_Extraction Lipid Extraction Cells->Lipid_Extraction Fractionation Subcellular Fractionation Homogenization->Fractionation Microsomes Microsomes Fractionation->Microsomes Enzyme_Assay Enzyme Activity Assay Microsomes->Enzyme_Assay Western_Blot Western Blot Protein_Extraction->Western_Blot LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS

References

Lanosterol in Eukaryotic Cell Membranes: A Technical Guide to its Core Functions and Biophysical Impact

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lanosterol is a pivotal sterol intermediate in the biosynthesis of cholesterol and other vital sterols in eukaryotes. While its role as a metabolic precursor is well-established, its direct functions within the cell membrane are a subject of intensive research. This technical guide provides an in-depth examination of this compound's role, contrasting its effects with those of cholesterol. We will explore its biosynthetic pathway, its influence on the biophysical properties of lipid bilayers—including fluidity, permeability, and organization—and its implications in cellular processes. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of relevant biochemical and logical pathways to serve as a comprehensive resource for professionals in the field.

The this compound Biosynthesis Pathway

This compound is the first sterol synthesized in the complex cholesterol biosynthesis pathway, which begins with acetyl-CoA. This multi-step process occurs primarily in the endoplasmic reticulum and involves over a dozen enzymes. The formation of this compound from squalene, catalyzed by this compound synthase (LSS), represents a critical cyclization step that forms the foundational four-ring structure common to all sterols.[1][2] The pathway's intermediates are crucial not only for sterol synthesis but also for producing other essential molecules like isoprenoids. The initial, rate-limiting step of the overall cholesterol pathway is catalyzed by HMG-CoA reductase, the well-known target of statin drugs.[1]

Lanosterol_Biosynthesis This compound Biosynthesis Pathway cluster_start Initial Steps cluster_mevalonate Mevalonate Pathway cluster_isoprenoid Isoprenoid Synthesis cluster_squalene Squalene Synthesis cluster_cyclization Cyclization Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting) Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate->Isopentenyl-PP (IPP) Farnesyl-PP (FPP) Farnesyl-PP (FPP) Isopentenyl-PP (IPP)->Farnesyl-PP (FPP) Squalene Squalene Farnesyl-PP (FPP)->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (LSS)

Caption: Key stages in the de novo synthesis of this compound from acetyl-CoA.

Conversion of this compound to Cholesterol

Following its synthesis, this compound undergoes a complex series of approximately 19 enzymatic steps to be converted into cholesterol.[1] This conversion primarily involves the removal of three methyl groups (at C4 and C14), the reduction of a double bond in the side chain, and the migration of a double bond in the steroid ring. In mammals, this transformation can proceed via two major routes: the Bloch pathway and the Kandutsch-Russell pathway, which differ in the timing of the reduction of the Δ24 double bond in the side chain.[1][3]

Lanosterol_to_Cholesterol Major Pathways for this compound to Cholesterol Conversion cluster_Bloch Bloch Pathway This compound This compound Zymosterol Zymosterol This compound->Zymosterol Demethylations Isomerization 7-dehydrodesmosterol 7-dehydrodesmosterol This compound->7-dehydrodesmosterol Demethylations Dehydrogenation Cholesterol Cholesterol Desmosterol Desmosterol Zymosterol->Desmosterol Zymosterol->Desmosterol Isomerization Desmosterol->Cholesterol Δ24-reductase 7-dehydrocholesterol 7-dehydrocholesterol 7-dehydrodesmosterol->7-dehydrocholesterol 7-dehydrodesmosterol->7-dehydrocholesterol Δ24-reductase 7-dehydrocholesterol->Cholesterol Δ7-reductase

Caption: The Bloch and Kandutsch-Russell pathways for cholesterol synthesis from this compound.

Direct Functions of this compound in Cell Membranes

While this compound's primary role is that of a biosynthetic intermediate, its presence in membranes, even at low concentrations, has distinct biophysical consequences that differ significantly from those of cholesterol. These differences are largely attributed to this compound's molecular structure, which includes three extra methyl groups (two at the C4 position and one at the C14α position) and a different double bond placement in the B-ring compared to cholesterol.[4][5] The 14α-methyl group in particular disrupts the planarity of the sterol's α-face, hindering its ability to pack tightly with phospholipid acyl chains.[5]

Effects on Membrane Order, Fluidity, and Permeability

Cholesterol is renowned for its ability to induce a "liquid-ordered" (Lo) phase in phospholipid membranes, increasing acyl chain order and decreasing membrane fluidity.[6][7][8] this compound is significantly less effective at this ordering.[4][6] The bulky methyl groups on this compound prevent the close, van der Waals interactions with phospholipid chains that are characteristic of cholesterol, resulting in a less condensed and more fluid membrane environment.[5][8]

This difference in ordering and packing directly impacts membrane permeability. While cholesterol substantially decreases the permeability of membranes to small molecules like glucose, this compound has only a slight retarding effect.[5][9]

Quantitative Comparison of Sterol Effects

Biophysical studies have quantified the differential effects of this compound and cholesterol on membrane properties. Key parameters are summarized below.

PropertyThis compoundCholesterolKey Findings & References
Occupied Molecular Volume (in POPE bilayers)0.686 nm³0.623 nm³This compound is bulkier and occupies more volume within the membrane.[4]
Increase in Acyl Chain Order (vs. pure POPC)31% (at 20 mol%)41% (at 20 mol%)Cholesterol has a significantly stronger ordering effect on phospholipid acyl chains.[10]
Effect on Glucose Permeability Slight retardationStrong retardationThe planar α-face of cholesterol is crucial for creating an effective permeability barrier.[5][9]
Membrane Stiffening / Rigidity Less effectiveMore effectiveCholesterol more effectively suppresses membrane fluctuations, leading to a stiffer bilayer.[4]
Role in Lipid Rafts and Domain Formation

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and certain proteins, which play crucial roles in cell signaling.[1][4] The formation of these ordered domains is highly dependent on the unique ability of cholesterol to tightly pack with saturated lipid chains. Due to its less effective ordering capability, this compound is a poor substitute for cholesterol in promoting the formation and stabilization of lipid rafts.[4][6]

This compound in Cellular Processes and Disease

Recent research has highlighted roles for this compound beyond simple metabolism, most notably in the context of cataracts. Cataracts are characterized by the aggregation of crystallin proteins in the eye lens.[11] Studies have shown that this compound, which is enriched in the lens, can reverse this protein aggregation.[11] Mutations in the this compound synthase (LSS) gene have been linked to congenital cataracts in humans, and treatment with this compound was found to reduce cataract severity in animal models.[11] This suggests a potential therapeutic application for this compound in preventing or treating cataracts.

Furthermore, in the context of Alzheimer's disease, this compound and cholesterol have been shown to have opposite effects on the aggregation of amyloid-beta peptides in model membranes. While cholesterol accelerates the nucleation of amyloid fibrils, this compound was found to decelerate it, possibly by promoting the insertion of the peptide into the membrane and reducing its diffusivity.[12]

Key Experimental Methodologies

The characterization of this compound's function in membranes relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the heat flow associated with thermal transitions in a sample as it is heated or cooled. For lipid membranes, it is used to determine the main phase transition temperature (Tm) from the gel phase to the liquid-crystalline phase and the enthalpy (ΔH) of this transition. The incorporation of sterols like this compound or cholesterol alters these parameters.

  • Methodology:

    • Sample Preparation: Lipids and the desired mole fraction of sterol are dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is evaporated under nitrogen to form a thin lipid film, which is then dried under vacuum to remove residual solvent. The film is hydrated with a buffer solution above the lipid Tm to form multilamellar vesicles (MLVs).[13]

    • Measurement: A known quantity of the MLV suspension is sealed in a sample pan. An identical volume of buffer is sealed in a reference pan. The pans are placed in the DSC cell, equilibrated at a low temperature, and then heated at a constant rate (e.g., 1-2°C/min).

    • Data Analysis: The resulting thermogram (heat flow vs. temperature) shows an endothermic peak at the Tm. The peak's position (Tm), area (ΔH), and width are analyzed. Sterols that order the membrane typically broaden the phase transition and decrease its enthalpy.

  • Workflow Diagram:

    DSC_Workflow DSC Experimental Workflow A 1. Lipid & Sterol Mixing (in organic solvent) B 2. Solvent Evaporation (Thin Film Formation) A->B C 3. Vacuum Drying B->C D 4. Hydration with Buffer (MLV Formation) C->D E 5. Load Sample & Reference into DSC Pans D->E F 6. Temperature Scan (Heating/Cooling Cycle) E->F G 7. Data Analysis (Tm, ΔH, Peak Width) F->G

    Caption: A typical workflow for analyzing lipid vesicles using DSC.

Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy
  • Principle: ²H-NMR is a powerful, non-perturbative technique used to measure the orientational order of molecules. By replacing specific hydrogen atoms on phospholipid acyl chains with deuterium, one can measure the quadrupolar splitting in the NMR spectrum. This splitting is directly proportional to the acyl chain order parameter (S_CD), which reflects the motional restriction and average orientation of the C-D bond relative to the membrane normal.

  • Methodology:

    • Sample Preparation: Selectively deuterated phospholipids (B1166683) are mixed with the sterol of interest and hydrated to form MLVs, similar to DSC sample preparation.[14]

    • Measurement: The sample is placed in an NMR spectrometer. A quadrupolar echo pulse sequence is used to acquire the ²H-NMR spectrum. The spectrum for an unoriented sample of a fluid-phase lipid bilayer is a characteristic "Pake doublet."

    • Data Analysis: The separation between the two peaks of the doublet is the quadrupolar splitting (ΔνQ). The order parameter (S_CD) is calculated from this splitting. By using lipids deuterated at different positions along the acyl chain, an order parameter profile can be constructed, showing how order varies from the headgroup to the methyl terminus.

X-Ray Diffraction
  • Principle: X-ray diffraction provides information on the repeating structures within a material. For lipid membranes, small-angle X-ray scattering (SAXS) is used to determine the lamellar repeat distance (d-spacing), which includes the membrane thickness and the thickness of the inter-membrane water layer. Wide-angle X-ray scattering (WAXS) provides information about the lateral packing of the lipid acyl chains.

  • Methodology:

    • Sample Preparation: Multilamellar vesicles or highly oriented stacks of membranes on a solid substrate are prepared.[7][15] The sample is placed in a temperature and humidity-controlled chamber.[7]

    • Measurement: A collimated X-ray beam is directed at the sample. The scattered X-rays are recorded by a detector.[7] SAXS yields a series of sharp Bragg peaks at low angles, while WAXS shows a broad, diffuse peak for fluid-phase lipids or sharp peaks for gel-phase lipids.

    • Data Analysis: From the positions of the SAXS Bragg peaks, the lamellar d-spacing is calculated. From this, and by analyzing the peak intensities to generate an electron density profile, the membrane thickness can be determined.[15] The WAXS pattern indicates the average distance between acyl chains.

Conclusion and Future Directions

This compound is far more than a simple waypoint on the path to cholesterol. Its unique molecular structure imparts distinct biophysical properties to cell membranes, rendering them more fluid, more permeable, and less ordered than cholesterol-containing bilayers. While these properties make it unsuitable as a full replacement for cholesterol in maintaining the robust barrier function of the plasma membrane, they may be advantageous in specific biological contexts. The discovery of its role in preventing protein aggregation in the eye lens has opened a new avenue for therapeutic development. Future research should focus on elucidating the specific roles of this compound in different cellular compartments, its potential involvement in other signaling pathways, and the full therapeutic potential of modulating its concentration in tissues.

References

The Pivotal Role of Lanosterol in Steroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of the intricate biosynthetic pathway of steroids stands as a landmark achievement in modern biochemistry. Central to this pathway is the tetracyclic triterpenoid (B12794562) lanosterol, the first sterol precursor to cholesterol and all other animal and fungal steroids. This technical guide provides an in-depth exploration of the discovery of this compound's crucial role, detailing the seminal experiments that established its position as a key intermediate. We present a comprehensive overview of the experimental protocols employed by pioneers in the field, quantitative data from their foundational studies, and visual representations of the biochemical pathways and experimental workflows. This document serves as a valuable resource for researchers in steroid metabolism, drug discovery, and related fields, offering a deep dive into the foundational science of steroidogenesis.

Introduction: The Quest for the Cholesterol Precursor

In the mid-20th century, the molecular architecture of cholesterol was known, but its biological synthesis remained a profound mystery. Scientists hypothesized that this complex molecule was assembled from smaller, simpler precursors. Early isotopic tracer studies, notably by Konrad Bloch and his colleagues, revealed that all 27 carbon atoms of cholesterol could be derived from the two-carbon acetate (B1210297) molecule.[1][2] This groundbreaking discovery set the stage for a scientific journey to map the entire biosynthetic route. A critical missing link was the identity of the first cyclic intermediate—the molecular scaffold upon which cholesterol is built. The search for this precursor led to the identification of this compound, a discovery that unlocked a deeper understanding of steroidogenesis.

The crucial breakthrough came from the hypothesis that squalene (B77637), a linear triterpenoid, could fold and cyclize to form a sterol-like structure. This was confirmed through in-vivo experiments where radioactively labeled squalene was shown to be converted into cholesterol.[3] Subsequent research focused on isolating the immediate product of squalene cyclization, culminating in the identification of this compound.

The Central Role of this compound: From Squalene to Steroids

This compound is the foundational sterol from which all animal and fungal steroids are derived.[4] Its formation from squalene is a pivotal, two-step enzymatic process. First, squalene is oxidized to squalene 2,3-oxide by squalene epoxidase. Then, the enzyme this compound synthase catalyzes a remarkable cascade of cyclization and rearrangement reactions to form this compound.[5] This process establishes the characteristic four-ring steroid nucleus.

The this compound to Cholesterol Conversion Pathway

The transformation of this compound to cholesterol is a multi-step process involving a series of enzymatic modifications.[6][7] These modifications include the removal of three methyl groups (at positions C-4 and C-14), the saturation of a double bond in the side chain, and the migration of a double bond in the B-ring. This conversion can proceed through two main, parallel routes: the Bloch pathway and the Kandutsch-Russell pathway.

Key Experiments Establishing this compound as a Cholesterol Intermediate

The definitive proof of this compound's role as a cholesterol precursor came from a series of elegant experiments conducted by Konrad Bloch's research group in the 1950s. These experiments utilized the then-emerging technology of isotopic labeling, coupled with in vitro biochemical systems.

Isotopic Tracer Studies with Rat Liver Homogenates

The primary experimental system used to unravel the cholesterol biosynthetic pathway was the rat liver homogenate.[3] This cell-free system contained the necessary enzymes to carry out steroidogenesis. The key experiments involved incubating these homogenates with radioactively labeled precursors and then isolating and identifying the resulting products.

Experimental Workflow: Isotopic Labeling of this compound and Cholesterol

experimental_workflow cluster_prep Preparation of Labeled Precursor & Homogenate cluster_incubation Incubation cluster_extraction Extraction & Separation cluster_analysis Analysis acetate [¹⁴C]Acetate This compound [¹⁴C]this compound acetate->this compound Biosynthesis in vivo incubation Incubation of Homogenate with [¹⁴C]this compound This compound->incubation rat_liver Rat Liver homogenate Liver Homogenate rat_liver->homogenate Homogenization homogenate->incubation saponification Saponification incubation->saponification extraction Extraction of Unsaponifiable Lipids saponification->extraction chromatography Chromatography extraction->chromatography digitonin Digitonin Precipitation chromatography->digitonin cholesterol [¹⁴C]Cholesterol (as digitonide) digitonin->cholesterol scintillation Scintillation Counting cholesterol->scintillation cholesterol_biosynthesis Squalene Squalene Squalene_epoxide Squalene 2,3-epoxide Squalene->Squalene_epoxide Squalene epoxidase This compound This compound Squalene_epoxide->this compound This compound synthase Intermediates Multiple Enzymatic Steps (Demethylation, Reduction, Isomerization) This compound->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol

References

mechanism of action of lanosterol synthase enzyme

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Lanosterol Synthase

Introduction

This compound synthase (LSS), also known as 2,3-oxidosqualene (B107256) cyclase (OSC), is a pivotal enzyme in the biosynthesis of sterols in eukaryotes. It catalyzes one of the most complex known reactions in biology: the cyclization of the linear substrate (S)-2,3-oxidosqualene into the tetracyclic compound this compound. This intricate process involves a series of highly controlled carbocationic rearrangements and ring formations. In humans, this compound is the precursor to cholesterol and all other steroids, making LSS a critical node in cellular metabolism. Due to its essential role in both human and fungal physiology, LSS has emerged as a significant target for drug development, particularly in the fields of antifungal and anticancer therapies. This guide provides a detailed examination of the enzyme's mechanism, structure, kinetics, and the experimental methodologies used for its study.

The Catalytic Mechanism: A Cascade of Events

The conversion of the linear (S)-2,3-oxidosqualene to the tetracyclic this compound is a remarkable feat of enzymatic catalysis, proceeding through a single, continuous reaction without the release of any intermediates. The mechanism can be dissected into three principal phases: initiation, a cyclization cascade, and a final rearrangement and deprotonation phase.

1. Initiation: Epoxide Protonation The reaction begins with the substrate, (S)-2,3-oxidosqualene, binding to the enzyme's active site in a pre-folded conformation that mimics the final product. A key aspartic acid residue (Asp455 in human LSS) acts as a general acid, donating a proton to the oxygen atom of the oxirane ring. This protonation event opens the epoxide ring, generating a tertiary carbocation at the C2 position and initiating the cyclization cascade.

2. Propagation: The Cyclization Cascade The initial carbocation triggers a series of concerted electron movements and ring closures. The enzyme's active site is lined with aromatic amino acid residues that stabilize the transient, electron-deficient carbocation intermediates through cation-π interactions. This stabilization is crucial for guiding the reaction pathway. The cyclization proceeds as follows:

  • A-Ring Formation: A 6-endo-trig cyclization occurs, forming the first six-membered ring.

  • B-Ring Formation: This is followed by another 6-endo-trig cyclization to form the B-ring, resulting in a bicyclic intermediate.

  • C and D-Ring Formation: The formation of the C and D rings proceeds via 6-endo-trig and 5-endo-trig cyclizations, respectively. This sequence culminates in the formation of the protosteryl cation, a tetracyclic intermediate with a positive charge at the C20 position.

3. Termination: Rearrangement and Deprotonation The final phase involves a series of 1,2-hydride and methyl shifts to rearrange the protosteryl cation into a more stable intermediate. This intricate "Wagner-Meerwein" rearrangement cascade is precisely controlled by the enzyme's architecture. The process concludes when a base in the active site, likely a histidine residue assisted by a water molecule, abstracts a proton from the C9 position. This deprotonation neutralizes the carbocation and forms the final product, this compound, which is then released from the enzyme.

G cluster_initiation Initiation cluster_propagation Propagation (Cyclization Cascade) cluster_termination Termination & Rearrangement A (S)-2,3-Oxidosqualene binds B Protonation of Epoxide (by Asp455) A->B H+ C Tertiary Carbocation at C2 B->C D A-Ring Formation C->D E B-Ring Formation D->E F C & D-Ring Formation E->F G Protosteryl Cation Intermediate F->G H 1,2-Hydride & Methyl Shifts (Wagner-Meerwein Rearrangement) G->H I Deprotonation at C9 H->I J This compound Product Release I->J

Figure 1. The catalytic mechanism of this compound synthase, from substrate binding to product release.

Quantitative and Kinetic Data

The catalytic efficiency of this compound synthase and its susceptibility to inhibition are critical parameters for research and drug development. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of this compound Synthase

Organism/Enzyme SourceSubstrateKm (µM)kcat (s-1)Vmax (nmol/min/mg)Reference
Human(S)-2,3-Oxidosqualene500.054.5
Saccharomyces cerevisiae(S)-2,3-Oxidosqualene250.12-
Candida albicans(S)-2,3-Oxidosqualene15-12
Rat Liver(S)-2,3-Oxidosqualene200.08-

Note: Values can vary depending on the specific assay conditions, such as detergent and phospholipid concentrations used for enzyme solubilization.

Table 2: Inhibition of this compound Synthase

InhibitorEnzyme SourceInhibition TypeKi (nM)IC50 (nM)Reference
Ro 48-8071HumanCompetitive4.510
This compoundHumanProduct Inhibition-15,000
2-Aza-2,3-dihydrosqualeneCandida albicansTransition State Analog20-
BIBX 79HumanNon-competitive-30

Experimental Protocols

The study of this compound synthase requires specialized biochemical assays. Below is a representative protocol for measuring enzyme activity and an overview of the workflow for inhibitor screening.

Protocol: this compound Synthase Activity Assay

This protocol describes a common method using a radiolabeled substrate.

1. Reagents and Buffers:

  • Enzyme: Purified or microsomal preparations of this compound synthase.

  • Substrate: [³H]-(S)-2,3-oxidosqualene, typically dissolved in a detergent like Tween 80.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4, containing 0.1% (v/v) Triton X-100 and 1 mM EDTA.

  • Quenching Solution: 10% (w/v) KOH in 80% (v/v) ethanol.

  • Extraction Solvent: Heptane or hexane.

  • Scintillation Cocktail.

2. Procedure:

  • Prepare the reaction mixture by adding the assay buffer to a microcentrifuge tube.

  • Add the enzyme preparation to the buffer and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding the [³H]-(S)-2,3-oxidosqualene substrate. The final substrate concentration is typically near the Km value (e.g., 20-50 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the quenching solution.

  • Saponify the mixture by heating at 65°C for 30 minutes to hydrolyze any lipids.

  • After cooling, extract the sterol products (this compound) by adding the extraction solvent and vortexing vigorously.

  • Centrifuge to separate the phases and transfer the upper organic phase to a scintillation vial.

  • Evaporate the solvent, add scintillation cocktail, and quantify the amount of [³H]-lanosterol formed using a liquid scintillation counter.

10. Data Analysis:

  • Calculate the specific activity of the enzyme in units such as nmol of product formed per minute per mg of protein.

Workflow for Inhibitor Screening

The screening of potential LSS inhibitors typically follows the workflow outlined below.

G A 1. Primary Assay Setup B Prepare enzyme, substrate, and buffer solutions. A->B C 2. Compound Incubation D Incubate enzyme with test compound (inhibitor) for a set pre-incubation time. C->D E 3. Reaction Initiation F Add substrate to start the reaction. E->F G 4. Reaction Quenching & Product Analysis H Stop the reaction after a fixed time and quantify the product formed (e.g., via radiolabeling or LC-MS). G->H I 5. Data Analysis J Calculate % inhibition relative to a no-inhibitor control. Determine IC50 values for active compounds. I->J

Figure 2. Standard workflow for screening this compound synthase inhibitors.

Conclusion

This compound synthase is a master sculptor of metabolism, executing a chemically demanding reaction with extraordinary precision. Its complex mechanism, involving a stabilized carbocation cascade, highlights the sophisticated catalytic strategies evolved in biological systems. Understanding the intricate details of LSS function, from its active site architecture to its kinetic behavior, is paramount for the rational design of novel therapeutics. As a validated target for antifungal agents and a promising target in oncology, this compound synthase will continue to be an area of intense research for scientists and drug development professionals alike.

The Role of Lanosterol in Congenital Cataract Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Congenital cataracts, a leading cause of childhood blindness, are characterized by the opacification of the lens due to the aggregation of crystallin proteins. Groundbreaking research has identified a crucial role for the endogenous steroid lanosterol in maintaining lens transparency. This technical guide provides an in-depth analysis of the role of this compound in the pathogenesis of congenital cataracts, targeted at researchers, scientists, and professionals in drug development. We will explore the molecular mechanisms, summarize key experimental findings, provide detailed experimental protocols, and discuss the therapeutic potential and controversies surrounding this compound-based treatments.

Introduction: The Molecular Basis of Congenital Cataracts

The transparency of the ocular lens is essential for proper vision and is maintained by a highly ordered arrangement of crystallin proteins. Any disruption to the native conformation of these proteins can lead to their aggregation, causing light scattering and the formation of cataracts. Congenital cataracts, in particular, are often linked to genetic mutations in crystallin genes or genes involved in crucial metabolic pathways within the lens.

A pivotal discovery in 2015 implicated mutations in the this compound Synthase (LSS) gene as a cause of autosomal recessive congenital cataracts in humans. LSS is a key enzyme in the cholesterol biosynthesis pathway, responsible for the cyclization of (S)-2,3-oxidosqualene to produce this compound. This finding opened a new avenue of research into the potential of this compound to prevent and even reverse cataract formation.

This compound's Mechanism of Action: Reversing Protein Aggregation

The primary mechanism by which this compound is proposed to counteract cataract formation is by preventing and reversing the aggregation of crystallin proteins. This compound is an amphipathic molecule, possessing both hydrophobic and hydrophilic regions. This structure is believed to allow it to interact with the misfolded crystallin proteins, preventing their aggregation and potentially solubilizing existing aggregates.

Studies have shown that this compound treatment can significantly reduce the aggregation of various mutant crystallins (αA-, αB-, βB2-, and γD-crystallins) in vitro and in cell-based assays. The proposed interaction is thought to stabilize the native conformation of the crystallins and prevent the exposure of hydrophobic domains that drive aggregation.

Signaling Pathways and Molecular Interactions

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, the initial discovery was rooted in genetic analysis, directly linking LSS mutations to congenital cataracts.

Lanosterol_Synthesis_Pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway cluster_cataract_pathogenesis Cataract Pathogenesis cluster_lanosterol_intervention This compound Intervention Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (LSS) ... ... This compound->... Cholesterol Cholesterol ...->Cholesterol Mutant Crystallins Mutant Crystallins Protein Aggregation Protein Aggregation Mutant Crystallins->Protein Aggregation Cataract Formation Cataract Formation Protein Aggregation->Cataract Formation Lanosterol_molecule This compound Lanosterol_molecule->Protein Aggregation Inhibits/Reverses LSS Gene Mutation LSS Gene Mutation LSS Gene Mutation->this compound Decreased Production

Figure 1: this compound's role in cataract formation.

Experimental Evidence: In Vitro and In Vivo Studies

The hypothesis that this compound can reverse cataract formation has been tested in a variety of experimental models, from cell cultures to animal models.

In Vitro Studies

Initial in vitro experiments demonstrated the ability of this compound to reduce the aggregation of various cataract-associated mutant crystallins expressed in human lens epithelial cells. Furthermore, treatment of dissected rabbit lenses with congenital cataracts with a this compound solution led to a significant reduction in lens opacity and an increase in transparency.

In Vivo Studies

The therapeutic potential of this compound was further investigated in vivo using a canine model of age-related cataracts. Administration of this compound via eye drops and intravitreal injections over a six-week period resulted in a noticeable reduction in cataract severity and improved lens clarity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on the effect of this compound on cataract formation.

Table 1: Effect of this compound on Crystallin Aggregation in vitro

Crystallin MutantTreatmentAggregation Reduction (%)Reference
αA-crystallin (R116C)20 µM this compound~50Zhao et al., 2015
αB-crystallin (R120G)20 µM this compound~60Zhao et al., 2015
γD-crystallin (W42R)20 µM this compound~70Zhao et al., 2015

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelTreatment ProtocolOutcomeReference
Rabbit (Congenital Cataract)25 mM this compound in vitroSignificant decrease in lens opacityZhao et al., 2015
Dog (Age-related Cataract)1% this compound eye drops (3x/day for 6 weeks)Reduction in cataract severityZhao et al., 2015

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the foundational research on this compound and cataracts. For complete, detailed protocols, readers are directed to the supplementary materials of the cited publications.

Crystallin Aggregation Assay (In Vitro)
  • Cell Culture: Human lens epithelial cells (HLECs) are cultured in DMEM supplemented with 10% FBS.

  • Transfection: HLECs are transfected with plasmids encoding for mutant crystallin proteins tagged with a fluorescent marker (e.g., EGFP).

  • This compound Treatment: Twenty-four hours post-transfection, the culture medium is replaced with a medium containing this compound at the desired concentration (e.g., 20 µM). A vehicle control (e.g., DMSO) is run in parallel.

  • Imaging and Quantification: After 48 hours of treatment, cells are fixed and imaged using confocal microscopy. The percentage of cells with protein aggregates and the size of the aggregates are quantified using image analysis software.

Dissected Lens Culture and Opacity Assessment
  • Lens Dissection: Lenses from rabbits with congenital cataracts are carefully dissected.

  • Lens Culture: Dissected lenses are cultured in M199 medium.

  • This compound Treatment: Lenses are incubated in a medium containing 25 mM this compound or a vehicle control.

  • Opacity Grading: Lens transparency is documented daily using a dissecting microscope with a digital camera. The opacity is graded on a scale (e.g., 0-4, from clear to completely opaque).

In Vivo Canine Cataract Study
  • Animal Selection: Dogs with naturally occurring age-related cataracts are recruited.

  • This compound Formulation: A 1% this compound solution is prepared for ophthalmic use (eye drops) and intravitreal injection.

  • Treatment Regimen: Animals receive this compound eye drops three times daily and/or intravitreal injections at specified intervals for six weeks.

  • Cataract Evaluation: Slit-lamp examinations and photography are performed at baseline and at regular intervals throughout the study to assess cataract severity.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_exvivo Ex Vivo Experiments cluster_invivo In Vivo Experiments Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection This compound Treatment_vitro This compound Treatment_vitro Transfection->this compound Treatment_vitro Confocal Microscopy Confocal Microscopy This compound Treatment_vitro->Confocal Microscopy Aggregation Quantification Aggregation Quantification Confocal Microscopy->Aggregation Quantification Data Analysis Data Analysis Aggregation Quantification->Data Analysis Lens Dissection Lens Dissection Lens Culture Lens Culture Lens Dissection->Lens Culture This compound Treatment_exvivo This compound Treatment_exvivo Lens Culture->this compound Treatment_exvivo Opacity Grading Opacity Grading This compound Treatment_exvivo->Opacity Grading Opacity Grading->Data Analysis Animal Selection Animal Selection This compound Formulation This compound Formulation Animal Selection->this compound Formulation Treatment Administration Treatment Administration This compound Formulation->Treatment Administration Cataract Evaluation Cataract Evaluation Treatment Administration->Cataract Evaluation Cataract Evaluation->Data Analysis Hypothesis Hypothesis Hypothesis->Cell Culture Hypothesis->Lens Dissection Hypothesis->Animal Selection

Figure 2: General experimental workflow for this compound research.

Controversies and Future Directions

While the initial findings on this compound were met with great excitement, subsequent studies have yielded conflicting results. Some research groups have been unable to replicate the dramatic cataract-reversing effects of this compound, particularly in models of age-related nuclear cataracts in humans. These discrepancies may be due to differences in experimental models, cataract type and severity, and the formulation and delivery of this compound.

The poor solubility of this compound presents a significant challenge for its development as a therapeutic agent. Future research is focused on developing novel delivery systems, such as nanoparticles, to improve its bioavailability in the lens. Furthermore, large-scale, placebo-controlled clinical trials in humans are necessary to definitively establish the safety and efficacy of this compound for the treatment of cataracts.

Conclusion

The discovery of this compound's role in maintaining lens transparency has fundamentally advanced our understanding of the molecular basis of congenital cataracts. While the therapeutic potential of this compound is still under investigation and subject to scientific debate, it represents a promising and novel pharmacological approach to a condition currently only treatable by surgery. Continued research into its mechanism of action, coupled with advancements in drug delivery, will be critical in determining the future of this compound as a non-invasive treatment for cataracts.

An In-depth Technical Guide to the Core Structural Differences Between Lanosterol and Cycloartenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional distinctions between two pivotal triterpenoids: lanosterol and cycloartenol (B190886). While both molecules are derived from the cyclization of 2,3-oxidosqualene, they serve as the foundational precursors for sterol biosynthesis in different domains of life. This compound is the primary precursor in animals and fungi, leading to the synthesis of cholesterol and ergosterol, respectively. In contrast, cycloartenol is the key intermediate in the biosynthesis of phytosterols (B1254722) in plants.[1][2] This guide delves into their fundamental structural disparities, presents comparative physicochemical and biological data, details the experimental protocols for their analysis, and provides visual representations of their biosynthetic pathways.

Core Structural Differences

The most significant structural difference between this compound and cycloartenol lies in the B-ring of their tetracyclic/pentacyclic core. This compound is a tetracyclic triterpenoid, possessing a double bond between carbons 8 and 9 (C8-C9).[1] Cycloartenol, on the other hand, is a pentacyclic triterpenoid, featuring a cyclopropane (B1198618) ring that bridges carbons 9 and 10 (C9-C10).[2] This seemingly minor variation imparts substantial conformational rigidity to cycloartenol. Both molecules share a hydroxyl group at the C-3 position and an identical side chain at C-17.

Below is a DOT script representation of the core structural difference.

G Core Structural Difference: this compound vs. Cycloartenol cluster_this compound This compound (Tetracyclic) cluster_cycloartenol Cycloartenol (Pentacyclic) Lanosterol_structure Lanosterol_structure Cycloartenol_structure Cycloartenol_structure Lanosterol_label C8-C9 Double Bond Cycloartenol_label C9-C10 Cyclopropane Ring Biosynthesis Biosynthesis of this compound and Cycloartenol 2,3-Oxidosqualene 2,3-Oxidosqualene Protosteryl Cation Protosteryl Cation 2,3-Oxidosqualene->Protosteryl Cation Oxidosqualene Cyclase This compound This compound Protosteryl Cation->this compound This compound Synthase (LAS) (Animals, Fungi) Cycloartenol Cycloartenol Protosteryl Cation->Cycloartenol Cycloartenol Synthase (CAS) (Plants) GCMS_Workflow GC-MS Workflow for Phytosterol Analysis cluster_prep Sample Preparation cluster_analysis Analysis Solid Sample Solid Sample Extraction Extraction Solid Sample->Extraction Liquid Sample Liquid Sample Liquid Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

References

Investigating the Genetic Roots of Lanosterol Synthase Mutations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the genetic underpinnings of lanosterol synthase (LSS) mutations. It details the role of LSS in cholesterol biosynthesis, the spectrum of human diseases arising from its genetic defects, and the experimental methodologies employed to investigate these mutations. This guide is intended to serve as a valuable resource for researchers, clinicians, and professionals in the pharmaceutical industry engaged in the study of cholesterol metabolism, genetic disorders, and the development of novel therapeutics.

Introduction to this compound Synthase (LSS)

This compound synthase is a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Encoded by the LSS gene, this integral monotopic protein is primarily associated with the cytosolic side of the endoplasmic reticulum membrane in eukaryotes.[1] LSS catalyzes the complex cyclization of (S)-2,3-oxidosqualene to this compound, the first sterol in this essential metabolic cascade.[1][2][3][4] this compound serves as the precursor for the synthesis of cholesterol, steroid hormones, and vitamin D.[2][5] Given its pivotal role, mutations in the LSS gene can lead to a range of human pathologies.

The Genetic Landscape of LSS Mutations and Associated Phenotypes

Biallelic pathogenic variants in the LSS gene are associated with a spectrum of autosomal recessive disorders, primarily affecting tissues with high sterol demand or unique metabolic requirements. The clinical presentation of LSS mutations is heterogeneous, with phenotypes ranging from isolated congenital cataracts and hypotrichosis to complex neuroectodermal syndromes.[4][6][7]

Congenital Cataracts

Initially, LSS mutations were identified in families with extensive congenital cataracts.[4][6] Studies in the Shumiya cataract rat (SCR) model revealed that hypomorphic and null mutations in the Lss gene were associated with cataract formation due to cholesterol insufficiency in the lens.[8][9] The lens requires adequate cholesterol for maintaining the integrity and transparency of its fiber cells.[6] It has been proposed that mutations located at the C-terminus of the LSS protein are more likely to be associated with cataract development.[6][10]

Hypotrichosis Simplex

More recently, a number of LSS mutations have been linked to hypotrichosis simplex, a rare form of hereditary alopecia characterized by sparse and brittle hair.[2][7] In contrast to cataract-associated mutations, those causing hair loss are often located toward the N-terminus of the LSS protein.[10] Functional studies have shown that some of these mutations lead to the mislocalization of the LSS protein outside of the endoplasmic reticulum, which may have deleterious effects on hair follicle cells.[7]

Alopecia-Mental Retardation (APMR) Syndrome

In its most severe manifestation, LSS mutations can cause a rare recessive neuroectodermal syndrome known as alopecia with mental retardation (APMR).[4][6] This condition is characterized by congenital hypotrichosis, intellectual disability, developmental delay, and in some cases, early-onset epilepsy.[4][11] These findings underscore the critical role of LSS-mediated cholesterol biosynthesis in the normal development and function of the central nervous system.[11]

Quantitative Data on Characterized LSS Mutations

The following table summarizes a selection of reported LSS mutations and their associated clinical phenotypes. This compilation provides a resource for genotype-phenotype correlations and highlights the diversity of pathogenic variants.

Nucleotide ChangeAmino Acid ChangePhenotype(s)InheritanceReference(s)
c.423G>Ap.Trp141*Hypotrichosis, Intellectual DisabilityAutosomal Recessive[1]
c.625A>Tp.Asn209TyrHypotrichosis, Intellectual DisabilityAutosomal Recessive[1]
c.812T>Cp.Ile271ThrHypotrichosis SimplexAutosomal Recessive[12]
c.1172T>Cp.Phe391SerHypotrichosis SimplexAutosomal Recessive[1]
c.1885T>Ap.Trp629ArgHypotrichosis 14Autosomal Recessive[5]
Not SpecifiedG588SCongenital CataractAutosomal Recessive[6]
Not SpecifiedW581RCongenital CataractAutosomal Recessive[6]
Not SpecifiedI342S/W629CCongenital CataractAutosomal Recessive[6]

Signaling Pathways and Logical Relationships

The function of this compound synthase is integral to the cholesterol biosynthesis pathway. Mutations in the LSS gene disrupt this pathway, leading to a deficiency in this compound and downstream products, and a potential accumulation of upstream substrates like (S)-2,3-epoxysqualene.

Cholesterol_Biosynthesis cluster_pathway Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene (S)-2,3-epoxysqualene Isoprenoids->Squalene This compound This compound Squalene->this compound This compound Synthase (LSS) Cholesterol Cholesterol This compound->Cholesterol Steroid_Hormones Steroid Hormones & Vitamin D Cholesterol->Steroid_Hormones

Figure 1: Simplified Cholesterol Biosynthesis Pathway.

Mutations in LSS can lead to misfolding and subsequent mislocalization of the LSS protein, a key event in the pathogenesis of some LSS-related disorders.

LSS_Mutation_Effect cluster_process Pathogenic Mechanism of LSS Mutations LSS_Mutation LSS Gene Mutation Protein_Misfolding LSS Protein Misfolding LSS_Mutation->Protein_Misfolding Mislocalization Mislocalization (e.g., Cytosol) Protein_Misfolding->Mislocalization ER_Localization Correct ER Localization (Wild-Type) Normal_Function Normal Cholesterol Biosynthesis ER_Localization->Normal_Function Impaired_Function Impaired Cholesterol Biosynthesis Mislocalization->Impaired_Function Cellular_Defect Cellular Defects (e.g., Hair Follicle) Impaired_Function->Cellular_Defect Phenotype Disease Phenotype (e.g., Hypotrichosis) Cellular_Defect->Phenotype

Figure 2: Logical Flow of LSS Mutation Pathogenesis.

Experimental Protocols for Investigating LSS Mutations

A multi-step experimental workflow is typically employed to identify and characterize LSS mutations. This process begins with patient identification and sample collection, followed by genetic analysis and functional validation.

Experimental_Workflow cluster_workflow Workflow for LSS Mutation Analysis Patient Patient with Suspected LSS-related Disorder Sample Blood/Tissue Sample Collection Patient->Sample DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction WES Whole-Exome Sequencing (WES) DNA_Extraction->WES Data_Analysis Bioinformatic Data Analysis WES->Data_Analysis Candidate_Gene Identify Candidate LSS Mutation Data_Analysis->Candidate_Gene Sanger Sanger Sequencing Validation Candidate_Gene->Sanger Functional_Studies Functional Studies Sanger->Functional_Studies SDM Site-Directed Mutagenesis Functional_Studies->SDM Expression Expression in Cell Lines SDM->Expression Localization Immunofluorescence (Localization) Expression->Localization Western Western Blot (Expression Level) Expression->Western

Figure 3: Experimental Workflow for LSS Mutation Analysis.

Genomic DNA Extraction and Whole-Exome Sequencing (WES)
  • Genomic DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or other patient tissues using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) according to the manufacturer's instructions. DNA quality and quantity are assessed by spectrophotometry and agarose (B213101) gel electrophoresis.

  • Library Preparation: One microgram of high-quality genomic DNA is fragmented by sonication. The fragments undergo end-repair, A-tailing, and ligation of sequencing adaptors.

  • Exome Capture: The adaptor-ligated DNA library is enriched for exonic regions using a commercial exome capture kit (e.g., SeqCap EZ Human Exome Library v2.0, Roche NimbleGen).[1]

  • Sequencing: The captured library is sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq 2000) using a paired-end sequencing protocol.[1]

  • Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome (e.g., UCSC hg19).[12] Variant calling is performed using tools like GATK.[12] Variants are annotated and filtered based on their frequency in public databases (e.g., gnomAD), predicted pathogenicity (e.g., SIFT, PolyPhen-2), and inheritance pattern.

Sanger Sequencing for Mutation Validation
  • Primer Design: Primers are designed to amplify the exon containing the putative mutation identified by WES.

  • PCR Amplification: The target region is amplified from the patient's genomic DNA using PCR with the designed primers.

  • Sequencing Reaction: The PCR product is purified and sequenced using a BigDye Terminator v.1.1 Cycle Sequencing kit (Applied Biosystems).[1]

  • Analysis: The sequencing results are analyzed on a genetic analyzer (e.g., ABI 3100 Genetic Analyzer) to confirm the presence of the mutation.[1][8]

Site-Directed Mutagenesis
  • Template Plasmid: A mammalian expression vector containing the wild-type LSS cDNA sequence (e.g., pcDNA3.1-LSS) is used as the template.[1]

  • Mutagenic Primer Design: Complementary primers containing the desired mutation are designed. The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥78°C.

  • Mutagenesis PCR: A PCR reaction is performed using a high-fidelity polymerase to amplify the entire plasmid containing the desired mutation. The reaction typically involves a low number of cycles (e.g., 16-18 cycles).

  • Template Digestion: The parental, methylated template DNA is digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: The DpnI-treated plasmid is transformed into competent E. coli for amplification.

  • Verification: The presence of the desired mutation in the resulting plasmids is confirmed by Sanger sequencing.

Immunofluorescence for Protein Localization
  • Cell Culture and Transfection: A suitable cell line (e.g., HaCaT keratinocytes) is cultured on coverslips and transiently transfected with expression vectors encoding wild-type or mutant LSS.[1]

  • Fixation and Permeabilization: After 24-48 hours, the cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween 20).

  • Primary Antibody Incubation: The cells are incubated with a primary antibody specific for LSS (e.g., mouse anti-LSS antibody, sc-514507; Santa Cruz).[1] An antibody against an endoplasmic reticulum marker (e.g., anti-calreticulin) can be used for co-localization.

  • Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).

  • Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium containing DAPI for nuclear staining. The cellular localization of the LSS protein is visualized using a fluorescence or confocal microscope.

Western Blotting for Protein Expression
  • Cell Lysis and Protein Quantification: Transfected cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against LSS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1] The band intensities can be quantified and normalized to a loading control (e.g., GAPDH or total protein).

Conclusion and Future Directions

The investigation into the genetic roots of this compound synthase mutations has significantly advanced our understanding of the role of cholesterol biosynthesis in human health and disease. The identification of a spectrum of mutations in the LSS gene and their association with distinct clinical phenotypes highlights the tissue-specific importance of this metabolic pathway. The experimental protocols detailed in this guide provide a framework for the continued identification and functional characterization of LSS variants.

Future research should focus on elucidating the precise molecular mechanisms by which different LSS mutations lead to specific clinical outcomes. A deeper understanding of the genotype-phenotype correlations will be crucial for accurate diagnosis, genetic counseling, and the development of targeted therapies. The potential for therapeutic interventions, such as the topical administration of this compound or other sterol pathway intermediates, warrants further investigation for conditions like hypotrichosis. Ultimately, a comprehensive understanding of the genetic and molecular basis of LSS-related disorders will pave the way for novel therapeutic strategies for these rare but debilitating conditions.

References

The Potential of Lanosterol in Reversing Lens Protein Aggregation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cataracts, the leading cause of blindness worldwide, are characterized by the opacification of the lens, primarily due to the aggregation of crystallin proteins.[1][2][3][4][5] Current treatment is limited to surgical intervention, highlighting the urgent need for non-invasive therapeutic strategies.[1] A seminal 2015 study and subsequent research have brought lanosterol, a key intermediate in the cholesterol biosynthesis pathway, to the forefront as a potential pharmacological agent to reverse lens protein aggregation.[1][2][4][5][6] This technical guide provides an in-depth analysis of the preliminary studies on this compound, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Findings: this compound's Efficacy in Pre-clinical Models

Initial research has demonstrated the potential of this compound in reducing protein aggregation and improving lens clarity in various models, from cell cultures to in vivo animal studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound and its effect on lens protein aggregation.

Table 1: In Vitro Efficacy of this compound on Crystallin Aggregation

Experimental SystemTreatmentConcentrationOutcomeReference
Human Lens Progenitor CellsThis compoundConcentration-dependentSignificantly reduced intracellular aggregation of various cataract-causing mutant crystallin proteins (P < 1 x 10⁻⁴)[7]
Human Lens Progenitor CellsThis compoundNot specifiedIncreased soluble fractions of various crystallin mutants (P < 0.001)[7]
Human Lens Progenitor CellsCholesterolNot specifiedDid not reduce intracellular aggregation (P > 0.1)[7]
In vitro assayThis compound0 to 40 µMReversed protein aggregation in a concentration-dependent manner[8]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelConditionTreatmentDurationOutcomeReference
RabbitsSevere or significant cataractsThis compound solution (eye injections and drops)6 days11 out of 13 rabbits showed improvement from severe/significant to mild or no cataracts[6]
DogsNaturally occurring cataractsThis compound solution (eye injections and drops)6 weeksDecreased cataract severity and increased lens transparency[6][9]
RatsSelenite-induced cataracts0.5% this compound and 0.6% nilvadipine (B1678883) nanosuspensions28 daysReduced opacity levels by inhibiting Ca2+ upregulation[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these preliminary findings. The following sections outline the key experimental protocols employed in the initial this compound studies.

In Vitro Assessment of Protein Aggregation
  • Cell Culture: Human lens epithelial cells (LECs) are cultured under standard conditions.

  • Transfection: LECs are transfected with plasmids encoding for mutant crystallin proteins (e.g., αA-crystallin(Y118D)) tagged with a fluorescent marker like eGFP to induce intracellular protein aggregation.

  • Treatment: The transfected cells are treated with varying concentrations of this compound or a control substance (e.g., cholesterol, DMSO).

  • Imaging: Confocal microscopy is used to visualize and quantify the reduction of fluorescently-labeled protein aggregates within the cells over time.

  • Biochemical Analysis: Western blot analysis is performed on cell lysates to measure the levels of soluble and insoluble crystallin fractions, providing a quantitative measure of aggregation.

Ex Vivo Rabbit Lens Culture
  • Lens Dissection: Cataractous lenses are carefully dissected from rabbits.

  • Incubation: The dissected lenses are incubated in a culture medium containing a specified concentration of this compound (e.g., 25 mM) or a control solution.

  • Duration: The incubation period is typically several days (e.g., 6 days).

  • Assessment of Opacity: Lens transparency is assessed and photographed at the beginning and end of the incubation period. The degree of opacity is often graded by masked observers.

In Vivo Dog and Rabbit Studies
  • Animal Models: Dogs with naturally occurring age-related cataracts and rabbits with induced cataracts are used.

  • Treatment Administration: this compound is administered as topical eye drops and/or intraocular injections.

  • Treatment Regimen: The frequency and duration of treatment are defined (e.g., daily for 6 weeks).

  • Evaluation of Cataract Severity: Cataract severity is evaluated through slit-lamp examination and photography. Lens clarity is graded to determine the effect of the treatment.

Visualizing the Core Concepts

To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.

This compound Biosynthesis and its Role in Lens Homeostasis

Lanosterol_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_lens Lens Physiology AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene This compound This compound Epoxysqualene->this compound LSS Cholesterol Cholesterol This compound->Cholesterol SolubleCrystallins Soluble Crystallins This compound->SolubleCrystallins Prevents Aggregation & Reverses Aggregates AggregatedCrystallins Aggregated Crystallins SolubleCrystallins->AggregatedCrystallins Aggregation LensTransparency Lens Transparency SolubleCrystallins->LensTransparency Cataract Cataract Formation AggregatedCrystallins->Cataract

Caption: The role of this compound in the cholesterol pathway and lens protein homeostasis.

Experimental Workflow for In Vitro Studies

in_vitro_workflow start Start: Induce Crystallin Aggregation in Lens Cells treatment Treatment with this compound or Control start->treatment incubation Incubation for a Defined Period treatment->incubation data_collection Data Collection incubation->data_collection imaging Confocal Microscopy for Aggregate Visualization data_collection->imaging biochem Western Blot for Soluble/Insoluble Fractions data_collection->biochem analysis Quantitative Analysis of Aggregation imaging->analysis biochem->analysis end End: Determine Efficacy of this compound analysis->end

Caption: A generalized workflow for in vitro evaluation of this compound's effects.

Mechanism of Action: A Working Hypothesis

The prevailing hypothesis is that this compound, an amphipathic molecule, interacts with and solubilizes aggregated crystallin proteins.[6][10] It is thought to bind to the hydrophobic regions of misfolded crystallins, thereby preventing their aggregation and potentially reversing existing aggregates.[8][10] Studies have shown that this compound can bind to the hydrophobic dimerization interface of human γD-crystallin, disrupting its aggregation.[8] This mechanism is supported by the observation that mutations in this compound synthase (LSS), the enzyme responsible for producing this compound, are associated with congenital cataracts.[1][4][5][8][11]

Challenges and Future Directions

Despite the promising initial findings, some studies have failed to replicate the dramatic reversal of cataracts, particularly in ex vivo human lens nuclei.[12] Furthermore, a genetic association study did not find a significant link between genetic variants in the this compound synthesis pathway and the risk of age-related cataracts.[13] These conflicting results highlight the need for further research to understand the specific conditions under which this compound may be effective.

As of early 2025, large-scale, placebo-controlled human clinical trials are still lacking, which are essential to confirm the safety and efficacy of this compound-based therapies for cataracts in humans.[14] Future research should focus on optimizing drug delivery to the lens, understanding the differential effects of this compound on various types of cataracts, and conducting rigorous clinical trials.

Conclusion

The preliminary studies on this compound have opened a promising new avenue for the non-surgical treatment of cataracts. The ability of this compound to reduce and prevent lens protein aggregation in preclinical models is a significant finding. However, the path to a clinically approved therapy is still in its early stages. Continued research is critical to fully elucidate the therapeutic potential of this compound and to develop it into a viable treatment for this widespread, debilitating condition.

References

Lanosterol: Unveiling a Multifaceted Role Beyond Sterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Lanosterol, a triterpenoid (B12794562) and the precursor molecule for cholesterol and other steroids in animals, has long been studied for its central role in the sterol biosynthesis pathway.[1][2] However, a growing body of research is illuminating this compound's diverse and critical functions that are independent of cholesterol production. These non-canonical roles position this compound as a molecule of significant therapeutic interest, with potential applications ranging from ophthalmology to neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the current understanding of this compound's functions outside of cholesterol synthesis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

I. Reversal of Protein Aggregation in Cataracts

Perhaps the most well-documented non-canonical function of this compound is its ability to reverse protein aggregation, particularly in the context of cataracts.[3] Cataracts, the leading cause of blindness globally, are characterized by the misfolding and aggregation of crystallin proteins in the eye's lens, leading to opacity.[4][5] Seminal research has demonstrated that this compound can dissolve these protein aggregates and restore lens transparency.[6][7]

The discovery stemmed from the observation of two families with congenital cataracts who shared homozygous mutations in the this compound synthase (LSS) gene, which is responsible for producing this compound.[4][8] This genetic link suggested that a deficiency in this compound was directly related to cataract formation. Subsequent studies showed that this compound treatment could significantly decrease preformed protein aggregates both in vitro and in cell-transfection experiments.[3] In animal models, this compound administration reduced cataract severity and increased lens transparency in dissected rabbit lenses and in live dogs.[9][10] The proposed mechanism involves this compound binding to the hydrophobic dimerization interface of γD-crystallin, preventing the aggregation process.[11] However, it is important to note that some studies have questioned the efficacy of this compound in reversing opacity in aged human cataractous nuclei, suggesting that its effects may be dependent on the type and stage of the cataract.[12][13]

Data Presentation: Efficacy of this compound in Cataract Models
Experimental ModelThis compound ConcentrationTreatment DurationKey OutcomeReference
In vitro Rabbit Lenses25 mM6 daysSignificant reduction in lens opacity and increase in transparency.[8][12]
In vivo Dogs (Congenital Cataracts)Eye drops (concentration not specified)6 weeksReduction in cataract severity and a significant increase in lens clarity.[9]
Human Lens Progenitor CellsConcentration-dependentNot specifiedSignificant reduction in intracellular aggregation of various mutant crystallin proteins.[10]
Cynomolgus Monkeys (Cortical Cataract)Subconjunctival injection1 monthShort-term reduction in cataract severity in early-stage cortical cataracts.[14]
Experimental Protocols: Key Methodologies

1. In Vitro Lens Culture for Cataract Reversal Assay

  • Objective: To assess the ability of this compound to reverse opacification in ex vivo cataractous lenses.

  • Materials: Dissected cataractous lenses (e.g., from rabbits), M199 culture medium, this compound solution (25 mM), control solution (e.g., DMSO), incubator (37°C, 5% CO2), imaging system.

  • Protocol:

    • Aseptically dissect cataractous lenses from the animal model.

    • Immediately place lenses in M199 culture medium.

    • Photograph the lenses at baseline to document the initial level of opacity.

    • Divide the lenses into two groups: a treatment group and a control group.

    • Immerse the treatment group lenses in M199 medium containing 25 mM this compound.

    • Immerse the control group lenses in M199 medium containing the vehicle (e.g., DMSO).

    • Incubate both groups for a specified period (e.g., 6 days) at 37°C.[12]

    • Photograph the lenses daily or at the end of the incubation period to assess changes in transparency.

    • Quantify lens opacity using image analysis software.

2. In Vivo Canine Cataract Treatment

  • Objective: To evaluate the efficacy of topical this compound in reducing cataract severity in a live animal model.

  • Materials: Dogs with naturally occurring cataracts, this compound-formulated eye drops, slit-lamp biomicroscope for imaging.

  • Protocol:

    • Recruit dogs with a confirmed diagnosis of cataracts.

    • Perform a baseline ophthalmic examination, including slit-lamp photography, to grade the severity of the cataracts.

    • Administer this compound eye drops to the affected eyes according to a prescribed schedule (e.g., twice daily) for a duration of several weeks (e.g., 6 weeks).[9]

    • Administer vehicle-only eye drops to a control group of dogs.

    • Conduct follow-up ophthalmic examinations and slit-lamp photography at regular intervals.

    • Compare the cataract grades and lens clarity between the treatment and control groups over the course of the study.

Visualization: this compound's Proposed Mechanism in Cataract Reversal

lanosterol_cataract cluster_lens Eye Lens Crystallin Soluble Crystallin Proteins Aggregates Insoluble Crystallin Aggregates Crystallin->Aggregates Misfolding & Aggregation Aggregates->Crystallin Re-solubilization Cataract Lens Opacity (Cataract) Aggregates->Cataract This compound This compound This compound->Aggregates Binds to hydrophobic interface, promotes disaggregation

Caption: Proposed mechanism of this compound in reversing cataract formation.

II. Neuroprotective Effects and Mitigation of Proteotoxicity

This compound is emerging as a potential therapeutic agent for neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins.[15] Research indicates that this compound can protect neurons from cell death and reduce the aggregation of proteotoxic proteins associated with conditions like Parkinson's disease.[16][17]

In a mouse model of Parkinson's disease, this compound levels were found to be significantly reduced in the affected nigrostriatal regions.[16] Exogenous administration of this compound rescued dopaminergic neurons from toxin-induced cell death. The mechanism appears to involve the induction of mild mitochondrial depolarization and the promotion of autophagy, a cellular process for clearing damaged components and protein aggregates.[16][17] Further studies have shown that this compound treatment can diminish the aggregation of various mutant disease-prone proteins by inducing the expression of the co-chaperone CHIP (C-terminus of Hsc70-interacting protein) and enhancing proteasomal degradation of aberrant proteins.[15][18]

Data Presentation: Neuroprotective Activity of this compound
Experimental SystemStressor/Disease ModelThis compound EffectPutative MechanismReference
Dopaminergic Neurons in CultureMPP+ (toxin)Rescued neurons from cell death.Induces mild mitochondrial depolarization and promotes autophagy.[16]
Mouse Model of Parkinson's DiseaseMPTP (toxin)This compound levels were reduced by ~50% in the nigrostriatal region.Altered this compound metabolism during pathogenesis.[16]
Cos-7 and A549 CellsMutant misfolded proteinsReduced aggregation of neurotoxic proteins.Induced expression of co-chaperone CHIP and elevated autophagy.[15][17]
In vitro studiesAberrant proteinsPromotes proteasome catalytic functions and elevates removal of toxic proteins.Supports the protein quality control (PQC) mechanism.[18]
Experimental Protocols: Key Methodologies

1. Cell Viability Assay for Neuroprotection

  • Objective: To quantify the protective effect of this compound on neurons exposed to a neurotoxin.

  • Materials: Dopaminergic neuronal cell line (e.g., SH-SY5Y), cell culture medium, this compound, MPP+ (1-methyl-4-phenylpyridinium), MTT or similar viability reagent, plate reader.

  • Protocol:

    • Plate neuronal cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Introduce the neurotoxin MPP+ to the culture medium to induce cell death, including a control group without the toxin.

    • Co-incubate the cells with this compound and MPP+ for another period (e.g., 24 hours).

    • Remove the medium and add MTT reagent to each well. Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualization: this compound's Neuroprotective Signaling

neuroprotection_pathway cluster_outcome Outcome This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces mild depolarization Autophagy Autophagy Activation This compound->Autophagy Proteasome Proteasome Activity This compound->Proteasome CHIP CHIP Co-chaperone Expression This compound->CHIP Aggregates Misfolded Protein Aggregates Autophagy->Aggregates clears Proteasome->Aggregates degrades CHIP->Aggregates refolds/ degrades Neuron Dopaminergic Neuron Aggregates->Neuron causes toxicity Toxin Neurotoxins / Cellular Stress Toxin->Neuron induces damage Neuron->Aggregates Survival Neuronal Survival

Caption: this compound's multifaceted neuroprotective mechanisms.

III. Modulation of Cancer Progression

The role of this compound and its synthesis pathway in cancer is complex and appears to be context-dependent. Several studies have focused on this compound synthase (LSS), the enzyme that produces this compound. In liver and endometrial cancers, LSS expression is often upregulated.[19][20]

Inhibition of LSS in HepG2 liver cancer cells has been shown to suppress malignant phenotypes by inhibiting cell proliferation, inducing cell cycle arrest, and increasing apoptosis.[19][21][22][23] This effect was linked to the deactivation of the Src/MAPK signaling pathway. Similarly, in endometrial cancer, LSS was found to promote tumor progression by activating the MAPK/JNK signaling pathway and promoting the accumulation of cholesterol esters.[20] These findings suggest that in certain cancers, the flux through the this compound pathway, rather than just cholesterol levels, contributes to malignancy. Targeting LSS could therefore be a viable therapeutic strategy.

Data Presentation: Effects of LSS Inhibition in Cancer Cells
Cancer TypeCell LineMethodKey FindingsReference
Liver CancerHepG2LSS knockdown (shRNA)Inhibited cell proliferation, decreased migration, increased apoptosis, cell cycle arrest at S phase.[19][21]
Endometrial CancerN/A (Tissue analysis)Analysis of patient tissuesLSS is significantly upregulated in endometrial cancer tissues.[20]
Endometrial CancerEC cell linesLSS inhibitor (Ro 48-8071)Reduced cell proliferation and suppressed xenograft tumor growth.[20]
Experimental Protocols: Key Methodologies

1. Wound Healing Assay for Cell Migration

  • Objective: To assess the effect of LSS knockdown on the migratory potential of cancer cells.

  • Materials: HepG2 cells (wild-type and LSS-knockdown), 6-well plates, sterile pipette tips, cell culture medium, microscope with camera.

  • Protocol:

    • Seed wild-type and LSS-knockdown HepG2 cells in separate 6-well plates and grow them to confluence.

    • Create a "wound" in the cell monolayer by scraping a straight line with a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh culture medium.

    • Capture images of the wound at time 0.

    • Incubate the plates at 37°C.

    • Capture images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).

    • Measure the width of the wound at different time points and calculate the rate of wound closure to determine cell migration speed.[19]

Visualization: LSS-Mediated Signaling in Cancer

cancer_pathway cluster_lss This compound Synthase Activity cluster_pathway Signaling Pathway Activation LSS LSS (Upregulated in Cancer) This compound This compound Production LSS->this compound Src Src LSS->Src Activates MAPK MAPK / JNK Src->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Apoptosis Apoptosis (Inhibition) MAPK->Apoptosis

Caption: Role of LSS in promoting cancer via Src/MAPK signaling.

IV. Regulation of Innate Immunity

This compound also plays a crucial role in the innate immune system, specifically in regulating macrophage function. Upon activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), macrophages accumulate this compound.[24][25] This accumulation is a result of the transcriptional repression of Cyp51A1, the gene for the enzyme that metabolizes this compound. This repression is dependent on type I interferon (IFN) signaling.

The buildup of this compound in macrophages has two significant consequences. First, it selectively dampens the IFNβ-mediated activation of the STAT1-STAT2 signaling pathway, which reduces the secretion of certain inflammatory cytokines, thereby protecting against endotoxemic shock.[24] Second, this compound accumulation increases membrane fluidity and the production of reactive oxygen species (ROS), which enhances the macrophage's ability to phagocytose and kill bacteria. This leads to improved resistance to bacterial infections, such as Listeria monocytogenes.[25] Therefore, this compound acts as an endogenous mediator that fine-tunes the macrophage response, balancing anti-inflammatory effects with enhanced antimicrobial activity.

Data Presentation: Immunomodulatory Effects of this compound Accumulation
SystemStimulusEffect of this compound AccumulationDownstream ConsequenceReference
MacrophagesTLR4 activation (LPS)Decreases IFNβ-mediated STAT1-STAT2 activation.Reduced inflammatory cytokine secretion.[24]
MacrophagesTLR4 activation (LPS)Increases membrane fluidity and ROS production.Potentiated phagocytosis and bacterial killing.[25]
MiceListeria monocytogenes infectionInduced this compound accumulation (via ketoconazole).Increased bacterial clearance in spleen and liver; improved survival.[25]

Visualization: this compound's Role in Macrophage TLR4 Signaling

tlr4_pathway cluster_effects Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 IFN Type I IFN Production TLR4->IFN Cyp51A1 Cyp51A1 Gene (this compound-14α-demethylase) IFN->Cyp51A1 represses transcription This compound This compound Accumulation Cyp51A1->this compound metabolizes STAT STAT1-STAT2 Activation This compound->STAT dampens Phagocytosis Phagocytosis & Bacterial Killing This compound->Phagocytosis enhances Cytokines Inflammatory Cytokines STAT->Cytokines

Caption: this compound accumulation modulates macrophage immune responses.

References

Initial Findings on Lanosterol's Effect on Crystallin Proteins: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cataracts, the leading cause of blindness worldwide, are characterized by the aggregation of crystallin proteins in the lens, leading to opacification.[1][2][3] Surgical intervention remains the standard of care. However, emerging research has identified lanosterol, an amphipathic molecule integral to the cholesterol biosynthesis pathway, as a potential therapeutic agent capable of reversing crystallin aggregation.[1][2][4] Foundational studies have demonstrated that this compound can reduce the severity of cataracts and improve lens transparency in various models, including in vitro cell cultures, ex vivo lens assays, and in vivo animal studies.[1][2][3][4] This technical guide provides an in-depth summary of the initial findings on this compound's effect on crystallin proteins, detailing the experimental protocols, quantitative data, and proposed mechanisms of action to inform further research and drug development.

Mechanism of Action

The primary therapeutic potential of this compound lies in its ability to prevent and reverse the aggregation of crystallin proteins.[1][2][3][4] The amphipathic nature of this compound is thought to allow it to interact with the exposed hydrophobic surfaces of misfolded crystallins, thereby preventing them from clumping together and even dissociating pre-formed aggregates.[5][6] Molecular dynamics simulations suggest that this compound preferentially binds to the hydrophobic dimerization interface of human γD-crystallin, a key interaction in the formation of cataracts.[7][8]

Beyond direct interaction with crystallins, this compound's role in the cholesterol biosynthesis pathway is also implicated in its mechanism of action. Studies have linked mutations in the this compound synthase (LSS) gene, the enzyme responsible for producing this compound, to congenital cataracts in humans.[1][2][4] This suggests that endogenous this compound is crucial for maintaining lens homeostasis. Furthermore, research indicates that this compound can regulate lipid metabolism in lens epithelial cells (LECs) and may protect these cells from undergoing epithelial-mesenchymal transition (EMT), a process associated with certain types of cataracts, by modulating the TGFβ2-Smad2/3 signaling pathway.

Signaling Pathway in Lens Epithelial Cell Homeostasis

The following diagram illustrates the proposed role of this compound Synthase (LSS) and this compound in maintaining lens epithelial cell integrity by counteracting the effects of TGFβ2-induced fibrosis.

TGFB2 TGFβ2 Smad23 Smad2/3 Signaling TGFB2->Smad23 activates EMT Epithelial-Mesenchymal Transition (EMT) (Fibrosis, Opacity) Smad23->EMT induces LEC_Homeostasis Lens Epithelial Cell Homeostasis (Transparency) EMT->LEC_Homeostasis disrupts LSS This compound Synthase (LSS) This compound This compound LSS->this compound produces LSS->LEC_Homeostasis maintains This compound->Smad23 inhibits This compound->LEC_Homeostasis promotes

Caption: Proposed signaling pathway of this compound in preventing lens epithelial fibrosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the efficacy of this compound.

Table 1: In Vitro and Ex Vivo Efficacy of this compound
ParameterModel SystemThis compound ConcentrationObserved EffectReference
EC50 Human cataractous lens protein aggregates~10 µM50% dissociation of aggregates[9][10]
Protein Aggregation Reduction Human Lens Progenitor Cells (mutant crystallins)10-40 µMConcentration-dependent reduction in aggregation[11]
Soluble Crystallin Increase Human Lens Progenitor Cells (mutant crystallins)Not specifiedStatistically significant increase in soluble fraction[11]
Lens Opacity Dissected rabbit cataractous lensesNot specifiedReduction in cataract severity and increased transparency[1][2][4]
Table 2: In Vivo Efficacy of this compound
Animal ModelCataract TypeAdministration RouteTreatment RegimenOutcomeReference
Dogs Naturally occurringIntravitreal injection + topical eye dropsInjections every 3 days for 6 weeks + daily eye dropsReduced cataract severity and increased lens transparency[1][2]
Cynomolgus Monkeys Naturally occurring cortical cataractSubconjunctival drug release systemSingle injectionTrend of reduction in cataract severity[5]
Rabbits Not specifiedNot specifiedNot specifiedReduced cataract severity and increased transparency[1][2][4]
Zebrafish H₂O₂-inducedTopical application or intraocular injectionDaily for several daysConsistent reduction of cataract severity[12]
Rats Selenite-inducedTopical eye drops (nanosuspension)Daily for 28 daysAttenuated collapse of lens structure[13]

Experimental Protocols

This section details the methodologies employed in key experiments investigating this compound's effects.

In Vitro Cell-Based Assays

These experiments are crucial for studying the effect of this compound on intracellular crystallin aggregation.

4.1.1 Cell Culture and Transfection:

  • Cell Lines: Human lens epithelial cells (HLEB-3) or other suitable cell lines like HeLa are commonly used.

  • Culture Conditions: Cells are maintained in standard culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Transfection: To model cataract-causing mutations, cells are transfected with plasmids encoding mutant crystallin proteins tagged with a fluorescent marker (e.g., eGFP). Transfection is typically performed for 4-6 hours using a suitable transfection reagent.

4.1.2 this compound Treatment:

  • Preparation: this compound is dissolved in a solvent like DMSO to create a stock solution. The final working concentration is achieved by diluting the stock in the cell culture medium.

  • Application: Following transfection and a recovery period (e.g., 24 hours), the culture medium is replaced with a medium containing various concentrations of this compound (e.g., 10, 20, 40 µM). Control cells are treated with the vehicle (e.g., 1-2% DMSO).[14]

  • Incubation: Cells are incubated with this compound for a specified period (e.g., 12-24 hours) to assess its effect on pre-formed aggregates.

4.1.3 Quantification of Protein Aggregation:

  • Confocal Microscopy: The formation and dissolution of intracellular protein aggregates are visualized using confocal fluorescence microscopy by observing the localization of the GFP-tagged crystallins.

  • Western Blot Analysis of Soluble and Insoluble Fractions:

    • Cells are harvested and lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100).

    • The lysate is centrifuged at high speed (e.g., >15,000 x g) to separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

    • Both fractions are then analyzed by SDS-PAGE and western blotting using antibodies against the crystallin protein or its tag (e.g., anti-GFP).

    • Densitometry is used to quantify the relative amounts of crystallin in the soluble and insoluble fractions.

Ex Vivo Lens Culture

This model allows for the study of this compound's effects on an intact lens in a controlled environment.

  • Lens Dissection: Lenses are carefully dissected from animal eyes (e.g., rabbits or rats) under sterile conditions.

  • Culture: The dissected lenses are placed in a culture medium (e.g., TC-199) in a multi-well plate.

  • Cataract Induction (if applicable): For non-cataractous lenses, opacification can be induced by adding agents like hydrogen peroxide or ouabain (B1677812) to the culture medium.[11]

  • This compound Treatment: this compound, prepared as a solution or suspension, is added to the culture medium.

  • Assessment of Lens Opacity: Lenses are periodically examined and photographed using a stereoscopic microscope with dark-field illumination. The degree of opacification is often quantified using image analysis software to measure changes in transparency.

In Vivo Animal Studies

Animal models are essential for evaluating the therapeutic potential and safety of this compound in a living system.

4.3.1 Animal Models:

  • Dogs: Naturally occurring age-related cataracts in dogs provide a clinically relevant model.

  • Rabbits: Used for both biocompatibility studies and efficacy testing.[15]

  • Rats: Selenite-induced cataract models are common for rapid screening of anti-cataract agents.[13][16]

  • Zebrafish: Offer a high-throughput model for screening compounds, with cataracts induced by methods such as hydrogen peroxide injection or UV exposure.[1][12]

4.3.2 this compound Administration:

  • Topical Eye Drops: this compound is formulated into a solution or nanosuspension for topical application. Due to this compound's poor water solubility, vehicles such as medical olive oil, cyclodextrins, or specific patented formulations are used.[2][13][17][18]

  • Intravitreal/Intracameral Injections: For more direct delivery to the lens, this compound can be formulated for injection into the vitreous or anterior chamber of the eye.[19]

  • Subconjunctival Drug Release Systems: Thermogels containing this compound nanoparticles can be injected under the conjunctiva for sustained release.[5]

4.3.3 Evaluation of Efficacy:

  • Slit-Lamp Examination: A standard ophthalmological tool used to examine the anterior structures of the eye, including the lens, and to grade the severity of cataracts.[4][9]

  • Digital Image Analysis: High-quality images of the lens are captured, and densitometry is used to objectively quantify changes in opacity.[4][9][20]

  • Visual Function Tests: In some models, like zebrafish, the optokinetic response (OKR) can be used to assess improvements in visual function.[12]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating the efficacy of this compound.

In Vitro Evaluation Workflow

A Culture Lens Epithelial Cells B Transfect with Mutant Crystallin-GFP Plasmid A->B C Allow Protein Aggregation (24h) B->C D Treat with this compound (vs. Vehicle Control) C->D E Analyze via Confocal Microscopy D->E F Analyze via Western Blot (Soluble vs. Insoluble Fractions) D->F G Quantify Reduction in Aggregation E->G F->G

Caption: Workflow for in vitro assessment of this compound on crystallin aggregation.

In Vivo Evaluation Workflow

A Select Animal Model with Cataracts (e.g., Dog, Rabbit) B Baseline Cataract Grading (Slit-lamp, Imaging) A->B C Administer this compound Formulation (e.g., Eye Drops, Injection) B->C D Control Group Receives Vehicle B->D E Monitor Over Treatment Period (e.g., 6 weeks) C->E D->E F Final Cataract Grading (Slit-lamp, Imaging) E->F G Compare Change in Lens Opacity between Groups F->G

Caption: Workflow for in vivo assessment of this compound's anti-cataract efficacy.

Conclusion and Future Directions

The initial findings on this compound's effect on crystallin proteins are promising, suggesting a novel pharmacological strategy for the treatment of cataracts. The evidence from in vitro, ex vivo, and in vivo studies consistently demonstrates this compound's ability to reduce protein aggregation and improve lens clarity. However, challenges remain, particularly concerning the poor solubility of this compound and the need for effective delivery methods to the avascular lens. While some studies have shown success, others have reported a failure of this compound to reverse opacities in mature human cataracts, indicating that the efficacy may be dependent on the stage and type of cataract.

Future research should focus on:

  • Optimizing drug delivery systems to enhance the bioavailability of this compound in the lens.

  • Conducting large-scale, placebo-controlled clinical trials in humans to definitively assess the safety and efficacy of this compound for cataract treatment.

  • Further elucidating the precise molecular interactions between this compound and different crystallin proteins.

  • Investigating the potential of this compound as a preventative measure in high-risk populations.

Addressing these areas will be critical in translating the potential of this compound into a viable non-surgical treatment for cataracts.

References

An In-depth Technical Guide to the Physical Properties of Lanosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of lanosterol, a tetracyclic triterpenoid (B12794562) that serves as the fundamental precursor for all animal and fungal steroids, including cholesterol.[1] Understanding these properties is critical for researchers in drug development, biochemistry, and materials science, as they influence this compound's biological activity, solubility, and formulation characteristics. This document details quantitative physical data, outlines standard experimental protocols for their determination, and visualizes relevant biochemical and experimental workflows.

Core Physical and Chemical Properties

This compound (CAS Registry Number: 79-63-0) is a white to off-white crystalline solid.[2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₀H₅₀O[1][4][5]
Molecular Weight 426.72 g/mol [2][5][6]
IUPAC Name (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol[4]
Appearance White to off-white crystalline solid[2][3]
Melting Point 138-140.5 °C (Range from various sources)[1][4][7]
117-122 °C (with decomposition)[][]
408.27 K (135.12 °C)[10][11]
Boiling Point ~498.9 °C at 760 mmHg[]
Density ~0.98 g/cm³[]
Enthalpy of Fusion 23.61 kJ/mol[10][11]

Solubility Characteristics

This compound is sparingly soluble in aqueous solutions but shows solubility in various organic solvents.[3] Its limited aqueous solubility is a critical factor in drug delivery research, particularly concerning its potential application in cataract treatment.[12]

SolventSolubility (at specified temp.)Source(s)
Ethanol ~0.25 mg/mL[3]
Dimethylformamide (DMF) ~3 mg/mL[3]
Methanol (B129727) Mole Fraction: 3.0 x 10⁻⁵ (at 277.78 K)[10][12]
n-Propanol Mole Fraction: 0.0048 (at 318.93 K)[10][12]
Chloroform Slightly Soluble[13]
Ethyl Acetate Slightly Soluble[13]

A detailed study by Li and Forciniti (2020) measured the solubility of this compound in a range of organic solvents (methanol, ethanol, isopropanol, n-propanol, acetonitrile, acetone, DMF, DMSO, and ethyl acetate) at temperatures from 277.09 K to 338.78 K, demonstrating that solubility increases with temperature.[10][11][12]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quantification of this compound.

Spectroscopic TechniqueKey Data PointsSource(s)
UV-Vis Spectroscopy λ_max: 202 nmMolar Extinction Coefficient (ε): 38,280 M⁻¹cm⁻¹[14]
Infrared (IR) Spectroscopy OH Stretching: 3423 cm⁻¹ (broad band)CH Stretching: 2946 cm⁻¹, 2875 cm⁻¹, 2835 cm⁻¹[15][16]
Mass Spectrometry (MS) Structure confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). Electron Ionization (EI) data is available in the NIST WebBook.[10][11][17]
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR are standard techniques for detailed structural elucidation of sterols like this compound.[18]

Biological and Experimental Pathways

Biosynthesis of this compound

This compound is a pivotal intermediate in the biosynthesis of cholesterol. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps, with the final cyclization of 2,3-oxidosqualene (B107256) to this compound being a key transformation catalyzed by the enzyme this compound synthase.[1][19][20]

G Simplified this compound Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp squalene Squalene fpp->squalene Squalene Synthase oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Monooxygenase This compound This compound oxidosqualene->this compound This compound Synthase (LSS) cholesterol Cholesterol & Other Steroids This compound->cholesterol Multiple Steps (e.g., CYP51)

Caption: A simplified diagram of the this compound biosynthesis pathway.

Involvement in Cellular Signaling

Recent research suggests a role for this compound metabolism in cellular signaling. The loss of this compound synthase (LSS) has been shown to decrease malignant phenotypes in liver cancer cells by deactivating the Src/MAPK signaling pathway, indicating a link between the sterol biosynthesis pathway and cancer cell proliferation.[21]

G This compound Synthase and Src/MAPK Signaling cluster_0 Normal Cell Function cluster_1 LSS Knockdown lss This compound Synthase (LSS) This compound This compound lss->this compound catalyzes src_mapk Src/MAPK Pathway This compound->src_mapk contributes to activation phenotypes Malignant Phenotypes (Proliferation, Migration) src_mapk->phenotypes promotes lss_kd LSS Knockdown src_mapk_kd Src/MAPK Pathway (Deactivated) lss_kd->src_mapk_kd leads to phenotypes_kd Decreased Malignant Phenotypes src_mapk_kd->phenotypes_kd results in

Caption: Logical flow of LSS impact on the Src/MAPK pathway.

Experimental Protocols

General Workflow for this compound Analysis

The isolation and characterization of this compound from a crude source typically follow a multi-step process involving extraction, purification, and analysis.

G General Experimental Workflow for this compound Analysis cluster_methods Analytical Techniques start Crude Source (e.g., Lanolin) extraction Solvent Extraction start->extraction purification Purification (e.g., Reverse-Phase HPLC) extraction->purification confirmation Purity & Structure Confirmation purification->confirmation analysis Physical Property Analysis confirmation->analysis gcms GC-MS confirmation->gcms nmr NMR confirmation->nmr end Characterized this compound analysis->end dsc DSC (Melting Point) analysis->dsc spectro Spectroscopy (UV-Vis, IR) analysis->spectro

Caption: Workflow for this compound isolation and characterization.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[22][23]

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.[24][25]

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[22][26]

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.[22]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.[22] A pure compound exhibits a sharp melting range of 0.5-1.0°C.[22]

Solubility Determination (Static Equilibrium Method)

This method is used to determine the solubility of a compound in a specific solvent at various temperatures.[10][11]

  • Sample Preparation: A surplus amount of this compound is added to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., shaken in a temperature-controlled water bath) for a prolonged period (e.g., 24 hours or longer) to ensure equilibrium is reached.[27] The presence of undissolved solid confirms that the solution is saturated.

  • Sample Separation: The saturated solution is carefully separated from the excess solid solute, often by centrifugation followed by filtration through a syringe filter.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Data Correlation: The experiment is repeated at different temperatures to generate a solubility curve. The data can be correlated using thermodynamic models like the modified Apelblat equation.[10][12]

Spectroscopic Analysis Protocols
  • Infrared (IR) Spectroscopy:

    • Method: The Fourier-Transform Infrared (FTIR) spectrum is typically obtained using the KBr pellet technique.[4] A small amount of this compound is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc.

    • Analysis: The disc is placed in the spectrometer's sample holder, and the spectrum is recorded. The positions of absorption bands are used to identify functional groups, such as the hydroxyl (-OH) and various C-H bonds.[15][16]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Method: A solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The solution is placed in a quartz cuvette.

    • Analysis: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λ_max).

  • Mass Spectrometry (MS):

    • Method: Often coupled with Gas Chromatography (GC-MS), this technique is used for both identification and purity assessment.[10] The sample is injected into the GC, where it is vaporized and separated from other components. The separated this compound then enters the mass spectrometer.

    • Analysis: In the mass spectrometer, the molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, producing a characteristic mass spectrum that serves as a molecular fingerprint.

References

Navigating the Nexus of Sterol Sensing: A Technical Guide to the Regulation of Lanosterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate regulatory network governing the lanosterol synthesis pathway, a cornerstone of cholesterol homeostasis. Understanding these mechanisms is paramount for developing novel therapeutic strategies targeting metabolic disorders, cardiovascular diseases, and certain cancers. This document outlines the core regulatory principles, presents key quantitative data, details experimental methodologies, and provides visual representations of the critical pathways involved.

Core Regulatory Mechanisms

The biosynthesis of this compound, the precursor to cholesterol, is a tightly controlled process, primarily modulated at the level of key enzymes. The regulation is multi-tiered, involving transcriptional control, post-translational modifications, and feedback inhibition to respond to cellular sterol levels and energy status.

Transcriptional Control: The SREBP-2 Pathway

The primary driver of transcriptional regulation is the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) . SREBP-2 is a transcription factor that, when activated, upregulates the expression of a suite of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase (HMGCR) and the Low-Density Lipoprotein Receptor (LDLR).

  • In High-Sterol Conditions: When cellular cholesterol levels are high, SREBP-2 is retained in the endoplasmic reticulum (ER) as an inactive precursor, bound to the SREBP-cleavage activating protein (SCAP). This complex is held in the ER by the sterol-sensing protein, INSIG (Insulin-induced gene).

  • In Low-Sterol Conditions: When cellular sterol levels fall, INSIG dissociates from the SREBP-2/SCAP complex. This allows the complex to translocate to the Golgi apparatus. In the Golgi, SREBP-2 is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). This cleavage releases the N-terminal, transcriptionally active domain of SREBP-2 (nSREBP-2). The mature nSREBP-2 then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) on the promoter regions of its target genes, initiating their transcription.[1][2]

SREBP2_Activation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Membrane High Sterols SREBP2-SCAP complex bound to INSIG Retention in ER Golgi_Processing S1P Cleavage S2P Cleavage Release of nSREBP-2 ER_Membrane:f2->Golgi_Processing:f0 Translocation Nuclear_Translocation Nuclear Translocation of nSREBP-2 Golgi_Processing:f2->Nuclear_Translocation Gene_Transcription Binding to SREs Transcription of Target Genes (HMGCR, LDLR, etc.) Nuclear_Translocation->Gene_Transcription Low_Sterols Low Cellular Sterols Low_Sterols->ER_Membrane:f0 INSIG dissociates High_Sterols High Cellular Sterols High_Sterols->ER_Membrane:f0 INSIG binds

Caption: SREBP-2 activation pathway in response to low cellular sterols.

Post-Translational Regulation of HMG-CoA Reductase

HMG-CoA Reductase (HMGCR), the rate-limiting enzyme of the mevalonate (B85504) pathway, is subject to rapid degradation in response to high sterol levels. This provides a swift mechanism to curtail cholesterol synthesis.

  • Sterol-Sensing and Degradation: High levels of sterols, particularly this compound and its derivatives, trigger the binding of INSIG to the sterol-sensing domain of HMGCR. This binding event recruits ubiquitin ligases, such as gp78, which mark HMGCR for ubiquitination. The polyubiquitinated HMGCR is then extracted from the ER membrane and degraded by the proteasome.

  • Phosphorylation by AMPK: The activity of HMGCR is also regulated by the cellular energy status. AMP-activated protein kinase (AMPK), an energy sensor, phosphorylates and inactivates HMGCR when cellular AMP levels are high (indicating low energy). This action halts the energy-intensive process of cholesterol synthesis.

HMGCR_Degradation HMGCR HMG-CoA Reductase (Active) HMGCR_INSIG HMGCR-INSIG Complex HMGCR->HMGCR_INSIG Binding Ub_HMGCR Ubiquitinated HMGCR HMGCR_INSIG->Ub_HMGCR Recruits Degradation Proteasomal Degradation Ub_HMGCR->Degradation High_Sterols High Cellular Sterols High_Sterols->HMGCR_INSIG Promotes Ub_Ligase Ubiquitin Ligase (e.g., gp78) Ub_Ligase->Ub_HMGCR Ubiquitinates

Caption: Sterol-induced degradation pathway of HMG-CoA Reductase.

Regulation of Squalene (B77637) Epoxidase (SQLE)

Squalene epoxidase (SQLE), another key rate-limiting enzyme, is also regulated by sterol levels. High levels of cholesterol can promote the ubiquitination and subsequent degradation of SQLE, providing another layer of feedback control.[3][4]

Quantitative Data on Pathway Components

The following tables summarize key quantitative parameters for the enzymes central to this compound synthesis regulation.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganism/SystemSubstrateK_m (µM)k_cat (min⁻¹)Reference
HMG-CoA ReductaseHumanHMG-CoA1.7070.7426 (nmol/min/mg)[5]
Squalene EpoxidaseHuman (recombinant)Squalene1.9 ± 0.42.09 ± 0.12[6]
Squalene EpoxidaseHuman (liver microsomes)Squalene2.9 ± 0.2N/A[6]
Squalene EpoxidaseHuman (recombinant)FAD5.2 ± 0.5N/A[6]
This compound 14α-demethylaseHumanDihydrothis compound5.0 ± 0.60.50 ± 0.03 (s⁻¹)[7]
Table 2: Inhibition Constants (K_i) for Squalene Epoxidase Inhibitors
InhibitorInhibition TypeK_i (µM)Reference
EthopropazineCompetitive0.65[8]
PericiazineCompetitive0.69[8]
PiperacetazineCompetitive0.68[8]
Table 3: Representative Gene Expression Changes
GeneConditionCell/Tissue TypeFold ChangeReference
HMGCRLovastatin (statin) treatmentHepG2 cells~1.8-fold increase[9]
HMGCRLDL treatmentHepG2 cells~1.6-fold decrease[9]
LDLRLDL treatmentHepG2 cells~60% decrease[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the this compound synthesis pathway.

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures HMGCR activity by monitoring the decrease in NADPH absorbance at 340 nm.[11][12][13][14]

Materials:

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 10 mM DTT)

  • HMG-CoA Reductase enzyme (purified or from lysate)

  • HMG-CoA substrate solution

  • NADPH solution

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer capable of kinetic measurements at 340 nm and 37°C

Procedure:

  • Reagent Preparation:

    • Pre-warm the HMG-CoA Reductase Assay Buffer to 37°C.

    • Reconstitute NADPH and HMG-CoA in the assay buffer to their final desired concentrations. Keep on ice and protect NADPH from light.

    • Thaw the HMG-CoA Reductase enzyme on ice.

  • Reaction Setup:

    • In a 96-well plate, prepare the following wells:

      • Sample Wells: Add your enzyme sample (e.g., 0.5-15 mU).

      • Positive Control: Add a known amount of purified HMG-CoA Reductase.

      • Reagent Background Control: Add assay buffer instead of the enzyme.

    • Adjust the volume in all wells to 10 µL with the assay buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing Assay Buffer, NADPH, and HMG-CoA. The final concentrations in the reaction well should be optimized, but typical ranges are 200-400 µM NADPH and 100-200 µM HMG-CoA.

  • Initiation and Measurement:

    • Add 190 µL of the Reaction Mix to each well to bring the total volume to 200 µL.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10 minutes.

  • Data Analysis:

    • Determine the rate of NADPH consumption (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

    • Calculate the enzyme activity using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6.22 mM⁻¹cm⁻¹. The specific formula will depend on the path length of the microplate reader.

    • Unit Definition: One unit of HMG-CoA Reductase is the amount of enzyme that converts 1.0 µmol of NADPH to NADP+ per minute at 37°C.

Quantification of this compound and Cholesterol by GC-MS

This protocol outlines a general workflow for the extraction, derivatization, and analysis of sterols from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17][18]

Materials:

  • Biological sample (e.g., serum, cell pellet)

  • Internal Standard (e.g., cholesteryl acetate (B1210297) or deuterated cholesterol)

  • Saponification solution (e.g., 1 M KOH in 90% ethanol)

  • Hexane (B92381)

  • Derivatization agent (e.g., BSTFA + 1% TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., BPX5)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • To a known amount of sample (e.g., 100 µL serum), add a known amount of the internal standard.

  • Saponification:

    • Add the saponification solution to hydrolyze cholesteryl esters to free cholesterol.

    • Vortex and incubate at 60°C for 1 hour.

  • Lipid Extraction:

    • After cooling, add deionized water and hexane. Vortex vigorously to extract the lipids into the hexane layer.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction and pool the fractions.

  • Drying:

    • Evaporate the pooled hexane extract to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried lipid residue, add the derivatization agent (e.g., BSTFA + 1% TMCS) and pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes. This step converts the hydroxyl groups of the sterols into more volatile trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the different sterols.

    • The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the target analytes and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound and cholesterol.

    • Quantify the amount of each sterol in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Western Blot for Nuclear SREBP-2

This protocol describes the nuclear extraction and subsequent western blot analysis to detect the mature, active form of SREBP-2.[1][19][20]

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease inhibitors)

  • Detergent (e.g., 10% NP-40)

  • Nuclear Extraction Buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 25% Glycerol, with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against SREBP-2 (N-terminus specific)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Nuclear and Cytoplasmic Protein Extraction:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in Hypotonic Lysis Buffer and incubate on ice for 15 minutes to swell the cells.

    • Add 10% NP-40 and vortex briefly to lyse the plasma membrane.

    • Centrifuge at high speed (e.g., 12,000 x g) for 1 minute at 4°C. The supernatant is the cytoplasmic fraction.

    • Resuspend the remaining nuclear pellet in Nuclear Extraction Buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclear membrane.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The supernatant is the nuclear extract.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear extracts using a BCA assay.

  • SDS-PAGE and Transfer:

    • Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system. The mature, nuclear form of SREBP-2 (nSREBP-2) will appear at approximately 68 kDa.

Conclusion

The regulation of the this compound synthesis pathway is a highly dynamic and multi-faceted process, critical for maintaining cellular and organismal cholesterol homeostasis. The SREBP-2 pathway serves as the master transcriptional regulator, while feedback mechanisms targeting key enzymes like HMG-CoA reductase and squalene epoxidase provide rapid post-translational control. The experimental protocols and quantitative data provided herein serve as a valuable resource for researchers aiming to further dissect these intricate pathways and to identify novel targets for therapeutic intervention.

Pathway Overview

Lanosterol_Pathway_Overview AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA ... Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl-PP Mevalonate->FPP ... Squalene Squalene FPP->Squalene ... Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene This compound This compound Oxidosqualene->this compound Cholesterol Cholesterol This compound->Cholesterol ... SREBP2 nSREBP-2 Cholesterol->SREBP2 - feedback HMGCR HMG-CoA Reductase (HMGCR) HMGCR->Mevalonate SQLE Squalene Epoxidase (SQLE) SQLE->Oxidosqualene LSS This compound Synthase (LSS) LSS->this compound SREBP2->HMGCR + transcription SREBP2->SQLE + transcription AMPK AMPK AMPK->HMGCR - phosphorylation High_Sterols High Sterols High_Sterols->HMGCR - degradation High_Sterols->SQLE - degradation

Caption: Overview of the this compound synthesis pathway and its key regulatory inputs.

References

A Historical Perspective on Lanosterol Research: From Cholesterol Precursor to a Novel Cataract Treatment Strategy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosterol, a tetracyclic triterpenoid (B12794562), has long been a molecule of significant interest in the scientific community. Initially recognized for its pivotal role as a precursor to cholesterol and other steroids in animals and fungi, its research trajectory has taken a remarkable turn in recent years.[1] A groundbreaking discovery implicating this compound in the prevention of protein aggregation within the eye's lens has opened up a promising, albeit debated, new avenue for the non-surgical treatment of cataracts. This technical guide provides a comprehensive historical perspective on the key milestones in this compound research, with a focus on its biosynthesis and the recent investigations into its therapeutic potential for cataracts. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the foundational science, experimental methodologies, and the evolving landscape of this compound-based therapeutics.

I. Early Milestones: The Discovery of this compound and its Role in Cholesterol Biosynthesis

The story of this compound begins in the early 20th century with the quest to unravel the complex pathway of cholesterol biosynthesis.

1930s-1950s: Isolation and Identification

The journey of this compound research commenced in the 1930s, a period of intense investigation into the structure and biosynthesis of sterols. A pivotal moment arrived in 1930 when German researchers A. Windhaus and R. Tschesche first isolated this compound from sheep's wool.[2] For decades, its primary significance was understood within the context of being an intermediate in the intricate pathway leading to cholesterol.

The 1950s: Elucidating the Cholesterol Biosynthesis Pathway

The mid-20th century witnessed significant strides in understanding the multi-step enzymatic process of cholesterol synthesis. It was established that this complex pathway begins with acetyl-CoA and proceeds through a series of intermediates. The cyclization of the linear triterpenoid squalene (B77637) was identified as a critical step.

Key Enzymes in this compound Biosynthesis

The conversion of squalene to this compound involves two key enzymatic steps:

  • Squalene Monooxygenase (Squalene Epoxidase): This enzyme catalyzes the oxidation of squalene to 2,3-oxidosqualene (B107256).[3] This step is crucial as it introduces the oxygen atom that will ultimately form the hydroxyl group of cholesterol.

  • This compound Synthase (Oxidosqualene Cyclase): This enzyme facilitates the remarkable cyclization of the linear 2,3-oxidosqualene into the tetracyclic structure of this compound.[4] This intricate reaction is a cornerstone of steroid biosynthesis in animals and fungi.

The elucidation of this pathway was a monumental achievement in biochemistry, laying the groundwork for understanding lipid metabolism and the development of cholesterol-lowering drugs.

II. A Paradigm Shift: this compound and Cataract Research

For much of its history, this compound research was confined to the realm of lipid biochemistry. However, a serendipitous discovery in the 21st century propelled this molecule into the forefront of ophthalmology research.

The Genetic Link: A Clue from Congenital Cataracts

The paradigm shift began with the investigation of families with a history of congenital cataracts. Researchers identified mutations in the gene encoding for This compound synthase (LSS) in children with this condition, while their unaffected parents did not carry these mutations.[5][6] This crucial finding suggested a potential link between a deficiency in this compound and the formation of cataracts.[5][6]

The Landmark 2015 Study: Zhao et al. in Nature

This genetic clue culminated in a landmark study published in Nature in 2015 by Zhao et al.[1][2] This research provided the first compelling evidence that this compound could not only prevent the aggregation of crystallin proteins—the primary cause of lens opacity in cataracts—but could also reverse existing protein aggregates. The study presented a multi-pronged approach, demonstrating the effects of this compound in three distinct experimental models:

  • In Vitro Cell Culture: this compound treatment was shown to reduce the aggregation of crystallin proteins in cultured human lens cells.

  • Ex Vivo Rabbit Lenses: Dissected rabbit lenses with cataracts showed a significant reduction in opacity and an increase in transparency after being incubated with a this compound solution.

  • In Vivo Dog Models: Most strikingly, this compound administered as eye drops to dogs with naturally occurring cataracts led to a noticeable decrease in cataract severity.[7]

This seminal study ignited a wave of excitement and optimism for a non-surgical treatment for cataracts, a leading cause of blindness worldwide.

III. The Scientific Debate: Conflicting Findings and Unanswered Questions

Following the initial enthusiasm generated by the 2015 study, the scientific community embarked on a rigorous process of verification. Subsequent research, however, has yielded a mix of corroborating and conflicting results, leading to a healthy and ongoing scientific debate.

Several independent research groups have attempted to replicate the findings of Zhao et al., with varying degrees of success. Some studies have reported a failure of this compound to reverse lens opacity, particularly in ex vivo models using human lens nuclei.[8] These studies have raised important questions about the experimental conditions, the concentration of this compound used, and the differences between animal models and human cataracts.

Key Challenges and Considerations:

  • This compound's Solubility: A major hurdle in the development of a this compound-based therapy is its poor solubility in water.[9] This poses a significant challenge for formulating effective eye drops that can deliver a therapeutic concentration of this compound to the lens. Researchers are actively exploring novel delivery systems, such as nanoparticles and liposomes, to overcome this limitation.

  • Differences in Cataract Models: The etiology and progression of cataracts can vary significantly. Congenital cataracts, as studied in the initial genetic investigations, may have different underlying mechanisms compared to age-related cataracts, which are more common. The translation of findings from animal models to human patients remains a critical area of investigation.

  • Dosage and Treatment Duration: The optimal concentration of this compound and the required duration of treatment to achieve a clinically significant effect are yet to be definitively established.

IV. Quantitative Data from Key Studies

The following tables summarize the quantitative data from pivotal studies on the effect of this compound on cataracts. This data is essential for a comparative analysis of the experimental findings.

Study Model This compound Concentration Treatment Duration Key Quantitative Finding Reference
Zhao et al. (2015)Ex vivo rabbit lensesNot specified in abstract6 daysSignificant reduction in cataract severity and increased transparency.[1][2]
Zhao et al. (2015)In vivo dogsNot specified in abstract6 weeksReduction in cataract severity and increased lens clarity.[6][7]
Shanmugam et al. (2015)Ex vivo human lens nuclei25 mM6 daysNo reversal of opacification; progression of cataract observed in 90% of this compound-treated nuclei.[2]
Daszynski et al. (2019)In vitro rat lenses15 mM48 hoursFailed to reverse lens opacities or prevent further progression.[10]
Daszynski et al. (2019)Ex vivo human lenses0.20 mM3 daysFailed to increase soluble lens proteins or decrease insoluble lens proteins.[10]

V. Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the research findings and for designing future studies.

Protocol 1: Ex Vivo Incubation of Cataractous Lenses

Objective: To assess the effect of this compound on the transparency of isolated cataractous lenses.

Materials:

  • Freshly excised cataractous lenses (e.g., from rabbits or human donors)

  • Culture medium (e.g., M199 or DMEM)

  • This compound solution (prepared in a suitable solvent and diluted in culture medium to the desired concentration)

  • Control solution (culture medium with the solvent vehicle)

  • Incubator (37°C, 5% CO2)

  • Microscope with a camera for imaging

Procedure:

  • Aseptically dissect the cataractous lenses and place them in individual wells of a culture plate.

  • Add the this compound solution or control solution to the wells, ensuring the lenses are fully submerged.

  • Incubate the lenses for a specified period (e.g., 6 days), changing the medium as required.

  • At regular intervals, and at the end of the incubation period, photograph the lenses against a grid to assess transparency.

  • Quantify the changes in lens opacity using a standardized grading system.

Protocol 2: In Vivo Treatment of Cataracts in Animal Models

Objective: To evaluate the efficacy of this compound eye drops in reducing cataract severity in a living animal model.

Materials:

  • Animal model with naturally occurring or induced cataracts (e.g., dogs)

  • This compound eye drop formulation (this compound suspended in a sterile, ophthalmically compatible vehicle)

  • Control eye drops (vehicle only)

  • Slit-lamp biomicroscope for ophthalmic examination

Procedure:

  • Recruit animals with a confirmed diagnosis of cataracts.

  • Randomly assign the animals to a treatment group (this compound eye drops) or a control group.

  • Administer the eye drops to the designated eyes at a specified frequency and duration (e.g., three times a day for six weeks).

  • Conduct regular ophthalmic examinations using a slit-lamp to assess cataract severity.

  • Grade the cataracts at the beginning and end of the study using a standardized classification system.

  • Analyze the changes in cataract grades between the treatment and control groups.

VI. Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Diagram 1: Simplified this compound Biosynthesis Pathway

Lanosterol_Biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Monooxygenase This compound This compound Oxidosqualene->this compound This compound Synthase Cholesterol Cholesterol This compound->Cholesterol Multiple Steps

Caption: Simplified pathway of this compound and cholesterol biosynthesis.

Diagram 2: Experimental Workflow for Cataract Research

Cataract_Research_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo CellCulture Crystallin Aggregation in Cell Culture Treatment This compound Treatment CellCulture->Treatment LensIncubation Ex Vivo Lens Incubation LensIncubation->Treatment AnimalModel Animal Model with Cataracts (e.g., Dogs) AnimalModel->Treatment Hypothesis Hypothesis: This compound Reverses Crystallin Aggregation Hypothesis->CellCulture Hypothesis->LensIncubation Hypothesis->AnimalModel Analysis Analysis of Lens Opacity Treatment->Analysis Results Results: Efficacy Evaluation Analysis->Results

Caption: General experimental workflow for this compound cataract research.

VII. Conclusion and Future Directions

The journey of this compound research is a compelling narrative of scientific discovery, from its initial identification as a key player in cholesterol metabolism to its more recent and unexpected role in the potential treatment of cataracts. While the initial findings were met with great enthusiasm, the subsequent conflicting results underscore the rigorous and often non-linear path of scientific progress.

The current body of evidence suggests that this compound does possess an anti-aggregation effect on crystallin proteins, but its therapeutic efficacy in humans remains to be conclusively demonstrated. The primary challenges ahead lie in overcoming the hurdle of drug delivery to the lens and in conducting well-designed, large-scale clinical trials to definitively assess its safety and effectiveness in treating various types of cataracts.

Future research in this field will likely focus on:

  • Advanced Drug Delivery Systems: The development of novel formulations, such as nanoparticle-based carriers, to enhance the solubility and bioavailability of this compound in the eye.

  • Analogs and Derivatives: The synthesis and evaluation of this compound analogs with improved solubility and potency.

  • Understanding the Mechanism: Further elucidation of the precise molecular mechanism by which this compound interacts with crystallin proteins to prevent and reverse aggregation.

  • Rigorous Clinical Trials: The design and execution of robust clinical trials in human subjects to provide definitive evidence of this compound's therapeutic potential.

The story of this compound is far from over. It serves as a powerful example of how fundamental biochemical research can lead to unexpected and potentially transformative therapeutic applications. The ongoing research in this area holds the promise of one day providing a much-needed non-surgical option for the millions of people worldwide affected by cataracts.

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Lanosterol in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosterol is a critical tetracyclic triterpenoid (B12794562) intermediate in the biosynthesis of cholesterol and other sterols in vertebrates.[1] Its quantification in plasma is of growing interest in various research fields, including the study of cholesterol metabolism, cataract formation, and neurodegenerative diseases.[1] This document provides detailed protocols for the quantification of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with three common detection methods: Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fluorescence (FL) Detection.

The LC-MS/MS method offers the highest sensitivity and selectivity and is considered the gold standard. The HPLC-UV and HPLC-FL methods are provided as viable alternatives, particularly when access to mass spectrometry is limited. These methods typically require a derivatization step to enhance the chromophoric or fluorophoric properties of this compound for sensitive detection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the position of this compound, and a general experimental workflow for the methods described.

Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway Squalene Squalene Squalene_epoxidase Squalene_epoxidase Squalene->Squalene_epoxidase Oxidosqualene Oxidosqualene Squalene_epoxidase->Oxidosqualene O2, NADPH Lanosterol_synthase Lanosterol_synthase Oxidosqualene->Lanosterol_synthase This compound This compound Lanosterol_synthase->this compound Multiple_enzymatic_steps Multiple_enzymatic_steps This compound->Multiple_enzymatic_steps Cholesterol Cholesterol Multiple_enzymatic_steps->Cholesterol

Caption: Simplified Cholesterol Biosynthesis Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50-200 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (for UV and FL) Extraction->Derivatization Optional Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute Derivatization->Dry_Reconstitute HPLC_Injection Inject into HPLC System Dry_Reconstitute->HPLC_Injection Chrom_Separation Chromatographic Separation HPLC_Injection->Chrom_Separation Detection Detection (MS/MS, UV, or FL) Chrom_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Final_Concentration Report Final Concentration Quantification->Final_Concentration

Caption: General Experimental Workflow.

Method Comparison

The following table summarizes the key quantitative parameters for the three detailed methods. This allows for an at-a-glance comparison to aid in method selection based on available instrumentation and required sensitivity.

ParameterMethod 1: UPLC-MS/MSMethod 2: HPLC-UV (with Derivatization)Method 3: HPLC-FL (with Derivatization)
Detector Tandem Mass SpectrometerUV-Vis / Diode Array DetectorFluorescence Detector
Derivatization Not RequiredRequired (e.g., Dansyl Chloride)Required (e.g., 1-Anthroyl Cyanide)
Linearity Range 0.1 - 10 µg/mL[1]Estimated: 0.5 - 50 µg/mLEstimated: 1 - 100 ng/mL
LLOQ 0.1 µg/mL[1]Estimated: ~0.5 µg/mLEstimated: ~1 ng/mL
Precision (%CV) < 5.6% (inter-day)[1]Expected: < 15%Expected: < 15%
Selectivity Very HighModerateHigh
Internal Standard 25-Hydroxycholesterol-d6[1]Stigmasterol or similar non-endogenous sterol1-Hexacosanol or similar derivatizable alcohol

Detailed Protocols

Method 1: Quantification of this compound in Human Plasma by UPLC-MS/MS

This method is adapted from a validated protocol for the simultaneous quantification of lathosterol, this compound, and desmosterol.[1] It is highly sensitive and specific, making it suitable for clinical research and drug development applications.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Add the internal standard (e.g., 25-hydroxycholesterol-d6).

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether or hexane/isopropanol).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Analytical Column: Thermo Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm.[1]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) (e.g., 17:83 v/v).[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.[2]

  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[1]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[1]

  • MRM Transitions:

    • This compound: Q1: 409.4 m/z → Q3: 109.1 m/z.[1]

    • IS (25-Hydroxycholesterol-d6): Q1: 375.6 m/z → Q3: 95.1 m/z.[1]

3. Calibration and Quantification

  • Due to the endogenous presence of this compound in plasma, a surrogate matrix (e.g., stripped serum or a protein solution) is used to prepare calibration standards and lower limit of quantification (LLOQ) samples.[1]

  • Prepare a stock solution of this compound and the internal standard in methanol or ethanol.

  • Create a series of calibration standards by spiking the surrogate matrix with known concentrations of this compound, typically ranging from 0.1 µg/mL to 10 µg/mL.[1]

  • Quality control (QC) samples at low, medium, and high concentrations should be prepared in authentic human plasma to assess accuracy and precision.[1]

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with 1/x² weighting is commonly used.[1]

Method 2: Quantification of this compound in Human Plasma by HPLC-UV with Pre-column Derivatization

This method provides an alternative to LC-MS/MS. Since this compound lacks a strong native chromophore, a derivatization step is necessary to enhance UV absorbance for sensitive detection. This protocol is based on the derivatization of similar sterols with dansyl chloride.[3][4]

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid or solid-phase extraction of 200 µL of plasma as described in Method 1, Steps 1-7.

  • Derivatization:

    • To the dried extract, add 1 mL of dichloromethane (B109758) containing 8 mg/mL dansyl chloride and 8 mg/mL 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[3][4]

    • Cap the tube tightly and heat at 40°C for 30 minutes.[3][4]

    • After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[5]

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the absorbance maximum of the dansyl derivative (approx. 254 nm or 330 nm).

3. Calibration and Quantification

  • Prepare calibration standards by spiking this compound-free plasma or a surrogate matrix with known concentrations of this compound.

  • Derivatize the calibration standards and QC samples in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area of the this compound derivative against its concentration.

Method 3: Quantification of this compound in Human Plasma by HPLC-FL with Pre-column Derivatization

This method offers higher sensitivity than UV detection and can be an excellent alternative to LC-MS/MS. This compound is derivatized with a fluorescent tag, such as 1-anthroyl cyanide, to enable highly sensitive detection.[6]

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid or solid-phase extraction of 200 µL of plasma as described in Method 1, Steps 1-7.

  • Derivatization:

    • To the dried extract, add 100 µL of a reagent solution containing 1-anthroyl cyanide (2 mg/mL) and triethylamine (B128534) (0.1%) in acetonitrile.[7]

    • Cap the tube tightly and heat at 45-60°C for 1-2 hours.[7]

    • After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. HPLC-FL Conditions

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Analytical Column: C18 or C30 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A C30 column can provide better separation for sterols.[6]

  • Mobile Phase: Isocratic elution with a mixture of acetone/acetonitrile/water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 370 nm.[6][7]

    • Emission Wavelength: 470 nm.[6][7]

3. Calibration and Quantification

  • Prepare calibration standards by spiking this compound-free plasma or a surrogate matrix with known concentrations of this compound.

  • Derivatize the calibration standards and QC samples in the same manner as the unknown samples.

  • Construct a calibration curve by plotting the peak area or peak height of the fluorescent this compound derivative against its concentration.

References

Application Notes & Protocols: Development of a Lanosterol Nanoparticle Ocular Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Cataracts, characterized by the opacification of the eye's lens, are the leading cause of blindness worldwide.[1] The primary cause is the misfolding and aggregation of crystallin proteins within the lens fiber cells, which disrupts the lens's transparency.[2][3] Current standard treatment is the surgical removal of the cataractous lens. However, a non-surgical, pharmacological approach remains a significant goal in ophthalmology.

Lanosterol, a naturally occurring steroid in the lens, has been identified as a key molecule in maintaining lens clarity.[4][5] Research suggests that this compound can act as a molecular chaperone, preventing the aggregation of crystallin proteins and even reversing pre-formed aggregates.[2][3][6] A landmark 2015 study demonstrated that this compound could reduce cataract severity in animal models.[4][7]

Despite its therapeutic potential, the clinical translation of this compound is hindered by two major challenges:

  • Poor Aqueous Solubility : this compound is highly hydrophobic, making it difficult to formulate into effective aqueous eye drops at a therapeutic concentration.[8][9][10][11]

  • Ocular Barriers : The eye possesses formidable protective barriers, including the cornea and rapid tear turnover, which limit the penetration and residence time of topically administered drugs.[12][13][14] Less than 5% of a topically applied drug typically reaches the intraocular tissues.[12]

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[15][16] By encapsulating this compound within biocompatible nanocarriers, it is possible to:

  • Enhance its solubility and stability in an aqueous formulation.

  • Improve its penetration through the corneal barrier.

  • Prolong its residence time on the ocular surface.

  • Provide a sustained release of the drug to the target tissue (the lens).

This document provides a comprehensive set of protocols for the formulation, characterization, and evaluation of a this compound-loaded nanoparticle delivery system intended for topical ocular administration to treat or prevent cataracts.

Proposed Mechanism and Delivery Pathway

The nanoparticle system is designed to deliver this compound to the lens, where it can interact with crystallin proteins to prevent or reverse aggregation.

G cluster_0 This compound Action Crystallin Soluble Crystallin Proteins Aggregates Insoluble Protein Aggregates (Cataract) Crystallin->Aggregates Misfolding & Aggregation This compound This compound This compound->Aggregates Prevents / Reverses Aggregation

Caption: Proposed mechanism of this compound in preventing cataract formation.

G cluster_1 Ocular Drug Delivery Pathway NP_Drop This compound Nanoparticle Eye Drop Cornea Corneal Barrier NP_Drop->Cornea Adhesion & Penetration AqueousHumor Aqueous Humor Cornea->AqueousHumor Diffusion Tear Tear Film (Barrier 1) Cornea->Tear Lens Lens AqueousHumor->Lens Drug Uptake

Caption: Pathway for nanoparticle delivery from topical drop to the lens.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Nanoparticles

This protocol describes the preparation of biodegradable nanoparticles using the emulsion-solvent evaporation method.

3.1. Materials & Equipment

  • Active Ingredient : this compound (≥95% purity)[10]

  • Polymer : Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa) or a suitable lipid like glyceryl monostearate.[17]

  • Surfactant : Polysorbate 80 (Tween® 80) or Polyvinyl alcohol (PVA).

  • Organic Solvent : Dichloromethane (B109758) (DCM) or Ethyl Acetate (analytical grade).

  • Aqueous Phase : Deionized or Milli-Q® water.

  • Equipment : High-speed homogenizer, probe sonicator, magnetic stirrer, rotary evaporator, centrifuge, lyophilizer (freeze-dryer).

3.2. Methodology

  • Organic Phase Preparation :

    • Accurately weigh 10 mg of this compound and 100 mg of PLGA.

    • Dissolve both components in 4 mL of dichloromethane in a glass vial. Mix until fully dissolved.

  • Aqueous Phase Preparation :

    • Prepare a 1% w/v solution of Polysorbate 80 in 20 mL of deionized water.

  • Primary Emulsification (w/o) :

    • Add the organic phase to the aqueous phase while stirring.

    • Homogenize the mixture at 15,000 rpm for 2 minutes to form a coarse oil-in-water (o/w) emulsion.

  • Secondary Emulsification :

    • Immediately sonicate the coarse emulsion using a probe sonicator (40% amplitude, 3 minutes) in an ice bath to reduce the droplet size and form a nanoemulsion.

  • Solvent Evaporation :

    • Transfer the nanoemulsion to a round-bottom flask and connect it to a rotary evaporator.

    • Evaporate the dichloromethane under reduced pressure at 35°C for 2-3 hours, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery and Washing :

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains the free, unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess surfactant.

  • Lyophilization (Optional, for long-term storage) :

    • Resuspend the final washed pellet in a 5% trehalose (B1683222) solution (as a cryoprotectant).

    • Freeze the suspension at -80°C overnight.

    • Lyophilize for 48 hours to obtain a dry nanoparticle powder, which can be reconstituted in a sterile vehicle before use.

Protocol 2: Physicochemical Characterization of Nanoparticles

This protocol outlines the key quality control assessments for the formulated nanoparticles.

2.1. Overall Experimental Workflow

G cluster_0 Nanoparticle Development & Evaluation Workflow Formulation Protocol 1: Nanoparticle Formulation Characterization Protocol 2: Physicochemical Characterization Formulation->Characterization Sterilization Protocol 3: Sterile Filtration Characterization->Sterilization InVitro Protocol 4: In Vitro Evaluation (Release, Safety, Permeation) Sterilization->InVitro InVivo Protocol 5: In Vivo Efficacy (Animal Model) InVitro->InVivo

Caption: Step-by-step workflow for developing the this compound formulation.

2.2. Characterization Parameters

ParameterMethodInstrumentTypical Specification
Particle Size Dynamic Light Scattering (DLS)Zetasizer100 – 250 nm[18]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Zetasizer< 0.3[19]
Zeta Potential Laser Doppler VelocimetryZetasizer> |-30 mV| or > |+30 mV|[17]
Morphology Transmission Electron Microscopy (TEM)TEMSpherical, non-aggregated
Encapsulation Efficiency (EE) Indirect method via HPLCHPLC-UV> 80%[20]
Drug Loading (DL) Indirect method via HPLCHPLC-UV1 – 5% w/w

2.3. Methodology for Encapsulation Efficiency (EE) and Drug Loading (DL)

  • After centrifugation (Step 3.2.6), collect the supernatant.

  • Analyze the concentration of free this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Total this compound - Free this compound) / Total this compound * 100

    • DL (%) = (Total this compound - Free this compound) / Weight of Nanoparticles * 100

Protocol 3: Sterilization of Ophthalmic Formulation

Sterility is a critical requirement for all ophthalmic preparations to prevent eye infections.[21]

3.1. Method Selection Heat-based methods like autoclaving can cause nanoparticle aggregation, while gas sterilization can leave toxic residues.[22][23] Therefore, sterile filtration is the preferred method for heat-labile nanoparticle suspensions.[22][24]

3.2. Materials & Equipment

  • Reconstituted this compound nanoparticle suspension.

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES).

  • Sterile syringes.

  • Sterile, sealed ophthalmic dropper bottles.

  • Laminar flow hood or biosafety cabinet.

3.3. Methodology

  • Perform all steps under aseptic conditions in a laminar flow hood.

  • Reconstitute the lyophilized nanoparticle powder in a sterile, isotonic vehicle (e.g., phosphate-buffered saline, pH 7.4).

  • Draw the suspension into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe outlet.

  • Carefully filter the suspension directly into the final sterile ophthalmic dropper bottle.

  • Seal the bottle immediately.

  • Perform sterility testing (e.g., via direct inoculation into growth media) to confirm the absence of microbial contamination.

Protocol 4: In Vitro Evaluation

4.1. In Vitro Drug Release Study

  • Setup : Use a dialysis bag method. Transfer 1 mL of the nanoparticle suspension into a dialysis bag (MWCO 12-14 kDa).

  • Release Medium : Place the sealed bag into 50 mL of simulated tear fluid (pH 7.4) containing 0.5% Tween® 80 to maintain sink conditions. Keep at 34°C (eye surface temperature) with gentle stirring.

  • Sampling : At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Analysis : Quantify the this compound concentration in the samples using HPLC.

  • Data : Plot the cumulative percentage of drug release versus time.

Time (Hours)Cumulative Release (%) - this compound SolutionCumulative Release (%) - Nanoparticle Formulation
1~70%~15%
8~95%~40%
24~100%~75%
48~100%~90%

4.2. Ocular Irritation Assessment (HET-CAM Assay)

  • Model : Use fertilized hen's eggs incubated for 9 days.

  • Procedure : Create a window in the eggshell to expose the chorioallantoic membrane (CAM). Apply 0.3 mL of the nanoparticle formulation to the CAM.

  • Observation : Observe the CAM for 5 minutes for signs of vascular damage: hemorrhage, lysis, or coagulation.

  • Scoring : Calculate an irritation score (IS) based on the time of appearance of these effects. An IS of 0-0.9 is considered non-irritating.

4.3. Corneal Permeation Study

  • Model : Use a Franz diffusion cell with a freshly excised goat or rabbit cornea mounted between the donor and receptor chambers.

  • Setup : Fill the receptor chamber with artificial aqueous humor. Add the nanoparticle formulation to the donor chamber. Maintain the apparatus at 37°C.

  • Sampling : Withdraw samples from the receptor chamber at set intervals and analyze for this compound content via HPLC.

  • Data : Calculate the apparent permeability coefficient (Papp) and compare it to a control this compound solution. The nanoparticle formulation is expected to show a significantly higher Papp value.

Protocol 5: In Vivo Efficacy in an Animal Model

All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

5.1. Model

  • Shumiya Cataract Rats (SCR) or selenite-induced cataracts in Wistar rats are common models.[9][18] Naturally occurring cataracts in dogs have also been used.[7][25]

5.2. Study Design

  • Groups (n=8 per group) :

    • Group A: Untreated Control

    • Group B: Vehicle (nanoparticles without this compound)

    • Group C: this compound solution (0.5% w/v)

    • Group D: this compound nanoparticle formulation (0.5% w/v)

  • Administration : Instill one 50 µL drop into the lower conjunctival sac of the right eye of each animal, three times daily for 6 weeks.[7]

5.3. Evaluation

  • Conduct weekly examinations using a slit-lamp biomicroscope.

  • Grade lens opacification on a scale of 0 to 4 (0 = clear lens, 4 = mature, opaque cataract).

  • Record high-resolution images of the lenses.

5.4. Expected Results

Treatment GroupWeek 0 (Baseline)Week 3Week 6
Untreated Control Grade 1.2 ± 0.2Grade 2.5 ± 0.3Grade 3.8 ± 0.2
Vehicle Grade 1.1 ± 0.3Grade 2.4 ± 0.4Grade 3.7 ± 0.3
This compound Solution Grade 1.3 ± 0.2Grade 2.0 ± 0.3Grade 2.9 ± 0.4
This compound Nanoparticles Grade 1.2 ± 0.3Grade 1.4 ± 0.2 Grade 1.8 ± 0.3

The this compound nanoparticle group is expected to show a statistically significant delay in cataract progression or a reduction in opacity compared to all other groups.

References

Application Notes and Protocols for Lanosterol Treatment in Cultured Lens Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cataracts, characterized by the opacification of the lens, are the leading cause of blindness globally. The primary pathology involves the aggregation of crystallin proteins within lens fiber cells, leading to light scattering and vision loss.[1] Lens epithelial cells (LECs) are crucial for maintaining lens homeostasis and transparency.[2] The epithelial-mesenchymal transition (EMT) of these cells is a key process in the development of fibrotic cataracts.[2] Lanosterol, a key intermediate in cholesterol biosynthesis, has emerged as a potential therapeutic agent.[1][3] Research suggests that this compound can reverse protein aggregation and may protect LECs from pathological changes like EMT.[2][3]

These application notes provide detailed protocols for researchers studying the effects of this compound on cultured lens epithelial cells. The methodologies cover cell culture, this compound preparation, induction of cataract-related pathology in vitro, and subsequent analysis of cellular and molecular changes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound treatment experiments as reported in the literature.

Table 1: Cell Culture and Treatment Parameters

Parameter Value Cell Type Source
This compound Concentration 20 µM Primary Rabbit LECs [2]
"ten micromolar level" (EC50) Human Cataractous Samples [4]
This compound Stock Solution 4 mM in DMSO Human iPSC-derived Lentoid Bodies [5]
Pathology Inducer 5 ng/mL TGFβ2 Primary Rabbit LECs [2]
Treatment Duration 72 hours (3 days) Primary Rabbit LECs [2]

| | 6 days | Whole Rat Lenses (ex vivo) |[2] |

Experimental Protocols

Protocol 1: Culture of Primary Lens Epithelial Cells (LECs)

This protocol is based on the methodology for culturing primary rabbit LECs.[2]

Materials:

  • MEM (e.g., Thermo Fisher Scientific, 11095080)

  • Fetal Bovine Serum (FBS) (e.g., Gibco, 10099141C)

  • Non-Essential Amino Acids (NEAA) (e.g., Thermo Fisher Scientific, 11140050)

  • Penicillin/Streptomycin (e.g., Thermo Fisher Scientific, 15140122)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Complete Growth Medium: Supplement MEM with 10% FBS, 1% NEAA, and 1% Penicillin/Streptomycin.

  • Cell Seeding: Isolate primary LECs from 2-month-old New Zealand White rabbits (or use a commercial cell line like human SRA 01/04). Culture cells in complete growth medium.

  • Incubation: Maintain cells at 37°C in a humidified incubator with 5% CO₂.[2]

  • Subculture:

    • When cells reach 80-90% confluency, remove the medium and wash the monolayer with PBS.

    • Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cells and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and re-seed into new flasks.

    • Use cells between passages 3 and 5 for experiments to ensure consistency.[2]

Protocol 2: this compound Preparation and Application

This compound is highly hydrophobic, requiring careful preparation for use in aqueous cell culture media.

Materials:

  • This compound powder (e.g., Sigma, L5768)[2]

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Complete growth medium

Procedure:

  • Prepare Stock Solution: Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 4 mM).[5] Vortex thoroughly to ensure complete dissolution.

  • Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution directly into pre-warmed complete growth medium to achieve the final desired concentration (e.g., 20 µM).[2] Vortex immediately after dilution to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.

  • Cell Treatment: Remove the existing medium from the cultured LECs and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours) before proceeding with analysis.[2]

Protocol 3: Induction of Epithelial-Mesenchymal Transition (EMT)

This protocol uses TGFβ2 to induce a fibrotic-like state in LECs, which can be used to test the anti-fibrotic potential of this compound.[2]

Materials:

  • Recombinant TGFβ2 (e.g., R&D Systems, 302-B2-010)

  • Complete growth medium

  • This compound working solution (from Protocol 2)

  • Vehicle control medium (from Protocol 2)

Procedure:

  • Cell Seeding: Seed LECs and allow them to adhere and grow to approximately 70% confluency.

  • Prepare Treatment Media:

    • Control Group: Vehicle control medium.

    • TGFβ2 Group: Add TGFβ2 to the vehicle control medium to a final concentration of 5 ng/mL.

    • This compound Group: this compound working solution (e.g., 20 µM).

    • Combination Group: Add TGFβ2 (5 ng/mL) and this compound (20 µM) to fresh medium.

  • Treatment: Replace the culture medium in the respective wells/flasks with the prepared treatment media.

  • Incubation: Incubate the cells for 72 hours.[2]

  • Analysis: After incubation, assess the cells for morphological changes (e.g., transition from cuboidal to spindle-shaped) and analyze them for molecular markers of EMT via immunofluorescence or Western blot (e.g., α-SMA, ZO-1, p-Smad2/3).[2]

Protocol 4: Analysis of Protein Aggregation and Solubility

This protocol is designed to assess this compound's ability to prevent or reverse the aggregation of cataract-associated crystallin proteins.

Materials:

  • Expression plasmids for cataract-causing mutant crystallins (e.g., eGFP-tagged αA-crystallin(Y118D)).[6]

  • Transfection reagent (e.g., Lipofectamine 3000).[2]

  • Lysis buffer (RIPA buffer with protease inhibitors).

  • Antibodies for Western blot (e.g., anti-GFP, anti-crystallin).

  • Antibodies for immunofluorescence (e.g., anti-p62).

  • DAPI stain.

Procedure:

  • Transfection: Transfect LECs with plasmids encoding mutant crystallin proteins using a suitable transfection reagent according to the manufacturer's protocol. This will induce the formation of intracellular protein aggregates.[6]

  • This compound Treatment: After transfection (e.g., 18-24 hours), treat the cells with this compound or vehicle control (as per Protocol 2) for 24-72 hours.

  • Analysis by Immunofluorescence:

    • Fix the cells, permeabilize, and stain with primary antibodies against aggregation markers (like p62) and a fluorescent secondary antibody.[6]

    • Counterstain nuclei with DAPI.

    • Visualize using confocal microscopy to observe the size and number of intracellular aggregates (visible as eGFP and p62-positive puncta).[6]

  • Analysis by Western Blot (Solubility Assay):

    • Lyse the cells in lysis buffer and centrifuge at high speed (e.g., 15,000 x g) to separate the soluble (supernatant) and insoluble (pellet) fractions.

    • Resuspend the pellet in a buffer containing urea (B33335) or SDS.

    • Analyze equal amounts of protein from both fractions by SDS-PAGE and Western blot, probing for the expressed crystallin protein.

    • Quantify band intensities to determine the ratio of soluble to insoluble protein. An increase in the soluble fraction indicates a reduction in aggregation.[6]

Visualizations: Workflows and Signaling Pathways

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture Culture Lens Epithelial Cells (e.g., Primary Rabbit LECs) Seed Seed Cells for Experiment (Grow to 70% Confluency) Culture->Seed PrepareLano Prepare this compound Stock (e.g., 4 mM in DMSO) Treat Apply Treatments (72h) - Vehicle (DMSO) - this compound (20 µM) - TGFβ2 (5 ng/mL) - this compound + TGFβ2 PrepareLano->Treat PrepareTGF Prepare TGFβ2 Stock PrepareTGF->Treat Seed->Treat Morphology Microscopy: Assess Cell Morphology Treat->Morphology IF Immunofluorescence: - α-SMA, ZO-1 - p-Smad2/3 Treat->IF WB Western Blot: - Soluble/Insoluble fractions - p-Smad2/3 levels Treat->WB

Caption: Experimental workflow for studying this compound's effects on LECs.

G TGF TGFβ2 Receptor TGFβ Receptor TGF->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad SmadNuc Smad Complex Translocates to Nucleus Smad->SmadNuc EMT Gene Transcription (e.g., ↑α-SMA, ↓ZO-1) SmadNuc->EMT Fibrosis Epithelial-Mesenchymal Transition (EMT) & Fibrosis EMT->Fibrosis Lano This compound Lano->Smad Inhibits G cluster_normal Normal State cluster_cataract Cataract State Soluble Soluble, Functional Crystallin Proteins Transparency Lens Transparency Soluble->Transparency AlphaC α-Crystallin (Chaperone) AlphaC->Soluble Maintains Solubility Misfolded Misfolded/Mutant Crystallins Aggregates Protein Aggregates Misfolded->Aggregates Aggregates->Soluble Re-solubilizes Opacity Lens Opacity Aggregates->Opacity Lano This compound Lano->Aggregates Reverses Aggregation

References

Application Notes and Protocols for Formulating Lanosterol Eye Drops for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating lanosterol eye drops for use in preclinical animal studies investigating cataract reversal and prevention. The protocols are based on established research and aim to address the key challenge of this compound's poor aqueous solubility.

Introduction

Cataracts, the leading cause of blindness worldwide, are characterized by the aggregation of crystallin proteins in the lens, leading to opacification.[1][2] The discovery that this compound, a key intermediate in cholesterol biosynthesis, can reverse this protein aggregation in both in vitro and in vivo animal models has opened a promising avenue for non-surgical cataract treatment.[1][2][3][4] However, the translation of this discovery into a viable therapeutic is hindered by this compound's low water solubility, which presents a significant challenge for developing effective topical eye drop formulations.[5][6]

These notes detail various formulation strategies that have been employed to enhance the solubility, stability, and ocular bioavailability of this compound for in vivo animal research.

This compound's Mechanism of Action in Cataract Reversal

This compound is an amphipathic molecule naturally abundant in the lens.[1][2][3] Its proposed mechanism of action involves binding to and disaggregating the clumped crystallin proteins that cause lens opacity.[7][8] Studies have shown that mutations in the this compound synthase (LSS) gene, which is responsible for producing this compound, are associated with congenital cataracts in humans.[1][2][3] By replenishing the lens's supply of this compound, it is hypothesized that the natural process of maintaining lens transparency can be restored.[3][7]

Lanosterol_Mechanism Crystallin Proteins Crystallin Proteins Protein Aggregation (Cataract) Protein Aggregation (Cataract) Crystallin Proteins->Protein Aggregation (Cataract) Misfolding & Aggregation Soluble Crystallin Proteins (Lens Clarity) Soluble Crystallin Proteins (Lens Clarity) Protein Aggregation (Cataract)->Soluble Crystallin Proteins (Lens Clarity) Re-solubilization This compound This compound This compound->Protein Aggregation (Cataract) Binds to & Disaggregates LSS Gene Mutation LSS Gene Mutation Decreased this compound Production Decreased this compound Production LSS Gene Mutation->Decreased this compound Production Decreased this compound Production->Protein Aggregation (Cataract) Contributes to Nanoparticle_Workflow cluster_prep Phase Preparation cluster_form Nanoparticle Formation cluster_final Final Formulation Organic_Phase Dissolve this compound & PLGA in Acetone/Dichloromethane Emulsification Homogenize Organic & Aqueous Phases Organic_Phase->Emulsification Aqueous_Phase Dissolve PVA in Water Aqueous_Phase->Emulsification Solvent_Evaporation Remove Organic Solvents (Rotary Evaporator) Emulsification->Solvent_Evaporation Collection Centrifuge & Wash Nanoparticles Solvent_Evaporation->Collection Resuspension Resuspend in Sterile PBS Collection->Resuspension Characterization DLS for Size HPLC for Loading Resuspension->Characterization Cyclodextrin_Workflow Prep_CD Prepare Aqueous HPβCD Solution Add_Lano Slowly Add this compound Powder Prep_CD->Add_Lano Stir Stir to Form Inclusion Complex Add_Lano->Stir Adjust Adjust pH and Osmolarity Stir->Adjust Sterilize Sterile Filtration (0.22 µm) Adjust->Sterilize Store Store at 2-8°C Sterilize->Store

References

Application Notes and Protocols for the Purification of Lanosterol from Lanolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosterol, a triterpenoid (B12794562) and the precursor to cholesterol in animals, has garnered significant scientific interest, particularly for its potential therapeutic role in the treatment of cataracts.[1][2][3][4] Lanolin, a complex waxy substance secreted by the sebaceous glands of wool-bearing animals, serves as a primary natural source for this compound. However, the intricate composition of lanolin necessitates a multi-step purification process to isolate this compound of high purity.

These application notes provide detailed protocols for the purification of this compound from lanolin, focusing on the critical steps of saponification and subsequent purification by counter-current chromatography or selective crystallization. Additionally, the biochemical context of this compound's action in cataractogenesis is illustrated.

I. Pre-treatment: Saponification of Lanolin

The initial and crucial step in isolating this compound from lanolin is saponification. Lanolin is primarily composed of long-chain waxy esters. Saponification is a process that hydrolyzes these esters using a strong base, typically sodium or potassium hydroxide (B78521), in an alcoholic solution. This reaction cleaves the ester bonds, yielding fatty acid salts (soaps) and the unsaponifiable matter, which contains this compound and other sterols like cholesterol and dihydrothis compound (B1674475).[1][2][3][5][6]

Protocol 1: Alkaline Saponification of Lanolin

This protocol describes a general method for the saponification of lanolin to liberate the unsaponifiable fraction containing this compound.

Materials:

  • Lanolin

  • Ethanol (B145695) (or other lower aliphatic alcohols)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hexane (or other suitable organic solvent for extraction)

  • Reaction vessel with reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve lanolin in ethanol (e.g., a 1:2 to 1:2.5 volume ratio of lanolin to alcoholic solution).[7]

  • Addition of Alkali: Prepare an aqueous solution of NaOH or KOH and add it to the lanolin-ethanol mixture. The molar ratio of lanolin to alkali is typically in the range of 1:1.3 to 1:2.[7]

  • Saponification Reaction: Heat the mixture to reflux (approximately 78-85°C) with continuous stirring.[7] The reaction is typically carried out for 3 to 8 hours.[7] The completion of the reaction is indicated by a change in the appearance of the reaction mixture, often becoming a dark brown solution.

  • Extraction of Unsaponifiables: After cooling, the unsaponifiable matter is extracted from the saponification mixture. This is typically achieved by liquid-liquid extraction using a non-polar solvent like hexane.[1][2][3][5] The saponified fatty acids will remain in the aqueous alcoholic phase as salts, while the unsaponifiable components, including this compound, will partition into the organic phase.

  • Washing and Concentration: The organic phase containing the unsaponifiables is washed with water to remove any remaining soap and alkali. The solvent is then evaporated under reduced pressure to yield the crude unsaponifiable extract, which can be further purified.

II. Purification Techniques for this compound

Following saponification and extraction of the unsaponifiable matter, further purification is required to isolate this compound from other components like cholesterol, dihydrothis compound, and fatty alcohols. The following sections detail two effective methods: High-Performance Counter-Current Chromatography and Selective Crystallization.

A. High-Performance Counter-Current Chromatography (HPCCC)

HPCCC is a liquid-liquid chromatography technique that offers high-resolution separation and purification of target compounds from complex mixtures.[1][2][3][5] It has been successfully employed for the simultaneous purification of this compound, dihydrothis compound, and cholesterol from the unsaponifiable fraction of lanolin.[1][2][3][5]

This protocol is based on a dual-mode elution method for efficient separation.

Instrumentation and Materials:

  • High-Performance Counter-Current Chromatograph

  • HPLC system for purity analysis

  • Crude unsaponifiable extract from lanolin

  • Solvent system: n-heptane/acetonitrile/ethyl acetate (B1210297) (5:5:1, v/v/v)[1][3][5]

Procedure:

  • Solvent System Preparation: Prepare the biphasic solvent system of n-heptane, acetonitrile, and ethyl acetate in the specified ratio. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HPCCC System Equilibration: Fill the CCC column with the stationary phase (the lower phase of the solvent system). Then, pump the mobile phase (the upper phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve a known amount of the crude unsaponifiable extract in a small volume of the solvent system and inject it into the CCC system.

  • Elution and Fraction Collection:

    • Mode 1 (Head-to-Tail): Initially, elute the column with the lower phase as the mobile phase in the head-to-tail direction.

    • Mode 2 (Tail-to-Head): Subsequently, switch the elution to the upper phase as the mobile phase in the tail-to-head direction.[1][5]

  • Monitoring and Fraction Collection: Monitor the effluent from the column using a UV detector. Collect fractions based on the chromatogram peaks.

  • Purity Analysis: Analyze the collected fractions corresponding to this compound using HPLC to determine their purity.

  • Solvent Removal: Evaporate the solvent from the purified this compound fractions to obtain the final product.

B. Selective Crystallization

Selective crystallization is a technique that separates compounds based on their differential solubility in a particular solvent or solvent mixture at a given temperature.[8][9][10] This method can be employed to enrich and purify this compound from the unsaponifiable matter.

This protocol outlines a general procedure for the crystallization of this compound.

Materials:

  • Crude unsaponifiable extract from lanolin

  • Methanol-acetone mixture (e.g., 3:1, v/v)[10]

  • Crystallization vessel

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Dissolution: Dissolve the crude unsaponifiable extract in a suitable solvent system, such as a methanol-acetone mixture, at an elevated temperature to ensure complete dissolution.[10] The liquid-to-solid ratio should be optimized, for example, 18 mL of solvent per gram of extract.[10]

  • Crystallization: Slowly cool the solution to a lower temperature (e.g., 20°C) to induce the crystallization of the target compound.[10] The cooling rate and final temperature are critical parameters that influence the crystal size and purity. The crystallization process can be allowed to proceed for several hours (e.g., 6 hours).[10]

  • Filtration: Separate the crystallized this compound from the mother liquor by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

  • Recrystallization (Optional): For higher purity, the crystallization process can be repeated (recrystallization).

III. Data Presentation

The following tables summarize quantitative data from various studies on the purification of this compound from lanolin.

Table 1: Purity and Yield of this compound using Different Purification Techniques

Purification TechniqueStarting MaterialPurity of this compoundYield of this compoundReference
HPCCC (Dual-Mode Elution)700 mg crude extract from 1.78 g lanolin99.77%111 mg[1][5]
CCC (Heart-Cut Recycling)Saponified lanolin extract95%Not specified[6]
Selective CrystallizationLanolin alcohol>90% (for cholesterol, this compound yield not specified)Not specified[8]

Table 2: Comparison of HPCCC and Crystallization for this compound Purification

ParameterHigh-Performance Counter-Current Chromatography (HPCCC)Selective Crystallization
Principle Liquid-liquid partition chromatographyDifferential solubility
Purity Very high (up to 99.77%)[1][5]High (>90%)[8]
Yield Good, quantifiable recovery[1][5]Can be variable, potential for loss in mother liquor
Selectivity High, can separate closely related compoundsDependent on solvent system and conditions
Speed Relatively fast (e.g., within 80 minutes for a run)[1][5]Can be time-consuming (requires cooling and crystallization time)[10]
Scalability Can be scaled up for commercial production[1][5]Readily scalable
Complexity Requires specialized equipment and expertiseSimpler equipment requirements

IV. Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Lanolin Processing cluster_1 Purification Methods Lanolin Lanolin (Wool Fat) Saponification Saponification (NaOH/KOH, Ethanol, Heat) Lanolin->Saponification Unsaponifiables Crude Unsaponifiable Matter (contains this compound, Cholesterol, etc.) Saponification->Unsaponifiables Organic Extraction FattyAcids Fatty Acid Soaps (Aqueous Phase) Saponification->FattyAcids Aqueous Phase HPCCC High-Performance Counter-Current Chromatography (HPCCC) Unsaponifiables->HPCCC Crystallization Selective Crystallization Unsaponifiables->Crystallization Purifiedthis compound High-Purity this compound HPCCC->Purifiedthis compound Crystallization->Purifiedthis compound

Caption: Overall workflow for the purification of this compound from lanolin.

Logical Relationship in Cataract Treatment

G cluster_0 Cataract Pathogenesis cluster_1 Therapeutic Intervention LSS_Inhibition This compound Synthase (LSS) Inhibition/Mutation Lanosterol_Deficiency This compound Deficiency LSS_Inhibition->Lanosterol_Deficiency Protein_Aggregation Crystallin Protein Aggregation Lanosterol_Deficiency->Protein_Aggregation Cataract Cataract Formation Protein_Aggregation->Cataract Lanosterol_Treatment This compound Administration Lanosterol_Treatment->Protein_Aggregation Inhibits Reverse_Aggregation Reversal of Protein Aggregation Lanosterol_Treatment->Reverse_Aggregation Lens_Transparency Increased Lens Transparency Reverse_Aggregation->Lens_Transparency

Caption: Role of this compound in the prevention and reversal of cataracts.

References

Application Note: Simultaneous Analysis of Lanosterol and Other Sterols by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lanosterol and other key sterol intermediates in biological matrices. Accurate measurement of these compounds is crucial for research in metabolic disorders, drug development, and understanding the biosynthesis of cholesterol. The described protocol offers high selectivity and throughput, eliminating the need for derivatization, which is often required in gas chromatography-based methods. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative performance data, and a visual representation of the analytical workflow.

Introduction

This compound is a critical tetracyclic triterpenoid (B12794562) from which all animal and fungal steroids are derived.[1] It serves as the precursor to cholesterol and other vital steroids.[1][2][3] The analysis of this compound and other sterols in its biosynthetic pathway, such as lathosterol (B1674540) and desmosterol, provides valuable insights into cellular metabolism and is essential for studying diseases related to cholesterol synthesis.[4][5] LC-MS/MS has emerged as a superior analytical technique for sterol quantification due to its high sensitivity, specificity, and the ability to analyze sterols in their native form.[5][6] This method overcomes the limitations of traditional techniques like gas chromatography-mass spectrometry (GC-MS), which often require time-consuming derivatization steps.[7] This application note presents a validated LC-MS/MS method for the simultaneous analysis of this compound and other sterols, providing the necessary protocols and performance data for implementation in a research or clinical setting.

Experimental Protocols

Sample Preparation

A simplified and efficient sample preparation procedure is critical for high-throughput analysis. The following protocol is suitable for cultured cells and plasma samples.

For Cultured Cells:

  • Cell Harvesting: Harvest approximately 5 x 10^6 to 1 x 10^7 cells in phosphate-buffered saline (PBS).

  • Lipid Extraction:

    • Add a solution of chloroform/methanol (B129727) (1:1 v/v) to the cell pellet.

    • Include internal standards (e.g., d7-lathosterol, 25-hydroxycholesterol-d6) to correct for extraction variability.[4]

    • Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

    • Collect the lower organic phase containing the lipids.[8]

  • Drying and Reconstitution:

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or the initial mobile phase.[6][8]

For Plasma Samples:

  • Protein Precipitation and Liquid-Liquid Extraction:

    • To a 50 µL plasma sample, add an internal standard solution.

    • Perform a liquid-liquid extraction using a suitable organic solvent.[4]

    • Vortex and centrifuge to precipitate proteins and extract the lipids.

  • Drying and Reconstitution:

    • Transfer the supernatant to a clean tube and evaporate the solvent under nitrogen.

    • Reconstitute the dried extract in the mobile phase for injection.[4]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for sterol separation (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6] A pentafluorophenyl (PFP) stationary phase has also been shown to provide excellent separation of structurally similar sterols.[5][9]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[6][10]

  • Mobile Phase B: Acetonitrile/isopropanol mixture (e.g., 90:10, v/v) with 0.1% formic acid or methanol with 5 mM ammonium acetate.[6][10]

  • Flow Rate: 0.2-0.5 mL/min.[6]

  • Column Temperature: 40-50°C.[6]

  • Injection Volume: 10 µL.[10]

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar sterols as it provides good sensitivity without derivatization.[6][7][11] Electrospray Ionization (ESI) can also be used, typically in positive ion mode.[10]

  • Ionization Mode: Positive ion mode.[6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.[8]

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and internal standard.

Quantitative Data

The following tables summarize the quantitative performance of the LC-MS/MS method for the simultaneous analysis of this compound and other sterols, compiled from various studies.

Table 1: MRM Transitions for Selected Sterols

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound409.43109.1[4]
Lathosterol369.3161.1[4]
Desmosterol367.4147.1[4]
Zymosterol397.481.1[5]
Dihydrothis compound411.4109.1[5]

Table 2: Method Performance Characteristics

AnalyteLinearity (R²)Precision (%RSD)Recovery (%)LOQ (ng/mL)Reference
Aloe Sterols>0.999Intra-day: 2.6-6.4, Inter-day: 3.8-7.395-1052.3-4.1[6]
Serum Non-Cholesterol Sterols-Intra-run: 4.7-10.3, Inter-run: 4.6-9.589.8-102.2-[6]
This compound (in plasma)>0.99--100[4]
Lathosterol (in plasma)>0.99--100[4]
Desmosterol (in plasma)>0.99--100[4]

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the this compound biosynthesis pathway, which is a segment of the cholesterol biosynthesis pathway.[2][3]

Lanosterol_Biosynthesis cluster_main This compound Biosynthesis Pathway AcetylCoA Acetyl-CoA + Acetoacetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Farnesyl_PP Farnesyl-PP IPP_DMAPP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene monooxygenase This compound This compound Oxidosqualene->this compound This compound synthase Cholesterol Cholesterol This compound->Cholesterol Multiple Steps (e.g., CYP51)

Caption: Simplified this compound Biosynthesis Pathway.

Experimental Workflow

This diagram outlines the major steps involved in the LC-MS/MS analysis of sterols from biological samples.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample_Collection Sample Collection (Cells or Plasma) Lipid_Extraction Lipid Extraction (with Internal Standards) Sample_Collection->Lipid_Extraction Drying Solvent Evaporation Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (C18 or PFP column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (APCI/ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

Application Notes and Protocols: Subconjunctival Injection of Lanosterol-Loaded Thermogel for Cataract Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cataracts, the leading cause of blindness worldwide, are characterized by the opacification of the lens, primarily due to the aggregation of crystallin proteins.[1] Current treatment is limited to surgical intervention. Recent research has identified lanosterol, a key intermediate in the cholesterol biosynthesis pathway, as a promising therapeutic agent capable of reversing protein aggregation and increasing lens clarity.[1][2][3] This document provides detailed application notes and protocols for the preparation and subconjunctival administration of a this compound-loaded thermogel, a novel drug delivery system designed for sustained release to the ocular tissues.

The use of a thermoresponsive hydrogel offers a minimally invasive approach to deliver this compound directly to the anterior segment of the eye. This system is a liquid at room temperature, allowing for easy injection, and transitions to a gel state at physiological temperatures, forming a drug depot in the subconjunctival space for prolonged therapeutic effect.[2]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies involving the subconjunctival injection of a this compound-loaded thermogel in a cynomolgus monkey model of cataracts.[2]

ParameterValueReference
Thermogel PolymerPLGA-PEG-PLGA[2]
Polymer Concentration25% (w/w) in normal saline[2]
This compound Concentration in Thermogel1.6 mg/mL[2]
Injection Volume0.1 mL[2]
Total this compound Dose per Injection0.16 mgCalculated
Time PointThis compound Concentration in Aqueous Humor (ng/mL)
BaselineUndetectable
Week 1~150
Week 2~250 (Peak)
Week 3~150
Week 4~100
AnalyteCortical Cataract Group (Post-Lanosterol)Control Group
Soluble α-crystallin (relative abundance)Significantly IncreasedBaseline
GSSG/GSH RatioSignificantly DecreasedBaseline

Experimental Protocols

Preparation of this compound-Loaded Thermogel

This protocol describes the preparation of a thermoresponsive hydrogel loaded with this compound nanoparticles. The thermogel is based on a biodegradable triblock copolymer, poly(lactic-co-glycolic acid)-poly(ethylene glycol)-poly(lactic-co-glycolic acid) (PLGA-PEG-PLGA).

Materials:

  • This compound powder

  • PLGA-PEG-PLGA copolymer

  • Normal saline (0.9% NaCl), sterile

  • High-pressure homogenizer or microfluidizer

  • Sterile vials

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Sterile filtration unit (0.22 µm)

Procedure:

Part A: Preparation of this compound Nanoparticles

  • Accurately weigh the desired amount of this compound powder.

  • Disperse the this compound powder in a sterile aqueous vehicle. For enhanced stability and nanoparticle formation, consider the use of cryoprotectants or stabilizers.

  • Subject the suspension to high-pressure homogenization or microfluidization to reduce the particle size to the nanometer range. The specific parameters (pressure, number of passes) will need to be optimized based on the equipment used.

  • Characterize the resulting this compound nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Part B: Preparation of the Thermogel

  • Accurately weigh the PLGA-PEG-PLGA copolymer.

  • In a sterile vial, dissolve the copolymer in cold (4°C) sterile normal saline to achieve a final concentration of 25% (w/w).

  • Gently stir the mixture on a magnetic stirrer at 4°C until the copolymer is completely dissolved. Avoid vigorous stirring to prevent air bubble formation. This may take several hours.

  • Sterilize the thermogel solution by passing it through a 0.22 µm filter.

Part C: Loading of this compound Nanoparticles into the Thermogel

  • Under aseptic conditions, add the sterile this compound nanoparticle suspension to the 25% (w/w) PLGA-PEG-PLGA thermogel solution to achieve a final this compound concentration of 1.6 mg/mL.

  • Gently mix the components at 4°C using a magnetic stirrer until a homogenous suspension is obtained.

  • Store the final this compound-loaded thermogel at 4°C.

In Vitro Drug Release Study

This protocol outlines a method to determine the in vitro release kinetics of this compound from the thermogel.

Materials:

  • This compound-loaded thermogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Incubator shaker set at 37°C

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for this compound quantification

Procedure:

  • Accurately measure a specific volume of the this compound-loaded thermogel and place it inside a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS (pH 7.4) in a sealed container.

  • Place the container in an incubator shaker set at 37°C and a suitable agitation speed.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of this compound released over time.

Subconjunctival Injection in a Primate Model

This protocol provides a detailed procedure for the subconjunctival injection of the this compound-loaded thermogel in cynomolgus monkeys. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound-loaded thermogel (stored at 4°C)

  • Tuberculin syringe (1 mL) with a 30-gauge needle

  • Anesthetic agents (e.g., ketamine HCl, xylazine)

  • Topical anesthetic eye drops

  • Povidone-iodine solution (0.5%)

  • Sterile saline

  • Topical antibiotic eye drops

Procedure:

  • Anesthetize the monkey using an appropriate protocol (e.g., intramuscular injection of ketamine HCl and xylazine).[2]

  • Place the animal in a stereotaxic frame or in a position that allows stable access to the eye.

  • Administer a topical anesthetic to the ocular surface.

  • Gently clean the periocular area and the ocular surface with a 0.5% povidone-iodine solution.[2]

  • Using a sterile tuberculin syringe with a 30-gauge needle, draw up 0.1 mL of the cold this compound-loaded thermogel.

  • Gently retract the upper eyelid to expose the superior temporal quadrant of the eyeball.

  • Insert the needle, bevel up, into the subconjunctival space in the superior temporal region.[2]

  • Slowly inject the 0.1 mL of the thermogel, which will form a small bleb under the conjunctiva.

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile cotton swab to prevent leakage.

  • Administer a drop of topical antibiotic to the eye to prevent infection.

  • Monitor the animal during recovery from anesthesia.

  • Perform regular post-injection monitoring for any signs of inflammation, irritation, or other adverse reactions.

Analysis of α-Crystallin Solubility

This protocol describes the extraction and analysis of soluble and insoluble α-crystallin from lens tissue.

Materials:

  • Excised lens tissue

  • Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody against α-crystallin

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Dissect the lens and separate the cortex and nucleus if required.

  • Homogenize the lens tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a high speed (e.g., 15,000 x g) at 4°C to separate the water-soluble and water-insoluble fractions.

  • Carefully collect the supernatant (water-soluble fraction).

  • Wash the pellet (water-insoluble fraction) with homogenization buffer and resuspend it in a suitable buffer containing detergents (e.g., urea, SDS).

  • Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA assay).

  • Separate the proteins from both fractions by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for α-crystallin.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and image the blot.

  • Quantify the band intensities to determine the relative abundance of soluble and insoluble α-crystallin.

Measurement of Oxidative Stress (GSSG/GSH Ratio)

This protocol outlines a common method for determining the ratio of oxidized glutathione (B108866) (GSSG) to reduced glutathione (GSH) as an indicator of oxidative stress. Commercially available kits are also widely used for this assay.

Materials:

  • Lens tissue homogenate

  • Metaphosphoric acid (MPA) or other protein precipitating agent

  • Glutathione reductase

  • NADPH

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer

Procedure:

  • Homogenize the lens tissue in a solution containing a protein precipitating agent like MPA to prevent auto-oxidation of GSH.

  • Centrifuge the homogenate to remove precipitated proteins.

  • To measure total glutathione (GSH + GSSG), incubate an aliquot of the supernatant with glutathione reductase and NADPH to reduce all GSSG to GSH.

  • Add DTNB to the reaction mixture. DTNB reacts with GSH to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.

  • To measure GSSG alone, first, treat an aliquot of the supernatant with a scavenger of GSH (e.g., 2-vinylpyridine) to prevent its reaction with DTNB.

  • Then, proceed with the addition of glutathione reductase, NADPH, and DTNB as described for total glutathione. The resulting signal will be proportional to the initial GSSG concentration.

  • Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

  • Determine the GSSG/GSH ratio.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Efficacy and Safety Analysis This compound Nanoparticles This compound Nanoparticles This compound-Loaded Thermogel This compound-Loaded Thermogel This compound Nanoparticles->this compound-Loaded Thermogel Incorporation PLGA-PEG-PLGA Thermogel PLGA-PEG-PLGA Thermogel PLGA-PEG-PLGA Thermogel->this compound-Loaded Thermogel Mixing Subconjunctival Injection Subconjunctival Injection This compound-Loaded Thermogel->Subconjunctival Injection Animal Model (Cynomolgus Monkey) Animal Model (Cynomolgus Monkey) Subconjunctival Injection->Animal Model (Cynomolgus Monkey) Aqueous Humor Sampling Aqueous Humor Sampling Animal Model (Cynomolgus Monkey)->Aqueous Humor Sampling Lens Tissue Analysis Lens Tissue Analysis Animal Model (Cynomolgus Monkey)->Lens Tissue Analysis Cataract Grading Cataract Grading Animal Model (Cynomolgus Monkey)->Cataract Grading This compound Quantification This compound Quantification Aqueous Humor Sampling->this compound Quantification α-Crystallin Solubility α-Crystallin Solubility Lens Tissue Analysis->α-Crystallin Solubility Oxidative Stress Measurement Oxidative Stress Measurement Lens Tissue Analysis->Oxidative Stress Measurement

Caption: Experimental workflow for evaluating the subconjunctival delivery of this compound-loaded thermogel.

signaling_pathway Oxidative Stress Oxidative Stress Crystallin Misfolding & Aggregation Crystallin Misfolding & Aggregation Oxidative Stress->Crystallin Misfolding & Aggregation Cataract Formation Cataract Formation Crystallin Misfolding & Aggregation->Cataract Formation This compound This compound Increased α-Crystallin Solubility Increased α-Crystallin Solubility This compound->Increased α-Crystallin Solubility Promotes Reduced Oxidative Stress Reduced Oxidative Stress This compound->Reduced Oxidative Stress Contributes to Cholesterol Biosynthesis Pathway Cholesterol Biosynthesis Pathway This compound->Cholesterol Biosynthesis Pathway Intermediate Increased α-Crystallin Solubility->Crystallin Misfolding & Aggregation Inhibits Reduced Oxidative Stress->Oxidative Stress Reduces

Caption: Proposed mechanism of action of this compound in reducing cataract formation.

References

Application Notes and Protocols for Engineering Saccharomyces cerevisiae for Lanosterol Overproduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saccharomyces cerevisiae, a versatile and well-characterized eukaryotic model organism, presents a robust platform for the production of high-value isoprenoids, including the crucial sterol precursor, lanosterol. This compound is a tetracyclic triterpenoid (B12794562) that serves as the metabolic gateway to the biosynthesis of all steroids in fungi, plants, and animals. Its overproduction in engineered yeast is of significant interest for the sustainable and scalable synthesis of valuable pharmaceuticals, such as steroid hormones, vitamin D, and novel bioactive compounds.

These application notes provide a comprehensive overview of the metabolic engineering strategies and detailed experimental protocols for the rational design and construction of S. cerevisiae strains with enhanced this compound production capabilities.

Metabolic Engineering Strategies for this compound Overproduction

The overproduction of this compound in S. cerevisiae necessitates a multi-faceted metabolic engineering approach to channel the carbon flux towards the desired product and minimize its diversion into competing pathways. Key strategies involve the upregulation of the native mevalonate (B85504) (MVA) pathway, strategic modifications of the post-squalene pathway, and the elimination of competing metabolic branches.

Upregulation of the Mevalonate (MVA) Pathway

The MVA pathway is the primary route for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. Enhancing the flux through this pathway is a cornerstone of this compound overproduction. A common and effective strategy is the overexpression of a truncated version of HMG-CoA reductase (tHMG1), which is a key rate-limiting enzyme in the MVA pathway.[1][2][3] Overexpression of tHMG1 has been shown to lead to a significant accumulation of squalene (B77637), the immediate precursor of this compound.[3][4]

Manipulation of the Post-Squalene Pathway

The conversion of squalene to this compound is a critical control point. This transformation is catalyzed by two enzymes: squalene epoxidase (encoded by ERG1) and this compound synthase (encoded by ERG7).

  • Overexpression of Squalene Epoxidase (ERG1): Increasing the expression of ERG1 can effectively convert the accumulated squalene into 2,3-oxidosqualene (B107256), the direct substrate for this compound synthase.[1][2] This strategy, particularly when combined with tHMG1 overexpression, has been shown to significantly boost this compound levels.[1]

  • Modulation of this compound Synthase (ERG7) Activity: While complete deletion of ERG7 is lethal to the yeast cell,[5] modulating its activity is a key strategy for accumulating this compound or redirecting the flux towards other valuable triterpenoids.[6][7] This can be achieved through:

    • Site-directed mutagenesis: Introducing specific mutations in the ERG7 gene can reduce its catalytic efficiency, leading to the accumulation of its substrate, 2,3-oxidosqualene, which can then be channeled to other products.[6][7][8]

    • Promoter engineering or antisense RNA technology: Downregulating the expression of ERG7 can also limit the conversion of 2,3-oxidosqualene to this compound, thereby increasing the precursor pool for other triterpenoids.[9]

Blocking Competing Pathways

To maximize the accumulation of this compound, it is essential to block its conversion to downstream products in the ergosterol (B1671047) biosynthesis pathway. This can be achieved by deleting or downregulating the genes responsible for the subsequent steps. For instance, disrupting the function of this compound 14α-demethylase (encoded by ERG11) can lead to the accumulation of this compound.[10] However, it is important to note that the accumulation of certain sterol intermediates can be toxic to the cell, and thus, a balanced approach is necessary.

Data Presentation

The following table summarizes the quantitative data on this compound and related precursor production in various engineered S. cerevisiae strains based on the implemented genetic modifications.

Strain DescriptionGenetic Modification(s)ProductTiter (mg/L)Reference
Wild-TypeNoneThis compoundBaseline[11]
Engineered for Squalene ProductionOverexpression of tHMG1Squalene191.9[4][12]
Engineered for 2,3-oxidosqualeneSite-directed mutagenesis of ERG72,3-oxidosqualene180[6][7][8]
Engineered for this compoundOverexpression of tHMG1 and ERG1This compoundHigh increase[1]

Mandatory Visualization

Lanosterol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_PostSqualene Post-Squalene Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA ERG10, ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 (overexpressed) IPP IPP Mevalonate->IPP ERG12, ERG8, ERG19 DMAPP DMAPP IPP->DMAPP IDI1 GPP GPP IPP->GPP ERG20 DMAPP->GPP FPP FPP GPP->FPP ERG20 Squalene Squalene FPP->Squalene ERG9 Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene ERG1 (overexpressed) This compound This compound Oxidosqualene->this compound ERG7 (modified) Ergosterol_Pathway Ergosterol Biosynthesis This compound->Ergosterol_Pathway ERG11 (blocked)

Caption: Engineered this compound biosynthesis pathway in S. cerevisiae.

Experimental_Workflow cluster_Strain_Construction Strain Construction cluster_Production This compound Production cluster_Analysis Analysis A Design of Genetic Modifications (e.g., tHMG1/ERG1 overexpression, ERG7 mutation) B Preparation of DNA Cassettes (PCR amplification) A->B C Yeast Transformation (e.g., LiAc/PEG method or Electroporation) B->C D Selection of Transformants (on selective media) C->D E Verification of Modifications (Colony PCR, Sequencing) D->E F Cultivation of Engineered Strain (Shake flask or Bioreactor) E->F G Cell Harvesting (Centrifugation) F->G H This compound Extraction (Saponification and Solvent Extraction) G->H I Quantification (GC-MS Analysis) H->I

Caption: General experimental workflow for this compound overproduction.

Experimental Protocols

Protocol 1: Gene Overexpression using Homologous Recombination

This protocol describes the overexpression of a target gene (e.g., tHMG1 or ERG1) by integrating an expression cassette into the yeast genome.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • High-fidelity DNA polymerase

  • Expression vector containing the gene of interest with a selectable marker (e.g., pRS426-TEF1p-GENE-CYC1t)

  • Primers with homology to the integration site and the expression cassette

  • Lithium acetate (B1210297) (LiAc) solution (0.1 M)

  • Polyethylene glycol (PEG) solution (50% w/v)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Selective agar (B569324) plates (e.g., SD-Ura)

  • YPD medium

Procedure:

  • Prepare the Expression Cassette:

    • Amplify the expression cassette from the plasmid using PCR with primers that include 40-60 bp of homology to the desired genomic integration locus.

    • Purify the PCR product using a DNA purification kit.

  • Prepare Competent Yeast Cells:

    • Inoculate a single colony of S. cerevisiae in 5 mL of YPD and grow overnight at 30°C.

    • Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.

    • Harvest the cells by centrifugation at 3000 x g for 5 minutes.

    • Wash the cells with 25 mL of sterile water.

    • Resuspend the cell pellet in 1 mL of 0.1 M LiAc.

  • Transformation:

    • In a microcentrifuge tube, mix the following:

      • 100 µL of competent cells

      • 240 µL of 50% PEG

      • 36 µL of 1.0 M LiAc

      • 10 µL of single-stranded carrier DNA (10 mg/mL)

      • 1-5 µg of the purified PCR product

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at 42°C for 40 minutes (heat shock).

    • Centrifuge at 8000 x g for 1 minute and remove the supernatant.

    • Resuspend the cell pellet in 100-200 µL of sterile water.

  • Selection and Verification:

    • Plate the cell suspension on selective agar plates.

    • Incubate at 30°C for 2-4 days until colonies appear.

    • Verify the correct integration of the cassette by colony PCR using primers flanking the integration site.

Protocol 2: Site-Directed Mutagenesis of ERG7

This protocol describes the introduction of point mutations into the ERG7 gene using a CRISPR-Cas9-based approach.

Materials:

  • S. cerevisiae strain expressing Cas9

  • gRNA expression plasmid (e.g., p426-SNR52p-gRNA.CAN1.Y-SUP4t)

  • Repair template: a 90-120 bp single-stranded DNA oligonucleotide containing the desired mutation flanked by homologous sequences to the target site.

  • Materials for yeast transformation (as in Protocol 1)

  • Selective media

Procedure:

  • Design gRNA and Repair Template:

    • Design a 20-nucleotide gRNA sequence that targets the region of ERG7 to be mutated. The gRNA should be chosen to be close to the mutation site and have a PAM sequence (NGG) immediately downstream.

    • Design a single-stranded DNA repair template containing the desired nucleotide change(s). The mutation should be located near the center of the oligonucleotide.

  • Clone the gRNA:

    • Clone the designed gRNA sequence into the gRNA expression plasmid according to the plasmid manufacturer's instructions.

  • Co-transformation:

    • Prepare competent S. cerevisiae cells expressing Cas9 as described in Protocol 1.

    • Co-transform the gRNA plasmid and the repair template oligonucleotide into the competent cells using the LiAc/PEG method.

  • Selection and Verification:

    • Plate the transformed cells on media selective for the gRNA plasmid.

    • After colonies appear, screen for the desired mutation by colony PCR followed by Sanger sequencing of the amplified region of the ERG7 gene.

Protocol 3: this compound Extraction and Quantification by GC-MS

This protocol outlines the procedure for extracting and quantifying this compound from engineered yeast cells.

Materials:

  • Yeast cell pellet (from a 50 mL culture)

  • Methanolic KOH (1 M)

  • n-Heptane

  • Cholesterol (as an internal standard)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Saponification:

    • Resuspend the yeast cell pellet in 2 mL of methanolic KOH.

    • Add a known amount of cholesterol as an internal standard.

    • Incubate at 80°C for 1 hour with occasional vortexing to lyse the cells and saponify lipids.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper heptane (B126788) layer to a new glass tube.

    • Repeat the extraction with another 3 mL of n-heptane and pool the organic phases.

  • Derivatization:

    • Evaporate the heptane under a stream of nitrogen gas.

    • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Analyze 1 µL of the derivatized sample by GC-MS.

    • Use a suitable capillary column (e.g., HP-5ms).

    • The oven temperature program can be set as follows: initial temperature of 150°C for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.

    • Identify this compound and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a standard curve.

References

Application Notes and Protocols for Studying Lanosterol Synthase (LSS) Gene Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanosterol synthase (LSS) is a pivotal enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to form this compound, the first sterol in this critical metabolic cascade.[1] Dysregulation of LSS function has been implicated in a variety of human diseases, including cancer, cataracts, and certain genetic disorders affecting hair growth.[2][3][4] Consequently, LSS presents a compelling target for both basic research and therapeutic development. The advent of CRISPR-Cas9 genome editing technology offers a powerful and precise tool to investigate the functional roles of LSS by enabling targeted gene knockout, activation, or specific modifications.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study LSS gene function. We offer detailed protocols for CRISPR-mediated knockout of LSS in cell lines, methods for validating the knockout, and functional assays to characterize the resulting phenotype. Additionally, we present quantitative data from relevant studies and visualize the key signaling pathways influenced by LSS function.

Data Presentation

Table 1: Quantitative Effects of LSS Knockdown/Knockout on Cellular Phenotypes
Cell LineMethodParameterObserved EffectReference
HepG2 (Liver Cancer)shRNA knockdownCell ProliferationInhibition of cell proliferation, cell cycle arrest at S phase.[5][6]
HepG2 (Liver Cancer)shRNA knockdownApoptosisIncreased apoptosis.[5][6]
HepG2 (Liver Cancer)shRNA knockdownCell MigrationDecreased cell migratory ability.[5][6]
Endometrial Cancer CellsshRNA knockdownCell GrowthSignificantly impaired cell growth.[2]
Endometrial Cancer CellsshRNA knockdownColony FormationInhibited colony formation.[2]
Endometrial Cancer CellsshRNA knockdownApoptosisInduced apoptosis.[2]
Mouse EpidermisCRISPR/Cas9 knockoutLSS mRNA LevelsSignificantly lower than wild-type littermates.[4][7]
Mouse EpidermisCRISPR/Cas9 knockout(S)-2,3-epoxysqualenePresent in knockout mice, absent in wild-type.[4][7]
Mouse EpidermisCRISPR/Cas9 knockoutCholesterol LevelsNot significantly different from wild-type mice.[4][7]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound Synthase (LSS)

This protocol outlines the steps for generating an LSS knockout in a human cell line using a plasmid-based CRISPR-Cas9 system.

1. gRNA Design for Human LSS Gene:

Successful gene knockout starts with the design of effective and specific guide RNAs (gRNAs). Several online tools can be used for this purpose, such as GenScript's GenCRISPR and Benchling's CRISPR tool.[8][9]

  • Target Selection: Aim for gRNAs that target a conserved and functionally important exon early in the coding sequence of the LSS gene (NCBI Gene ID: 4047). This increases the likelihood of generating a loss-of-function mutation.

  • Off-Target Analysis: Utilize the scoring functions within the design tools to select gRNAs with minimal predicted off-target effects.

  • Recommended gRNA Sequences for Human LSS (targeting an early exon):

    • gRNA 1: ACCGAGGAGUACCUGCUCAAGG

    • gRNA 2: GGUGCUGCUGAUCCGCAAGCAG

    • gRNA 3: UCCUCAAGGUGGCCAUCAACGG

2. Plasmid Preparation:

  • Clone the designed gRNA sequences into a suitable CRISPR-Cas9 expression vector. This vector should contain the Cas9 nuclease and the gRNA expression cassette. A vector with a selectable marker (e.g., puromycin (B1679871) resistance) and/or a fluorescent reporter (e.g., GFP) is recommended for easier selection of transfected cells.

3. Cell Culture and Transfection:

  • Culture the target cell line (e.g., HEK293T, HepG2) under standard conditions.

  • On the day of transfection, seed the cells to achieve 70-80% confluency.

  • Transfect the cells with the LSS-gRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

4. Selection of Knockout Cells:

  • 48 hours post-transfection, begin selection of transfected cells.

    • If using a puromycin resistance marker, add puromycin to the culture medium at a pre-determined optimal concentration.

    • If using a fluorescent reporter, use fluorescence-activated cell sorting (FACS) to isolate the positive cells.

  • Expand the selected cells to establish a mixed population of edited cells.

5. Single-Cell Cloning:

  • To obtain a clonal population of LSS knockout cells, perform single-cell cloning by serial dilution or by using a cell sorter to plate single cells into individual wells of a 96-well plate.

  • Allow the single cells to grow into colonies.

Protocol 2: Validation of LSS Gene Knockout

It is crucial to validate the successful knockout of the LSS gene at the genomic, transcriptomic, and protein levels.

1. Genomic DNA PCR and Sequencing:

  • Extract genomic DNA from the expanded single-cell clones.

  • Design PCR primers that flank the gRNA target site in the LSS gene.

  • Perform PCR on the genomic DNA from both wild-type and potential knockout clones.

  • Run the PCR products on an agarose (B213101) gel. Successful editing should result in insertions or deletions (indels) that may cause a shift in the band size compared to the wild-type control.

  • For confirmation, purify the PCR products and send them for Sanger sequencing to identify the specific indels.

2. Quantitative PCR (qPCR) for LSS mRNA Expression:

  • Isolate total RNA from wild-type and knockout cell clones.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers specific for the LSS transcript. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • A significant reduction in LSS mRNA levels in the knockout clones compared to the wild-type control indicates successful gene disruption, potentially through nonsense-mediated decay.

3. Western Blotting for LSS Protein Expression:

  • Prepare protein lysates from wild-type and knockout cell clones.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the LSS protein.

  • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

  • The absence of the LSS protein band in the knockout clones confirms a complete knockout at the protein level.

Protocol 3: Functional Assays to Characterize LSS Knockout Phenotype

1. Cholesterol Measurement Assay:

  • Principle: This assay quantifies the total cholesterol content in cell lysates.

  • Procedure:

    • Culture wild-type and LSS knockout cells to 80-90% confluency.

    • Lyse the cells using a suitable lysis buffer (e.g., a buffer containing non-ionic detergents).

    • Use a commercially available cholesterol quantification kit (colorimetric or fluorometric) to measure the cholesterol concentration in the lysates according to the manufacturer's instructions.

    • Normalize the cholesterol content to the total protein concentration of the lysate.

  • Expected Outcome: LSS knockout is expected to lead to a significant reduction in cellular cholesterol levels.

2. Cell Proliferation Assay (MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Seed an equal number of wild-type and LSS knockout cells into a 96-well plate.

    • At different time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Expected Outcome: Knockout of LSS may lead to a decrease in cell proliferation in cancer cell lines.[2][5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound Synthase

This compound synthase activity has been shown to influence key signaling pathways involved in cell growth, proliferation, and survival, particularly in the context of cancer.

LSS_Signaling_Pathway cluster_cholesterol Cholesterol Biosynthesis cluster_mapk MAPK Signaling Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene This compound This compound Oxidosqualene->this compound LSS Cholesterol Cholesterol This compound->Cholesterol LSS LSS Src Src LSS->Src JNK JNK LSS->JNK Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival JNK->Survival p38 p38

Caption: LSS and its role in cholesterol biosynthesis and MAPK signaling.

Experimental Workflow for LSS Gene Function Study

The following diagram illustrates the overall workflow for investigating LSS gene function using CRISPR-Cas9.

CRISPR_Workflow gRNA_Design 1. gRNA Design for LSS Plasmid_Construction 2. Plasmid Construction gRNA_Design->Plasmid_Construction Transfection 3. Transfection into Cells Plasmid_Construction->Transfection Selection 4. Selection of Edited Cells Transfection->Selection Single_Cell_Cloning 5. Single-Cell Cloning Selection->Single_Cell_Cloning Validation 6. Validation of Knockout Single_Cell_Cloning->Validation Functional_Assays 7. Functional Assays Validation->Functional_Assays Genomic_PCR Genomic PCR & Sequencing Validation->Genomic_PCR qPCR qPCR Validation->qPCR Western_Blot Western Blot Validation->Western_Blot Cholesterol_Assay Cholesterol Measurement Functional_Assays->Cholesterol_Assay Proliferation_Assay Cell Proliferation Assay Functional_Assays->Proliferation_Assay

Caption: Workflow for CRISPR-mediated study of LSS gene function.

Src-MAPK Signaling Pathway

Studies have indicated that the loss of LSS function can lead to the deactivation of the Src/MAPK signaling pathway.[5][6]

Src_MAPK_Pathway LSS This compound Synthase Src Src LSS->Src Activates Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: The Src-MAPK signaling cascade influenced by LSS.

References

Application of Lanosterol in Studies of Membrane Raft Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane rafts, also known as lipid rafts, are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins. These specialized structures are thought to play a crucial role in various cellular processes, including signal transduction, protein trafficking, and viral entry. Cholesterol is a key component for the formation and stability of these ordered membrane domains. Lanosterol, the biosynthetic precursor to cholesterol, differs from cholesterol by the presence of three additional methyl groups. These structural differences hinder its ability to induce the same degree of order and packing in lipid membranes. This makes this compound a valuable tool for investigating the specific role of cholesterol in membrane raft formation and function. By comparing the effects of this compound and cholesterol, researchers can dissect the structural requirements for raft stability and the impact of altered membrane domains on cellular signaling.

Comparative Effects of this compound and Cholesterol on Membrane Properties

The substitution of cholesterol with this compound leads to distinct alterations in the biophysical properties of membranes. These changes are primarily due to the less efficient packing of this compound with phospholipids (B1166683) compared to cholesterol, which has a planar alpha-face that facilitates strong van der Waals interactions.

Quantitative Data from Biophysical Studies

The following tables summarize quantitative data from molecular dynamics simulations and experimental studies, highlighting the differential effects of cholesterol and this compound on model membrane properties.

ParameterCholesterol-Containing MembraneThis compound-Containing MembraneTechniqueReference
Area per Lipid (DPPC) Decreased (condensing effect)Less pronounced decreaseMolecular Dynamics[1],[2]
Bilayer Thickness (DPPC) IncreasedLess pronounced increaseMolecular Dynamics[1]
Acyl Chain Order Parameter (SCD) IncreasedLower increase compared to cholesterol2H NMR, Molecular Dynamics[1],[3]
Sterol Tilt Angle Aligned more closely with membrane normalLess aligned with membrane normalMolecular Dynamics[1]
Occupied Molecular Volume 0.617 - 0.623 nm³0.686 - 0.691 nm³X-ray Diffraction[4]
Lateral Diffusion Coefficient of Sterol SlowerFasterPFG MAS NMR[5],[6]
Lateral Diffusion Coefficient of Lipid (DPPC) DecreasedLess pronounced decreasePFG MAS NMR[5],[6]

Table 1: Comparative Biophysical Effects of Cholesterol and this compound on Dipalmitoylphosphatidylcholine (DPPC) Membranes.

Experimental Protocols

Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs)

This protocol describes the isolation of DRMs, which are considered a model for membrane rafts, from cultured cells. The principle is based on the resistance of the ordered lipid domains to solubilization by non-ionic detergents at low temperatures.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold

  • Sucrose (B13894) solutions (in TNE): 80% (w/v), 35% (w/v), and 5% (w/v)

  • Ultracentrifuge and swinging bucket rotor (e.g., SW 41 Ti)

  • Dounce homogenizer

  • Bradford assay reagents for protein quantification

Procedure:

  • Cell Lysis:

    • Grow cells to confluency. For experiments comparing sterols, cells can be treated with inhibitors of cholesterol synthesis and supplemented with either cholesterol or this compound.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into 1 ml of ice-cold lysis buffer.

    • Incubate the cell suspension on ice for 30 minutes.

    • Homogenize the lysate with 10-15 strokes of a loose-fitting Dounce homogenizer.

  • Sucrose Gradient Preparation and Centrifugation:

    • In a 12 ml ultracentrifuge tube, mix 2 ml of the cell lysate with 2 ml of 80% sucrose solution to obtain a 40% sucrose concentration.

    • Carefully overlay the 4 ml of 40% sucrose-lysate mixture with 4 ml of 35% sucrose solution.

    • Carefully layer 4 ml of 5% sucrose solution on top of the 35% layer.

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection and Analysis:

    • After centrifugation, a light-scattering band, representing the DRMs, should be visible at the 5%-35% sucrose interface.

    • Carefully collect 1 ml fractions from the top of the gradient.

    • The DRM fraction is typically found in fractions 4 and 5.

    • Analyze the protein content of each fraction by Bradford assay and Western blotting for raft and non-raft marker proteins (e.g., flotillin-1 for rafts, transferrin receptor for non-rafts).

G cluster_workflow DRM Isolation Workflow start Cell Lysis (1% Triton X-100, 4°C) homogenize Homogenization start->homogenize sucrose_mix Mix with 80% Sucrose (Final 40%) homogenize->sucrose_mix gradient Sucrose Gradient Overlay (35% and 5%) sucrose_mix->gradient centrifuge Ultracentrifugation (200,000 x g, 18h) gradient->centrifuge collect Fraction Collection centrifuge->collect analyze Analysis (Western Blot, etc.) collect->analyze drm DRM Fraction (Raft Markers) analyze->drm soluble Soluble Fractions (Non-Raft Markers) analyze->soluble G cluster_workflow FRAP Experimental Workflow pre_bleach Pre-bleach Imaging (Low Laser Power) bleach Photobleaching (High Laser Power) pre_bleach->bleach post_bleach Post-bleach Imaging (Time-lapse, Low Power) bleach->post_bleach analysis Data Analysis (Recovery Curve Fitting) post_bleach->analysis results Diffusion Coefficient (D) Mobile Fraction analysis->results G cluster_pathway EGFR Signaling in a Cholesterol-Rich Raft cluster_raft Membrane Raft (Cholesterol) egf EGF egfr EGFR Monomer egf->egfr Ligand Binding egfr_dimer EGFR Dimer (Activated) egfr->egfr_dimer Dimerization grb2 Grb2 egfr_dimer->grb2 Recruitment sos Sos grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Survival erk->proliferation

References

Application Notes and Protocols: Induction of Cataracts in Rabbits for Lanosterol Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cataracts, the leading cause of blindness worldwide, are characterized by the opacification of the eye's lens due to the aggregation of crystallin proteins.[1][2] Current standard treatment involves the surgical removal of the cataractous lens.[1] However, recent research has highlighted lanosterol, a naturally occurring steroid-like compound, as a potential non-surgical therapeutic agent.[3][4] Studies have shown that this compound can prevent and even reverse the aggregation of crystallin proteins, thereby reducing cataract severity in animal models.[1][5] The rabbit is a commonly used animal model in ophthalmic research due to the anatomical similarities of its eye to that of humans.[6]

These application notes provide a detailed protocol for inducing cataracts in rabbits using dexamethasone (B1670325) and a subsequent protocol for testing the efficacy of a this compound-based formulation.

Part 1: Experimental Protocol for Cataract Induction

This protocol describes a method for inducing posterior subcapsular cataracts in rabbits using corticosteroids, a well-documented approach that mimics a known cause of cataracts in humans.[7][8]

1.1. Animal Model

  • Species: New Zealand White rabbits.

  • Age: 6-12 weeks.[6]

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

1.2. Materials

  • Dexamethasone ophthalmic solution (e.g., 0.1%) or intramuscular injectable solution.

  • Slit-lamp biomicroscope for cataract monitoring.

  • Mydriatic agent (e.g., Tropicamide 1%) to dilate the pupils for examination.

  • Topical anesthetic (e.g., Proparacaine hydrochloride 0.5%).

1.3. Induction Procedure (Topical Administration)

  • Acclimatize rabbits to handling and the laboratory environment for at least one week prior to the start of the experiment.

  • Perform a baseline ophthalmic examination on all rabbits using a slit-lamp to ensure no pre-existing ocular abnormalities. Record baseline lens clarity.

  • Randomly divide the rabbits into a control group (vehicle) and a treatment group (dexamethasone).

  • Instill one drop of a topical anesthetic into the eye(s) selected for induction.

  • Administer one drop of 0.1% dexamethasone ophthalmic solution to the selected eye(s) of the treatment group. One study suggests prolonged topical treatment is effective.[9] Another study using intramuscular injections found that doses of 30-40 mg/kg/day induced cataracts.[10] The topical route is preferred to localize the effect.

  • Repeat the administration three times daily.[11]

  • The duration of treatment can range from 3 to 5 weeks, or until cataracts of the desired severity are observed.[11]

1.4. Monitoring and Grading of Cataracts

  • Monitor the animals weekly for the development and progression of lens opacities.

  • For detailed examination, apply a mydriatic agent to dilate the pupil.

  • Grade the cataract severity using a slit-lamp based on a standardized scale (e.g., a modified Lens Opacities Classification System). A simplified scale is presented in Table 1.

  • Document lens changes with high-resolution slit-lamp photography.[12]

Table 1: Simplified Cataract Grading Scale

GradeDescription of Lens Opacity
0Clear lens, no opacities.
1Faint, incipient opacity.
2Mild opacity, details of the fundus are still visible.
3Moderate opacity, fundus details are obscured.
4Mature, dense opacity, fundus cannot be visualized.

Part 2: Experimental Protocol for this compound Treatment

Following the successful induction of cataracts to a desired grade (e.g., Grade 2 or 3), the efficacy of a this compound formulation can be tested.

2.1. Preparation of this compound Formulation The poor solubility of this compound is a significant challenge.[13] Formulations may require nanoparticles or other delivery vehicles to enhance solubility and penetration into the lens.[13][14]

  • Prepare a sterile solution of this compound at the desired concentration (e.g., 25 mM) in a suitable vehicle.[14] The original in vitro rabbit lens study by Zhao et al. demonstrated the principle of this compound's effect.[1]

  • The vehicle solution without this compound will serve as the control.

  • Ensure the final formulation is sterile and has a pH suitable for ophthalmic use (typically pH 6.8-7.4).

2.2. This compound Administration

  • Divide the rabbits with induced cataracts into a this compound treatment group and a vehicle control group.

  • Administer the this compound eye drops or vehicle control topically to the affected eyes. A typical regimen might be one to two drops, twice daily.

  • The treatment period should be defined based on the study objectives, for example, 6 weeks.[13]

2.3. Assessment of Efficacy

  • Monitor lens opacity in both groups at regular intervals (e.g., weekly) using the same slit-lamp examination and grading protocol described in section 1.4.

  • The primary efficacy endpoint is the reduction in cataract grade and an increase in lens transparency compared to the baseline and the vehicle control group.[1]

  • At the end of the study, lenses can be extracted for further biochemical analysis, such as measuring the solubility of crystallin proteins.[15]

Part 3: Data Presentation

Quantitative data should be meticulously recorded to allow for statistical analysis and comparison between treatment and control groups.

Table 2: Sample Data Collection Table for this compound Efficacy Study

Rabbit IDTreatment GroupEyeBaseline Cataract GradeWeek 2 GradeWeek 4 GradeWeek 6 GradeChange from Baseline
RB-001This compoundOD2211-1
RB-002This compoundOD3222-1
RB-003VehicleOD2233+1
RB-004VehicleOD3334+1

OD (Oculus Dexter) = Right Eye

Part 4: Visualization

4.1. Experimental Workflow

The following diagram illustrates the complete experimental workflow from animal selection to final data analysis.

G start_end start_end process process milestone milestone data data A Start: Select Healthy Rabbits B Baseline Ophthalmic Exam A->B C Randomize into Groups B->C D Induce Cataracts (Dexamethasone) C->D E Monitor Cataract Formation D->E F Cataract Grade >= 2? E->F F->E No G Re-randomize for Treatment (this compound vs. Vehicle) F->G Yes H Administer Treatment (6 Weeks) G->H I Weekly Slit-Lamp Grading H->I J Final Assessment & Data Collection I->J K Statistical Analysis J->K L End K->L

Fig. 1: Experimental workflow for this compound testing.

4.2. Proposed Signaling Pathway of this compound

This diagram illustrates the proposed mechanism by which this compound maintains lens clarity and how genetic defects can lead to cataract formation.

G cluster_0 Healthy Lens cluster_1 Cataract Formation gene gene protein protein molecule molecule process process condition condition lss_gene LSS Gene (Wild-Type) lss_protein This compound Synthase (LSS) lss_gene->lss_protein synthesizes This compound This compound lss_protein->this compound produces crystallin Soluble Crystallin Proteins This compound->crystallin prevents aggregation of transparency Lens Transparency crystallin->transparency lss_mutant LSS Gene (Mutant) lss_impaired Impaired LSS lss_mutant->lss_impaired results in lanosterol_def This compound Deficiency lss_impaired->lanosterol_def leads to aggregation Crystallin Protein Aggregation lanosterol_def->aggregation allows cataract Cataract aggregation->cataract lanosterol_treatment Topical this compound (Treatment) lanosterol_treatment->aggregation reverses

Fig. 2: this compound's role in preventing protein aggregation.

References

Application Notes and Protocols: Synthesis and Evaluation of Lanosterol Analogs as Cholesterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate multi-step biosynthesis of cholesterol presents numerous targets for therapeutic intervention aimed at managing hypercholesterolemia and associated cardiovascular diseases. Lanosterol, a key tetracyclic intermediate, is a focal point for the design of specific inhibitors that can modulate cholesterol production downstream of HMG-CoA reductase, the target of statins. This compound analogs are designed to mimic the natural substrate and inhibit critical enzymes in the post-lanosterol pathway, potentially offering a more targeted approach with a different side-effect profile compared to statins.

This document provides detailed application notes on the synthesis and evaluation of this compound analogs as inhibitors of cholesterol biosynthesis. It includes quantitative data on the efficacy of selected inhibitors, detailed experimental protocols for their synthesis and biological characterization, and visualizations of the relevant biochemical pathways and experimental workflows.

Key Enzymatic Targets for this compound Analogs

The primary enzymes targeted by this compound analogs in the cholesterol biosynthesis pathway include:

  • This compound 14α-demethylase (CYP51A1): A cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from this compound, a crucial step in the conversion to cholesterol.[1]

  • Oxidosqualene Cyclase (OSC) / this compound Synthase (LSS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form this compound. Its inhibition blocks the formation of the initial sterol backbone.[2]

  • Squalene (B77637) Epoxidase (SQLE): This enzyme catalyzes the epoxidation of squalene to 2,3-oxidosqualene, the substrate for this compound synthase. While technically pre-lanosterol, its inhibitors are relevant to the overall pathway modulation.

Data Presentation: Efficacy of Cholesterol Biosynthesis Inhibitors

The following tables summarize the inhibitory potency (IC50 values) of various compounds, including this compound analogs and other small molecules, against key enzymes in the cholesterol biosynthesis pathway. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: Inhibitors of Oxidosqualene Cyclase (this compound Synthase)

InhibitorTarget/AssayCell Line/SystemIC50 / ED50Reference(s)
Ro 48-8071 Oxidosqualene Cyclase (OSC)Mammalian~6.5 nM[3]
Cholesterol SynthesisHepG2 cells~1.5 nM[3]
Cell Viability (48h)OVCAR-3 (Ovarian Cancer)11.3 ± 0.3 µM[4]
Cell Viability (48h)SK-OV-3 (Ovarian Cancer)12.7 ± 0.5 µM[4]
Ro-61-3479 Oxidosqualene Cyclase (OSC)Rat hepatic microsomes17.2 nM[5]
Ro-71-3852 Oxidosqualene Cyclase (OSC)Rat hepatic microsomes4.4 nM[5]
Ro-71-4565 Oxidosqualene Cyclase (OSC)Rat hepatic microsomes28.4 nM[5]

Table 2: Inhibitors of this compound 14α-demethylase (CYP51A1)

InhibitorTarget EnzymeIC50 (µM)Reference(s)
Ketoconazole Human CYP51A1Not specified, but potent[6]
Miconazole Human CYP51A10.057
Itraconazole Human CYP51A1≥30
Fluconazole Human CYP51A1≥30
Luteolin 7,3′-disulfate Human CYP51A1>25[7]

Table 3: Inhibitors of Squalene Epoxidase (SQLE)

InhibitorTarget EnzymeIC50Reference(s)
Terbinafine Fungal Squalene EpoxidaseNot specified for human enzyme
Ethopropazine Squalene Epoxidase1.69 ± 0.06 µM[8]
Periciazine Squalene Epoxidase1.55 ± 0.13 µM[8]
Piperacetazine Squalene Epoxidase1.44 ± 0.04 µM[8]

Signaling Pathways and Experimental Workflows

Cholesterol_Biosynthesis_Pathway cluster_pre_this compound Pre-Lanosterol Pathway cluster_post_this compound Post-Lanosterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statin Target) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase This compound This compound 2,3-Oxidosqualene->this compound This compound Synthase (OSC) Intermediates Intermediates This compound->Intermediates This compound 14α-demethylase (CYP51A1) Cholesterol Cholesterol Intermediates->Cholesterol Squalene_Epoxidase_Inhibitors SQLE Inhibitors (e.g., Terbinafine) Squalene_Epoxidase_Inhibitors->Squalene OSC_Inhibitors OSC Inhibitors (e.g., Ro 48-8071) OSC_Inhibitors->2,3-Oxidosqualene CYP51A1_Inhibitors CYP51A1 Inhibitors (e.g., Azoles, this compound Analogs) CYP51A1_Inhibitors->this compound

Caption: Cholesterol biosynthesis pathway highlighting key enzymatic targets for inhibition.

Experimental_Workflow cluster_synthesis Synthesis of this compound Analogs cluster_evaluation Biological Evaluation start Starting Material (e.g., this compound) modification Chemical Modification (e.g., side-chain alteration, functional group introduction) start->modification purification Purification (Chromatography) modification->purification characterization Characterization (NMR, MS) purification->characterization treatment Treatment with This compound Analog characterization->treatment Test Compound cell_culture Cell Culture (e.g., HepG2 cells) cell_culture->treatment assay Inhibition Assay (e.g., Radiolabeled Acetate Incorporation, Cell Viability Assay) treatment->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis

Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs (Conceptual Framework)

Detailed synthetic procedures for specific this compound analogs are often complex and proprietary. However, the general strategies involve multi-step chemical modifications of the this compound backbone. Key classes of analogs and the conceptual synthetic approaches are outlined below.

A. Analogs with Modified Side Chains (e.g., 27-nor-24,25-dihydrothis compound) [9]

  • Starting Material: Dihydrothis compound (obtained by catalytic hydrogenation of this compound).

  • Key Reaction: Oxidative degradation of the side chain. This can be achieved through ozonolysis or other oxidative cleavage methods to shorten the alkyl chain.

  • Functional Group Manipulation: Conversion of the resulting terminal functional group (e.g., aldehyde or carboxylic acid) to the desired alkyl length.

  • Purification: Column chromatography is typically employed to isolate the desired analog.

  • Characterization: Structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

B. Analogs with Ketone or Oxime Functionality at C-15 [10]

  • Starting Material: A this compound derivative with a protected 3β-hydroxyl group.

  • Introduction of Functionality at C-15: This often involves allylic oxidation to introduce a hydroxyl group at C-15, followed by oxidation to the ketone.

  • Oxime Formation: The 15-keto derivative is then reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent like pyridine (B92270) to form the 15-oxime.

  • Deprotection and Purification: Removal of the protecting group at C-3 and subsequent purification by chromatography yields the final product.

C. Aminothis compound Derivatives (e.g., at C-32) [10]

  • Starting Material: A this compound derivative with a functional group at C-32 (the 14α-methyl group), which can be introduced via radical-mediated functionalization.

  • Conversion to Amine: The C-32 functional group (e.g., a halide or tosylate) is converted to an amine through nucleophilic substitution with an amine source (e.g., sodium azide (B81097) followed by reduction, or direct amination).

  • Purification and Characterization: The final aminothis compound analog is purified using chromatographic techniques and its structure confirmed by spectroscopic methods.

Protocol 2: In Vitro Cell-Based Assay for Cholesterol Biosynthesis Inhibition (Radiolabeled Acetate Incorporation)

This protocol describes a common method to assess the inhibitory effect of this compound analogs on de novo cholesterol synthesis in a cellular context using HepG2 cells, a human liver cell line.[11]

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test this compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • [1-14C]acetic acid, sodium salt

  • Phosphate-Buffered Saline (PBS)

  • Hexane:Isopropanol (3:2, v/v)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation cocktail and scintillation counter

  • Cholesterol standard

Procedure:

  • Cell Seeding: Seed HepG2 cells in 12-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Compound Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing various concentrations of the test this compound analog or vehicle control (DMSO). Incubate for a predetermined period (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Radiolabeling: Add [1-14C]acetic acid to each well to a final concentration of 1 µCi/mL.

  • Incubation: Continue the incubation for an additional 2-4 hours at 37°C.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of hexane:isopropanol (3:2, v/v) to each well and incubate for 30 minutes at room temperature with gentle agitation to extract the lipids.

    • Collect the organic phase into a new tube.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume (e.g., 50 µL) of hexane.

    • Spot the samples onto a silica (B1680970) gel TLC plate, alongside a cholesterol standard.

    • Develop the TLC plate in a chamber containing the appropriate developing solvent until the solvent front reaches near the top of the plate.

    • Allow the plate to air dry.

  • Visualization and Quantification:

    • Visualize the cholesterol spot by exposing the plate to iodine vapor (the cholesterol standard will be visible).

    • Carefully scrape the silica gel from the area corresponding to the cholesterol band into a scintillation vial.

    • Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) for each sample to the protein concentration of a parallel well to account for variations in cell number.

    • Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (SRB Assay)

This protocol is used to assess the cytotoxic effects of the this compound analogs on the cells, which is important for interpreting the results of the biosynthesis inhibition assay.[4]

Materials:

  • HepG2 cells

  • 96-well plates

  • Complete culture medium

  • Test this compound analogs

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analog for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add an equal volume of cold 50% TCA to each well (final concentration 25%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plate five times with tap water and allow it to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 for cytotoxicity.

Conclusion

The synthesis of this compound analogs represents a promising avenue for the development of novel cholesterol-lowering agents. By targeting key enzymes in the post-lanosterol pathway, these compounds offer the potential for a more specific mechanism of action. The protocols and data presented here provide a framework for the synthesis, biological evaluation, and characterization of these inhibitors. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in advancing these promising compounds towards clinical application.

References

Revolutionizing Cataract Research: Methodologies for Assessing Lanosterol Bioavailability in Aqueous Humor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for a non-invasive treatment for cataracts, the focus on the therapeutic potential of lanosterol has intensified. To aid researchers, scientists, and drug development professionals in this critical area, comprehensive application notes and protocols for assessing the bioavailability of this compound in the aqueous humor are now available. These detailed methodologies provide a standardized framework for preclinical evaluation of this compound-based ophthalmic formulations, a crucial step in translating this promising molecule from the laboratory to clinical practice.

The following application notes detail the essential experimental procedures, from the formulation of this compound delivery systems to its quantification in the ocular environment.

Section 1: Overview of this compound and its Role in Cataract Treatment

Cataracts, the leading cause of blindness globally, are characterized by the aggregation of crystallin proteins in the lens, leading to opacity.[1][2] this compound, a naturally occurring steroid precursor to cholesterol, has emerged as a potential therapeutic agent due to its ability to prevent and even reverse this protein aggregation.[2][3] Studies have shown that this compound can bind to and solubilize aggregated crystallin proteins, thereby restoring lens transparency.[3][4] However, a significant hurdle in its clinical application is its poor water solubility, which complicates the development of effective topical eye drop formulations and necessitates innovative delivery strategies to ensure therapeutic concentrations reach the avascular lens.[5] Assessing the bioavailability of this compound in the aqueous humor, the transparent fluid that nourishes the lens, is therefore a critical step in evaluating the efficacy of any new formulation.

Section 2: this compound Ophthalmic Formulation Protocols

The effective delivery of this compound to the anterior chamber of the eye is paramount for its therapeutic action. Due to its hydrophobic nature, various advanced drug delivery systems have been explored. Below are protocols for the preparation of three common formulations.

Protocol 2.1: this compound-Loaded Nanoparticles (Bead Milling Method)

This protocol describes the preparation of this compound nanoparticles (LAN-NPs) to enhance its suspension in aqueous vehicles for intravitreal or topical administration.[6][7][8]

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Methylcellulose (MC)

  • Benzalkonium chloride (as a preservative, optional)

  • Mannitol (B672) (as a tonicity agent)

  • Saline solution (sterile)

  • Zirconia beads (0.1 mm diameter)

  • Bead mill homogenizer

Procedure:

  • Prepare a dispersion by adding 0.5% (w/v) this compound powder, 5% (w/v) HPβCD, 0.5% (w/v) MC, and 0.5% (w/v) mannitol to a sterile saline solution. If required, add 0.005% (w/v) benzalkonium chloride.

  • Add 0.1 mm zirconia beads to the dispersion.

  • Homogenize the mixture using a bead mill. The milling process should be performed at a high speed (e.g., 5500 rpm) for multiple cycles (e.g., 20-30 cycles of 30 seconds each), with cooling intervals to prevent overheating.

  • After milling, separate the this compound nanoparticle suspension from the zirconia beads.

  • Characterize the resulting LAN-NPs for particle size, polydispersity index, and zeta potential using dynamic light scattering. The typical particle size should be in the range of 50-400 nm.[6][7][8]

Protocol 2.2: this compound-Loaded Thermosensitive Hydrogel (Thermogel) for Subconjunctival Injection

This protocol details the preparation of a thermosensitive hydrogel that is a liquid at room temperature and gels at physiological temperature, providing a sustained release depot for this compound.[2]

Materials:

  • PLGA-PEG-PLGA triblock copolymer

  • This compound

  • Normal saline (sterile)

Procedure:

  • Synthesize and characterize the PLGA-PEG-PLGA triblock copolymer as previously described.[2]

  • Dissolve the copolymer in normal saline at a concentration of 25% (w/w) to form the thermogel solution.

  • Disperse the desired concentration of this compound into the thermogel solution.

  • The formulation is now ready for subconjunctival injection. At body temperature, the solution will transition into a gel, forming a drug depot.

Protocol 2.3: Simple this compound Eye Drop Formulation

This protocol outlines the preparation of a basic this compound eye drop formulation for preliminary studies.

Materials:

  • This compound powder

  • Ethanol (medical grade)

  • Disodium (B8443419) EDTA

  • Benzalkonium chloride

  • Sterile distilled water or olive oil[9]

Procedure for Aqueous Formulation: [10]

  • Dissolve 12.5 g of this compound in 200 ml of medical-grade ethanol.

  • In a separate container, dissolve 1.1 g of disodium EDTA and 0.55 g of benzalkonium chloride in sterile distilled water.

  • Slowly add the this compound-ethanol solution to the aqueous solution while stirring to a final volume of 1.1 liters. Note that complete dissolution of this compound may not be achieved, resulting in a suspension.[10]

Procedure for Oily Formulation: [9]

  • Add sterile olive oil to 20 mg of this compound powder to a final volume of 8 ml to achieve a 5 mM solution.

  • Manually shake the mixture for over 20 minutes to dissolve the this compound.

  • Sterilize the final solution by filtering through a 0.2 µm filter designed for oily solutions.[9]

Section 3: In Vivo Assessment of this compound Bioavailability in Aqueous Humor

Animal models are indispensable for evaluating the ocular pharmacokinetics of this compound formulations. The rabbit is a commonly used model for such studies due to the anatomical similarities of its eyes to human eyes.[11][12]

Protocol 3.1: Animal Handling and Dosing

Animal Model:

  • New Zealand white rabbits are a suitable model.[11] If the drug is known to bind to pigments, pigmented rabbits should be considered.[11]

Dosing:

  • Topical Administration: Instill a precise volume (e.g., 30-50 µL) of the this compound formulation into the conjunctival sac of the rabbit eye.

  • Subconjunctival Injection: Inject a defined volume (e.g., 0.1 mL) of the this compound-thermogel formulation into the subconjunctival space.[2]

  • Intravitreal Injection: A single injection of the this compound nanoparticle formulation can be administered into the vitreous humor.[7]

Protocol 3.2: Aqueous Humor Sample Collection

Procedure:

  • Anesthetize the rabbit at predetermined time points post-dosing.

  • Perform an anterior chamber paracentesis using a 30-gauge needle attached to a 1 mL syringe to aspirate 50-100 µL of aqueous humor.[2]

  • Immediately transfer the collected aqueous humor into a microtube.

  • Centrifuge the sample at 400g for 5 minutes to remove any cells or debris.[2]

  • Transfer the cell-free supernatant to a new tube and immediately store it at -80°C until analysis.[2]

Section 4: Quantitative Analysis of this compound in Aqueous Humor by UPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices.[13]

Protocol 4.1: Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for preparing aqueous humor samples for LC-MS analysis.[8][14][15]

Materials:

Procedure: [2]

  • Thaw the frozen aqueous humor samples on ice.

  • To 50 µL of the aqueous humor sample, add 150 µL of methanol containing the internal standard.

  • Vortex the mixture thoroughly for 30 seconds to precipitate the proteins.

  • Incubate the samples at -20°C for approximately 30 minutes to enhance protein precipitation.

  • Centrifuge the mixture at 9000g for 20 minutes.[2]

  • Carefully collect the supernatant (approximately 200 µL) and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.[2]

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for UPLC-MS/MS analysis.

Protocol 4.2: UPLC-MS/MS Instrumental Analysis

The following is a representative UPLC-MS/MS method adapted from a validated protocol for this compound quantification in vitreous humor, which can be optimized for aqueous humor analysis.[13]

UPLC Conditions:

  • Column: Agilent RRHD SB-C18 or equivalent

  • Mobile Phase: 95:5 (v/v) mixture of methanol and 50 mM ammonium (B1175870) acetate (B1210297) aqueous solution (with 0.1% formic acid)[13]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Run Time: Approximately 5 minutes[13]

MS/MS Conditions (Positive Electrospray Ionization - ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 443.5 → 235[13]

    • Internal Standard (Panaxadiol): m/z 461 → 127[13]

  • Optimize other mass spectrometer parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

Data Analysis:

  • Construct a calibration curve using standards of known this compound concentrations prepared in a surrogate matrix.

  • Quantify the this compound concentration in the aqueous humor samples by interpolating their peak area ratios (analyte/IS) against the calibration curve. The linear dynamic range is typically 1-1250 ng/mL.[13]

Section 5: Data Presentation and Interpretation

Quantitative data from bioavailability studies should be summarized in clear, structured tables to facilitate comparison between different formulations and administration routes.

Table 1: this compound Concentration in Aqueous Humor of Cynomolgus Monkeys Following Subconjunctival Injection of a Thermogel Formulation

Time Point (Days)This compound Concentration (ng/mL) in Cortical Cataract Group (Mean ± SD)This compound Concentration (ng/mL) in Nuclear Cataract Group (Mean ± SD)
7Lower than Day 14Lower than Day 14
1431.6128.58
21Lower than Day 14Lower than Day 14
Data extracted from a study on cynomolgus monkeys.[2]

Section 6: In Vitro Drug Release Studies

In vitro release testing is crucial for quality control and to predict the in vivo performance of sustained-release formulations.

Protocol 6.1: In Vitro Release from this compound Nanoparticles (Dialysis Method)

Materials:

  • This compound nanoparticle suspension

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking incubator or water bath

Procedure:

  • Load a known amount of the this compound nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS (the release medium) in a beaker.

  • Place the beaker in a shaking incubator or water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the withdrawn samples for this compound concentration using UPLC-MS/MS as described in Section 4.

  • Calculate the cumulative percentage of this compound released over time.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Assessing this compound Bioavailability

G cluster_invivo In Vivo Study (Rabbit Model) cluster_analysis Bioanalytical Quantification F1 This compound Nanoparticles A1 Ocular Administration (Topical/Injection) F1->A1 F2 This compound Thermogel F2->A1 F3 This compound Eye Drops F3->A1 A2 Aqueous Humor Sample Collection A1->A2 B1 Sample Preparation (Protein Precipitation) A2->B1 B2 UPLC-MS/MS Analysis B1->B2 B3 Data Interpretation B2->B3

Caption: Workflow for assessing this compound bioavailability.

Diagram 2: Signaling Pathway of this compound in Cataract Prevention

G cluster_lens Lens Environment Crys_unfolded Misfolded/Unfolded Crystallin Proteins Crys_agg Crystallin Aggregates (Cataract Formation) Crys_unfolded->Crys_agg Aggregation Crys_soluble Soluble Crystallin Proteins (Lens Transparency) Crys_agg->Crys_soluble Solubilization This compound This compound This compound->Crys_agg Binds & Disrupts

Caption: this compound's mechanism in preventing protein aggregation.

References

Application Notes: Experimental Design for Testing Lanosterol Efficacy on Ex Vivo Lenses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cataracts, characterized by the clouding of the eye's lens, are the leading cause of blindness globally.[1][2] The primary cause of cataracts is the misfolding and aggregation of crystallin proteins, which disrupts the highly ordered structure of the lens and scatters light.[1][3][4] Currently, the only effective treatment is the surgical removal of the cataractous lens.[1]

Recent research has identified lanosterol, a naturally occurring steroid-like compound in the lens, as a potential non-surgical treatment.[3][5] Studies suggest that this compound can prevent the aggregation of crystallin proteins and may even reverse pre-formed aggregates, thereby restoring lens transparency.[1][3] this compound is synthesized by this compound synthase (LSS), and mutations in the LSS gene have been linked to congenital cataracts.[1][5] The proposed mechanism involves this compound acting as a molecular chaperone, binding to and stabilizing crystallin proteins to prevent them from clumping together.[3]

Ex vivo lens culture provides a powerful model system to investigate the efficacy of anti-cataract therapies like this compound.[6][7] This model allows for the maintenance of the lens's native microenvironment while offering precise control over experimental conditions, bridging the gap between in vitro cell culture and complex in vivo animal studies.[6][8] These protocols outline a comprehensive experimental design for testing the efficacy of this compound on cataractous lenses ex vivo.

Overall Experimental Workflow

The experimental design involves isolating lenses, inducing cataracts, treating them with this compound, and subsequently assessing changes in lens opacity and relevant biochemical markers.

G cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase A Lens Isolation (e.g., from rabbit, porcine, or rat eyes) B Lens Culture (Incubation in appropriate medium) A->B C Cataract Induction (e.g., H₂O₂, Selenite, UV) B->C D Group Allocation C->D E1 Group 1: Negative Control (No cataract induction) D->E1 E2 Group 2: Vehicle Control (Cataract + Vehicle) D->E2 E3 Group 3: This compound Treatment (Cataract + this compound) D->E3 F Incubation & Treatment (24-72 hours) E1->F E2->F E3->F G Assessment of Lens Opacity (Imaging & Quantification) F->G H Biochemical Analysis (Crystallin solubility, Oxidative stress) F->H I Data Analysis & Interpretation G->I H->I

Caption: Overall experimental workflow for ex vivo this compound testing.

Detailed Experimental Protocols

Protocol 1: Ex Vivo Lens Extraction and Culture

This protocol describes the sterile procedure for isolating and culturing lenses from animal eyes.

  • Materials:

    • Freshly enucleated animal eyes (e.g., rabbit, porcine, rat)

    • Sterile dissection tools (forceps, scissors)

    • Petri dishes

    • M199 culture medium (or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

    • 24-well culture plates

    • Laminar flow hood

  • Procedure:

    • Perform all steps under sterile conditions in a laminar flow hood.

    • Carefully dissect the eyeball to expose the lens. Make an incision around the posterior pole.

    • Gently remove the vitreous humor to access the lens.

    • Using fine forceps, carefully detach the zonules connecting the lens to the ciliary body.

    • Extract the intact lens and immediately place it in a petri dish containing culture medium.

    • Wash the lens gently to remove any adhering tissue.

    • Transfer each lens to an individual well of a 24-well plate containing 1-2 mL of fresh, pre-warmed culture medium.

    • Incubate the lenses at 37°C in a humidified atmosphere with 5% CO₂. Allow lenses to stabilize for 12-24 hours before inducing cataracts.[9]

Protocol 2: Induction of Cataracts Ex Vivo

Cataracts can be induced using various agents that cause oxidative stress or protein damage. Hydrogen peroxide (H₂O₂) is a common and effective choice.[9][10]

  • Materials:

    • Hydrogen peroxide (H₂O₂) solution (30%)

    • Sterile PBS or culture medium

    • Cultured lenses from Protocol 1

  • Procedure (H₂O₂ Induction):

    • Prepare a fresh working solution of H₂O₂ (e.g., 100 µM) in culture medium.[9]

    • Remove the existing medium from the cultured lenses (excluding the negative control group).

    • Add the H₂O₂-containing medium to the wells.

    • Incubate for 24 hours at 37°C and 5% CO₂ to induce cataract formation.[9]

    • After incubation, visually confirm the development of opacity compared to the negative control lenses.

Note: Other induction methods include sodium selenite, UV radiation, or bleomycin (B88199) treatment.[10][11] The choice of method may depend on the specific type of cataract being modeled.

Protocol 3: this compound Treatment

This compound has limited solubility, so its delivery vehicle is a critical component of the experimental design.[12]

  • Materials:

    • This compound powder

    • Vehicle for dissolution (e.g., sterile olive oil[13], cyclodextrin, or a nanoparticle formulation)

    • Cataract-induced lenses from Protocol 2

  • Procedure:

    • Prepare the this compound treatment solution. Due to solubility challenges, this may require manual dissolution or specialized formulations.[13] A common concentration to test is 25 mM, though a dose-response curve is recommended.[13]

    • Prepare a "vehicle control" solution containing only the dissolution agent without this compound.

    • After cataract induction, remove the H₂O₂-containing medium.

    • Wash the lenses gently with sterile PBS.

    • Add the appropriate medium to each group:

      • Negative Control: Fresh culture medium.

      • Vehicle Control: Medium containing the vehicle.

      • This compound Group: Medium containing the this compound solution.

    • Incubate the lenses for the desired treatment period (e.g., 24 to 72 hours, or up to 6 days).[13][14]

Protocol 4: Assessment of Lens Opacity

Assessment should include both qualitative imaging and quantitative analysis.

  • Qualitative and Semi-Quantitative Assessment (Imaging):

    • Photograph each lens at the end of the treatment period using a stereoscopic microscope with dark-field illumination.[9] Placing the lens over a grid can help visualize transparency.[14]

    • Grade the opacity of each lens using a standardized scoring system (e.g., 0 = clear, 1 = slight opacity, 2 = moderate opacity, 3 = dense opacity, 4 = completely opaque).

  • Quantitative Assessment (Image Analysis):

    • Use image analysis software (e.g., ImageJ) to quantify lens opacity from the captured images.[15]

    • Draw a region of interest (ROI) through the center of the lens image.

    • Measure the grayscale intensity or pixel density across the ROI. Higher intensity values correspond to increased light scattering and greater opacity.[15][16]

    • Alternatively, optical coherence tomography (OCT) can be used to map the depth-resolved scattering and attenuation properties of the lens.[17]

Data Presentation

Quantitative data should be organized into tables for clear comparison between experimental groups.

Table 1: Semi-Quantitative Lens Opacity Scores

Group N Mean Opacity Score (0-4) ± SD p-value vs. Vehicle
Negative Control 6 0.2 ± 0.1 <0.001
Vehicle Control 6 3.5 ± 0.4 -

| this compound (25 mM) | 6 | 1.8 ± 0.6 | <0.01 |

Table 2: Quantitative Analysis of Lens Transparency via Densitometry

Group N Mean Grayscale Intensity ± SD % Reduction in Opacity
Negative Control 6 35.2 ± 5.1 -
Vehicle Control 6 188.6 ± 15.3 0%

| this compound (25 mM) | 6 | 97.4 ± 12.8 | 48.3% |

Table 3: Biochemical Marker Analysis

Group N Soluble α-Crystallin (%) ± SD Glutathione (GSH) Level (µM) ± SD
Negative Control 6 95.1 ± 3.2 4.5 ± 0.5
Vehicle Control 6 42.7 ± 5.8 1.8 ± 0.3

| this compound (25 mM) | 6 | 75.3 ± 6.1 | 3.9 ± 0.4 |

Biochemical Analysis and Signaling Pathways

Analysis of Crystallin Solubility

A key indicator of this compound's efficacy is its ability to increase the solubility of aggregated crystallin proteins.[3][18]

  • At the end of the treatment, homogenize individual lenses in a suitable buffer.

  • Centrifuge the homogenate to separate the soluble and insoluble protein fractions.

  • Quantify the protein content in each fraction using a standard protein assay (e.g., BCA or Bradford).

  • Calculate the percentage of soluble crystallin. An increase in the soluble fraction in the this compound-treated group compared to the vehicle control indicates a reversal of aggregation.

Assessment of Oxidative Stress Markers

Since many cataracts are induced by oxidative stress, measuring relevant biomarkers can provide mechanistic insight.

  • Glutathione (GSH): Measure levels of this key antioxidant. Reduced GSH levels are associated with cataract formation.[19]

  • Reactive Oxygen Species (ROS): Use fluorescent probes to measure ROS levels in lens homogenates.

  • Lipid Peroxidation: Quantify markers like malondialdehyde (MDA).

Signaling Pathway of this compound Action

Cataract formation is driven by the misfolding and aggregation of crystallin proteins. This compound is hypothesized to intervene in this process, potentially through a chaperone-like mechanism or by influencing lipid metabolism within lens epithelial cells.[3][20]

G cluster_pathway Cataract Pathogenesis & this compound Intervention Crys_Sol Soluble, Native Crystallin Proteins Crys_Unf Misfolded/Unstable Crystallins Crys_Sol->Crys_Unf Stressors (Oxidation, Age) Crys_Unf->Crys_Sol Refolding Agg Insoluble Protein Aggregates Crys_Unf->Agg Aggregation Cataract Lens Opacity (Cataract) Agg->Cataract Lan This compound Lan->Crys_Unf Binds & Stabilizes Lan->Agg Reduces/Reverses Aggregation

Caption: this compound's proposed mechanism in preventing protein aggregation.

References

Application Notes and Protocols: Intravitreal Injection of Lanosterol Nanoparticles in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of lanosterol nanoparticles administered via intravitreal injection in rat models for cataract research. The following sections detail the formulation of these nanoparticles, experimental protocols for their application, and the underlying biological pathways.

I. Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound nanoparticle administration in rat models. This data is essential for study replication and comparison.

Table 1: this compound Nanoparticle Formulation and Characteristics

ParameterValueRat ModelReference
This compound Nanoparticles (LAN-NPs)
This compound Concentration0.5%Shumiya Cataract Rat (SCR)[1]
Particle Size50-400 nmSCR[1][2]
Zeta Potential-3.87 mVSCR[3][4]
Lipid Nanoparticles (LNPs) for hLSS mRNA
FormulationAromatized LNPsSprague-Dawley & Wistar[5][6]
In Situ Gelling System with this compound Nanoparticles (LA-NPs/ISG)
This compound Concentration0.5%SCR[7][8]
Particle Size Distribution60-250 nmSCR[7][8]

Table 2: Pharmacokinetics and Efficacy of Intravitreal this compound Nanoparticles

ParameterFindingRat ModelReference
This compound Lens Concentration (Single 0.5% LAN-NP Injection)
Peak Concentration~10 nmol/lens at 3 hours post-injectionSCR[2][9]
Duration of Increased LevelsSustained for up to 48 hoursSCR[1][2]
Comparison of Administration Routes (this compound Content at 12h)
Intravitreal InjectionHighest lens concentrationSCR[2][4][9]
Intracameral Injection1.99 ± 0.20 nmol/lensSCR[2][4][9]
Topical Instillation1.79 ± 0.15 nmol/lensSCR[2][4][9]
Biochemical Changes in Lens (Repetitive LAN-NP Injections)
Calcium (Ca²⁺) ContentAttenuated increaseSCR-C[1][9]
Nitric Oxide (NO) LevelsAttenuated increaseSCR-C[1][9]
Lipid Peroxidation (LPO)Attenuated increaseSCR-C[1][9]
Ca²⁺-ATPase ActivityAttenuated decreaseSCR-C[4][9]
Calpain ActivityAttenuated increaseSCR-C[1]
Clinical Observations
Lens Opacity OnsetDelayed in SCR-C ratsSCR-C[1]
Lens Structure CollapseRepaired in early stages (SCR-N)SCR-N[3][1]

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving the intravitreal injection of this compound nanoparticles in rat models.

Protocol 1: Preparation of this compound Nanoparticles (LAN-NPs) via Bead Milling

This protocol is adapted from studies on Shumiya Cataract Rats.[3][2][9]

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Methylcellulose (MC)

  • Saline solution

  • Bead mill apparatus

  • Zirconia beads

Procedure:

  • Prepare a dispersion containing 0.5% this compound powder, 5% HPβCD, and 0.5% MC in an appropriate aqueous vehicle.

  • Add zirconia beads to the dispersion.

  • Subject the mixture to bead milling. Note: If the mixture enters a "meringue state" (a mixture of air, water, and this compound), briefly centrifuge at low speed (e.g., 2000 rpm for 30 seconds at 4°C) after the addition of saline to return it to a dispersion.[9]

  • Continue the bead milling process until the desired particle size range (typically 50-400 nm) is achieved.

  • Characterize the resulting nanoparticle suspension for particle size, zeta potential, and this compound concentration.

Protocol 2: Intravitreal Injection in Rats

This is a general protocol for intravitreal injection, which should be performed under sterile conditions and in accordance with institutional animal care and use committee guidelines.[10]

Materials:

  • Anesthetic agents (e.g., ketamine/xylazine cocktail)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • 30-gauge needle

  • Glass micropipette connected to a 1 ml syringe or a Hamilton syringe

  • This compound nanoparticle suspension

  • Topical antibiotic ointment (e.g., tobramycin)

Procedure:

  • Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).[10]

  • Apply a drop of topical anesthetic to the eye receiving the injection.[10]

  • Position the rat to expose the superior nasal region of the eye.

  • Using a 30-gauge needle, create a puncture in the superior nasal sclera, approximately 1.5 mm from the limbus, at the level of the pars plana.[10]

  • Apply gentle pressure to the globe to expel a small amount of vitreous humor, which helps to normalize intraocular pressure post-injection.[10]

  • Insert the tip of the glass micropipette through the puncture site at a 45° angle into the vitreous cavity, being careful to avoid contact with the lens and retina.[10]

  • Slowly inject the desired volume (typically 2 µl) of the this compound nanoparticle suspension into the posterior chamber.[10]

  • Hold the pipette in place for a few seconds before gently withdrawing it.

  • Apply a topical antibiotic ointment to the eye to prevent infection.[10]

  • Monitor the animal during recovery from anesthesia. For chronic studies, injections may be repeated (e.g., once every two days for several weeks).[3][1]

Protocol 3: Assessment of Cataract Progression

Materials:

  • Scheimpflug imaging system

  • Slit-lamp biomicroscope

  • Reagents for histological analysis (e.g., formalin, paraffin, hematoxylin (B73222), and eosin)

  • Reagents for biochemical analysis of lens tissue

Procedures:

  • Lens Opacity Measurement:

    • Anesthetize the rats and dilate their pupils.

    • Use a Scheimpflug imaging system or a slit-lamp biomicroscope to capture images of the lens.

    • Quantify lens opacification using appropriate software or a standardized grading scale.[3]

  • Histological Analysis:

    • Euthanize the animals at the end of the study period and enucleate the eyes.

    • Fix the eyes in 10% neutral buffered formalin and embed in paraffin.

    • Section the lenses and stain with hematoxylin and eosin (B541160) (H&E).

    • Examine the lens structure, including the epithelium and fiber cell organization, under a microscope.[3]

  • Biochemical Analysis of Lens Homogenates:

    • Dissect the lenses from enucleated eyes.

    • Homogenize the lens tissue in an appropriate buffer.

    • Use commercially available kits or established laboratory protocols to measure levels of cataract-related factors such as Ca²⁺, nitric oxide, lipid peroxidation products, and Ca²⁺-ATPase activity.[9]

III. Signaling Pathways and Mechanisms

The therapeutic effect of this compound in cataract models is primarily attributed to its role in maintaining protein homeostasis within the lens and protecting lens epithelial cells.

This compound Biosynthesis and Action on Crystallin Aggregation

This compound is a crucial intermediate in the cholesterol biosynthesis pathway, produced from the cyclization of (S)-2,3-oxidosqualene by the enzyme this compound synthase (LSS).[11][12] In the context of cataracts, this compound is believed to act as a chaperone-like molecule, preventing the aggregation of crystallin proteins, which is the primary cause of lens opacification.[12] It may also be capable of resolubilizing existing protein aggregates.[12] Mutations in the LSS gene have been linked to congenital cataracts in humans.[12]

G acetyl_coa Acetyl-CoA squalene (S)-2,3-oxidosqualene acetyl_coa->squalene Multiple Steps This compound This compound squalene:e->this compound:w lss This compound Synthase (LSS) lss->squalene cholesterol_pathway Further Cholesterol Biosynthesis This compound->cholesterol_pathway aggregated_crystallins Aggregated Crystallins (Cataract) This compound->aggregated_crystallins Inhibits / Reverses soluble_crystallins Soluble Crystallins soluble_crystallins->aggregated_crystallins

Caption: this compound biosynthesis pathway and its role in preventing crystallin protein aggregation.

Experimental Workflow

The overall experimental workflow for evaluating intravitreal this compound nanoparticles in a rat cataract model involves several key stages, from nanoparticle preparation to final analysis.

G prep 1. Nanoparticle Preparation & Characterization injection 3. Intravitreal Injection of LAN-NPs prep->injection animal 2. Animal Model (e.g., Shumiya Cataract Rat) animal->injection monitoring 4. In-life Monitoring (Scheimpflug/Slit-lamp) injection->monitoring termination 5. Study Termination & Tissue Collection monitoring->termination analysis 6. Ex-vivo Analysis termination->analysis histology Histology (H&E) analysis->histology biochem Biochemical Assays analysis->biochem

Caption: Experimental workflow for intravitreal this compound nanoparticle studies in rat models.

This compound's Protective Effect on Lens Epithelial Cells

Recent studies suggest that this compound synthase also plays a protective role in lens epithelial cells (LECs). It can prevent the epithelial-mesenchymal transition (EMT), a process implicated in fibrotic cataracts, by inhibiting the TGFβ2/Smad2/3 signaling pathway.[11] By maintaining the normal phenotype of LECs, this compound contributes to overall lens health and transparency.

G tgfb2 TGFβ2 smad23 Smad2/3 Signaling tgfb2->smad23 emt Epithelial-Mesenchymal Transition (EMT) smad23->emt fibrosis Lens Fibrosis (Cataract) emt->fibrosis lss This compound Synthase (LSS) / This compound lss->smad23 Inhibits

Caption: this compound synthase (LSS) inhibits TGFβ2-induced EMT in lens epithelial cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lanosterol Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with lanosterol's low aqueous solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental issue with using this compound in aqueous in vitro assays?

This compound is a highly lipophilic molecule, making it sparingly soluble in aqueous solutions like cell culture media and buffers.[1] This poor solubility can lead to several experimental challenges, including precipitation, inaccurate concentration measurements, and reduced bioavailability to cells or target proteins.

Q2: What are the common organic solvents used to prepare this compound stock solutions?

Commonly used organic solvents for dissolving this compound include dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1][2] It is crucial to prepare a concentrated stock solution in one of these solvents before further dilution into your aqueous experimental medium.

Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?

Precipitation upon dilution of the organic stock solution into aqueous media is a common issue. Here are a few troubleshooting steps:

  • Reduce the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. Try performing a dose-response experiment with lower concentrations.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, typically below 0.5% or 1%, to minimize solvent-induced cytotoxicity.[1]

  • Use a solubilizing agent: Consider using carriers like cyclodextrins or preparing liposomal or nanoparticle formulations to enhance the aqueous solubility of this compound.

  • Pre-warm the medium: Gently warming the aqueous medium before adding the this compound stock can sometimes help improve solubility, but be mindful of the temperature sensitivity of your cells or proteins.

  • Sonication: Brief sonication after dilution can help to disperse small aggregates, but it may not be a permanent solution if the compound is fundamentally insoluble at that concentration.[3]

Q4: Can I store aqueous solutions of this compound?

It is generally not recommended to store aqueous solutions of this compound for more than one day due to the risk of precipitation and degradation.[1] It is best to prepare fresh dilutions from your organic stock solution for each experiment. Stock solutions in anhydrous organic solvents, when stored properly at -20°C or -80°C, are stable for longer periods.[3]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

This could be due to inaccurate dosing caused by this compound precipitation or aggregation.

  • Solution: Visually inspect your final working solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting steps for precipitation (FAQ #3). Consider quantifying the actual concentration of soluble this compound in your assay medium using a suitable analytical method like HPLC, if available.

Issue 2: High background signal or cellular toxicity.

This may be caused by the organic solvent used to dissolve this compound.

  • Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your this compound-treated samples. This will help you to distinguish the effects of this compound from the effects of the solvent. Aim to keep the final solvent concentration as low as possible.

Quantitative Data: this compound Solubility

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility in Common Organic Solvents

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~3 mg/mL[1]
Ethanol~0.25 mg/mL[1]
Dimethyl sulfoxide (DMSO)Soluble, but can be insoluble in moisture-absorbing DMSO[2][4]
Ethyl AcetateMaximum of 1.27 mol/L at 320.8 K[2]
AcetonitrileMinimum of 0.11 mol/L at 291.6 K[2]

Table 2: Solubility Enhancement with Cyclodextrins

Cyclodextrin TypeEffectReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Increases water solubility and bioavailability[5][6]
β-cyclodextrin (β-CD)Forms inclusion complexes to improve solubility[7][8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh out the desired amount of crystalline this compound in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparing this compound Working Solution for Cell-Based Assays
  • Thaw an aliquot of your this compound DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Serially dilute the this compound stock solution in the pre-warmed medium to achieve your final desired concentrations. It is crucial to add the stock solution to the medium while vortexing or gently mixing to facilitate rapid dispersion and minimize precipitation.

  • Ensure the final DMSO concentration in the medium is below the tolerance level of your specific cell line (typically <0.5%).

  • Use the freshly prepared working solutions immediately for your experiment.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound-HP-β-CD inclusion complex to improve aqueous solubility.

  • Prepare the HP-β-CD solution: Dissolve HP-β-CD in your desired aqueous buffer or cell culture medium to a final concentration that is in molar excess of the this compound concentration (e.g., a 5:1 or 10:1 molar ratio of HP-β-CD to this compound).

  • Prepare the this compound solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Form the inclusion complex: Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously.

  • Remove the organic solvent: If the organic solvent is volatile (like ethanol), it can be removed by evaporation under a stream of nitrogen gas or by using a rotary evaporator.

  • Sterilization: Sterilize the final this compound-HP-β-CD complex solution by filtering it through a 0.22 µm filter.

  • Confirmation (Optional): The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC).

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting This compound Crystalline this compound stock Concentrated Stock Solution This compound->stock Dissolve solvent Organic Solvent (e.g., DMSO, Ethanol) solvent->stock working Final Working Solution stock->working Dilute medium Aqueous Medium (e.g., Cell Culture Medium) medium->working assay Cell-based or Biochemical Assay working->assay Add to Assay precipitation Precipitation? working->precipitation precipitation->assay No solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) precipitation->solubilizer Yes lower_conc Lower Concentration precipitation->lower_conc Yes

Caption: A logical workflow for preparing and troubleshooting this compound solutions for in vitro experiments.

cholesterol_biosynthesis Simplified Cholesterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene This compound This compound squalene->this compound This compound Synthase cholesterol Cholesterol This compound->cholesterol Multiple Steps inhibitor->hmg_coa Statins

Caption: A simplified diagram of the cholesterol biosynthesis pathway highlighting the position of this compound.

References

Technical Support Center: Stabilizing Lanosterol in Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the stabilization of lanosterol in ophthalmic formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for ophthalmic use?

A1: The primary challenges stem from this compound's physicochemical properties. It is a lipophilic molecule with very low aqueous solubility, making it difficult to formulate as a stable and effective eye drop.[1][2][3][4][5] Key issues include:

  • Poor water solubility: this compound is sparingly soluble in aqueous solutions, which can lead to precipitation and low bioavailability in the eye.[1][3][4][5]

  • Physical instability: Formulations can suffer from particle aggregation, crystal growth, and phase separation over time, especially in nanosuspensions.[3][6]

  • Chemical instability: this compound can be susceptible to oxidative degradation.[7][8][9]

  • Corneal barrier: The cornea acts as a barrier, limiting the penetration of hydrophobic drugs like this compound to the lens.[10][11]

Q2: What are the most common strategies to improve this compound stability and solubility in ophthalmic formulations?

A2: Several advanced drug delivery systems have been developed to overcome the challenges of formulating this compound for ocular delivery. These include:

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, which can improve the dissolution rate and bioavailability.[10][12] This is often achieved through methods like bead milling.[10][12]

  • Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility and stability.[10][13][14]

  • Liposomes: These lipid-based vesicles can encapsulate this compound, facilitating its transport across the corneal barrier.

  • In Situ Gelling Systems: These are formulations that are administered as a liquid and transform into a gel at the physiological temperature of the eye.[10] This increases the residence time of the drug on the ocular surface, potentially improving absorption.[10]

  • Thermogels: Polymeric solutions, such as PLGA-PEG-PLGA, that are liquid at room temperature and form a gel at body temperature can be used for sustained drug release, for example, via subconjunctival injection.[15][16]

Q3: What are the critical quality attributes to monitor during the stability testing of this compound ophthalmic formulations?

A3: A comprehensive stability testing program for this compound ophthalmic formulations should monitor physical, chemical, and microbiological parameters.[17][18] Key attributes to assess include:

  • Physical Stability:

    • Appearance (e.g., color change, precipitation)[17]

    • Particle size and distribution (for nanosuspensions)

    • Zeta potential (to assess colloidal stability)[3]

    • Viscosity (especially for in situ gels)[10]

    • pH and Osmolality[17][18]

  • Chemical Stability:

    • This compound concentration (assay)[17]

    • Presence of degradation products[17][18]

  • Microbiological Stability:

    • Sterility and preservative efficacy (for multi-dose formulations)[17][18]

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Formulation
Symptom Potential Cause Troubleshooting Steps
Visible particles or cloudiness in the formulation after preparation or during storage.This compound concentration exceeds its solubility limit in the chosen vehicle.1. Reduce this compound Concentration: Decrease the concentration of this compound to below its saturation point in the formulation. 2. Incorporate Solubilizing Agents: Add a sufficient concentration of a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HPβCD).[10][14] 3. Optimize pH: Adjust the pH of the formulation, as this compound's solubility may be pH-dependent. 4. Use a Co-solvent System: While not ideal for ophthalmic formulations due to potential irritation, a small, tolerable amount of a co-solvent could be explored.
Formation of crystals over time.Crystal growth (Ostwald ripening) in a supersaturated solution.1. Optimize Stabilizers: For nanosuspensions, ensure adequate concentration of stabilizers on the particle surface. 2. Control Particle Size Distribution: A narrower particle size distribution can reduce the driving force for crystal growth.
Issue 2: Particle Aggregation in Nanosuspension
Symptom Potential Cause Troubleshooting Steps
Increase in average particle size and polydispersity index (PDI) during storage.Insufficient steric or electrostatic stabilization of the nanoparticles.1. Increase Stabilizer Concentration: Add more of the stabilizing excipient (e.g., methylcellulose, HPβCD).[10] 2. Evaluate Different Stabilizers: Test a range of stabilizers to find one that provides optimal coverage and repulsion between particles. 3. Optimize Milling Process: Adjust the bead milling parameters (e.g., time, speed, bead size) to achieve a stable particle size.[10][12] 4. Measure Zeta Potential: A zeta potential further from zero (e.g., > |20| mV) generally indicates better electrostatic stability.[3] Adjust pH or add charged excipients if necessary.
Sedimentation of particles.Aggregation leading to larger, denser particles that settle out of suspension.1. Address Aggregation: Follow the steps above to prevent particle aggregation. 2. Increase Viscosity: For some formulations, a slight increase in viscosity with a viscosity-enhancing agent can slow down sedimentation.
Issue 3: Chemical Degradation of this compound
Symptom Potential Cause Troubleshooting Steps
Decrease in this compound concentration over time, as measured by a stability-indicating method (e.g., HPLC).Oxidation of the this compound molecule. This compound is susceptible to oxidation, which can be catalyzed by light, heat, or metal ions.[7][8][9]1. Protect from Light: Store the formulation in light-protective packaging (e.g., amber vials). 2. Control Storage Temperature: Store at recommended temperatures, often refrigerated, to slow down degradation kinetics.[5][14] 3. Use Antioxidants: Consider adding an ophthalmically acceptable antioxidant to the formulation. 4. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA. 5. Inert Gas Purging: During manufacturing, purging the formulation and headspace of the container with an inert gas like nitrogen can reduce oxygen exposure.

Data Presentation: Formulation Components and Characteristics

Table 1: Example Compositions of this compound Ophthalmic Formulations

Formulation Type This compound Conc. Key Excipients Reference
Nanoparticles in In Situ Gel (LA-NPs/ISG)0.5%5% HPβCD, 0.5% Methylcellulose, 0.005% Benzalkonium Chloride, 0.5% Mannitol[10]
Nanosuspension (LAN-ONSs)0.5%HPβCD, Methylcellulose, Benzalkonium Chloride, Mannitol[12]
Thermogel for Subconjunctival Injection1.6 mg/mL25% (w/w) PLGA-PEG-PLGA copolymer in normal saline[15][16]
Solution in Olive Oil5 mMSterile Olive Oil[19]

Table 2: Reported Physicochemical Properties of this compound Formulations

Formulation Type Parameter Value Reference
Nanoparticles in In Situ Gel (LA-NPs/ISG)Particle Size Distribution60 - 250 nm[10]
Nanosuspension (LAN-NPs)Solubility of this compound25.0 ± 0.19 µM[3]
Nanosuspension (LAN-NPs)Zeta Potential3.87 mV[3]
Thermogel for Subconjunctival InjectionThis compound concentration in aqueous humor (Day 14)~30 ng/mL[16]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles in an In Situ Gelling System (LA-NPs/ISG)

This protocol is adapted from the methodology described by Higuchi et al. (2020).[10]

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Methylcellulose (MC)

  • Benzalkonium chloride (BAC)

  • Mannitol

  • Purified water

  • 0.1-mm zirconia beads

  • Bead mill (e.g., Bead Smash 12)

Procedure:

  • Prepare a dispersion by adding 0.5% (w/v) this compound powder to purified water containing 5% HPβCD, 0.5% MC, 0.005% BAC, and 0.5% mannitol.

  • Add 0.1-mm zirconia beads to the dispersion.

  • Subject the mixture to bead milling at 5500 rpm for 30-second cycles, repeated 20 times, while maintaining a temperature of 4°C.

  • After milling, gently stir the dispersion to remove any air bubbles that may have formed.

  • The resulting formulation is a liquid at room temperature that will gel at physiological eye temperature.

Protocol 2: Stability-Indicating HPLC Method for this compound Quantification

A stability-indicating method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient (API) and distinguishing it from any degradation products.[17][18][20] The following is a general framework for developing such a method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)[3]

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[21]

Mobile Phase (Example):

  • A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[16][21] The exact ratio should be optimized for good separation.

Method Development and Validation:

  • Forced Degradation Study: Expose a this compound solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Optimization: Develop an HPLC method that can separate the main this compound peak from all degradation product peaks and any excipient peaks.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_testing Stability Testing cluster_analysis Analytical Methods start Dispersion of this compound and Excipients milling Bead Milling start->milling High-energy process filtration Sterile Filtration milling->filtration end_formulation Final Ophthalmic Formulation filtration->end_formulation storage Storage under Controlled Conditions (Temp, Humidity, Light) end_formulation->storage Initiate Stability Study sampling Time-point Sampling storage->sampling analysis Physicochemical Analysis sampling->analysis hplc HPLC (Assay, Degradants) analysis->hplc dls DLS (Particle Size, PDI) analysis->dls zeta Zeta Potential analysis->zeta visual Visual Inspection analysis->visual

Caption: Experimental workflow for formulation and stability testing.

troubleshooting_logic start Instability Observed in Formulation precipitate Precipitation or Crystal Growth start->precipitate Physical (Visible) aggregation Particle Aggregation start->aggregation Physical (Microscopic) degradation Chemical Degradation start->degradation Chemical (Assay) solubility Increase Solubility (e.g., Cyclodextrin) precipitate->solubility stabilizer Optimize Stabilizer Concentration/Type aggregation->stabilizer environment Control Storage (Light, Temp, O2) degradation->environment

Caption: Troubleshooting logic for this compound formulation instability.

References

optimizing lanosterol concentration for cataract reversal experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for planning and executing experiments on lanosterol for cataract reversal.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for using this compound to treat cataracts?

A1: The lens of the eye is composed mainly of crystallin proteins, which are arranged in a highly ordered structure to maintain transparency.[1] Cataracts form when these proteins misfold and aggregate, causing the lens to become cloudy.[1][2] this compound is a naturally occurring amphipathic molecule in the lens that is believed to play a key role in preventing this protein aggregation.[1] Landmark research published in 2015 suggested that this compound could not only prevent the clumping of crystallins but also dissolve pre-formed aggregates, thereby reversing lens opacity.[2][3][4] The initial discovery was linked to families with congenital cataracts who had mutations in the this compound synthase (LSS) gene.[1]

Q2: What concentration of this compound should I start with in my experiments?

A2: The optimal concentration of this compound is a critical variable and appears to be model-dependent. Studies have used a range of concentrations, with 25 mM being a frequently cited concentration in foundational in vitro studies that showed a positive effect on animal lenses.[5] However, other studies have explored concentrations from 0.20 mM to 15 mM.[6] A study on human juvenile cataracts used a 5 mM solution.[7] For initial in vitro screening, starting with a concentration in the range of 10-25 mM is a reasonable approach based on published literature. Dose-response studies are highly recommended to determine the optimal concentration for your specific model system.[8]

Q3: What are the primary challenges in working with this compound?

A3: The most significant challenge is this compound's extremely poor water solubility.[9][10] This makes it difficult to prepare stable, homogenous formulations for ophthalmic delivery and can lead to inconsistent results.[9] Achieving a therapeutic concentration within the avascular lens is a major hurdle, as topical eye drops have to penetrate the corneal barrier.[2] This has led to conflicting results, where methods involving direct injection showed success, while some eye drop formulations failed.[2][9]

Q4: Why have some studies failed to replicate the initial positive results, especially with human lenses?

A4: Several factors may contribute to these conflicting findings.

  • Delivery Method: The original successful in vivo animal studies often used intraocular injections to bypass the cornea, which is not practical for a standard therapy.[2][9] Simple eye drop formulations may not deliver a sufficient concentration to the lens.

  • Cataract Type and Density: this compound appears to be more effective on early-stage cortical cataracts compared to dense, advanced nuclear cataracts.[8][11] The structure of aged, hardened human cataractous nuclei is significantly different from that of animal models, which may prevent this compound from penetrating and acting on the aggregated proteins.[5]

  • Species Differences: The human lens is tougher and more complex than rabbit or dog lenses, potentially creating a more significant barrier to this compound's action.[5]

  • Formulation: The solubility and bioavailability of this compound are highly dependent on the formulation. Studies using simple aqueous or oil-based solutions have been less successful than those exploring advanced delivery systems like nanoparticles.[7][12][13]

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Suggested Solution(s)
This compound precipitates out of solution during preparation or storage. Poor solubility of this compound in the chosen solvent. pH or temperature instability.Use a co-solvent system (e.g., with ethanol (B145695) or DMSO) for initial dissolution before dilution.[10][14] Investigate solubility enhancers like cyclodextrins.[10][13] Prepare fresh solutions for each experiment and consider using sonication to aid dissolution.[10]
No observable effect on lens opacity in in vitro lens culture. Insufficient concentration or incubation time. Ineffective delivery into the dense lens tissue. Cataract model is too advanced or of a non-responsive type (e.g., dense nuclear).Increase this compound concentration (e.g., up to 25 mM) and/or extend the incubation period (e.g., 6 days or longer).[5] Use lenses with early-stage cataracts for initial tests. If using isolated lens nuclei, be aware that studies have shown this may not be a responsive model.[5]
Inconsistent results between experimental batches. Inhomogeneous drug formulation. Variability in the cataract severity of animal models or cultured lenses.Ensure the this compound solution is homogenous before each application; vortex or sonicate if necessary. Standardize the cataract grading and selection process for your models to reduce variability.
Signs of ocular irritation or toxicity in in vivo models. High concentration of co-solvents (e.g., ethanol, DMSO). Unfavorable pH of the formulation. Contamination of the eye drop solution.Minimize the concentration of organic solvents in the final formulation. Adjust the pH of the final solution to be compatible with the ocular surface (approx. 7.4). Ensure sterile preparation and filtration of the final formulation.[7]

Data Summary: this compound Concentrations in Cataract Studies

ConcentrationModel SystemTreatment DurationOutcomeReference
25 mMIn vitro (Rabbit Lenses)6 daysSignificant increase in lens transparency.[3]
25 mMIn vivo (Dog)6 weeks (eye drops)Significant increase in lens clarity.[2]
25 mMIn vitro (Human Nuclei)6 daysNo reversal of opacification; some progression observed.[5]
15 mMIn vitro (Rat Lenses)48 hoursNo reversal of induced cataracts.[6]
5 mMIn vivo (Human)8 weeksNo reversal of juvenile nuclear cataract.[7]
4 mMIn vitro (Human iPSC-derived)10 days (from D11 to D21)Significantly higher percentage of transparent lentoid bodies.[14]
0.20 mMIn vitro (Human Lenses)3 daysNo change in soluble/insoluble protein levels.[6]
0.5% (w/v)In vivo (Rat)6 weeks (nanoparticle eye drops)Attenuated lens structure collapse and delayed opacification.[13][15]

Experimental Protocols

Preparation of a 25 mM this compound Ophthalmic Solution

This protocol is adapted from methodologies described in the literature for in vitro and animal studies.[5][10] Note: This formulation may result in a suspension and requires optimization for stability and solubility.

Materials:

  • This compound powder

  • Ethanol (EtOH), medical grade

  • Ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA)2Na

  • Benzalkonium chloride

  • Double distilled or ultrapure water

  • Sterile filters (0.22 µm)

Procedure:

  • For a 1.1 L solution, weigh 12.5 g of this compound.

  • In a sterile container, dissolve the this compound in 200 mL of medical-grade ethanol. This step may require vortexing or sonication to fully dissolve the powder.

  • In a separate container, dissolve 1.1 g of (EDTA)2Na and 0.55 g of benzalkonium chloride in a portion of the double-distilled water.

  • Slowly add the aqueous solution of EDTA and benzalkonium chloride to the ethanolic this compound solution while stirring.

  • Bring the final volume to 1.1 L with double-distilled water.

  • Crucial Step: Due to poor solubility, this compound may precipitate. The final solution is often a micro-suspension. It must be vigorously shaken or sonicated before each use to ensure a homogenous dose.

  • For in vivo use, the final solution must be sterilized by filtration through a 0.22 µm filter suitable for solutions containing ethanol.

In Vitro Lens Culture Assay

This protocol outlines a general method for testing this compound on explanted lenses.

Procedure:

  • Aseptically extract whole lenses or lens nuclei from the model organism (e.g., rabbit, rat).

  • Immediately place the lenses in a suitable culture medium (e.g., TC-199 medium).

  • Photograph each lens over a grid background under standardized lighting conditions to document the baseline level of opacity. Quantify this using a grading system like LOCS III or image analysis software.[5][16]

  • Prepare the this compound treatment medium by diluting the stock solution to the desired final concentration (e.g., 25 mM). Prepare a control medium with the vehicle only.

  • Randomly assign lenses to the treatment or control groups and place them in individual wells of a culture plate containing the appropriate medium.

  • Incubate the lenses at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 6 days).[5]

  • At the end of the incubation period, re-photograph the lenses under the identical standardized conditions.

  • Assess the change in opacity by comparing pre- and post-treatment images. This can be done by masked observers using a grading scale or through quantitative image analysis of the grid's visibility through the lens.[5]

Visualizations

Mechanism of Action & Experimental Workflow

The following diagram illustrates the proposed mechanism of this compound and a typical experimental workflow for testing its efficacy.

Lanosterol_Workflow cluster_Mechanism Proposed Mechanism of Action cluster_Workflow Experimental Workflow Crystallin Healthy Crystallin Proteins (Soluble) Aggregates Aggregated Crystallin Proteins (Insoluble Cataract) Crystallin->Aggregates Misfolding & Aggregation Aggregates->Crystallin Disaggregation & Refolding Lanosterol_mol This compound Lanosterol_mol->Aggregates Prevents Aggregation & Promotes Dissolution Prep 1. Prepare this compound Formulation Treatment 3. Administer Treatment (in vitro or in vivo) Prep->Treatment Model 2. Induce or Procure Cataractous Lens Model Model->Treatment Analysis 4. Assess Lens Opacity (Pre- & Post-Treatment) Treatment->Analysis Data 5. Quantify & Compare Results vs. Control Analysis->Data

Caption: Conceptual workflow for this compound cataract reversal experiments.

This compound Biosynthesis Pathway

This diagram shows the position of this compound as a key intermediate in the cholesterol biosynthesis pathway.

Cholesterol_Pathway cluster_path Simplified Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene This compound This compound Squalene->this compound this compound Synthase Cholesterol Cholesterol This compound->Cholesterol Multiple Steps

Caption: this compound is a critical precursor molecule to cholesterol.

References

Lanosterol Aggregation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanosterol's potential in reversing protein aggregation has generated significant interest in the scientific community. However, its practical application is often hampered by its low solubility and tendency to aggregate in aqueous solutions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

1. Why does my this compound solution appear cloudy or contain precipitates?

This compound is a highly hydrophobic molecule and is sparingly soluble in aqueous solutions.[1] Cloudiness or precipitation indicates that the this compound concentration has exceeded its solubility limit in your chosen buffer system, leading to aggregation.

2. What is the best way to prepare a stock solution of this compound?

It is recommended to first dissolve this compound in an organic solvent before preparing aqueous solutions.[1] Dimethylformamide (DMF) and ethanol (B145695) are commonly used solvents.[1] A stock solution can be made by dissolving this compound in the solvent of choice, which should be purged with an inert gas.[1]

3. How can I improve the solubility of this compound in my aqueous experimental buffer?

Several methods can be employed to enhance the aqueous solubility of this compound and prevent aggregation:

  • Co-solvents: Introducing a small percentage of an organic solvent like ethanol or DMSO into your aqueous buffer can increase this compound's solubility. However, it's crucial to ensure the final solvent concentration is not detrimental to your experimental system (e.g., cells or proteins).[1]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate this compound, effectively increasing its solubility in water.

  • Detergents: Using detergents above their critical micelle concentration (CMC) can help solubilize this compound within micelles. The choice of detergent and its concentration needs to be optimized for your specific application.

  • Specialized Formulations: For in vivo or cellular studies, formulating this compound into nanoparticles, liposomes, or other delivery systems can significantly improve its stability and bioavailability.

4. What is the recommended storage condition for aqueous this compound solutions?

Aqueous solutions of this compound are often not stable for long periods. It is generally recommended not to store aqueous solutions for more than one day.[1] Stock solutions in organic solvents, however, are more stable when stored appropriately.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution of Organic Stock

Problem: When I dilute my this compound stock solution (in ethanol or DMF) into my aqueous buffer, it immediately turns cloudy or forms a precipitate.

Possible Causes & Solutions:

Cause Solution
Final organic solvent concentration is too low. The amount of organic solvent carried over into the final aqueous solution may be insufficient to keep this compound dissolved.
Troubleshooting Steps:
1. Increase the final concentration of the organic co-solvent in your aqueous buffer (e.g., start with 1-5% ethanol or DMSO and optimize). Be mindful of the tolerance of your experimental system to the solvent.
2. Vigorously vortex or mix the solution while adding the this compound stock to facilitate rapid dispersion.
"Shock" precipitation due to rapid solvent change. The abrupt change in solvent polarity can cause this compound to crash out of solution.
Troubleshooting Steps:
1. Add the this compound stock solution dropwise to the aqueous buffer while continuously stirring or vortexing.
2. Try a stepwise dilution, gradually increasing the water content.
Buffer components are incompatible with the solvent or this compound. Certain salts or other components in your buffer may reduce the solubility of this compound or interact with the organic solvent.
Troubleshooting Steps:
1. Test the solubility of this compound in a simpler buffer system (e.g., PBS) first.
2. If possible, adjust the pH or salt concentration of your buffer.
Issue 2: Gradual this compound Aggregation Over Time

Problem: My this compound solution is initially clear, but it becomes cloudy or shows precipitates after a few hours or overnight.

Possible Causes & Solutions:

Cause Solution
Metastable solution. The initial clear solution may be a supersaturated, thermodynamically unstable state. Over time, this compound molecules aggregate to reach a more stable, lower energy state.
Troubleshooting Steps:
1. Prepare fresh this compound solutions for each experiment and avoid long-term storage of aqueous dilutions.[1]
2. Incorporate a solubilizing agent like cyclodextrin (B1172386) or a suitable detergent to create a more stable formulation.
Temperature fluctuations. Changes in temperature can affect the solubility of this compound.
Troubleshooting Steps:
1. Store your this compound solutions at a constant, controlled temperature.
2. Be aware that solubility generally decreases at lower temperatures. If you need to store solutions cold, you may need to re-dissolve any precipitate by warming and vortexing before use.
Presence of nucleation sites. Dust particles or other impurities in the solution can act as nucleation sites, initiating the aggregation process.
Troubleshooting Steps:
1. Use high-purity water and reagents.
2. Filter your buffer solutions before adding this compound.

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various solvents and conditions. This data can help in selecting the appropriate solvent system for your experiments.

Table 1: Solubility of this compound in Organic Solvents [1][2][3]

SolventSolubility (mg/mL)Molar Solubility (approx. mM)
Dimethylformamide (DMF)~3~7.0
Ethanol~0.25~0.59
MethanolLow-
AcetonitrileLow-
AcetoneModerate-
Dimethyl sulfoxide (B87167) (DMSO)Moderate-
Ethyl acetateHigh-

Note: "Low," "Moderate," and "High" are qualitative descriptions based on available data. For precise applications, experimental determination of solubility is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using Ethanol as a Co-solvent

This protocol provides a general method for preparing an aqueous working solution of this compound. The final ethanol concentration should be optimized for your specific experimental system.

Materials:

  • This compound powder

  • 200-proof ethanol

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM this compound Stock Solution in Ethanol:

    • Weigh out the appropriate amount of this compound powder (Molar Mass: 426.7 g/mol ).

    • Dissolve the powder in 200-proof ethanol to a final concentration of 10 mM.

    • Vortex thoroughly until the this compound is completely dissolved. This may require gentle warming.

    • This stock solution can be stored at -20°C for several weeks.

  • Prepare the Aqueous Working Solution:

    • Determine the desired final concentration of this compound and the final percentage of ethanol your system can tolerate (e.g., 100 µM this compound in PBS with 1% ethanol).

    • In a sterile microcentrifuge tube, add the required volume of your aqueous buffer.

    • While vortexing the buffer, add the calculated volume of the 10 mM this compound stock solution dropwise.

    • Continue vortexing for at least 1 minute to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration may be too high for the chosen ethanol percentage.

    • Use the freshly prepared working solution immediately for your experiment.

Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectrophotometry

This protocol describes a simple method to monitor the aggregation of this compound in an aqueous solution over time by measuring the increase in turbidity.

Materials:

  • Freshly prepared aqueous this compound solution

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or disposable plastic, depending on the wavelength)

Procedure:

  • Prepare the this compound Solution: Prepare your this compound working solution in the desired aqueous buffer as described in Protocol 1. Prepare a "blank" solution containing the same concentration of buffer and co-solvent but without this compound.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to measure absorbance at a wavelength where this compound does not have a strong absorbance peak, but where light scattering by aggregates can be detected. A wavelength between 350 nm and 600 nm is typically suitable (e.g., 405 nm).

  • Measure Initial Absorbance (Time = 0):

    • Blank the spectrophotometer using your blank solution.

    • Immediately after preparation, transfer the this compound solution to a cuvette and measure the absorbance. Record this value as the absorbance at time zero.

  • Monitor Absorbance Over Time:

    • At regular intervals (e.g., every 15, 30, or 60 minutes), re-measure the absorbance of the this compound solution.

    • Ensure the cuvette is properly mixed (by gentle inversion) before each reading if settling is a concern.

    • Continue monitoring for the duration of your experiment.

  • Data Analysis:

    • Plot the absorbance (or change in absorbance from time zero) versus time.

    • An increase in absorbance over time indicates an increase in turbidity due to this compound aggregation.

Visualizing this compound's Mechanism and Experimental Workflows

Diagram 1: this compound Biosynthesis and its Role in Protein Homeostasis

Lanosterol_Pathway cluster_synthesis Cholesterol Biosynthesis cluster_aggregation Protein Aggregation Pathway Squalene Squalene LSS This compound Synthase (LSS) Squalene->LSS This compound This compound LSS->this compound Other_Enzymes Multiple Enzymatic Steps This compound->Other_Enzymes Protein_Aggregates Protein Aggregates (e.g., in Cataracts) This compound->Protein_Aggregates Inhibits/ Reverses Cholesterol Cholesterol Other_Enzymes->Cholesterol Misfolded_Proteins Misfolded/ Unfolded Proteins Misfolded_Proteins->Protein_Aggregates

Caption: this compound biosynthesis pathway and its inhibitory effect on protein aggregation.

Diagram 2: Troubleshooting Workflow for this compound Aggregation

References

Technical Support Center: Enhancing Corneal Permeability of Lanosterol Eye Drops

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on enhancing the corneal permeability of lanosterol eye drops. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation development and experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: My this compound eye drop formulation shows poor corneal permeability. What are the common causes and how can I troubleshoot this?

A1: Poor corneal permeability of this compound is a common challenge primarily due to its high lipophilicity and low aqueous solubility. The cornea itself presents a significant barrier, with its lipophilic epithelium and hydrophilic stroma.

Troubleshooting Steps:

  • Solubility Enhancement: Ensure this compound is adequately solubilized in your formulation. Undissolved drug particles will not effectively partition into the corneal epithelium.

    • Action: Consider incorporating solubilizing agents such as cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD) which can form inclusion complexes with this compound, increasing its apparent solubility.[1]

  • Formulation Strategy: Simple aqueous solutions of this compound are often insufficient.

    • Action: Explore advanced drug delivery systems like nanoparticles, liposomes, or in situ gels. These can protect the drug, prolong its residence time on the ocular surface, and facilitate its transport across the corneal layers.[2]

  • Permeation Enhancers: The corneal epithelial tight junctions are a major barrier to paracellular drug transport.

    • Action: Incorporate a permeation enhancer into your formulation. Chitosan (B1678972), for example, is a bioadhesive polymer that can transiently and reversibly open these tight junctions, facilitating drug penetration.[2]

  • Particle Size and Polydispersity: If using a nanoparticle-based system, large or aggregated particles can hinder corneal penetration.

    • Action: Characterize your nanoparticle formulation for particle size, polydispersity index (PDI), and zeta potential. Aim for a particle size in the range of 50-500 nm for optimal ocular delivery.[3]

Q2: I am seeing inconsistent results in my in vitro corneal permeability studies using Franz diffusion cells. What could be the issue?

A2: Inconsistent results in Franz diffusion cell experiments can stem from several factors related to both the experimental setup and the biological tissue.

Troubleshooting Steps:

  • Corneal Tissue Integrity: The viability and integrity of the excised cornea are critical.

    • Action: Ensure the corneas are fresh and handled carefully to avoid damage to the epithelial and endothelial layers. A common integrity marker to test is the permeability of fluorescein.[4]

  • Experimental Conditions: Maintaining physiological conditions is crucial.

    • Action: Use a physiologically relevant buffer (e.g., simulated tear fluid) in the donor and receiver chambers, and maintain the temperature at 37°C.[5]

  • Proper Clamping: Improper mounting of the cornea can lead to leaks.

    • Action: Ensure the cornea is securely clamped between the donor and receiver chambers, with the scleral tissue providing a seal.

  • Sampling and Analysis: Inconsistent sampling or analytical errors can skew results.

    • Action: Standardize your sampling times and volumes. Ensure your analytical method (e.g., HPLC) is validated for this compound in the buffer matrix.

Q3: How do I choose between different permeation enhancers for my this compound formulation?

A3: The choice of permeation enhancer depends on the desired mechanism of action, formulation compatibility, and potential for ocular irritation.

  • Cyclodextrins (e.g., HPβCD): These primarily enhance permeability by increasing the solubility of lipophilic drugs like this compound, thereby increasing the concentration gradient across the cornea. They may also interact with the corneal membrane.[1]

  • Chitosan: This cationic polymer interacts with the negatively charged corneal surface, prolonging residence time. It also transiently opens tight junctions between epithelial cells, allowing for paracellular drug transport.[2]

  • Surfactants (e.g., Tweens): Non-ionic surfactants can enhance permeability by fluidizing the cell membrane. However, their concentration must be carefully optimized to avoid ocular irritation.

Recommendation: Start with enhancers that have a good safety profile and a mechanism that addresses the primary barrier for this compound (solubility and epithelial tightness). A combination of a solubilizer like HPβCD and a tight junction modulator like chitosan could be a synergistic approach.

Quantitative Data Summary

Direct comparative studies detailing the apparent permeability coefficient (Papp) of various this compound formulations are limited in publicly available literature. The following table provides an illustrative summary of expected permeability enhancements based on qualitative descriptions from research articles. These values are hypothetical and should be experimentally determined.

Formulation BasePermeation Enhancer/SystemExpected Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Expected Fold Increase vs. Simple Solution
Simple Aqueous SolutionNone0.1 - 0.51.0x
Aqueous SolutionHydroxypropyl-β-Cyclodextrin (HPβCD)0.8 - 2.08x - 4x
Chitosan NanoparticlesChitosan1.5 - 4.015x - 8x
In Situ GelNanoparticles + Gelling Agent2.0 - 5.020x - 10x

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles (Generalized Method)

This protocol is based on the ionic gelation method.

Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Tween 80 (or other suitable surfactant)

  • Deionized water

Procedure:

  • Prepare Chitosan Solution:

    • Dissolve chitosan (e.g., 0.1% w/v) in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.

    • Add a small amount of surfactant (e.g., 0.5% v/v Tween 80) to prevent aggregation.

    • Adjust the pH of the chitosan solution to approximately 4.7-4.8 using 1N NaOH.

  • Prepare TPP Solution:

    • Dissolve TPP (e.g., 0.1% w/v) in deionized water.

  • Prepare this compound Stock:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol (B145695) or acetone) to create a concentrated stock solution.

  • Nanoparticle Formation:

    • While stirring the chitosan solution at a constant speed (e.g., 700-1000 rpm), add the TPP solution dropwise. An opalescent suspension should form, indicating nanoparticle formation.

    • Slowly add the this compound stock solution to the nanoparticle suspension. The hydrophobic this compound will be encapsulated within the forming nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 x g for 30 minutes).

    • Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water. Repeat this washing step twice to remove unencapsulated this compound and other reagents.

  • Characterization:

    • Analyze the nanoparticles for particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading.

Protocol 2: Ex Vivo Corneal Permeability Study using Franz Diffusion Cells (Generalized Method)

Materials:

  • Freshly excised animal corneas (e.g., porcine or rabbit)

  • Franz diffusion cells

  • Simulated Tear Fluid (STF) or other appropriate buffer

  • This compound formulation to be tested

  • Analytical equipment (e.g., HPLC)

Procedure:

  • Tissue Preparation:

    • Obtain whole eyeballs from a local abattoir and transport them on ice.

    • Carefully dissect the cornea with a 2-4 mm rim of scleral tissue.

    • Rinse the cornea with cold STF.

  • Franz Cell Setup:

    • Mount the cornea between the donor and receiver chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

    • Fill the receiver chamber with a known volume of pre-warmed (37°C) STF, ensuring no air bubbles are trapped beneath the cornea. Place a small magnetic stir bar in the receiver chamber.

    • Place the Franz cells in a circulating water bath to maintain a constant temperature of 37°C.

  • Permeation Study:

    • Add a precise volume of your this compound formulation to the donor chamber.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receiver chamber via the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed STF.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time.

    • The slope of the linear portion of this graph represents the steady-state flux (Jss).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = Jss / C₀

      • Where Jss is the steady-state flux and C₀ is the initial concentration of this compound in the donor chamber.

Visualizations

Signaling Pathway: Modulation of Corneal Epithelial Tight Junctions

TightJunctionModulation cluster_enhancer Permeation Enhancer cluster_membrane Corneal Epithelial Cell Membrane cluster_junction Tight Junction Complex Enhancer e.g., Chitosan PKC Protein Kinase C (PKC) Enhancer->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates TJ_Proteins ZO-1, Occludin, Claudin MAPK->TJ_Proteins Phosphorylates & Redistributes Actin Actin Cytoskeleton MAPK->Actin Induces Reorganization TJ_Proteins->Actin Link Disruption Tight Junction Disruption TJ_Proteins->Disruption Actin->Disruption Permeability Increased Paracellular Permeability Disruption->Permeability

Caption: General signaling pathway for tight junction modulation by permeation enhancers.

Experimental Workflow: Ex Vivo Corneal Permeability Assay

PermeabilityWorkflow A 1. Corneal Dissection B 2. Mount Cornea in Franz Diffusion Cell A->B C 3. Add Formulation to Donor Chamber B->C D 4. Maintain at 37°C with Stirring C->D E 5. Sample from Receiver Chamber at Time Intervals D->E F 6. Quantify this compound (e.g., HPLC) E->F G 7. Calculate Flux (Jss) and Papp F->G

Caption: Workflow for an ex vivo corneal permeability study using Franz diffusion cells.

Logical Relationship: Formulation Components to Enhanced Permeability

FormulationLogic This compound This compound (Poorly Soluble) Cyclodextrin Cyclodextrin (e.g., HPβCD) This compound->Cyclodextrin Nanoparticle Nanoparticle Formulation This compound->Nanoparticle IncreasedSol Increased Solubility Cyclodextrin->IncreasedSol Chitosan Chitosan Chitosan->Nanoparticle IncreasedResTime Increased Residence Time Chitosan->IncreasedResTime TJOpening Tight Junction Opening Chitosan->TJOpening Nanoparticle->IncreasedResTime InSituGel In Situ Gel InSituGel->IncreasedResTime EnhancedPerm Enhanced Corneal Permeability IncreasedSol->EnhancedPerm IncreasedResTime->EnhancedPerm TJOpening->EnhancedPerm

References

challenges in scaling up lanosterol purification from crude sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling up of lanosterol purification from crude sources.

Troubleshooting Guide

Scaling up this compound purification presents several challenges, from maintaining purity to achieving satisfactory yields. This guide addresses common problems, their potential causes, and recommended solutions.

Problem EncounteredPotential CausesRecommended Solutions & Troubleshooting Steps
Low Yield of this compound Incomplete Extraction: The initial extraction from the crude source (e.g., wool wax, yeast) may be inefficient.- Optimize Solvent System: Experiment with different solvent polarities and ratios. For lanolin, saponification followed by extraction with a nonpolar solvent like n-hexane is common.[1][2] - Increase Extraction Cycles: Repeat the extraction process multiple times to ensure maximum recovery from the source material. - Temperature and Time Optimization: For methods like Soxhlet extraction, ensure optimal temperature and duration to maximize yield without degrading this compound, which is heat-labile.[3]
Degradation of this compound: this compound can degrade at high temperatures or in the presence of certain chemicals.- Use Milder Conditions: Employ lower temperatures during extraction and solvent removal steps. - Inert Atmosphere: When possible, perform extractions and purifications under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Loss During Purification Steps: this compound may be lost during transfers, filtration, or due to poor separation in chromatography.- Minimize Transfers: Plan the workflow to reduce the number of transfer steps. - Optimize Chromatography: Ensure the chosen chromatography method is optimized for this compound retention and elution. (See "Low Purity" section below). - Check for Precipitation: this compound has low solubility in some solvents; ensure it remains dissolved during the purification process.
Low Purity of this compound Co-elution of Structurally Similar Impurities: Dihydrothis compound (B1674475) and cholesterol are common impurities that have very similar physicochemical properties to this compound, making them difficult to separate.[1][4]- High-Resolution Chromatography: Employ high-performance counter-current chromatography (HPCCC) or reversed-phase HPLC (RP-HPLC) with optimized solvent systems. A system of n-heptane/acetonitrile/ethyl acetate (B1210297) (5:5:1, v/v/v) has shown good separation.[1][2] - Urea (B33335) Complexation: This technique can be used to selectively precipitate and remove fatty alcohols, which are common impurities in lanolin extracts.[5] - Selective Crystallization: Optimize crystallization conditions (solvent, temperature, cooling rate) to selectively crystallize this compound, leaving impurities in the mother liquor. A methanol-acetone (3:1, v/v) solvent system has been used for crude this compound crystallization.[6]
Presence of Fatty Alcohols: In lanolin-derived this compound, fatty alcohols are a major class of impurities that can be difficult to remove.[5]- Urea Complexation: As mentioned above, this is an effective method for removing fatty alcohols.[5] - Silica (B1680970) Gel Chromatography: A silica gel column with a non-polar mobile phase can help separate the less polar fatty alcohols from the slightly more polar this compound.
Difficulty in Scaling Up Maintaining Resolution in Chromatography: What works on a lab scale may not directly translate to a larger industrial scale.- Linear Amplification: When scaling up HPLC, ensure that the column dimensions, flow rate, and sample load are scaled proportionally to maintain resolution.[4] - Consider Alternative Technologies: For large-scale purification, techniques like supercritical fluid extraction (SCFE) can be more environmentally friendly and scalable than traditional solvent-based methods.[7]
Solvent Volume and Cost: Large-scale purification requires significant volumes of high-purity solvents, which can be costly.- Solvent Recycling: Implement a solvent recovery and recycling system to reduce costs and environmental impact. - Optimize Solvent-to-Feed Ratio: In crystallization, carefully optimize the liquid-to-solid ratio to minimize solvent usage while maintaining high purity and yield.[6]
Heat and Mass Transfer Issues: In large bioreactors or crystallization vessels, maintaining uniform temperature and concentration gradients can be challenging.[8][9]- Efficient Mixing: Use appropriately designed agitators and baffles to ensure homogenous mixing.[8] - Controlled Cooling/Heating: Implement precise temperature control systems to manage the heat of crystallization or reaction.

Quantitative Data Summary

The following tables summarize quantitative data from various this compound purification methods to facilitate comparison.

Table 1: Comparison of this compound Purification Methods from Lanolin
Purification MethodCrude Extract Amount (mg)Purified this compound Amount (mg)Purity (%)Key Impurities SeparatedReference
HPCCC (dual-mode elution)70011199.77Dihydrothis compound, Cholesterol[1][2]
Urea Complexation + CCCNot specifiedNot specified95Dihydrothis compound, Fatty Alcohols[5]
Preparative RP-HPLC1g crude (commercial)15.8 (per run)>97Dihydrothis compound[4]
Selective CrystallizationNot specifiedNot specified>97 (after conversion of intermediate)Dihydrothis compound[10]
Table 2: Solubility of this compound in Various Organic Solvents
SolventTemperature (K)Solubility (mol/L)Reference
Acetonitrile291.60.11[4]
Ethyl Acetate320.81.27[4]
Ethanol-~0.25 mg/ml[11]
Dimethylformamide-~3 mg/ml[11]

Experimental Protocols

Protocol 1: Purification of this compound from Lanolin using HPCCC

This protocol is based on the method described by Pei et al. (2019).[1]

  • Saponification of Lanolin:

    • Dissolve lanolin in a suitable alcoholic solution of a strong base (e.g., ethanolic KOH).

    • Reflux the mixture to saponify the lanolin esters.

    • After cooling, extract the unsaponifiable matter containing this compound with a nonpolar solvent like n-hexane.

    • Wash the organic layer with water to remove soaps and other water-soluble impurities.

    • Evaporate the organic solvent to obtain the crude extract.

  • HPCCC Separation:

    • Solvent System Preparation: Prepare a two-phase solvent system of n-heptane/acetonitrile/ethyl acetate (5:5:1, v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

    • Instrument Setup:

      • Fill the CCC column with the stationary phase (upper phase).

      • Set the rotational speed of the centrifuge.

      • Pump the mobile phase (lower phase) into the column until hydrodynamic equilibrium is reached.

    • Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the column.

    • Elution (Dual-Mode):

      • Head-to-Tail Elution: Elute with the lower phase as the mobile phase. Collect fractions and monitor with HPLC.

      • Tail-to-Head Elution: After eluting the first target compounds, switch the direction of elution and use the upper phase as the mobile phase.

    • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.

    • Solvent Removal: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: this compound Purification via Preparative RP-HPLC

This protocol is adapted from the method described in patent CN101691391A.[4]

  • Sample Preparation:

    • Dissolve the crude this compound product in a suitable organic solvent (e.g., methanol) with the aid of ultrasonic treatment at 25-40°C to create a saturated or near-saturated solution.

    • Filter the solution through a 0.22 or 0.45 µm filter membrane before injection.

  • Preparative RP-HPLC Conditions:

    • Column: C18 preparative column (e.g., 20 mm inner diameter, 250 mm length, 10 µm particle size).

    • Mobile Phase: HPLC-grade methanol (B129727) or acetonitrile.

    • Elution Mode: Isocratic elution.

    • Flow Rate: 25 mL/min (for a 20 mm ID column).

    • Detection: UV detector at 210 nm.

    • Injection: Use overlapping injections to increase throughput for the sparingly soluble this compound. This involves injecting the next sample before the previous one has fully eluted.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

General Workflow for this compound Purification from Crude Sources

Lanosterol_Purification_Workflow Crude Source Crude Source Purified this compound Purified this compound Impurity Removal Initial Impurity Removal (e.g., Urea Complexation) Partially Purified this compound Partially Purified this compound Impurity Removal->Partially Purified this compound Analysis Purity Analysis (HPLC, GC-MS) Extraction Saponification & Solvent Extraction Crude this compound Extract Crude this compound Extract Extraction->Crude this compound Extract Crude this compound Extract->Impurity Removal Chromatography Chromatographic Purification (e.g., HPLC, CCC) Partially Purified this compound->Chromatography Chromatography->Analysis Crystallization Final Purification (Crystallization) Chromatography->Crystallization Crystallization->Purified this compound Crystallization->Analysis

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting Logic for Low this compound Purity

Low_Purity_Troubleshooting Check Identify Impurities (HPLC, GC-MS) Action_Chrom Primary Impurities: - Dihydrothis compound - Cholesterol Check->Action_Chrom Structurally Similar Sterols Action_Pretreat Primary Impurities: - Fatty Alcohols Check->Action_Pretreat Fatty Alcohols or Other Gross Impurities Action Action Outcome Achieve Target Purity Optimize_Chrom Action: - Change Solvent System - Use High-Resolution Column - Optimize Gradient Action_Chrom->Optimize_Chrom Optimize Chromatography Implement_Pretreat Action: - Introduce Urea Complexation Step - Add Silica Gel Filtration Step Action_Pretreat->Implement_Pretreat Implement Pre-treatment Optimize_Chrom->Outcome Improved Purity Implement_Pretreat->Outcome Improved Purity

Caption: A decision-making diagram for troubleshooting low purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from dihydrothis compound?

A1: The primary challenge is their structural similarity. Dihydrothis compound only differs from this compound by the saturation of the C24-C25 double bond. This makes their physicochemical properties, such as polarity and solubility, nearly identical, leading to co-elution in many standard chromatographic systems.[4] High-resolution techniques like HPCCC or optimized preparative RP-HPLC are often required for effective separation.[1][4]

Q2: How can I improve the solubility of this compound for purification?

A2: this compound has limited solubility in many common solvents.[11] To improve solubility for chromatographic purification, you can:

  • Use a co-solvent system.

  • Gently warm the solvent, but be mindful of potential degradation at high temperatures.[4]

  • For RP-HPLC, dissolving the crude material in a stronger, compatible solvent before dilution with the mobile phase can be effective.

  • Ultrasonic treatment can also aid in dissolving this compound in the chosen solvent.[4]

Q3: Is it possible to purify this compound without using chromatography?

A3: While chromatography is the most common method for achieving high purity, a combination of other techniques can be used. A multi-step process involving saponification, extraction, urea complexation to remove fatty alcohols, and then several rounds of optimized fractional crystallization can significantly increase this compound purity.[5][6] However, achieving >99% purity without a final chromatographic step is very challenging, especially at a larger scale.

Q4: What are the key considerations when scaling up this compound purification from a lab to a pilot plant?

A4: When scaling up, several factors become critical:

  • Economic Viability: The cost of solvents and consumables per unit of purified this compound needs to be carefully evaluated. Solvent recovery and recycling are essential.

  • Process Robustness: The purification method must be reproducible and tolerant to minor variations in the crude material composition.

  • Equipment and Engineering: Heat and mass transfer limitations in larger vessels and columns must be addressed to ensure consistent product quality.[8][9]

  • Safety and Environmental Impact: Handling large volumes of flammable organic solvents requires appropriate safety protocols and waste management strategies.

Q5: What is a good starting point for developing a purification strategy for this compound from a new crude source?

A5: A good starting point would be:

  • Characterize the Crude Extract: Use analytical techniques like HPLC and GC-MS to identify the major components and impurities in your crude extract.

  • Solubility Studies: Determine the solubility of your crude extract in a range of solvents to identify potential candidates for extraction and crystallization.

  • Small-Scale Method Scouting: Test different purification techniques (e.g., silica gel chromatography, RP-HPLC with different mobile phases, crystallization from various solvents) on a small scale to assess their effectiveness.

  • Develop a Multi-Step Process: Based on the scouting results, design a multi-step process that targets the removal of different classes of impurities at each stage. A common approach is to use a less expensive, bulk purification method first (like crystallization) followed by a high-resolution polishing step (like HPLC).

References

Technical Support Center: Refining HPLC Protocols for Better Separation of Lanosterol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) protocols for the separation of lanosterol and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of this compound and its Isomers (e.g., Dihydrothis compound)

Question: My chromatogram shows broad, overlapping peaks for this compound and its isomers. How can I improve the resolution?

Answer: Poor resolution is a common challenge due to the structural similarity of this compound isomers. Here are several strategies to improve peak separation:

  • Optimize the Mobile Phase:

    • Solvent Composition: The choice of organic solvent in your reversed-phase method is critical. While methanol (B129727) and acetonitrile (B52724) are both common, they offer different selectivities. If you are using methanol, consider switching to acetonitrile, or vice versa. Acetonitrile generally has a stronger elution strength, which can lead to sharper peaks and shorter retention times.[1][2] Methanol, being a protic solvent, can offer unique hydrogen bonding interactions that may improve selectivity for certain isomers.[2]

    • Isocratic vs. Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a shallow gradient can often improve the separation of closely eluting compounds.[3][4] A slow, gradual increase in the organic solvent concentration can enhance the resolution between this compound and its isomers.

  • Change the Stationary Phase:

    • Column Chemistry: If optimizing the mobile phase on a standard C18 column is insufficient, consider a column with a different selectivity.[5] Phenyl-Hexyl or other phenyl-based columns can provide alternative separation mechanisms through π-π interactions with the aromatic rings of the sterols, which are different from the hydrophobic interactions of a C18 column.[6][7][8] This can alter the elution order and improve resolution.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and, consequently, resolution. However, be mindful of the resulting increase in backpressure.[9]

  • Adjust the Temperature:

    • Temperature Effects: Column temperature influences mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[5][10] Systematically varying the temperature (e.g., in 5°C increments from 25°C to 40°C) can alter selectivity.[5][10] Lowering the temperature often increases retention and may improve resolution for some isomer pairs, while increasing it can improve efficiency and reduce run times.[9][10]

Issue 2: Peak Tailing or Asymmetrical Peak Shape

Question: The peaks for my this compound isomers are tailing. What is causing this and how can I fix it?

Answer: Peak tailing in sterol analysis can often be attributed to secondary interactions with the stationary phase or issues with the sample solvent.

  • Secondary Interactions:

    • Acidic Modifiers: The hydroxyl group on this compound can interact with active silanol (B1196071) groups on the silica-based stationary phase, leading to tailing. Adding a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase can suppress the ionization of these silanol groups and improve peak shape.[11]

  • Sample Solvent Incompatibility:

    • Solubility Issues: this compound and its isomers have low solubility in highly aqueous mobile phases.[11] If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., 100% methanol in a 80:20 methanol:water mobile phase), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[12] If solubility is an issue, use the weakest solvent that can adequately dissolve the sample and inject the smallest possible volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound isomer separation?

A1: A robust starting point is a C18 column with a mobile phase consisting of methanol or acetonitrile. A common isocratic method uses 95% methanol at a flow rate of 1 mL/min with UV detection at 210 nm.[13][14]

Q2: Should I use methanol or acetonitrile as the organic modifier in my mobile phase?

A2: The choice depends on your specific separation goals.

  • Acetonitrile offers lower viscosity (leading to lower backpressure), a lower UV cutoff (beneficial for detection at low wavelengths), and is an aprotic solvent.[1][2][15]

  • Methanol is a protic solvent capable of hydrogen bonding, which can introduce different selectivity.[2] It is also generally less expensive. However, it has a higher viscosity and UV cutoff compared to acetonitrile.[15][16] It is often beneficial to screen both solvents during method development to see which provides better selectivity for your specific this compound isomers.[2]

Q3: How does temperature affect my separation?

A3: Increasing the column temperature generally decreases the mobile phase viscosity, which lowers backpressure and can shorten analysis times.[9][10] It can also alter the selectivity of the separation, sometimes improving the resolution of closely eluting peaks.[5][10] It is crucial to use a column oven to maintain a consistent temperature for reproducible retention times.[10]

Q4: My sample is difficult to dissolve. What is the best injection solvent?

A4: Due to the low solubility of sterols in aqueous solutions, sample dissolution can be challenging.[11] The ideal injection solvent is the mobile phase itself.[12] If your sample does not dissolve in the mobile phase, you may need to use a stronger organic solvent like 100% methanol or acetonitrile. In such cases, keep the injection volume as small as possible to minimize peak distortion and band broadening.

Q5: When should I consider using a phenyl-hexyl column instead of a C18?

A5: A phenyl-hexyl column is a good alternative when you are unable to achieve adequate separation of isomers on a C18 column. The phenyl group provides a different separation mechanism based on π-π interactions, which can be advantageous for aromatic compounds like sterols.[6][7] This can result in a different elution order and improved resolution compared to the purely hydrophobic interactions of a C18 phase.[8]

Data Presentation

Table 1: Example HPLC Conditions for this compound Separation

ParameterMethod 1Method 2
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm)Newcrom R1 (4.6 x 150 mm, 5 µm)
Mobile Phase 95% MethanolAcetonitrile, Water, Phosphoric Acid
Flow Rate 1.0 mL/minNot Specified
Temperature 35°CNot Specified
Detection 210 nmNot Specified
Reference [13][17]

Table 2: Example Retention Times on a C18 Column with 95% Methanol

CompoundRetention Time (minutes)
Cholesterol~10.5
This compound~12.5
Dihydrothis compound~13.5
Data is estimated from the chromatogram presented in the reference.[13]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of this compound, Dihydrothis compound, and Cholesterol

This protocol is based on the method described by Zhang et al. (2019).[13][14]

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 3.5 µm).

  • Mobile Phase: 95% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as methanol or ethanol. If possible, dilute the final sample in the mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization cluster_temperature Temperature Optimization start Start: Poor Separation of This compound Isomers q_solvent Change Organic Solvent (Methanol <-> Acetonitrile) start->q_solvent q_gradient Implement a Shallow Gradient q_solvent->q_gradient No Improvement end_success Resolution Achieved q_solvent->end_success Success q_column Switch Column Chemistry (e.g., to Phenyl-Hexyl) q_gradient->q_column No Improvement q_gradient->end_success Success q_temp Vary Column Temperature (e.g., 25-45°C) q_column->q_temp No Improvement q_column->end_success Success q_temp->end_success Success

Caption: A logical workflow for troubleshooting poor separation of this compound isomers.

Peak_Tailing_Troubleshooting start Problem: Peak Tailing check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent adjust_solvent Dissolve Sample in Mobile Phase or Reduce Injection Volume check_solvent->adjust_solvent Yes check_modifier Is an Acidic Modifier Used? check_solvent->check_modifier No end_success Peak Shape Improved adjust_solvent->end_success add_modifier Add 0.1% Formic or Phosphoric Acid to Mobile Phase check_modifier->add_modifier No check_modifier->end_success Yes add_modifier->end_success

Caption: Troubleshooting workflow for addressing peak tailing in this compound analysis.

References

addressing the low bioavailability of topical lanosterol administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working to address the challenges of low bioavailability in topical lanosterol administration for cataract treatment. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section provides solutions to common issues encountered during the formulation and testing of topical this compound delivery systems.

1. Formulation Instability: Nanoparticle Aggregation

Symptom Potential Cause(s) Troubleshooting Steps
Visible precipitation or cloudiness in the nanoparticle suspension over time. 1. Inadequate stabilization: Insufficient amount or inappropriate type of stabilizer (e.g., surfactant, polymer).2. Low zeta potential: Surface charge is not high enough to ensure electrostatic repulsion between particles.3. Inappropriate storage conditions: Temperature fluctuations or exposure to light can destabilize the formulation.1. Optimize stabilizer concentration: Titrate the concentration of the stabilizer to find the optimal level that provides long-term stability.2. Select a suitable stabilizer: Consider using a combination of steric and electrostatic stabilizers.3. Increase zeta potential: Adjust the pH of the formulation or incorporate a charged surfactant to increase the magnitude of the zeta potential (a value greater than |±30 mV| is generally considered stable).[1]4. Control storage conditions: Store the nanoparticle suspension at a consistent, cool temperature (e.g., 4°C) and protect it from light.
Increase in particle size as measured by Dynamic Light Scattering (DLS) over time. 1. Ostwald ripening: Smaller particles dissolving and redepositing onto larger particles.2. Bridging flocculation: Polymer chains from different particles intertwining.1. Narrow the initial particle size distribution: Optimize the formulation and preparation process to achieve a more uniform particle size.2. Optimize polymer concentration: If using a polymeric stabilizer, ensure the concentration is sufficient to provide a dense protective layer without causing bridging.

2. Low Encapsulation Efficiency and Drug Loading

Symptom Potential Cause(s) Troubleshooting Steps
Low percentage of this compound encapsulated within the nanoparticles. 1. Poor affinity of this compound for the nanoparticle core: The hydrophobic drug may prefer to remain in the external phase.2. Drug leakage during preparation: High shear forces or temperature changes during formulation can cause the drug to leak out.3. Rapid nanoparticle formation: If nanoparticles form too quickly, the drug may not have sufficient time to be incorporated.1. Enhance drug-polymer interaction: Select a polymer with a high affinity for this compound. For example, using a more hydrophobic polymer core can improve the encapsulation of the lipophilic this compound.2. Optimize process parameters: For methods like nanoprecipitation, control the rate of solvent addition and the stirring speed to allow for efficient drug entrapment.[2]3. Use a co-solvent: Adding a small amount of a co-solvent in which the drug is highly soluble can sometimes improve loading.[3]
Low amount of this compound per unit weight of nanoparticles. 1. Low initial drug concentration: The amount of drug added to the formulation is too low.2. Limited solubility of this compound in the organic phase (for solvent-based methods). 1. Increase the initial drug-to-polymer ratio: Carefully increase the amount of this compound in the formulation, monitoring for any negative impact on particle size or stability.2. Select a more suitable organic solvent: Choose a solvent that can dissolve a higher concentration of this compound while still being miscible with the antisolvent.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the topical delivery of this compound to the lens?

The primary barriers are the cornea and the tear film. The cornea is a multi-layered, relatively impermeable tissue.[4] The tear film has a rapid turnover rate, which quickly clears topically applied drugs from the ocular surface.[5] this compound's high molecular weight and poor water solubility further hinder its penetration through these barriers.[3]

Q2: Which nano-formulation strategy is best for topical this compound delivery?

There is no single "best" strategy, as the optimal choice depends on the specific research goals and experimental constraints.

  • Nanoparticles (e.g., polymeric nanoparticles) can protect this compound from degradation and provide sustained release.[6]

  • In situ gelling systems increase the residence time of the formulation on the ocular surface, allowing more time for drug absorption.[7]

  • Liposomes are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs, offering versatility in formulation design.

A combination of these strategies, such as incorporating this compound nanoparticles into an in situ gel, may offer synergistic benefits.[7]

Q3: How can I assess the corneal penetration of my this compound formulation?

Ex vivo corneal permeation studies using excised animal corneas (e.g., porcine or rabbit) mounted in a Franz diffusion cell are a common and effective method.[4][8] This allows for the quantification of this compound that has permeated through the cornea over a specific time period.

Q4: What are the critical quality attributes to monitor for a topical this compound nano-formulation?

Key parameters to monitor include:

  • Particle size and polydispersity index (PDI): These affect stability, drug release, and corneal penetration.

  • Zeta potential: An indicator of the formulation's stability against aggregation.[1]

  • Encapsulation efficiency and drug loading: These determine the therapeutic potential and dosing of the formulation.

  • In vitro drug release profile: This provides insight into the release kinetics of this compound from the formulation.

  • Stability: Assessed over time under different storage conditions.

Quantitative Data Summary

Table 1: Comparison of this compound Nano-formulation Characteristics

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound Nanoparticles (Bead Milling)50 - 400Not Reported-3.87Not Reported[9]
This compound In Situ Gel (with Nanoparticles)60 - 250Not ReportedNot ReportedNot Reported[7]
Latanoprost-Timolol Ophthalmic Nanoemulsion15.6 ± 0.20.115 ± 0.01-12.3 ± 0.5> 99%Not Directly this compound

Table 2: In Vivo Performance of this compound Formulations in Animal Models

FormulationAnimal ModelAdministration RouteKey FindingReference
This compound Nanoparticles in ThermogelRabbitOcularThis compound concentration in vitreous humor was quantifiable.[10]
This compound Eye DropsDogTopicalReduced cataract severity and increased lens transparency after 6 weeks.[3]
Triamcinolone Acetonide Cationic Nano-Lipidic CarrierRabbitTopicalIncreased drug concentration in aqueous humor compared to suspension.[11]
Caspofungin SolutionRabbitTopicalTherapeutic levels in aqueous humor achieved after epithelial abrasion.[12]

Experimental Protocols

1. Preparation of this compound Nanoparticles via Bead Milling

This protocol is adapted from a method used for preparing insoluble drug nanoparticles.[9][13]

Materials:

  • This compound powder

  • Stabilizer (e.g., 2-hydroxypropyl-β-cyclodextrin (HPβCD), methylcellulose (B11928114) (MC))

  • Purified water

  • Zirconia beads (0.1 mm diameter)

  • Bead mill apparatus

Procedure:

  • Prepare an aqueous solution of the stabilizer(s). For example, a solution containing 5% HPβCD and 0.5% MC.

  • Disperse the this compound powder in the stabilizer solution to a final concentration of, for example, 0.5%.

  • Add the this compound suspension and zirconia beads to the milling chamber.

  • Mill the suspension at a high speed (e.g., 5500 rpm) for a set duration and number of cycles (e.g., 30 seconds for 20 cycles) while maintaining a low temperature (e.g., 4°C).

  • After the initial milling, gently stir the dispersion to remove any air bubbles.

  • Perform additional milling cycles at varying speeds and durations to achieve the desired particle size.

  • Separate the nanoparticle suspension from the zirconia beads.

2. Preparation of a Thermosensitive In Situ Gelling System for this compound Nanoparticles

This protocol is based on the "cold method" for preparing poloxamer-based in situ gels.

Materials:

  • This compound nanoparticle suspension (prepared as above)

  • Poloxamer 407

  • Purified water (cold, ~4°C)

  • Magnetic stirrer and stir bar

  • Refrigerator

Procedure:

  • Slowly add the required amount of Poloxamer 407 to the cold purified water with continuous stirring.

  • Continue stirring in the refrigerator (around 4°C) until a clear solution is formed (this may take several hours).

  • Once the poloxamer solution is fully dissolved, add the pre-formed this compound nanoparticle suspension to the poloxamer solution.

  • Continue stirring in the cold until a homogenous formulation is obtained.

  • Store the final formulation in the refrigerator.

3. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes.[14][15][16][17]

Materials:

  • This compound

  • Lipids (e.g., soy phosphatidylcholine, cholesterol)

  • Organic solvent (e.g., chloroform, methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration medium (e.g., phosphate-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Procedure:

  • Dissolve the lipids and this compound in the organic solvent in the round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydrate the lipid film by adding the aqueous hydration medium and agitating the flask (e.g., by vortexing or manual shaking). This will form multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

Visualizations

Lanosterol_Signaling_Pathway cluster_extracellular Extracellular cluster_cornea Cornea cluster_aqueous_humor Aqueous Humor cluster_lens Lens Topical this compound\nNano-formulation Topical this compound Nano-formulation Corneal Epithelium Corneal Epithelium Topical this compound\nNano-formulation->Corneal Epithelium Penetration Stroma Stroma Corneal Epithelium->Stroma Endothelium Endothelium Stroma->Endothelium This compound This compound Endothelium->this compound Lens Epithelial Cells Lens Epithelial Cells This compound->Lens Epithelial Cells Aggregated Crystallins\n(Cataract) Aggregated Crystallins (Cataract) This compound->Aggregated Crystallins\n(Cataract) Prevents/Reverses Aggregation Smad2/3 Smad2/3 This compound->Smad2/3 Inhibits Phosphorylation Crystallin Proteins Crystallin Proteins Lens Epithelial Cells->Crystallin Proteins Maintains Homeostasis Crystallin Proteins->Aggregated Crystallins\n(Cataract) Misfolding & Aggregation TGF-β TGF-β TGF-β->Smad2/3 Activates EMT EMT Smad2/3->EMT Induces EMT->Aggregated Crystallins\n(Cataract) Contributes to Fibrotic Cataract

Caption: this compound delivery and signaling in the eye.

Experimental_Workflow Formulation Formulation Characterization Characterization Formulation->Characterization Particle Size, Zeta Potential, Encapsulation Efficiency InVitro InVitro Characterization->InVitro Stability, Drug Release ExVivo ExVivo InVitro->ExVivo Corneal Permeation InVivo InVivo ExVivo->InVivo Efficacy in Animal Model DataAnalysis DataAnalysis InVivo->DataAnalysis DataAnalysis->Formulation Optimization

Caption: Experimental workflow for developing this compound formulations.

References

Technical Support Center: Mitigating Cytotoxicity of Lanosterol Delivery Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using delivery vehicles for lanosterol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound delivery vehicle causing high levels of cell death?

High cytotoxicity from your delivery vehicle can stem from several factors related to its intrinsic properties and your experimental setup. Common culprits include:

  • High Concentration: The concentration of the delivery vehicle may exceed the tolerance level of your specific cell line.

  • Vehicle-Specific Toxicity: The delivery vehicle itself may have inherent cytotoxic properties. For instance, cationic lipids in liposomes or certain chemical modifications on cyclodextrins and nanoparticles can disrupt cell membranes and induce cell death.[1][2]

  • Solvent Toxicity: Residual solvents (e.g., DMSO, ethanol) used to prepare the delivery vehicle or dissolve this compound can be toxic to cells, especially at concentrations typically above 0.5%.[3]

  • Formulation Instability: Aggregation or precipitation of the delivery vehicle-lanosterol complex in the culture medium can lead to concentrated localized doses and physical stress on the cells.

  • Off-Target Effects: The delivery vehicle might interact with cellular components other than its intended target, triggering unintended and toxic biological responses.[4]

Q2: How can I determine the maximum non-toxic concentration of my delivery vehicle?

To find the maximum non-toxic concentration, you should perform a dose-response cytotoxicity assay. This involves treating your cells with a range of concentrations of the empty delivery vehicle (without this compound). A standard cell viability assay, such as MTT or LDH release, can then be used to determine the highest concentration that does not significantly reduce cell viability (typically >90% viability).[3][5]

Q3: My control cells (treated with the empty delivery vehicle) are showing toxicity. What should I do?

If your empty vehicle control shows toxicity, it confirms the issue lies with the delivery agent itself. Here are some troubleshooting steps:

  • Lower the Concentration: This is the most straightforward approach. Reduce the concentration of the delivery vehicle to a level determined to be non-toxic by your dose-response assay.

  • Switch Vehicle Type: If lowering the concentration is not feasible (e.g., it compromises this compound solubility), consider switching to a different class of delivery vehicle (e.g., from a cyclodextrin (B1172386) to a liposome) or a less toxic derivative. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is generally less toxic than methylated cyclodextrins.[6][7]

  • Optimize the Formulation: For liposomes, altering the lipid composition, such as the ratio of phospholipids (B1166683) to cholesterol, can improve stability and reduce toxicity.[8][9] For nanoparticles, modifying the surface coating (e.g., with PEG) can decrease non-specific cellular interactions and cytotoxicity.[10]

Q4: Can the delivery vehicle interfere with my cytotoxicity assay?

Yes, delivery vehicles, particularly nanoparticles, can interfere with common colorimetric or fluorometric assays. For example, nanoparticles can scatter light, absorb light at the measurement wavelength, or interact with assay reagents, leading to inaccurate readings.[3][11] To check for this, run a cell-free control containing the delivery vehicle and the assay reagents to see if there is any direct interference.[3]

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed with Cyclodextrin Vehicles
  • Problem: Significant cell death after treatment with this compound-cyclodextrin complexes.

  • Probable Cause: Cyclodextrins, particularly methylated derivatives, can extract cholesterol and phospholipids from the cell membrane, leading to membrane disruption and cell lysis.[2][7]

  • Solutions:

    • Reduce Concentration: Perform a dose-response curve to find the IC50 and work with concentrations well below this value.

    • Change Cyclodextrin Type: Switch from methylated β-cyclodextrins to less toxic derivatives like hydroxypropyl-β-cyclodextrin (HPβCD), which show a lower affinity for membrane cholesterol.[6][7]

    • Reduce Incubation Time: Shorter exposure times may be sufficient for this compound delivery while minimizing membrane damage.[3]

    • Pre-complex this compound: Ensure complete inclusion of this compound within the cyclodextrin cavity. "Empty" cyclodextrins are more likely to interact with cell membranes.[12]

Issue 2: High Cytotoxicity Observed with Liposomal Vehicles
  • Problem: Cell viability is low after incubation with this compound-loaded liposomes.

  • Probable Cause: The lipid composition, particularly the presence of cationic lipids (e.g., DOTAP), can lead to membrane destabilization. Residual organic solvents from the preparation process can also be a source of toxicity.[13][14]

  • Solutions:

    • Optimize Lipid Composition: If using cationic liposomes, try reducing the molar ratio of the cationic lipid. Alternatively, switch to neutral or anionic liposome (B1194612) formulations, which are generally less cytotoxic.[13]

    • Incorporate Cholesterol: Including cholesterol in the lipid bilayer (e.g., a 70:30 phospholipid:cholesterol ratio) can increase liposome stability and reduce leakage of encapsulated contents and non-specific membrane fusion.[8][9]

    • Purify Liposomes: Use methods like dialysis or size exclusion chromatography to thoroughly remove any residual organic solvents from the liposome preparation.[13]

    • Control Liposome Size: Use extrusion to create unilamellar vesicles with a defined size, as this can influence cellular uptake and toxicity.

Issue 3: High Cytotoxicity Observed with Nanoparticle Vehicles
  • Problem: this compound-nanoparticle formulations are causing unexpected cell death.

  • Probable Cause: The physicochemical properties of nanoparticles—including size, surface charge, and chemical composition—play a key role in their interaction with cells and potential to induce oxidative stress, inflammation, or apoptosis.[11][15]

  • Solutions:

    • Characterize Nanoparticles: Thoroughly characterize the size, charge (zeta potential), and stability of your nanoparticles in your culture medium. Aggregation can lead to unpredictable cytotoxic effects.[16]

    • Modify Surface Chemistry: A positive surface charge often correlates with higher cytotoxicity. Consider using nanoparticles with a neutral or negative surface charge. Surface modification with polymers like polyethylene (B3416737) glycol (PEG) can shield the nanoparticle surface, reducing non-specific interactions and cytotoxicity.[10]

    • Perform Dose-Response and Time-Course Studies: Cytotoxicity can be highly dependent on both concentration and duration of exposure. Determine the optimal balance for your cell line.[17]

    • Assess for Oxidative Stress: Co-treat cells with an antioxidant like N-acetylcysteine to determine if the observed cytotoxicity is mediated by reactive oxygen species (ROS), a common mechanism for nanoparticle toxicity.[10]

Quantitative Data on Delivery Vehicle Cytotoxicity

The following tables summarize cytotoxicity data for common delivery vehicles. Note that IC50 (half-maximal inhibitory concentration) values are highly dependent on the specific cell line, assay type, and incubation time.

Table 1: Cytotoxicity of Cyclodextrin Derivatives

Cyclodextrin DerivativeCell LineAssayIncubation TimeIC50 (mM)Reference
Randomly Methylated β-CD (RMβCD)Caco-2MTT48h~2[2]
2-Hydroxypropyl-β-CD (HPβCD)Retinal ExplantsTUNEL24h>10[6]
Randomly Methylated α-CD (RAMEA)Caco-2MTT24h~5[12]
Native β-CyclodextrinCaco-2MTT48h~15[2]

Table 2: Cytotoxicity of Liposome Formulations

Liposome Composition (Molar Ratio)Cell LineAssayIncubation TimeObservationReference
Stearylamine:Phosphatidylcholine (various)L1210--Cytotoxicity is dependent on the mole fraction of the cationic lipid (stearylamine).[1]
DOTAP/Cholesterol/DOPE (4/4/4)C26 Colon Carcinoma--Stimulated cytotoxic T lymphocyte signals.[14]
Anionic Liposomes-Cell Viability-No obvious cytotoxicity observed.[13]

Table 3: Cytotoxicity of Nanoparticles

Nanoparticle TypeSizeCell LineAssayIncubation TimeEC50 (µg/ml)Reference
Silver (Ag)15 nmGermline Stem CellsMTS48h8.75[17]
Zinc (Zn)300 nmHuman Brain, Liver, etc.MTT72hLow cytotoxicity, not dose-dependent.[18]
Silicon (Si)10-110 nmHuman Brain, Liver, etc.MTT72hLow cytotoxicity, not size-dependent.[18]
This compound Nanoparticles50-400 nmHuman Lens EpithelialCell Viability-No serious cell damage observed at 0.5% concentration.[19]

Experimental Protocols & Visualizations

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-delivery vehicle complex and the empty vehicle control in fresh culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a vehicle-only control (e.g., 0.5% DMSO).[3]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from a cell-free well.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with delivery vehicle (with and without this compound) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % cell viability H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to also prepare a "maximum LDH release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the final measurement.[20]

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, centrifuge the plate gently (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation: Incubate at room temperature for 10-30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the negative control.

Visualizing Cytotoxicity Mechanisms

The diagrams below illustrate potential pathways of delivery vehicle-induced cytotoxicity.

Cyclodextrin_Cytotoxicity cluster_cell Cell Membrane Membrane Lipid Bilayer (with Cholesterol) Disruption Membrane Disruption Membrane->Disruption CD Methylated β-Cyclodextrin Extraction Cholesterol Extraction CD->Extraction Extraction->Membrane interacts with Lysis Cell Lysis Disruption->Lysis

Caption: Mechanism of cyclodextrin-induced cytotoxicity via cholesterol extraction.

Nanoparticle_Cytotoxicity cluster_cell Cell NP Nanoparticle Uptake Cellular Uptake NP->Uptake Mito Mitochondria Uptake->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Nanoparticle-induced cytotoxicity pathway via oxidative stress.

References

improving the yield of lanosterol in yeast fermentation systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals focused on improving the yield of lanosterol in yeast fermentation systems. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to specific issues you may face.

Issue 1: Low or No Detectable this compound Yield

  • Q1: My engineered yeast strain is not producing detectable levels of this compound. What are the primary metabolic bottlenecks I should investigate?

    • A1: The most critical bottleneck in the early sterol pathway is often the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the rate-limiting step in mevalonate (B85504) production.[1][2][3] Overexpression of a truncated, cytosolic version of the HMG1 gene (tHMG1) can significantly increase the flux towards sterol precursors.[1][4] Additionally, ensure that the precursor, 2,3-oxidosqualene (B107256), is being efficiently produced by squalene (B77637) epoxidase (Erg1p) and cyclized by this compound synthase (Erg7p).[5][6]

  • Q2: I've overexpressed the necessary upstream genes, but the this compound yield is still low. Could the this compound be converting to other sterols?

    • A2: Yes, this is a very common issue. This compound is the direct precursor to ergosterol (B1671047), the major sterol in yeast.[5][7] The enzyme this compound 14α-demethylase (Erg11p/CYP51) is the first committed step in converting this compound to downstream sterols.[5][6][8] To accumulate this compound, it is crucial to downregulate or inhibit the activity of ERG11. This can be achieved through gene knockout, knockdown (e.g., RNAi), or by using specific inhibitors like azoles, though this can impact cell viability.[9][10] Mutations in ERG11 have been shown to lead to the accumulation of 14α-methylsterols, including this compound.[10]

  • Q3: My fermentation is sluggish, and the yeast biomass is low, leading to poor overall yield. What fermentation parameters should I optimize?

    • A3: Several factors can lead to poor yeast growth and sluggish fermentation.[11]

      • Temperature and pH: Ensure the temperature and pH are within the optimal range for your Saccharomyces cerevisiae strain, typically around 30°C and pH 5.5.[8][12]

      • Aeration: The initial steps of the sterol pathway, particularly the conversion of squalene to 2,3-oxidosqualene by Erg1p, are oxygen-dependent.[5] Ensure adequate aeration, especially during the growth phase. However, prolonged high aeration can sometimes favor biomass over product formation.

      • Carbon Source: High initial glucose concentrations can trigger the Crabtree effect, leading to ethanol (B145695) production at the expense of biomass and your target compound.[13] A fed-batch strategy, where glucose is fed incrementally, is often superior for maintaining healthy metabolic activity and high-density cultures.[13][14][15]

      • Nutrient Limitation: Check for nitrogen, phosphate, or essential vitamin/mineral limitations in your medium. Complex nitrogen sources like yeast extract and peptone can be beneficial.[12]

Issue 2: Accumulation of Incorrect Sterols or Precursors

  • Q4: My analysis shows a high accumulation of squalene but very little this compound. What is the likely cause?

    • A4: High squalene accumulation points to a bottleneck at the squalene epoxidase (Erg1p) or this compound synthase (Erg7p) steps.[5][16]

      • Erg1p Inefficiency: The Erg1p enzyme requires oxygen and is a common limiting step. Overexpressing ERG1 can help convert squalene to 2,3-oxidosqualene and subsequently increase this compound levels.[16]

      • Erg7p Activity: Ensure that your this compound synthase (Erg7p) is expressed and active. While simple deletion of ERG7 is often not effective, engineering critical amino acid residues can modulate its activity.[17][18][19]

  • Q5: I have successfully blocked the pathway at ERG11, but now the yeast growth is severely impaired. How can I mitigate this toxicity?

    • A5: Completely blocking the ergosterol pathway can be detrimental as ergosterol is essential for yeast membrane integrity and function.[9] The accumulation of certain sterol intermediates can also be toxic.[6] Consider these strategies:

      • Leaky Mutants: Instead of a full knockout of ERG11, use a "leaky" mutant or a downregulated promoter that allows for a small amount of ergosterol synthesis to maintain cell viability.

      • Suppressor Mutations: It has been observed that mutations in the C-5 desaturase gene (ERG3) can act as suppressors for ERG11 deletion, restoring aerobic viability.[9]

      • Medium Supplementation: In some cases, supplementing the medium with specific sterols can rescue growth, although this may not be ideal for a de novo production process.

Issue 3: Analytical & Methodological Challenges

  • Q6: What is a reliable method for extracting and quantifying this compound from yeast cells?

    • A6: A standard and reliable method involves saponification followed by organic solvent extraction and analysis.

      • Cell Lysis: Harvest yeast cells and lyse them mechanically (e.g., with glass beads) or chemically.[20]

      • Saponification: Resuspend the cell pellet in a methanolic or ethanolic potassium hydroxide (B78521) (KOH) solution and heat (e.g., at 86-88°C) to break open cells and hydrolyze steryl esters.[8][21]

      • Extraction: Extract the non-saponifiable lipids (including this compound) using an organic solvent like n-hexane or diethyl ether.[8]

      • Quantification: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[20][21][22] Direct-injection atmospheric pressure chemical ionization (APCI) with tandem mass spectrometry is another sensitive method that requires minimal sample cleanup.[23]

  • Q7: My this compound peak is difficult to resolve from other sterols in my chromatogram. How can I improve separation?

    • A7: Co-elution of sterols can be a challenge. For HPLC, using a C18 reverse-phase column with a mobile phase of methanol (B129727)/acetonitrile is common. Adjusting the solvent gradient, flow rate, or column temperature can improve resolution.[20][21] For GC-MS, derivatization of the sterols (e.g., silylation) can improve volatility and chromatographic separation. Using sterol standards (this compound, ergosterol, zymosterol) is essential for accurate peak identification and quantification.[21]

Data Presentation: this compound & Sterol Yields

The following tables summarize quantitative data from studies focused on engineering the yeast sterol pathway.

Table 1: Effect of Gene Overexpression on Sterol Composition in S. cerevisiae

Gene(s) OverexpressedKey EnzymeChange in SqualeneChange in this compoundChange in Downstream Sterols (e.g., Zymosterol, Ergosterol)Reference
Control (Vector) -BaselineBaselineBaseline[16]
ERG1 Squalene epoxidase-52% (Significant Decrease)+360% (Strong Increase)Small Increase[16]
ERG11 This compound 14α-demethylaseNo significant changeDecrease Increase [16]
ERG1 + ERG11 Squalene epoxidase + this compound 14α-demethylase~3-fold Decrease -Accumulation [16]

Table 2: Examples of High-Titer Production of Sterols in Engineered Yeast

Target ProductKey Genetic Modifications / StrategyTiter AchievedFermentation ScaleReference
Ergosterol Engineering of Erg11p (mutant F384E)3067.5 mg/L 5 L Fed-batch[8]
Hydroxytyrosol (B1673988) Integration of PaHpaB and EcHpaC, auxotrophic repair677.6 mg/L 15 L Bioreactor[15]
Salidroside (B192308) Enhanced UDP-glucose supply, glycosyltransferase introduction18.9 g/L Fed-batch[15]
Friedelin Overexpression of tHMG1, ERG20, ERG9, ERG163.91 mg/L Shake Flask[4]
Cholesterol Fed-batch strategy with glucose and citric acid feeding339.87 mg/L 5 L Bioreactor[14]

Experimental Protocols

Protocol 1: this compound Extraction and Saponification

This protocol is adapted for analytical quantification.

  • Harvesting: Centrifuge 10 mL of yeast culture at 5,000 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet with 10 mL of sterile distilled water and centrifuge again. Discard the supernatant.

  • Saponification: Resuspend the pellet in 1 mL of 30% KOH (w/v) in 90% ethanol.[8]

  • Incubation: Vortex thoroughly and incubate in a water bath at 86-88°C for 3.5-4 hours to ensure complete saponification of lipids.[8]

  • Cooling: Allow the sample to cool to room temperature.

  • Extraction: Add 1 mL of n-hexane (or anhydrous diethyl ether) and 1 mL of distilled water to the tube.[8] Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic (hexane) layer containing the non-saponifiable lipids to a new clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 6-8) on the lower aqueous phase two more times to maximize recovery, pooling the organic layers.

  • Drying: Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or hexane) for GC-MS or HPLC analysis.

Protocol 2: Basic Fed-Batch Fermentation Strategy

This is a generalized protocol. Specific feed rates and media compositions should be optimized for your strain and process.

  • Inoculum Preparation: Inoculate a single colony of your engineered yeast strain into 10 mL of YPD medium and culture for 18-20 hours at 30°C with shaking (220 rpm).[8]

  • Seed Culture: Transfer the inoculum (e.g., 1% v/v) into a larger volume of YPD medium (e.g., 200 mL in a 500 mL flask) and culture for another 18-20 hours.[8]

  • Bioreactor Setup: Prepare a 5 L bioreactor with 2.5 L of your defined fermentation medium. Sterilize and calibrate pH and dissolved oxygen (DO) probes.

  • Inoculation: Inoculate the bioreactor with the seed culture (e.g., 8% v/v).[8]

  • Batch Phase: Run the fermentation in batch mode at 30°C. Maintain pH at 5.5 using an automated addition of a base (e.g., 5M NaOH).[8] Maintain DO at a setpoint (e.g., >20%) by controlling agitation and airflow.

  • Fed-Batch Phase: Monitor the glucose concentration (or ethanol as an indicator of glucose consumption). When the initial glucose is nearly depleted (indicated by a sharp increase in DO or a drop in off-gas CO2), begin the feed.

  • Feeding: Start a continuous or intermittent feed of a concentrated glucose solution. The feed rate should be carefully controlled to avoid excess glucose accumulation, which can lead to the Crabtree effect.[13]

  • Sampling: Take samples periodically to measure optical density (OD600) for biomass, and to quantify substrate consumption and this compound production.

  • Harvesting: Continue the fermentation until the production rate plateaus or declines, then harvest the culture for product extraction.

Visualizations

Lanosterol_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Sterol Sterol Pathway (Post-FPP) AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 (Rate-limiting) FPP Farnesyl-PP (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene ERG9 FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene ERG1 (O2 dependent) This compound This compound Oxidosqualene->this compound ERG7 Zymosterol Zymosterol This compound->Zymosterol ERG11 (Target for blockage) Ergosterol Ergosterol Zymosterol->Ergosterol ...

Caption: The this compound biosynthesis pathway in S. cerevisiae.

Experimental_Workflow cluster_Strain Strain Engineering cluster_Process Process Optimization cluster_Analysis Analysis A1 Select Host Strain (e.g., CEN.PK, BY4741) A2 Overexpress Upstream Genes (e.g., tHMG1, ERG1) A1->A2 A3 Downregulate Competing Pathway (e.g., Knockout/knockdown of ERG11) A2->A3 B1 Shake Flask Cultivation (Screening) A3->B1 B2 Bioreactor Fermentation (Batch / Fed-Batch) B1->B2 B3 Optimize Parameters (pH, Temp, DO, Feed Rate) B2->B3 C1 Sample Collection B3->C1 C2 This compound Extraction (Saponification) C1->C2 C3 Quantification (GC-MS or HPLC) C2->C3 C3->B3 Feedback for Optimization

Caption: General workflow for improving this compound production.

Troubleshooting_Tree Start Low this compound Yield Q_Growth Is Yeast Growth Poor? Start->Q_Growth A_Growth Optimize Fermentation: - Check pH, Temp, Aeration - Use Fed-Batch Strategy - Verify Media Composition Q_Growth->A_Growth Yes Q_Squalene High Squalene Peak? Q_Growth->Q_Squalene No A_Squalene Bottleneck at Erg1p/Erg7p: - Overexpress ERG1 - Ensure ERG7 is active Q_Squalene->A_Squalene Yes Q_Ergosterol High Ergosterol Peak? Q_Squalene->Q_Ergosterol No A_Ergosterol This compound is being consumed: - Downregulate/Inhibit ERG11 - Use ERG11 mutant strain Q_Ergosterol->A_Ergosterol Yes A_Upstream Flux is low: - Overexpress tHMG1 - Check all pathway genes Q_Ergosterol->A_Upstream No

Caption: Troubleshooting decision tree for low this compound yield.

References

adjusting pH of formulations to improve lanosterol stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with lanosterol formulations. The primary focus is on understanding and optimizing formulation pH to ensure the chemical stability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my formulation critical for this compound stability?

The pH of a formulation is a crucial factor that can significantly influence the chemical stability of active pharmaceutical ingredients, including this compound.[1] Extreme pH conditions, either acidic or basic, can catalyze degradation reactions such as hydrolysis or oxidation. For sterol lipids, like this compound, ester or ether linkages could be susceptible to acid- or base-catalyzed hydrolysis, potentially leading to a loss of potency and the formation of unknown degradation products.[2] While specific degradation kinetics for this compound across a wide pH range are not extensively published, general principles of drug stability suggest that identifying an optimal pH is essential for developing a robust and effective formulation with an acceptable shelf-life.[1][3]

Q2: What are the typical signs of this compound degradation in my formulation?

Degradation of this compound can manifest in several ways:

  • Physical Changes: You might observe a change in the appearance of the formulation, such as color change, precipitation, or phase separation.

  • Chemical Changes: The most definitive sign of degradation is a decrease in the concentration of this compound over time. This must be measured using a suitable analytical technique. Concurrently, you may detect the appearance of new peaks in your chromatogram, which correspond to degradation products.[4][5]

Q3: How can I determine the optimal pH for my this compound formulation?

To determine the optimal pH, you should perform a forced degradation study.[6] This involves subjecting this compound solutions to a range of stress conditions, including different pH levels (acidic, neutral, basic), to accelerate degradation.[4][6] By analyzing the extent of degradation at each pH, you can identify the pH at which this compound is most stable. A typical study would involve preparing buffered solutions across a pH range (e.g., pH 2, 4, 7, 9, 12) and monitoring the concentration of this compound over time using a stability-indicating analytical method like HPLC or LC-MS.[5][7]

Q4: What analytical methods are recommended for this compound stability testing?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for stability testing due to its sensitivity and accuracy in quantifying active ingredients and their degradation products.[7] For separating and quantifying this compound, a reversed-phase column (e.g., C18) is often effective.[4][8] Detection methods can include UV, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it not only quantifies the remaining this compound but also helps in the identification and structural elucidation of any degradation products formed.[5][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound concentration in an acidic formulation. Acid-catalyzed hydrolysis. Sterol compounds can be susceptible to degradation under acidic conditions.[2][11]Perform a pH-stability profile. Prepare formulations with a series of buffers ranging from neutral to slightly alkaline (e.g., pH 6.0 - 8.0) and monitor stability to find a more suitable pH range.
Precipitation or cloudiness observed in the formulation over time. Poor solubility or pH shift. The solubility of this compound may be pH-dependent. A change in pH during storage or interaction with container components could cause it to precipitate.Verify the solubility of this compound at the formulation's pH. Ensure the use of a robust buffer system. Consider the addition of co-solvents or cyclodextrins to improve solubility, as demonstrated in some ophthalmic formulations.[9]
Appearance of unknown peaks in HPLC analysis during stability study. Chemical degradation. The new peaks are likely degradation products resulting from hydrolysis, oxidation, or other reactions.Conduct a forced degradation study to systematically generate and identify degradation products.[6] Use LC-MS to obtain mass information and elucidate the structures of these new compounds.[10]

Quantitative Data Summary

While comprehensive public data on the forced degradation of this compound is limited, the following table provides an illustrative example of results from a hypothetical accelerated stability study. These values represent the percentage of this compound remaining after 4 weeks of storage at 40°C in different pH buffers.

Buffer pHInitial this compound Conc. (mg/mL)This compound Remaining (%) after 4 weeks at 40°CAppearance of Degradation Products (Peak Area %)
2.0 (0.01 M HCl)1.072.5%25.1%
4.5 (Acetate Buffer)1.088.1%10.2%
7.4 (Phosphate Buffer)1.098.5%<1.0%
9.0 (Borate Buffer)1.094.2%4.5%
12.0 (0.01 M NaOH)1.081.3%16.8%

Note: This table is a hypothetical representation to illustrate the concept of a pH-stability profile and does not represent actual experimental data.

Experimental Protocols

Protocol: Forced Degradation Study of this compound by Acid/Base Hydrolysis

This protocol outlines the methodology to assess the stability of this compound in acidic and basic conditions.

1. Materials and Reagents:

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

3. Preparation of Stress Samples:

  • Acid Hydrolysis: Add a specific volume of the this compound stock solution to a volumetric flask containing 0.1 M HCl to achieve a final desired concentration (e.g., 100 µg/mL).

  • Base Hydrolysis: Add the same volume of this compound stock solution to a volumetric flask containing 0.1 M NaOH to achieve the same final concentration.

  • Neutral Control: Prepare a similar sample in a neutral buffer (e.g., phosphate buffer pH 7.4).

  • Control Sample: Prepare a sample of this compound in the mobile phase at the same concentration without any stress agent.

4. Incubation:

  • Incubate the prepared stress samples and the neutral control at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[5]

  • Take samples at each time point. Before analysis, neutralize the acidic samples with NaOH and the basic samples with HCl.

5. Analysis:

  • Analyze all samples (including the time-zero and control samples) using a validated, stability-indicating HPLC or LC-MS method.[7]

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or Mass Spectrometer

    • Injection Volume: 20 µL

6. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point compared to the time-zero sample.

  • Determine the rate of degradation under each condition.

  • Identify and quantify any major degradation products formed.

Visualizations

Workflow for pH-Dependent Stability Testing

The following diagram illustrates the logical workflow for conducting a forced degradation study to determine the effect of pH on this compound stability.

Lanosterol_Stability_Workflow start Start: Define Study Objectives prep_stock Prepare this compound Stock Solution start->prep_stock spike_samples Spike Stock into Buffers to Create Stress Samples prep_stock->spike_samples prep_buffers Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) prep_buffers->spike_samples t0_analysis Analyze Time-Zero (T0) Samples (Establish Initial Concentration) spike_samples->t0_analysis incubate Incubate Samples at Accelerated Conditions (e.g., 40°C) spike_samples->incubate data_analysis Data Analysis: - Calculate % this compound Remaining - Quantify Degradants - Determine Degradation Rate t0_analysis->data_analysis pull_samples Pull Samples at Predetermined Time Points (e.g., 1, 2, 4 weeks) incubate->pull_samples hplc_analysis Analyze Samples by Stability-Indicating HPLC/LC-MS pull_samples->hplc_analysis hplc_analysis->data_analysis conclusion Conclusion: Identify Optimal pH for Stability data_analysis->conclusion

References

Technical Support Center: Troubleshooting Inconsistent Results in Lanosterol Cataract Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common issues and inconsistencies encountered in lanosterol cataract studies. The information is presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: Why are the results of this compound's effect on cataracts so inconsistent across different studies?

A1: The variability in study outcomes is a significant challenge in this research area. Several factors contribute to these inconsistencies:

  • Different Cataract Models: Studies have utilized various models, including congenital, age-related, and induced cataracts in different animal species (e.g., dogs, rabbits, mice).[1][2][3] The underlying pathology and protein aggregation state can differ significantly between these models, potentially influencing this compound's efficacy.

  • Formulation and Delivery: this compound has poor water solubility, making effective delivery to the lens a major hurdle.[4][5][6] Different studies have employed various formulations, such as nanoparticles, cyclodextrins, and simple solutions, with varying success in penetrating the cornea and reaching therapeutic concentrations in the lens.[5][7] Both eye drops and intraocular injections have been used, with injections generally showing more pronounced effects but being less clinically practical.[1]

  • Dosage and Treatment Duration: There is no standardized dosage or treatment duration for this compound administration. The concentration of this compound and the length of treatment have varied between studies, which could lead to different outcomes.[1][8]

  • Cataract Type and Severity: The stage and type of cataract may influence the therapeutic effect. Some evidence suggests this compound might be more effective on early-stage or cortical cataracts compared to dense, mature nuclear cataracts where protein aggregation is extensive.[9][10]

  • Outcome Assessment: The methods used to assess cataract severity and lens clarity can be subjective and vary between laboratories, contributing to different interpretations of the results.[6]

Q2: What is the proposed mechanism of action for this compound in reducing cataracts, and why is it controversial?

A2: The proposed mechanism is that this compound acts as a molecular chaperone, preventing the aggregation of crystallin proteins within the lens and potentially disaggregating existing protein clumps.[1][11][12] Crystallin proteins are essential for maintaining the transparency of the lens, and their aggregation leads to cataract formation.[12][13] The controversy arises from conflicting experimental evidence. While the initial landmark study by Zhao et al. (2015) provided strong support for this mechanism, subsequent studies have failed to consistently replicate these findings.[1][13][14][15] Some research has shown that this compound does not effectively bind to and dissolve aggregated lens proteins in vitro.[14]

Q3: Are there any known issues with this compound solution preparation and stability?

A3: Yes, the poor aqueous solubility of this compound is a primary challenge.[4][5] Researchers often need to use co-solvents, surfactants, or encapsulating agents like cyclodextrins to prepare solutions with a sufficient concentration of this compound.[7] The stability of these formulations can also be a concern, with the potential for this compound to precipitate out of solution over time, especially if not stored correctly.[7] It is crucial to ensure the final formulation is sterile and non-irritating to the eye.[8]

Troubleshooting Guides

Problem 1: No observable effect of this compound on lens opacity in an in vivo animal model.
Possible Cause Troubleshooting Step
Inadequate Drug Delivery 1. Verify Formulation: Confirm the solubility and stability of your this compound formulation. Consider using a validated method with solubility enhancers like cyclodextrins or a nanoparticle-based delivery system.[5][7] 2. Optimize Administration Route: If using eye drops, ensure proper administration technique to maximize contact time with the cornea. For preclinical studies, consider subconjunctival or intravitreal injections to bypass the corneal barrier, as used in some successful animal studies.[1][9] 3. Assess Penetration: If possible, measure the concentration of this compound in the aqueous humor and lens to confirm it is reaching the target tissue at a therapeutic level.[10]
Inappropriate Cataract Model 1. Model Selection: Re-evaluate if the chosen animal model and cataract type are appropriate for testing this compound's proposed mechanism. Early-stage or specific types of cataracts (e.g., cortical) may be more responsive.[9][10] 2. Severity of Cataract: Consider that this compound may be less effective on dense, advanced cataracts where protein aggregation is irreversible.[1][15]
Insufficient Treatment Duration or Dose 1. Review Literature: Compare your dosing regimen and treatment duration to those reported in successful studies. The original canine study involved six weeks of treatment.[5] 2. Dose-Response Study: Conduct a pilot study with varying concentrations of this compound to determine an optimal dose for your model.
Subjective Assessment of Opacity 1. Objective Measurement: Employ objective and quantitative methods for assessing lens opacity, such as Scheimpflug imaging or densitometry, in addition to subjective slit-lamp grading.[6] 2. Blinded Evaluation: Ensure that the assessment of lens opacity is performed by observers who are blinded to the treatment groups to minimize bias.[3]
Problem 2: Inconsistent results in in vitro protein aggregation assays.
Possible Cause Troubleshooting Step
This compound Solubility in Assay Buffer 1. Solubility Check: Visually inspect the assay solution for any precipitation of this compound. 2. Use of Co-solvents: If necessary, use a minimal amount of a biocompatible co-solvent (e.g., DMSO) to dissolve the this compound before adding it to the assay buffer. Ensure the final concentration of the co-solvent does not affect protein aggregation.
Protein Stability and Aggregation Conditions 1. Protein Quality: Ensure the purity and correct folding of the crystallin proteins used in the assay. 2. Aggregation Induction: The method used to induce protein aggregation (e.g., heat, chemical denaturants) should be consistent and produce a reproducible aggregation profile.
Assay Sensitivity 1. Assay Method: Consider using multiple assays to measure protein aggregation, such as light scattering, fluorescence (e.g., Thioflavin T), and size-exclusion chromatography. 2. Positive and Negative Controls: Always include appropriate positive (known aggregation inhibitor) and negative (vehicle) controls to validate the assay performance.

Experimental Protocols

Key Experiment: In Vitro Crystallin Aggregation Assay

This protocol is a generalized example and may need optimization for specific crystallin proteins and laboratory conditions.

  • Protein Preparation:

    • Recombinantly express and purify the desired human α-crystallin or γ-crystallin protein.

    • Ensure the protein is properly folded and stored in a suitable buffer at -80°C.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • For the assay, dilute the stock solution into the assay buffer to the desired final concentrations. The final DMSO concentration should typically be less than 1%.

  • Aggregation Assay (Light Scattering):

    • In a quartz cuvette, mix the crystallin protein (e.g., 0.2-0.5 mg/mL) with the this compound solution or vehicle control in the assay buffer.

    • Induce aggregation by raising the temperature (e.g., to 60°C) or by adding a chemical denaturant.

    • Monitor the increase in light scattering at 360 nm over time using a spectrophotometer with a temperature-controlled cuvette holder.

  • Data Analysis:

    • Plot the light scattering intensity as a function of time.

    • Compare the aggregation kinetics in the presence of different concentrations of this compound to the vehicle control. A reduction in the rate and extent of light scattering indicates an inhibitory effect.

Quantitative Data Summary

Table 1: Summary of In Vivo this compound Studies in Animal Models

Study (Year) Animal Model Cataract Type This compound Formulation/Dose Administration Route Key Findings
Zhao et al. (2015)[16]DogNaturally Occurring25 mM in eye dropsTopical and Intravitreal InjectionSignificant reduction in cataract severity and increased lens clarity.
Zhao et al. (2015)[16]RabbitInduced25 mM solutionIn vitro lens cultureIncreased lens transparency.
Shanmugam et al. (2016)[1][3]HumanAge-related (Nuclei)25 mM solutionIn vitro nucleus cultureNo reversal of opacification; progression of cataract observed.
Daszynski et al. (2019)[13]RatInduced15 mM liposomesIn vitro lens cultureFailed to reverse lens opacities.
Study on Cynomolgus Monkeys (2021)[9][10]MonkeyNaturally Occurring1.6 mg in thermogelSubconjunctival InjectionShort-term reversal effect on early-stage cortical cataracts.

Visualizations

Proposed Mechanism of this compound Action

Lanosterol_Mechanism cluster_0 Normal Lens cluster_1 Cataract Formation cluster_2 This compound Intervention Soluble_Crystallins Soluble, Properly Folded Crystallins Transparent_Lens Transparent Lens Soluble_Crystallins->Transparent_Lens Maintains Transparency Misfolded_Crystallins Misfolded Crystallins Soluble_Crystallins->Misfolded_Crystallins Stressors (e.g., Age, UV) Aggregated_Crystallins Aggregated Crystallins (Insoluble) Misfolded_Crystallins->Aggregated_Crystallins Aggregation Cataract Opaque Lens (Cataract) Aggregated_Crystallins->Cataract Light Scattering This compound This compound This compound->Misfolded_Crystallins Prevents Aggregation (Chaperone-like) This compound->Aggregated_Crystallins Promotes Disaggregation

Caption: Proposed mechanism of this compound in preventing and reversing cataract formation.

Experimental Workflow for In Vivo this compound Study

InVivo_Workflow start Start: Select Animal Model with Cataracts formulation Prepare this compound Formulation start->formulation randomization Randomize Animals into Treatment and Control Groups formulation->randomization treatment Administer this compound or Vehicle Control (e.g., daily eye drops) randomization->treatment monitoring Monitor for Adverse Effects and Cataract Progression treatment->monitoring assessment Final Cataract Assessment (e.g., Slit-lamp, Scheimpflug) monitoring->assessment analysis Data Analysis and Statistical Comparison assessment->analysis end Conclusion on Efficacy analysis->end

Caption: A typical experimental workflow for an in vivo this compound cataract study.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent or Negative Results q1 Is the this compound formulation soluble and stable? start->q1 a1_no No: Reformulate using solubility enhancers. q1->a1_no No q2 Is the delivery method effective? q1->q2 Yes a1_yes Yes a2_no No: Consider alternative routes (e.g., injection) or formulations. q2->a2_no No q3 Is the cataract model appropriate? q2->q3 Yes a2_yes Yes a3_no No: Select a model with a more relevant pathology (e.g., early-stage). q3->a3_no No q4 Is the assessment method objective? q3->q4 Yes a3_yes Yes a4_no No: Implement quantitative and blinded assessment. q4->a4_no No end Re-evaluate experimental design and hypothesis q4->end Yes a4_yes Yes

Caption: A logical flowchart for troubleshooting inconsistent this compound study results.

References

Technical Support Center: Optimizing Bead Milling for Lanosterol Nanoparticle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bead milling process for lanosterol nanoparticle preparation.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My this compound suspension turns into a meringue-like or highly viscous paste during milling.

  • Question: What causes the formation of a meringue-like paste with my this compound suspension, and how can I prevent it?

  • Answer: This issue, as reported in studies on this compound nanoparticle preparation, can occur due to the properties of this compound and its interaction with air and water during the high-energy milling process[1][2]. The high shear forces can lead to excessive air entrapment and the formation of a stable, viscous foam.

    Solutions:

    • Modified Protocol: A successful approach involves a post-milling step. After the initial milling, lightly shake the suspension (e.g., 2000 rpm for 30 seconds at 4°C) after adding saline[2]. This can help to break the foam and return the mixture to a dispersed state.

    • Formulation Optimization: The choice and concentration of stabilizers are crucial. Ensure adequate amounts of stabilizers like methylcellulose (B11928114) (MC) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) are used, as they can help to wet the surface of the this compound particles and prevent aggregation and excessive air entrapment[1].

    • Process Parameters: Consider optimizing the milling speed and bead loading. Very high speeds can exacerbate the issue. Start with a lower speed and gradually increase it.

Issue 2: The final particle size of my this compound nanoparticles is too large or does not meet the target range (e.g., 50-400 nm).

  • Question: I am not achieving the desired nanoparticle size. What parameters should I adjust?

  • Answer: Achieving the target particle size is a multifactorial issue. The key parameters to investigate are bead size, milling speed, milling time, and formulation composition.[3][4][5]

    Solutions:

    • Bead Size: The final particle size is directly related to the size of the grinding media. A general rule of thumb is that the achievable particle size is approximately 1/1000th the size of the grinding media[6][7]. To achieve a size range of 50-400 nm, smaller beads (e.g., 0.1 mm to 0.5 mm) are generally more effective than larger ones[8][9].

    • Milling Time: Insufficient milling time will result in larger particles. Increase the milling duration and take samples at different time points to determine the optimal time required to reach the target size. Milling time can be optimized to be less than 5 hours to achieve a d90 of less than 400 nm[3][4].

    • Milling Speed (Agitator Speed): Higher milling speeds impart more energy to the beads, leading to more effective particle size reduction[5]. However, excessive speed can lead to overheating and potential degradation of the product, as well as the aforementioned "meringue" issue.

    • Bead Volume (Bead Loading): Increasing the volume of beads in the milling chamber can increase the number of contact points and improve grinding efficiency[3][4][9].

    • Drug Concentration: While it may not directly influence the final particle size in all cases, a very high concentration of this compound could lead to a more viscous suspension, which may hinder efficient milling[5].

Issue 3: The Polydispersity Index (PDI) of my nanoparticle suspension is too high.

  • Question: My particle size distribution is very broad (PDI > 0.5). How can I achieve a more uniform, narrow distribution?

  • Answer: A high PDI indicates a non-uniform particle size distribution, which is generally undesirable for pharmaceutical applications. A PDI value between 0.1 and 0.25 typically indicates a narrow size distribution[5].

    Solutions:

    • Optimize Milling Time: Both under-milling and over-milling can lead to a high PDI. Over-milling can sometimes cause particle aggregation. It is crucial to monitor the PDI at various time points to find the optimal milling duration.

    • Stabilizer Concentration: Inadequate stabilization is a common cause of high PDI. The stabilizer (e.g., surfactants or polymers) adsorbs onto the surface of the nanoparticles, preventing them from aggregating. Ensure the concentration of your stabilizer is sufficient to cover the newly created particle surfaces during milling[10].

    • Milling Parameters: The interplay of milling speed and bead size also affects PDI. Very high energy input might lead to broader distributions if not properly controlled. A systematic optimization of these parameters is recommended[3][4].

Issue 4: I am observing particle aggregation after the milling process.

  • Question: The nanoparticles seem to be clumping together after milling. What is causing this and how can I prevent it?

  • Answer: Aggregation occurs when the attractive forces between nanoparticles overcome the repulsive forces. This is often due to insufficient stabilization.

    Solutions:

    • Choice and Concentration of Stabilizer: The selection of an appropriate stabilizer is critical. For this compound, a combination of polymers like methylcellulose and cyclodextrins has been shown to be effective[1]. The concentration must be optimized to provide adequate surface coverage.

    • Zeta Potential: For electrostatic stabilization, a higher absolute zeta potential value (e.g., > |30| mV) is generally desired for good stability. While a reported this compound nanoparticle formulation had a low zeta potential (-3.87 mV) and was stable for 2 weeks, enhancing the zeta potential could improve long-term stability[2]. This can be influenced by the choice of stabilizer and the pH of the suspension.

    • Temperature Control: Overheating during milling can sometimes lead to changes in the stabilizer's properties or increase particle kinetic energy, promoting aggregation. Ensure your milling system has adequate temperature control.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to consider when starting to optimize the bead milling of this compound? A1: The most critical parameters are:

  • Milling Speed (Agitator Speed): Governs the energy input.

  • Bead Size and Material: Smaller beads generally lead to smaller particles. Zirconia beads are commonly used.

  • Bead Loading (% Volume): Affects the number of grinding contacts.

  • Milling Time: Determines the extent of particle size reduction.

  • Drug Concentration: Can affect suspension viscosity.

  • Stabilizer Type and Concentration: Crucial for preventing aggregation and achieving a stable nanosuspension.

  • Temperature: Needs to be controlled to prevent degradation.[3][4][5][11]

Q2: What type of stabilizers are suitable for this compound nanoparticle preparation? A2: Based on published research, a combination of polymers has been successfully used. Specifically, methylcellulose (MC) type SM-4 and 2-hydroxypropyl-β-cyclodextrin (HPβCD) have been employed to prepare stable this compound nanoparticle dispersions[1][2].

Q3: How can I avoid contamination from the grinding media? A3: Contamination from bead erosion is a potential issue in bead milling[5]. To minimize this:

  • Use high-quality, durable beads like yttria-stabilized zirconia beads[12].

  • Optimize milling parameters to avoid excessive energy that can accelerate bead wear. Lower rotation speeds can reduce contamination[12][13].

  • Ensure the hardness of the grinding media is significantly higher than the material being milled[12].

Q4: What is a typical target particle size and PDI for pharmaceutical nanoparticles? A4: For pharmaceutical applications, a typical target particle size is in the range of 100-500 nm[6]. For this compound specifically, a range of 50-400 nm has been reported[1][2][14]. The Polydispersity Index (PDI) should ideally be below 0.25 to ensure a narrow and uniform particle size distribution[5].

Q5: Is it necessary to have a pre-milling step? A5: Yes, a pre-milling or pre-dispersion step is highly recommended. This involves dispersing the coarse this compound powder in the stabilizer solution to create a homogeneous suspension before introducing it into the bead mill. This ensures efficient and uniform milling[15][16].

Data Presentation

Table 1: Influence of Key Bead Milling Parameters on Nanoparticle Properties

ParameterEffect of Increasing the ParameterTypical Range for NanosuspensionsReference
Milling Speed (rpm) Decreases particle size; may increase contamination and temperature.500 - 4000 rpm[3][4][17]
Milling Time (min/hrs) Decreases particle size (up to a limit); may lead to aggregation if excessive.30 min - 6 hours[17][18]
Bead Size (mm) Smaller beads lead to smaller particle sizes.0.1 - 1.0 mm[8][9][12]
Bead Loading (%) Increases milling efficiency (up to an optimum level).50% - 90% (v/v)[12]
Drug Concentration (%) May increase viscosity; can slightly increase contamination per volume but decrease it per weight of drug.1% - 40% (w/w)[12][17]

Table 2: Example this compound Nanoparticle Formulation and Properties

ComponentConcentrationPurposeResulting Particle SizePDIReference
This compound0.5%Active Pharmaceutical Ingredient50 - 400 nm (Mean: ~125-191 nm)Not explicitly stated, but narrow distribution implied[1][2]
Methylcellulose (MC)0.5%Stabilizer[1]
2-hydroxypropyl-β-cyclodextrin (HPβCD)5%Stabilizer/Wetting Agent[1]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension via Bead Milling

  • Preparation of Stabilizer Solution:

    • Prepare an aqueous solution containing the desired concentrations of stabilizers (e.g., 0.5% methylcellulose and 5% HPβCD).

    • Stir the solution until all components are fully dissolved.

  • Pre-dispersion of this compound:

    • Gradually add the this compound powder (e.g., to a final concentration of 0.5%) to the stabilizer solution under constant stirring.

    • Use a high-shear mixer (e.g., Ultra-Turrax) for 15-30 minutes to create a homogeneous pre-suspension and break down larger agglomerates.

  • Bead Milling:

    • Load the milling chamber of the bead mill with the appropriate volume of grinding beads (e.g., 0.3 mm yttria-stabilized zirconia beads at 75% v/v filling rate).

    • Prime the mill with the pre-suspension.

    • Start the milling process in recirculation mode at a controlled temperature (e.g., 10-20°C).

    • Set the desired agitator speed (e.g., start with 1000-2000 rpm) and flow rate.

    • Collect samples at regular intervals (e.g., 30, 60, 120, 240 minutes) to monitor particle size reduction.

  • Post-Milling Procedure (if meringue-like state occurs):

    • Transfer the milled suspension to a suitable container.

    • Add saline and shake lightly (e.g., 2000 rpm, 30 s, 4°C) to convert the paste back into a liquid dispersion[2].

  • Characterization:

    • Measure the particle size and Polydispersity Index (PDI) of the collected samples using Dynamic Light Scattering (DLS) or Laser Diffraction (LD).

    • Measure the zeta potential to assess the stability of the nanosuspension.

    • Visually inspect for any signs of aggregation or sedimentation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_milling Milling Phase cluster_analysis Analysis & Final Product A Prepare Stabilizer Solution (MC + HPβCD) B Add this compound Powder A->B C High-Shear Mixing (Pre-dispersion) B->C D Load Bead Mill with Zirconia Beads C->D E Mill Suspension (Recirculation Mode) D->E F Monitor Temperature & Process Parameters E->F G Sample Collection at Time Intervals F->G H Particle Size & PDI Analysis (DLS/LD) G->H H->E Optimize Parameters I Final this compound Nanosuspension H->I

Caption: Experimental workflow for this compound nanoparticle preparation.

troubleshooting_workflow start Start Milling Process q1 Is the suspension forming a meringue-like paste? start->q1 a1_yes Modify Protocol: Add saline and shake post-milling. Optimize stabilizer concentration. q1->a1_yes Yes q2 Is the final particle size too large? q1->q2 No a1_yes->q2 a2_yes Decrease bead size. Increase milling time/speed. Increase bead loading. q2->a2_yes Yes q3 Is the PDI too high (>0.5)? q2->q3 No a2_yes->q3 a3_yes Optimize milling time (avoid over-milling). Increase stabilizer concentration. q3->a3_yes Yes q4 Are nanoparticles aggregating post-milling? q3->q4 No a3_yes->q4 a4_yes Check stabilizer choice & concentration. Measure and optimize zeta potential. q4->a4_yes Yes success Successful Nanosuspension q4->success No a4_yes->success Re-evaluate & Optimize

Caption: Troubleshooting decision tree for bead milling of this compound.

References

Technical Support Center: Enhancing Lanosterol Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions (FAQs) regarding the use of cyclodextrins to improve the aqueous solubility of lanosterol. This compound's poor water solubility presents a significant challenge in various experimental and pharmaceutical contexts. Cyclodextrin (B1172386) complexation is a widely used technique to address this issue by encapsulating the hydrophobic this compound molecule within the cyclodextrin cavity, thereby increasing its apparent solubility.

Frequently Asked Questions (FAQs)

Q1: Which cyclodextrins are most effective for solubilizing this compound?

A1: Based on studies with structurally similar sterols like cholesterol and phytosterols (B1254722), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin (β-CD) are promising candidates for enhancing this compound solubility. HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD. The selection of the optimal cyclodextrin often requires experimental screening.

Q2: How much can I expect to increase this compound's solubility with cyclodextrins?

A2: While specific data for this compound is limited in publicly available literature, studies on similar sterols provide an indication of the potential enhancement. For instance, the solubility of phytosterols has been significantly increased with HP-β-CD. The exact fold-increase for this compound will depend on the specific cyclodextrin used, the experimental conditions (temperature, pH, medium), and the this compound-cyclodextrin molar ratio. A phase solubility study is the recommended method to quantify this enhancement.

Q3: What is a phase solubility study and how do I perform one for this compound?

A3: A phase solubility study is a fundamental experiment to determine the stoichiometry of the inclusion complex and the binding constant, which in turn allows for the quantification of the solubility enhancement. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: How can I confirm the formation of a this compound-cyclodextrin inclusion complex?

A4: Several analytical techniques can be used to confirm complex formation. These methods detect changes in the physicochemical properties of this compound and/or the cyclodextrin upon complexation. Commonly used techniques include:

  • Differential Scanning Calorimetry (DSC): A shift or disappearance of the melting peak of this compound indicates its inclusion within the cyclodextrin cavity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational bands of this compound suggest interaction with the cyclodextrin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts in the protons of both this compound and the cyclodextrin cavity provide strong evidence of inclusion.

  • Powder X-ray Diffraction (PXRD): A change from a crystalline to an amorphous pattern for the complex suggests successful inclusion.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound-cyclodextrin complexes.

dot

TroubleshootingGuide start Problem low_solubility Low this compound Solubility Enhancement start->low_solubility precipitation Precipitation or Cloudiness in Solution start->precipitation inconsistent_results Inconsistent Results start->inconsistent_results characterization_issues Difficulty Confirming Complexation start->characterization_issues cause1_1 Inappropriate cyclodextrin selection Suboptimal this compound:CD ratio Insufficient equilibration time/mixing low_solubility->cause1_1 Possible Causes cause2_1 Exceeded solubility limit of the complex Poor cyclodextrin solubility Temperature effects precipitation->cause2_1 Possible Causes cause3_1 Inaccurate weighing of this compound Incomplete dissolution of this compound in stock solution Variability in equilibration inconsistent_results->cause3_1 Possible Causes cause4_1 Insufficient complex formation Physical mixture instead of true inclusion complex Inappropriate analytical technique characterization_issues->cause4_1 Possible Causes solution1_1 Screen different cyclodextrins (e.g., HP-β-CD, β-CD, γ-CD). cause1_1:f0->solution1_1 Solution solution1_2 Optimize the molar ratio through a phase solubility study. cause1_1:f1->solution1_2 Solution solution1_3 Increase stirring/sonication time and ensure equilibrium is reached (24-48h). cause1_1:f2->solution1_3 Solution solution2_1 Decrease the concentration of this compound or cyclodextrin. cause2_1:f0->solution2_1 Solution solution2_2 Use a more soluble cyclodextrin derivative (e.g., HP-β-CD). cause2_1:f1->solution2_2 Solution solution2_3 Complexation of some sterols can be exothermic; try performing the experiment at different temperatures. cause2_1:f2->solution2_3 Solution solution3_1 Use a high-precision balance; prepare stock solutions carefully. cause3_1:f0->solution3_1 Solution solution3_2 Ensure complete dissolution in a suitable organic solvent before adding to the aqueous cyclodextrin solution. cause3_1:f1->solution3_2 Solution solution3_3 Standardize mixing speed, temperature, and time for all samples. cause3_1:f2->solution3_3 Solution solution4_1 Optimize the preparation method (e.g., kneading, co-evaporation). cause4_1:f0->solution4_1 Solution solution4_2 Use techniques like DSC or PXRD to differentiate between a physical mixture and a complex. cause4_1:f1->solution4_2 Solution solution4_3 Use a combination of techniques (e.g., NMR and FTIR) for comprehensive characterization. cause4_1:f2->solution4_3 Solution

Fig 1. Troubleshooting common issues in this compound-cyclodextrin experiments.

Data Presentation

Table 1: Comparison of Cyclodextrins for Solubility Enhancement of Sterols

Cyclodextrin TypeGuest MoleculeMolar Ratio (Guest:CD)Solubility Enhancement (Fold Increase)Binding Constant (K)Reference
β-Cyclodextrin (β-CD)Cholesterol1:1-Varies with temp.[1]
HP-β-Cyclodextrin (HP-β-CD)Phytosterols1:1Significant increase-Fictional Example
γ-Cyclodextrin (γ-CD)-----
Sulfobutyl ether-β-CD (SBE-β-CD)-----

Experimental Protocols

Detailed Methodology: Phase Solubility Study of this compound with Cyclodextrins

This protocol is adapted from the method described by Higuchi and Connors and is suitable for determining the complexation and solubility enhancement of this compound.

dot

ExperimentalWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Interpretation prep_cd 1. Prepare aqueous solutions of the cyclodextrin at various concentrations. add_this compound 2. Add an excess amount of this compound to each cyclodextrin solution. prep_cd->add_this compound equilibrate 3. Shake the vials at a constant temperature for 24-48 hours to reach equilibrium. add_this compound->equilibrate centrifuge 4. Centrifuge the samples to separate the undissolved this compound. equilibrate->centrifuge filter 5. Filter the supernatant through a 0.22 µm syringe filter. centrifuge->filter quantify 6. Quantify the concentration of dissolved this compound in the filtrate (e.g., using HPLC-UV). filter->quantify plot 7. Plot the total concentration of dissolved This compound against the cyclodextrin concentration. quantify->plot calculate 8. Determine the stoichiometry and binding constant from the phase solubility diagram. plot->calculate

Fig 2. Workflow for a phase solubility study of this compound with cyclodextrins.

Materials:

  • This compound

  • Selected Cyclodextrin (e.g., HP-β-CD)

  • Purified Water (Milli-Q or equivalent)

  • Appropriate buffer (if pH control is needed)

  • Suitable organic solvent for this compound stock solution (e.g., ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at different concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired aqueous medium (water or buffer).

  • Addition of this compound: Add an excess amount of this compound powder to each vial containing the cyclodextrin solutions. The amount should be sufficient to ensure that a solid phase of this compound remains at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure that the system reaches equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved this compound in each vial.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification of this compound:

    • Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A suitable C18 column and a mobile phase of acetonitrile/water are often used for sterol analysis.

    • Prepare a calibration curve of this compound in the same solvent as your final sample dilution to ensure accurate quantification.

  • Data Analysis:

    • Plot the total concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.

    • Determine the type of phase solubility diagram (e.g., A-type, B-type). For a 1:1 complex with a soluble complex (AL-type), the initial part of the curve will be linear.

    • Calculate the binding constant (K) from the slope and the intrinsic solubility of this compound (S₀, the y-intercept) using the following equation: K = slope / (S₀ * (1 - slope))

This technical support center provides a starting point for researchers working to enhance the solubility of this compound using cyclodextrins. For further assistance or specific inquiries, please consult relevant scientific literature or contact a technical support specialist.

References

Technical Support Center: Addressing Batch-to-Batch Variability in Commercial Lanosterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial lanosterol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with batch-to-batch variability in this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability in commercial this compound and why is it a concern?

A1: Batch-to-batch variability refers to the differences in purity, impurity profile, and physical properties between different production lots of commercially available this compound. This is a significant concern as inconsistent quality can lead to unreliable and irreproducible experimental outcomes, particularly in sensitive applications like protein aggregation studies, cell-based assays, and drug formulation development.

Q2: What are the common impurities found in commercial this compound?

A2: The most frequently encountered impurities in commercial this compound are structurally related sterols that arise during its synthesis and purification from sources like wool wax. These include:

  • Dihydrothis compound (B1674475): A common impurity that lacks the C24-C25 double bond.

  • Dihydroagnosterol: Another related sterol that can be present in commercial preparations.[1]

  • Cholesterol: As a downstream product in the same biosynthetic pathway, cholesterol can also be a contaminant.

The presence and concentration of these impurities can vary significantly between suppliers and even between different batches from the same supplier.

Q3: How can impurities in this compound affect my experiments?

A3: Impurities can have several detrimental effects on your research:

  • Altered Biological Activity: Impurities may possess their own biological activity, which can either mask or potentiate the effects of this compound, leading to misleading results. For instance, some studies have suggested that the apparent activity of exogenous this compound on HMG-CoA reductase might be due to contamination with 24,25-dihydrothis compound.[2]

  • Inconsistent Results: The variable nature of these impurities across different batches is a primary driver of inconsistent experimental results, making it difficult to reproduce findings.

  • Physical Property Changes: Impurities can affect the solubility and stability of this compound solutions, leading to issues with precipitation and inconsistent dosing in your experiments.

Q4: How can I assess the quality of my commercial this compound?

A4: It is crucial to perform quality control on each new batch of this compound. The most common and effective method is High-Performance Liquid Chromatography with UV detection (HPLC-UV). This technique can separate and quantify this compound from its common impurities. A detailed protocol is provided in the "Experimental Protocols" section of this guide. Additionally, requesting a Certificate of Analysis (CoA) from the supplier can provide initial information on the purity of the batch.

Q5: What is a typical purity specification for research-grade this compound?

A5: For most research applications, a purity of ≥95% is recommended.[3] However, for highly sensitive assays, aiming for a purity of >98% or even >99% is advisable.[4][5] Below is a table summarizing typical purity specifications you might encounter.

Data Presentation: this compound Purity Specifications

ParameterTypical SpecificationMethod
Purity ≥95% (Standard Grade)HPLC
≥98% (High Purity)HPLC
≥99% (Ultra-High Purity)HPLC
Appearance White to off-white solid/powderVisual
Identification Consistent with standard1H NMR, Mass Spectrometry
Loss on Drying ≤ 5.0%Gravimetric
Heavy Metals ≤ 10 ppmICP-MS

Note: Specifications can vary between suppliers. Always refer to the supplier-provided Certificate of Analysis.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in Protein Aggregation Assays
Symptom Potential Cause Troubleshooting Step
Reduced or no disaggregation of protein aggregates. Low purity of this compound. Impurities may interfere with this compound's interaction with protein aggregates.1. Verify the purity of your this compound batch using the HPLC-UV protocol provided below. 2. If purity is low, consider purifying the this compound or purchasing a higher-purity batch.
Variable results between experiments using different this compound batches. Batch-to-batch variability in impurity profile. Different impurities can have varying effects on protein aggregation.1. Analyze all batches of this compound by HPLC-UV to compare their impurity profiles. 2. If possible, use a single, well-characterized, high-purity batch for a series of experiments.
Precipitation of this compound in the assay buffer. Poor solubility of this compound. This can be exacerbated by impurities.1. Review and optimize your this compound solution preparation protocol (see below). 2. Consider the use of solubilizing agents like cyclodextrins, but be mindful of their potential effects on your assay.
Issue 2: Cytotoxicity or Unexpected Phenotypes in Cell-Based Assays
Symptom Potential Cause Troubleshooting Step
Increased cell death or stress observed in control wells treated with this compound. Presence of cytotoxic impurities. 1. Test the vehicle control (e.g., DMSO, ethanol) alone to rule out solvent toxicity. 2. Analyze the this compound for purity. 3. If impurities are suspected, try a higher-purity batch of this compound.
Unexplained changes in gene expression or signaling pathways. Off-target effects of impurities. 1. Confirm the purity of your this compound. 2. If possible, test the effect of known impurities (e.g., dihydrothis compound) individually in your assay.
Inconsistent cellular responses with different this compound batches. Batch-to-batch variability. 1. Standardize on a single, high-purity batch of this compound for the entire study. 2. Perform a qualification test on each new batch to ensure a consistent biological response before its use in critical experiments.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC-UV

This protocol provides a method to assess the purity of a commercial this compound sample.

Materials:

  • This compound sample

  • This compound reference standard (>99% purity)

  • Dihydrothis compound reference standard (if available)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 3.5 µm)[6]

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.

    • If available, prepare a 1 mg/mL stock solution of the dihydrothis compound reference standard in methanol.

    • Prepare a 1 mg/mL solution of your commercial this compound sample in methanol.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions: [6][7]

    • Mobile Phase: 95% methanol and 5% acetonitrile (isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the reference standards to determine their retention times. Typically, this compound will have a slightly shorter retention time than dihydrothis compound.

    • Inject your commercial this compound sample.

    • Identify the this compound peak and any impurity peaks in your sample chromatogram by comparing retention times with the standards.

    • Calculate the purity of your this compound sample by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.

Protocol 2: Preparation of this compound Stock Solution for Cell-Based Assays

Due to its poor aqueous solubility, proper preparation of this compound stock solutions is critical for consistent results.

Materials:

  • High-purity this compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO or EtOH to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex vigorously and use gentle warming (e.g., 37°C water bath) and/or sonication to aid dissolution.[1] Visually inspect to ensure complete dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter suitable for organic solvents.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. A working stock can be kept at 4°C for short-term use (up to one month).[1]

  • When preparing working solutions, dilute the stock solution in your cell culture medium. It is important to add the stock solution to the medium while vortexing to ensure rapid dispersal and prevent precipitation.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and LXR Signaling

This compound is a key intermediate in the cholesterol biosynthesis pathway. It and its derivatives can act as signaling molecules, notably as ligands for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[2][8][9]

Lanosterol_LXR_Signaling cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway cluster_lxr_signaling LXR Signaling HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Squalene Squalene ...->Squalene This compound This compound Squalene->this compound Squalene Epoxidase, This compound Synthase Cholesterol Cholesterol This compound->Cholesterol Multiple Steps Lanosterol_derivatives This compound/Oxysterols This compound->Lanosterol_derivatives LXR_RXR LXR/RXR Heterodimer Lanosterol_derivatives->LXR_RXR Binds and Activates LXRE LXR Response Element (in DNA) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Promotes

This compound's Role in LXR Signaling
This compound and Neuroinflammation

Recent studies suggest that this compound may play a role in modulating neuroinflammatory responses, in part through its influence on glial cells and pathways like Toll-like Receptor 4 (TLR4) signaling.[10]

Lanosterol_Neuroinflammation LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor (on Microglia) LPS->TLR4 Activates Inflammatory_Signal Pro-inflammatory Signaling Cascade TLR4->Inflammatory_Signal Initiates Cytokines Pro-inflammatory Cytokine Production Inflammatory_Signal->Cytokines Leads to Lanosterol_accum This compound Accumulation Inflammatory_Signal->Lanosterol_accum Induces Lanosterol_accum->Inflammatory_Signal Modulates Lanosterol_Workflow Start Receive New Batch of this compound QC Perform HPLC-UV Purity Analysis Start->QC Check_Purity Purity ≥ 98%? QC->Check_Purity Prepare_Stock Prepare Stock Solution (Protocol 2) Check_Purity->Prepare_Stock Yes Troubleshoot Troubleshoot or Return to Supplier Check_Purity->Troubleshoot No Functional_Assay Perform Functional Assay (e.g., Protein Aggregation) Prepare_Stock->Functional_Assay Analyze_Results Analyze and Compare to Previous Batches Functional_Assay->Analyze_Results End Proceed with Experiments Analyze_Results->End

References

Validation & Comparative

A Comparative Analysis of Lanosterol and Alternative Non-Surgical Treatments for Human Cataractous Lenses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of a non-invasive treatment for cataracts has led to the investigation of several promising compounds, with lanosterol being a key molecule of interest. This guide provides an objective comparison of the experimental data on this compound's efficacy against other emerging non-surgical alternatives, namely N-acetylcarnosine (NAC) and the investigational drug VP1-001 (also known as compound 29). The information is presented to aid researchers and drug development professionals in evaluating the current landscape of non-surgical cataract treatments.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical and clinical studies on this compound, N-acetylcarnosine, and VP1-001.

Table 1: this compound Efficacy Data

Study TypeModelKey Quantitative ResultsReference
In vitroHuman Cataractous Lens NucleiNo significant reversal of opacification in 25 mM this compound solution after 6 days. Nuclear grade progressed from 1.45 to 2.8 in the this compound group, similar to the control group's progression from 1.55 to 2.65.[1]
Case StudyHuman Juvenile Nuclear Cataract5 mM this compound eye drops over 8 weeks resulted in no improvement in visual acuity or cataract regression; a progressive worsening of visual acuity was observed.[2]
In vivoCynomolgus Monkeys (Cortical Cataract)Subconjunctival this compound treatment led to an increase in the soluble protein/total protein ratio in the lens cortex (77.6% vs. 66.9% in controls, P = 0.012) and an increase in the soluble α-crystallin/total protein ratio (54.6% vs. 46.9% in controls, P = 0.039).[3]
In vivoRabbits with Induced CataractsAfter 6 days of treatment, 11 out of 13 rabbits showed a reduction in cataract severity from significant or severe to mild or clear.[4]
In vivoDogs with Naturally Occurring CataractsThis compound eye drops and injections led to a noticeable decrease in cataract severity.[4]

Table 2: N-Acetylcarnosine (NAC) Efficacy Data

Study TypeModelKey Quantitative ResultsReference
Human Clinical TrialSenile Cataracts (49 patients, 76 eyes)After 6 months of 1% NAC eye drops: 90% of eyes showed a 7-100% improvement in best-corrected visual acuity. 88.9% of eyes showed a 27-100% improvement in glare sensitivity. 41.5% of eyes showed a significant improvement in lens transmissivity.[5][6]
Human Clinical TrialSenile Cataracts (49 patients, 76 eyes)After 24 months, the beneficial effects of NAC were sustained, with no worsening of visual acuity in the treated group.[5]

Table 3: VP1-001 (Compound 29) Efficacy Data

Study TypeModelKey Quantitative ResultsReference
In vivoMouse Model of CataractTreatment with VP1-001 eye drops resulted in an improvement in refractive index profiles in 61% of lenses.[7][8]
In vivoMouse Model of CataractA reduction in lens opacity was observed in 46% of cases.[7]
Ex vivoHuman Lens Tissue with CataractsVP1-001 increased the soluble fraction of proteins from the cataractous lenses.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of the experimental protocols from key studies.

This compound In Vitro Study with Human Lens Nuclei
  • Objective: To evaluate the effect of this compound on age-related human cataractous nuclei.

  • Methodology:

    • Forty cataractous nuclei were obtained from patients undergoing manual small incision cataract surgery.

    • The nuclei were immediately immersed in a balanced salt solution to remove any remaining cortex.

    • Baseline photographs of the nuclei were taken over a grid with standardized illumination and magnification.

    • The nuclei were randomly divided into two groups: one group was immersed in a 25 mM this compound solution, and the control group was immersed in the vehicle solution.

    • The nuclei were stored at room temperature for 6 days.

    • Post-immersion photographs were taken under the same standardized conditions.

    • Two masked observers graded the pre- and post-immersion photographs to assess any regression or progression of lens opacity.[1]

N-Acetylcarnosine (NAC) Human Clinical Trial
  • Objective: To assess the efficacy of 1% NAC eye drops on lens clarity in patients with senile cataracts.

  • Methodology:

    • A randomized, placebo-controlled study was conducted with 49 patients (76 eyes) diagnosed with senile cataracts.

    • The patients were divided into three groups: a group receiving 1% NAC eye drops, a placebo group, and an untreated control group. The placebo and untreated groups were later combined for analysis.

    • The treatment group was administered two drops of the 1% NAC solution twice daily.

    • Patient evaluations were conducted at baseline and at 2-month and 6-month intervals. A longer-term follow-up was conducted over 24 months.

    • Evaluation parameters included best-corrected visual acuity (b/c VA), glare sensitivity testing, and lens opacity assessment.

    • Lens opacity was documented using stereocinematographic slit-image and retro-illumination photography.

    • A computerized interactive digital analysis of the lens images was used to quantify the light scattering and absorbing centers of the lens.[5][6][11]

VP1-001 In Vivo Mouse Study
  • Objective: To determine the effect of VP1-001 eye drops on cataracts in a mouse model.

  • Methodology:

    • A mouse model with mutations predisposing them to cataracts was used.

    • VP1-001 was formulated into an eye drop solution with 8% cyclodextrin.

    • The eye drops were administered topically to one eye of each mouse three times per week for a duration of 2 to 4 weeks. The contralateral eye received a vehicle-only solution as a control.

    • Lens transparency was measured using a slit-lamp test, a standard ophthalmological tool for assessing cataracts in humans.

    • The extent of opacity was graded based on the slit-lamp images.[9][10]

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound, a general experimental workflow for evaluating anti-cataract drugs, and the logical relationship of the comparative analysis.

lanosterol_pathway cluster_synthesis Cholesterol Biosynthesis Pathway cluster_action Action on Cataract AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Epoxysqualene 2,3-Oxidosqualene Squalene->Epoxysqualene This compound This compound Epoxysqualene->this compound This compound Synthase (LSS) Crystallin Soluble α-Crystallin This compound->Crystallin Prevents Aggregation & Promotes Disaggregation Aggregates Insoluble Protein Aggregates (Cataract Formation) Crystallin->Aggregates Aggregation Transparency Lens Transparency Aggregates->Transparency Decreases

Caption: Proposed mechanism of this compound in preventing cataract formation.

experimental_workflow start Induction of Cataract (e.g., genetic, chemical) treatment Treatment Administration (e.g., eye drops, injection) start->treatment control Control Group (Vehicle/Placebo) start->control assessment Assessment of Lens Opacity (e.g., Slit-lamp, Photography) treatment->assessment control->assessment biochemical Biochemical Analysis (e.g., Protein Solubility) assessment->biochemical data Quantitative Data Analysis biochemical->data conclusion Conclusion on Efficacy data->conclusion comparison_logic topic Validating this compound's Effect on Human Cataracts This compound This compound Studies (Preclinical & In Vitro) topic->this compound alternatives Alternative Treatments topic->alternatives comparison Comparative Analysis (Efficacy, Protocols, Mechanism) This compound->comparison nac N-Acetylcarnosine (NAC) (Human Clinical Trial) alternatives->nac vp1001 VP1-001 (Compound 29) (Preclinical) alternatives->vp1001 nac->comparison vp1001->comparison conclusion Current State & Future Directions comparison->conclusion

References

Lanosterol vs. Cholesterol: A Comparative Analysis of Their Influence on Lipid Bilayer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between sterols and lipid membranes is paramount for advancements in cell biology and pharmacology. This guide provides an objective comparison of the effects of lanosterol, the metabolic precursor to cholesterol, and cholesterol itself on the biophysical properties of lipid bilayers, supported by experimental data.

The structural evolution from this compound to cholesterol, involving the removal of three methyl groups, results in a molecule with a significantly more planar and smooth α-face.[1] This seemingly minor alteration has profound consequences for the physical characteristics of cell membranes, influencing their fluidity, thickness, and permeability.[1][2] Cholesterol's refined structure is considered an evolutionary advancement, endowing it with a superior ability to modulate membrane properties compared to its precursor.[3]

Differential Effects on Membrane Biophysical Properties

Experimental evidence consistently demonstrates that cholesterol is more effective than this compound in ordering and condensing phospholipid acyl chains, leading to a more stable and less permeable membrane. These differences are critical for the formation of specialized membrane domains, such as lipid rafts, which are essential for cellular signaling.[3][4]

Membrane Fluidity and Lipid Order

Cholesterol is significantly more adept at inducing the liquid-ordered (Lo) phase in lipid bilayers, a state characterized by high lipid chain order and translational mobility.[4][5] In contrast, this compound is less effective at ordering the acyl chains of phospholipids.[1][6] This is primarily due to the presence of three additional methyl groups on this compound, which create a rougher α-face, leading to less favorable van der Waals interactions with the lipid chains.[6][7]

Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy has been instrumental in quantifying this difference. Studies have shown that at the same molar concentrations, cholesterol induces a greater increase in the order parameters of phospholipid acyl chains compared to this compound.[1][6]

Membrane Thickness and Packing

Both sterols increase the thickness of lipid bilayers; however, cholesterol consistently produces a thicker and more condensed membrane.[3][7][8] Molecular dynamics simulations and X-ray diffraction studies have revealed that the smoother α-face of cholesterol allows for a closer and more efficient packing with phospholipid acyl chains.[7] This enhanced packing results in a smaller area per lipid molecule and a greater overall bilayer thickness in the presence of cholesterol compared to this compound.[7][8]

Membrane Permeability

A key function of the plasma membrane is to act as a selective barrier. Cholesterol is more effective than this compound at reducing the permeability of lipid bilayers to small molecules, such as glucose.[1][9] This is a direct consequence of its superior ability to order and condense the lipid acyl chains, thereby creating a more tightly packed and less permeable barrier.[10]

Quantitative Data Summary

The following tables summarize the key quantitative differences in the effects of this compound and cholesterol on lipid bilayers based on experimental data.

PropertyThis compoundCholesterolExperimental Technique(s)Reference(s)
Molecular Volume in Bilayer Larger (~0.686 - 0.691 nm³)Smaller (~0.617 - 0.623 nm³)Neutral Flotation Method[3]
Membrane Condensing Effect (Area per Lipid) Less effective (larger area per lipid)More effective (smaller area per lipid)Molecular Dynamics Simulations, Compression Isotherms[7][11]
Bilayer Thickness Increases thicknessIncreases thickness to a greater extentX-ray Diffraction, Molecular Dynamics Simulations[3][7][8]
Lipid Acyl Chain Order Less ordering effectStronger ordering effect (induces Lo phase)²H-NMR Spectroscopy, Molecular Dynamics Simulations[1][4][6]
Permeability Reduction Less effectiveMore effectiveGlucose Permeability Assays[1][9]

Experimental Methodologies

A variety of biophysical techniques are employed to elucidate the differential effects of this compound and cholesterol on lipid bilayers.

Differential Scanning Calorimetry (DSC)

Protocol: DSC is used to measure the thermotropic phase behavior of lipid bilayers. Lipid vesicles containing either this compound or cholesterol at varying concentrations are prepared. The samples are heated at a constant rate, and the heat flow required to raise the temperature of the sample is measured relative to a reference. The resulting thermogram reveals the temperatures and enthalpies of phase transitions, such as the main gel-to-liquid crystalline phase transition. The presence of sterols broadens and eventually eliminates this transition, with cholesterol showing a more pronounced effect at lower concentrations.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Solid-state ²H-NMR is a powerful technique to probe the order of lipid acyl chains. Phospholipids with deuterated acyl chains are used to prepare multilamellar vesicles with either this compound or cholesterol. The ²H-NMR spectra of these samples provide information about the average orientation and motional freedom of the C-²H bonds. From the quadrupolar splittings observed in the spectra, the order parameter (S_CD) for each carbon segment of the acyl chain can be calculated. A larger S_CD value indicates a higher degree of order.[1][6][14][15]

¹³C-NMR can also be used to assess the mobility of the sterols themselves within the bilayer. In cholesterol-containing vesicles, the sterol resonances are often broadened beyond detection due to its high degree of immobilization. In contrast, some resonances from this compound remain visible, indicating its greater mobility within the membrane.[2][9]

Molecular Dynamics (MD) Simulations

Protocol: MD simulations provide an atomistic view of the interactions between sterols and lipids. A model lipid bilayer is constructed in a simulation box, solvated with water. This compound or cholesterol molecules are then embedded in the bilayer at a desired concentration. The system is subjected to a series of energy minimization and equilibration steps. A production run is then performed, during which the trajectories of all atoms are calculated over time by integrating Newton's equations of motion. Analysis of these trajectories allows for the calculation of various biophysical parameters, including area per lipid, bilayer thickness, lipid order parameters, and the orientation and position of the sterol molecules within the membrane.[7][16]

Visualizing the Impact: A Structural Comparison

The fundamental differences in how this compound and cholesterol interact with lipid bilayers stem from their molecular structures.

G Logical Flow: From Molecular Structure to Membrane Properties cluster_this compound This compound cluster_cholesterol Cholesterol cluster_properties Membrane Properties This compound This compound (with 3 extra methyl groups) RoughFace Rough α-face This compound->RoughFace WeakPacking Weaker van der Waals Interactions Less efficient packing RoughFace->WeakPacking LowerOrder Lower Acyl Chain Order Less condensed membrane WeakPacking->LowerOrder Fluidity Increased Fluidity LowerOrder->Fluidity Permeability Increased Permeability LowerOrder->Permeability Thickness_L Lesser Increase in Thickness LowerOrder->Thickness_L Cholesterol Cholesterol (planar α-face) SmoothFace Smooth α-face Cholesterol->SmoothFace StrongPacking Stronger van der Waals Interactions Efficient packing SmoothFace->StrongPacking HigherOrder Higher Acyl Chain Order (Lo phase) More condensed membrane StrongPacking->HigherOrder Fluidity_C Decreased Fluidity HigherOrder->Fluidity_C Permeability_C Decreased Permeability HigherOrder->Permeability_C Thickness_C Greater Increase in Thickness HigherOrder->Thickness_C

Caption: Molecular structure dictates membrane effects.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical experimental workflow for comparing the effects of this compound and cholesterol on a model lipid bilayer.

G Experimental Workflow: Sterol Effects on Lipid Bilayers Prep Vesicle Preparation (e.g., extrusion, sonication) DSC Differential Scanning Calorimetry (DSC) Prep->DSC NMR NMR Spectroscopy (²H and ¹³C) Prep->NMR MD Molecular Dynamics (MD) Simulations Prep->MD Data Data Analysis DSC->Data NMR->Data MD->Data Phase Phase Behavior (Tm, ΔH) Data->Phase Order Acyl Chain Order Sterol Mobility Data->Order Structure Area per Lipid Bilayer Thickness Data->Structure Comparison Comparative Analysis of This compound vs. Cholesterol Phase->Comparison Order->Comparison Structure->Comparison

Caption: A multi-technique approach to sterol comparison.

References

A Comparative Analysis of Lanosterol and 25-Hydroxycholesterol on HMG-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of lanosterol and 25-hydroxycholesterol (B127956) on the activity and regulation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of these two important regulatory molecules.

Executive Summary

This compound, a key intermediate in cholesterol synthesis, and 25-hydroxycholesterol (25-HC), an oxidized derivative of cholesterol, are both potent regulators of HMGR. However, they employ distinct mechanisms to control cellular cholesterol homeostasis. While both molecules promote the degradation of the HMGR protein, 25-hydroxycholesterol exerts an additional layer of regulation by inhibiting the primary transcription factor responsible for HMGR expression, Sterol Regulatory Element-Binding Protein 2 (SREBP-2). This compound, in contrast, selectively accelerates HMGR degradation without affecting SREBP-2 processing.[1][2] This fundamental difference positions them as valuable tools for dissecting the intricate feedback mechanisms governing cholesterol metabolism and as potential leads for novel therapeutic strategies.

Quantitative Data Comparison

While direct, side-by-side quantitative comparisons of the potency of this compound and 25-hydroxycholesterol on HMGR degradation are limited in the current literature, studies have independently demonstrated their effects. The following table summarizes available quantitative data for 25-hydroxycholesterol.

CompoundParameterCell TypeValueReference
25-HydroxycholesterolIC₅₀ for HMGR Protein ReductionBone Marrow-Derived Macrophages (BMDMs)0.02 - 0.04 µM[3]

Mechanisms of Action

This compound: Selective Accelerator of HMGR Degradation

This compound's primary role in HMGR regulation is to promote its post-translational degradation. This process is initiated by the binding of this compound to the Insulin-induced gene (Insig) proteins, which are residents of the endoplasmic reticulum (ER) membrane.[4] This binding event facilitates the recruitment of ubiquitin ligases, such as gp78 and Trc8, to the HMGR-Insig complex.[1] These ligases then attach ubiquitin chains to HMGR, marking it for extraction from the ER membrane and subsequent degradation by the proteasome. Crucially, this compound does not inhibit the proteolytic processing of SREBP-2, meaning it does not suppress the transcription of the HMGCR gene.[2]

25-Hydroxycholesterol: A Dual Regulator of HMGR

25-Hydroxycholesterol employs a two-pronged approach to downregulate HMGR activity.

  • Accelerated Degradation: Similar to this compound, 25-HC promotes the Insig-dependent ubiquitination and proteasomal degradation of HMGR.[3][5]

  • Transcriptional Repression via SREBP-2 Inhibition: 25-HC also potently inhibits the activation of SREBP-2. It achieves this by promoting the binding of the SREBP Cleavage-Activating Protein (SCAP)-SREBP-2 complex to Insig proteins in the ER.[6][7] This interaction prevents the transport of the complex to the Golgi apparatus, where SREBP-2 would normally be cleaved and activated. The inactive, membrane-bound SREBP-2 is thus unable to translocate to the nucleus and stimulate the transcription of target genes, including HMGCR.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway for HMGR Degradation

HMGR_Degradation cluster_ER Endoplasmic Reticulum HMGR HMGR Insig Insig Proteasome Proteasome HMGR->Proteasome Degradation Insig->HMGR Binds Ub_Ligase Ubiquitin Ligases (gp78, Trc8) Insig->Ub_Ligase Recruits Ub_Ligase->HMGR Ubiquitinates This compound This compound This compound->Insig Binds HC25 25-Hydroxycholesterol HC25->Insig Binds Degraded_HMGR Degraded HMGR Proteasome->Degraded_HMGR Ub Ubiquitin Ub->Ub_Ligase

Caption: Signaling pathway for sterol-induced HMGR degradation.

SREBP-2 Processing and its Inhibition by 25-Hydroxycholesterol

SREBP2_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus SCAP_SREBP2 SCAP-SREBP-2 Complex S1P_S2P S1P & S2P Proteases SCAP_SREBP2->S1P_S2P Transport to Golgi (Inhibited by 25-HC) Insig Insig Insig->SCAP_SREBP2 Binds & Retains in ER nSREBP2 Nuclear SREBP-2 (Active) S1P_S2P->nSREBP2 Cleavage HC25 25-Hydroxycholesterol HC25->Insig Binds Nucleus Nucleus nSREBP2->Nucleus Translocation HMGR_Gene HMGCR Gene Transcription Nucleus->HMGR_Gene

Caption: Inhibition of SREBP-2 processing by 25-hydroxycholesterol.

Experimental Workflow: Cycloheximide (B1669411) Chase Assay for HMGR Stability

CHX_Chase_Workflow Start Seed CHO cells and grow to confluency Treat_CHX Treat cells with Cycloheximide (CHX) to inhibit protein synthesis Start->Treat_CHX Treat_Sterols Concurrently treat with this compound, 25-HC, or vehicle control Treat_CHX->Treat_Sterols Time_Points Collect cell lysates at various time points (e.g., 0, 2, 4, 6 hours) Treat_Sterols->Time_Points SDS_PAGE Separate proteins by SDS-PAGE Time_Points->SDS_PAGE Immunoblot Immunoblot for HMGR and a loading control (e.g., Actin) SDS_PAGE->Immunoblot Quantify Densitometric analysis to quantify HMGR protein levels Immunoblot->Quantify Half_Life Calculate HMGR half-life under each condition Quantify->Half_Life

Caption: Workflow for Cycloheximide Chase Assay.

Experimental Protocols

Cycloheximide Chase Assay for HMGR Protein Stability

This protocol is used to determine the half-life of HMGR protein in the presence of this compound or 25-hydroxycholesterol.

Cell Culture and Treatment:

  • Cell Seeding: Seed Chinese Hamster Ovary (CHO) cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.

  • Sterol Depletion (Optional but Recommended): To maximize the effects of exogenous sterols, cells can be pre-incubated for 16-24 hours in a medium containing lipoprotein-deficient serum (LPDS).

  • Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 10-100 µg/mL to inhibit new protein synthesis. The optimal concentration should be determined empirically for the specific CHO cell line.

  • Sterol Treatment: Immediately after adding CHX, treat the cells with the desired concentrations of this compound, 25-hydroxycholesterol, or a vehicle control (e.g., ethanol (B145695) or DMSO).

Sample Collection and Analysis:

  • Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6, and 8 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein from each time point onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for HMGR.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the intensity of the HMGR and loading control bands using densitometry software (e.g., ImageJ).

    • Normalize the HMGR band intensity to the corresponding loading control band intensity for each time point.

    • Plot the normalized HMGR protein levels against time.

    • Calculate the half-life (t₁/₂) of HMGR under each treatment condition.

Immunoprecipitation and Immunoblotting of Ubiquitinated HMGR

This protocol is designed to detect the ubiquitination of HMGR in response to treatment with this compound or 25-hydroxycholesterol.

Cell Treatment and Lysis:

  • Cell Culture and Treatment: Culture and treat CHO cells with this compound, 25-hydroxycholesterol, or a vehicle control as described in the cycloheximide chase assay protocol. To enhance the detection of ubiquitinated proteins, treat the cells with a proteasome inhibitor (e.g., MG132 at 10 µM) for 4-6 hours before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates for 5-10 minutes and then dilute with a non-denaturing lysis buffer to reduce the SDS concentration to 0.1%.

Immunoprecipitation:

  • Pre-clearing: Add protein A/G agarose (B213101) beads to the cell lysates and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add a primary antibody specific for HMGR to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.

  • Washes: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.

Immunoblotting:

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

  • SDS-PAGE and Immunoblotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody that recognizes ubiquitin.

    • Proceed with secondary antibody incubation and detection as described in the previous protocol. A high-molecular-weight smear or ladder of bands indicates ubiquitinated HMGR.

SREBP-2 Cleavage Assay

This assay is used to assess the effect of 25-hydroxycholesterol on the proteolytic processing of SREBP-2.

Cell Treatment and Fractionation:

  • Cell Culture and Treatment: Culture CHO cells and treat them with 25-hydroxycholesterol or a vehicle control.

  • Cell Harvesting and Fractionation:

    • Harvest the cells and wash with PBS.

    • Lyse the cells in a hypotonic buffer and use a Dounce homogenizer to disrupt the cell membrane.

    • Separate the nuclear and membrane fractions by differential centrifugation.

Immunoblotting:

  • Protein Quantification: Determine the protein concentration of both the nuclear and membrane fractions.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein from the membrane and nuclear fractions onto an SDS-polyacrylamide gel.

    • Separate, transfer, and block the membrane as previously described.

    • Incubate the membrane with a primary antibody that recognizes SREBP-2. This antibody should be able to detect both the precursor form (in the membrane fraction) and the cleaved, nuclear form (in the nuclear fraction).

    • Proceed with secondary antibody incubation and detection. A decrease in the amount of the nuclear form of SREBP-2 and a corresponding increase or stabilization of the precursor form in the membrane fraction upon treatment with 25-hydroxycholesterol indicates inhibition of SREBP-2 cleavage.

Conclusion

This compound and 25-hydroxycholesterol are critical regulators of HMGR, but they achieve this through distinct and complementary mechanisms. This compound acts as a specific post-translational regulator, fine-tuning HMGR levels by promoting its degradation in response to an accumulation of cholesterol synthesis intermediates. In contrast, 25-hydroxycholesterol functions as a more comprehensive suppressor of the cholesterol synthesis pathway, not only accelerating HMGR degradation but also shutting down its transcription via the SREBP-2 pathway. Understanding these differential effects is paramount for researchers in the fields of cholesterol metabolism, cardiovascular disease, and drug development, as it allows for the targeted manipulation of specific regulatory nodes within this essential metabolic pathway. The experimental protocols provided herein offer a robust framework for investigating these phenomena in a laboratory setting.

References

Unraveling the Science: A Comparative Guide to Lanosterol's Role in Reversing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a non-surgical treatment for cataracts and other protein aggregation-related diseases is a significant endeavor. Lanosterol, a naturally occurring steroid, has emerged as a promising candidate, sparking both excitement and debate within the scientific community. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

The this compound Hypothesis: A Novel Approach to Dissolving Protein Aggregates

Cataracts, the leading cause of blindness worldwide, are characterized by the aggregation of crystallin proteins in the lens of the eye, leading to opacity and vision loss.[1][2] For decades, the only effective treatment has been surgical removal of the clouded lens. However, a landmark 2015 study by Zhao et al. published in Nature brought forth a potential paradigm shift.[1][3] This research suggested that this compound could reverse protein aggregation and reduce cataract severity in animal models.[1][2]

The initial discovery stemmed from the observation of two families with a history of congenital cataracts.[1] The affected children carried mutations in the this compound synthase (LSS) gene, an enzyme crucial for this compound production.[1] This finding led to the hypothesis that this compound plays a vital role in maintaining the transparency of the lens by preventing or even reversing the aggregation of crystallin proteins.

Subsequent in vitro and in vivo experiments in canines and rabbits appeared to support this hypothesis, showing that this compound treatment could decrease preformed protein aggregates and improve lens clarity.[1][2] Molecular dynamics simulations have further suggested that this compound may act by binding to the hydrophobic dimerization interface of γD-crystallin, thereby preventing the protein from misfolding and aggregating.[4]

However, the initial excitement surrounding this compound has been tempered by conflicting findings from subsequent studies. Some research has failed to replicate the dramatic cataract-reversing effects observed in the original study, questioning its efficacy, particularly in age-related human cataracts.[5][6]

Comparative Efficacy: this compound vs. Alternatives

The scientific community has been actively exploring other molecules and approaches for the non-surgical treatment of cataracts. These alternatives primarily fall into the categories of other oxysterols and small molecule chaperones.

Compound/ApproachProposed Mechanism of ActionKey Findings (In Vitro/In Vivo)Reported Efficacy
This compound Binds to hydrophobic regions of crystallin proteins, preventing misfolding and promoting disaggregation.[4] May also protect lens epithelial cells from fibrosis via the TGFβ2/Smad2/3 pathway.Initial studies showed reversal of cataract in canine and rabbit models.[1] Later studies have shown mixed results, with some failing to replicate the effect in human lens models.[5][6]Variable; EC50 in the ten micromolar range for human cataractous samples in some studies.[1]
25-Hydroxycholesterol (B127956) A sterol with similar proposed chaperone-like activity to this compound.[1]Shown to be effective in dissociating crystallin aggregates from human cataractous lenses, with some studies suggesting it may be more effective than this compound in specific contexts.[1]EC50 in the ten micromolar range for human cataractous samples.[1]
Compound 29 (VP1-001) A pharmacological chaperone that binds to and stabilizes α-crystallin, a key protein in maintaining lens transparency.[7]Partially restored transparency in mouse models of hereditary cataracts and improved protein solubility in aged mouse and human lenses.[7]Showed improvement in refractive index profiles in 61% of treated lenses in a mouse model.[8]
N-acetylcysteine amide (NACA) An antioxidant that may combat oxidative stress, a contributing factor to cataract formation.Studies in mice have shown that NACA eyedrops can be effective in dissolving cataracts.Data from human trials is still limited.
Small Molecule Chaperones (e.g., Closantel, Gambogic Acid) Bind to and stabilize γ-crystallins, preventing their aggregation.[9]Attenuated thermal-induced protein unfolding and aggregation in in vitro studies.[9]Efficacy in vivo is still under investigation.

Key Experimental Protocols

To validate the mechanism of action of this compound and its alternatives, several key experimental techniques are employed. Below are detailed methodologies for some of the most critical assays.

Protein Aggregation Assay (Turbidity Assay)

This assay is used to monitor the aggregation of proteins over time by measuring the increase in turbidity (light scattering) of a protein solution.

  • Protein Preparation: Purified crystallin proteins (e.g., α-crystallin, γ-crystallin) are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Induction of Aggregation: Aggregation is induced by a stressor, such as heat (e.g., incubation at 60°C) or a chemical denaturant (e.g., dithiothreitol).

  • Treatment: The protein solution is incubated with the test compound (e.g., this compound, 25-hydroxycholesterol) at various concentrations or a vehicle control.

  • Turbidity Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 360 nm or 405 nm) at regular time intervals using a spectrophotometer or plate reader. An increase in absorbance indicates an increase in protein aggregation.

  • Data Analysis: The rate of aggregation is determined by plotting absorbance against time. The inhibitory effect of the test compound is calculated by comparing the aggregation rate in the presence of the compound to the control.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for analyzing protein aggregates.

  • Sample Preparation: A solution containing the protein of interest (e.g., lens crystallin extract) is prepared and treated with the test compound or a control. Samples must be filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other large contaminants.

  • Instrument Setup: The DLS instrument is calibrated and the sample is placed in a cuvette. The laser is directed through the sample.

  • Data Acquisition: The instrument measures the fluctuations in the intensity of scattered light over time, which are caused by the Brownian motion of the particles.

  • Correlation Function Analysis: The software calculates an autocorrelation function from the intensity fluctuations.

  • Size Distribution Calculation: The autocorrelation function is then used to determine the diffusion coefficient of the particles, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation. This provides a size distribution profile of the particles in the sample, allowing for the quantification of different aggregate sizes.

Cell Viability Assay (MTS Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxicity of a test compound.

  • Cell Culture: Human lens epithelial cells (LECs) are cultured in 96-well plates until they reach a desired confluency.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine (B1670421) ethosulfate) is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.[10][11][12]

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated by comparing the absorbance of the treated cells to the untreated control cells.

Visualizing the Mechanisms

To better understand the complex processes involved, the following diagrams illustrate the proposed signaling pathway of this compound, a typical experimental workflow, and the logical relationship between this compound and its alternatives.

lanosterol_pathway cluster_cell Lens Epithelial Cell TGFb2 TGF-β2 TGFb2R TGF-β2 Receptor TGFb2->TGFb2R Binds Smad23 Smad2/3 TGFb2R->Smad23 Activates pSmad23 pSmad2/3 Smad23->pSmad23 Phosphorylation EMT Epithelial-Mesenchymal Transition (Fibrosis) pSmad23->EMT Induces LSS This compound Synthase (LSS) This compound This compound LSS->this compound Produces This compound->Smad23 Inhibits Phosphorylation

Proposed signaling pathway of this compound in lens epithelial cells.

experimental_workflow cluster_invitro In Vitro Validation cluster_incell In Cellulo Validation cluster_invivo In Vivo Validation Protein_Prep Crystallin Protein Purification Aggregation_Assay Protein Aggregation Assay (Turbidity) Protein_Prep->Aggregation_Assay DLS_Analysis Dynamic Light Scattering (Aggregate Size Analysis) Aggregation_Assay->DLS_Analysis Animal_Model Animal Model (e.g., Canine, Rabbit) Cell_Culture Lens Epithelial Cell Culture Transfection Transfection with Mutant Crystallin Cell_Culture->Transfection Treatment This compound Treatment Transfection->Treatment Viability_Assay Cell Viability Assay (MTS) Treatment->Viability_Assay Microscopy Fluorescence Microscopy (Aggregate Visualization) Treatment->Microscopy Cataract_Induction Induction or selection of naturally occurring cataracts Animal_Model->Cataract_Induction Drug_Administration This compound Administration (Eyedrops/Injection) Cataract_Induction->Drug_Administration Opacity_Measurement Lens Opacity Measurement Drug_Administration->Opacity_Measurement

Typical experimental workflow for validating this compound's mechanism.

logical_relationship cluster_approaches Therapeutic Approaches Cataract Cataract (Protein Aggregation) This compound This compound Cataract->this compound Targeted by Oxysterols Other Oxysterols (e.g., 25-Hydroxycholesterol) Cataract->Oxysterols Targeted by Chaperones Small Molecule Chaperones (e.g., Compound 29) Cataract->Chaperones Targeted by Antioxidants Antioxidants (e.g., NACA) Cataract->Antioxidants Targeted by This compound->Oxysterols Similar Structure & Proposed Mechanism This compound->Chaperones Alternative Chaperone-based Strategy Chaperones->Oxysterols Overlapping Function

Logical relationship between this compound and alternative therapeutic approaches.

Conclusion

The discovery of this compound's potential to reverse protein aggregation has opened up a new and exciting avenue in the search for a non-surgical treatment for cataracts. While the initial findings were met with great enthusiasm, the subsequent mixed results highlight the complexity of the disease and the need for further rigorous investigation. The ongoing research into this compound and a growing number of alternative molecules, such as 25-hydroxycholesterol and other small molecule chaperones, underscores a vibrant field of drug discovery. The detailed experimental protocols and comparative data presented in this guide aim to provide researchers with a solid foundation for evaluating these promising therapeutic strategies and designing future studies to ultimately bring a non-invasive cataract treatment to fruition.

References

The Quest for a Non-Surgical Cataract Cure: Lanosterol vs. N-Acetylcarnosine and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cataracts, the leading cause of blindness globally, are characterized by the opacification of the eye's lens due to the aggregation of crystallin proteins. For decades, the only definitive treatment has been the surgical removal of the clouded lens and its replacement with an artificial intraocular lens. However, the scientific community is actively pursuing non-invasive pharmacological alternatives. This guide provides a detailed comparison of the efficacy, mechanisms, and experimental backing for two of the most discussed compounds, lanosterol and N-acetylcarnosine (NAC), alongside emerging alternatives.

At a Glance: Comparative Efficacy

The evidence for non-surgical anti-cataract agents is varied, spanning from promising preclinical animal studies to human trials with contested results. This compound's potential has been demonstrated primarily in animal and in-vitro models, while N-acetylcarnosine has been tested in human clinical trials, though the quality of this evidence is debated.

Table 1: Efficacy Data from Human Clinical Trials
CompoundStudySubjectsDurationKey Quantitative Outcomes
N-Acetylcarnosine (1%) Babizhayev et al. (2002)[1]49 patients (76 eyes) with senile cataracts.6 Months- 90% of treated eyes showed improvement in best-corrected visual acuity (ranging from 7% to 100%).[1]- 88.9% of treated eyes showed improvement in glare sensitivity (ranging from 27% to 100%).[1]- 41.5% of treated eyes had an improvement in lens light transmission characteristics.[1]
N-Acetylcarnosine (1%) Babizhayev et al. (2002)[1]Same cohort as above.24 Months- Benefits were sustained over the 24-month period.[1]- The overall clinical results in the NAC-treated group differed significantly (p < 0.001) from the control group, which showed significant worsening.[1]
This compound N/AAs of late 2025, large-scale, placebo-controlled human clinical trial data for this compound is not available.[2]N/AN/A

Note: The findings of the Babizhayev et al. studies on NAC have been met with skepticism by some researchers, and a 2017 Cochrane Review concluded that there is currently no convincing evidence that NAC reverses or prevents the progression of cataracts.[3]

Table 2: Efficacy Data from Preclinical (Animal & In Vitro) Studies
CompoundStudyModelKey Quantitative/Qualitative Outcomes
This compound Zhao et al. (2015)[4][5]In Vitro (human lens cells)Significantly decreased preformed protein aggregates.[4]
Rabbit (dissected cataractous lenses)Increased lens transparency.[4]
Dog (naturally occurring cataracts)Reduced cataract severity and increased lens clarity after 6 weeks of treatment (injection + eye drops).[4][5]
This compound Shanmugam et al. (2015)[6]In Vitro (human age-related cataractous nuclei)Failed to reverse nuclear opacity after 6 days of incubation.[6]
This compound Daszynski et al. (2019)[7]In Vitro (rat lenses, human lens proteins)Failed to provide evidence of anti-cataractogenic activity or the ability to dissolve aggregated lens proteins.[7]
VP1-001 (Oxysterol) Wang K et al. (2022)[8]Mouse (crystallin mutation models)- 61% of treated lenses showed improvement in refractive index profiles.[8]- 46% of treated mice showed a reduction in lens opacity grade.[8]
VP1-001 (Oxysterol) Molnar KS et al. (2019)[9]Mouse (cryAB(R120G) mutant)- Topical treatment produced a statistically significant improvement in lens clarity.[9]- Decreased the average molecular weight of the α-crystallin oligomer by 50%.[9]

Mechanisms of Action & Signaling Pathways

The proposed therapeutic pathways for these compounds differ significantly. This compound is believed to directly address protein aggregation, while N-acetylcarnosine functions primarily as an antioxidant.

This compound: The Protein Disaggregator

The excitement surrounding this compound originated from research identifying mutations in the this compound synthase (LSS) gene in families with congenital cataracts.[4] LSS is a crucial enzyme in the cholesterol biosynthesis pathway.[10] The proposed mechanism is that this compound, an amphipathic molecule, can bind to and solubilize the aggregated crystallin proteins, thereby restoring lens transparency.[6][11] More recent studies suggest this compound may also play a protective role by reducing oxidative stress and maintaining the homeostasis of lens epithelial cells.[12][13]

Lanosterol_Pathway cluster_synthesis Cholesterol Biosynthesis Pathway cluster_action Anti-Cataract Mechanism Squalene 2,3-Epoxysqualene LSS This compound Synthase (LSS) Squalene->LSS This compound This compound LSS->this compound Lanosterol_action This compound This compound->Lanosterol_action Crystallins Soluble Crystallin Proteins Aggregates Aggregated Crystallin (Lens Opacity) Crystallins->Aggregates Aggregation (Cataract Formation) Aggregates->Crystallins Disaggregation

Caption: Proposed mechanism of this compound in reversing cataract formation.
N-Acetylcarnosine (NAC): The Antioxidant Prodrug

N-acetylcarnosine acts as a prodrug that can penetrate the cornea.[3] Once inside the aqueous humor, it is metabolized into L-carnosine, a naturally occurring dipeptide with potent antioxidant properties.[3][14] The primary mechanism is the mitigation of oxidative stress, a key contributor to cataractogenesis. L-carnosine scavenges reactive oxygen species (ROS) and prevents the glycation of lens proteins, a process where sugar molecules cross-link with proteins, leading to their aggregation and loss of function.[15][16]

NAC_Pathway cluster_delivery Drug Delivery & Activation cluster_action Protective Mechanism NAC_drop N-Acetylcarnosine (Eye Drop) Cornea Cornea NAC_drop->Cornea Aqueous Aqueous Humor Cornea->Aqueous Penetration Carnosine L-Carnosine (Active Form) Aqueous->Carnosine Metabolism Carnosine_action L-Carnosine Carnosine->Carnosine_action ROS Reactive Oxygen Species (ROS) Crystallins Crystallin Proteins Damage Oxidative Damage & Protein Glycation Carnosine_action->ROS Neutralizes Carnosine_action->Damage Prevents

Caption: Mechanism of N-Acetylcarnosine as an antioxidant prodrug.

Detailed Experimental Protocols

A critical evaluation of these compounds requires understanding the methodologies of the key studies.

This compound: Zhao et al., Nature (2015)
  • Objective : To investigate the role of this compound in preventing protein aggregation and reversing cataracts.

  • Experimental Models :

    • In Vitro Cell Culture : Human lens epithelial cells were transfected to express mutant crystallin proteins that cause aggregation. This compound was added to the culture medium.

    • Ex Vivo Rabbit Lens : Cataracts were induced in rabbit lenses, which were then dissected and incubated in a solution containing this compound for 6 days.

    • In Vivo Canine Model : Dogs with naturally occurring cataracts received intravitreal injections of this compound-loaded nanoparticles, followed by twice-daily this compound eye drops for 6 weeks.[17]

  • Key Outcome Measures :

    • In Vitro : Quantification of protein aggregation via microscopy and biochemical assays.

    • Ex Vivo/In Vivo : Assessment of lens opacity and transparency through slit-lamp examination and photography. Cataract severity was graded by masked observers.[17]

  • Results : this compound was observed to reduce protein aggregation in cell culture and improve lens clarity in both the rabbit and dog models.[4]

N-Acetylcarnosine: Babizhayev et al., Drugs R D (2002)
  • Objective : To evaluate the effects of 1% NAC solution on lens clarity in patients with cataracts.

  • Study Design : Randomized, placebo-controlled study over 24 months.

  • Participants : 49 subjects (average age 65.3 years) with senile cataracts of varying severity. The treatment group (26 patients) received 1% NAC eye drops twice daily. The control group consisted of patients receiving placebo drops or no treatment.[1]

  • Key Outcome Measures :

    • Visual Function : Best-corrected visual acuity (BCVA) and glare sensitivity testing.

    • Lens Opacity : Cataract measurement using stereocinematographic slit-images and retro-illumination photography, followed by digital image analysis.

  • Results : The NAC-treated group showed statistically significant improvements in visual acuity and glare sensitivity and a reduction in lens opacification characteristics compared to the control group, which experienced a worsening of vision over the 24-month period.[1]

Experimental_Workflow start Subject Recruitment (Human Trials) or Model Preparation (Animal/In Vitro) baseline Baseline Assessment - Visual Acuity - Glare Sensitivity - Slit-Lamp Exam - Lens Photography start->baseline random Randomization baseline->random treat Treatment Group (e.g., this compound, NAC) random->treat control Control Group (Placebo or No Treatment) random->control followup Follow-up Assessments (e.g., 2, 6, 24 months) treat->followup control->followup analysis Data Analysis - Compare change from baseline - Statistical Significance (p-value) followup->analysis end Conclusion on Efficacy analysis->end

Caption: A generalized workflow for anti-cataract drug efficacy trials.

Emerging Alternatives: VP1-001

A promising new compound, VP1-001 (also known as 25-hydroxycholesterol), is an oxysterol and a derivative of cholesterol.[7] Preclinical research suggests it acts as a pharmacological chaperone for α-crystallin, helping to restore its proper folding and prevent aggregation.[9] Some studies indicate that VP1-001 may be more effective than this compound at reducing lens opacity, potentially due to better solubility and penetration into the lens.[7] In mouse models, topical application of VP1-001 improved lens clarity and restored the refractive index profile, suggesting it can re-establish the necessary protein organization for focused vision.[8][18]

Conclusion

The development of a non-surgical treatment for cataracts remains a significant goal in ophthalmology.

  • N-Acetylcarnosine has undergone human trials that reported positive outcomes in visual acuity and glare sensitivity.[1] However, these findings have not been universally accepted, and a major systematic review found the evidence unconvincing.[3] Its mechanism as a potent antioxidant is well-established.[15]

  • This compound generated considerable excitement with its demonstrated ability to reverse protein aggregation and clear cataracts in animal models.[4] However, these results have been difficult to replicate, with subsequent studies, particularly those using human lens tissue, failing to show a similar effect.[6] Its clinical efficacy in humans remains unproven.

  • Emerging oxysterols like VP1-001 show promise in preclinical models, potentially offering improved solubility and efficacy over this compound.[7]

For researchers and drug development professionals, the path forward requires rigorous, large-scale, double-masked, placebo-controlled clinical trials to definitively establish the efficacy and safety of these compounds in human populations. While the prospect of an eye drop to cure cataracts is compelling, surgery currently remains the undisputed gold standard of care.

References

Cross-Species Validation of Lanosterol's Effect on Cataracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cataracts, the leading cause of blindness worldwide, are characterized by the clouding of the eye's lens due to the aggregation of crystallin proteins.[1] The only definitive treatment currently available is the surgical removal of the clouded lens and its replacement with an artificial one.[2] However, the discovery of lanosterol's potential as a pharmacological agent to reverse this protein aggregation has opened a new frontier in cataract research. This guide provides a comprehensive comparison of the experimental data on this compound's efficacy across various species, details the methodologies employed in key studies, and objectively assesses its performance against other emerging alternatives.

The investigation into this compound was spurred by the finding that children with a congenital form of cataracts had a mutation in the gene responsible for producing this compound synthase (LSS).[3][4] The landmark 2015 study by Zhao et al. provided the initial proof-of-concept, demonstrating that this compound could reduce protein aggregation and increase lens transparency in laboratory and animal models.[1][5] Subsequent research has yielded a complex and often contradictory body of evidence, highlighting the challenges in translating these initial promising findings to a clinical reality, especially in humans.

Proposed Mechanism of Action

Cataracts form when crystallin proteins within the lens misfold and clump together, scattering light and causing opacity. This compound, an amphipathic molecule, is hypothesized to act as a molecular chaperone. It is believed to bind to these aggregated crystallins, helping to refold them or prevent further aggregation, thereby restoring lens transparency.

G cluster_0 Normal Lens cluster_1 Cataract Formation cluster_2 This compound Intervention A Soluble Crystallin Proteins B Lens Transparency A->B Maintains C Protein Aggregation A->C Misfolding & Clumping D Cataract (Lens Opacity) C->D E This compound E->C Prevents / Reverses

Figure 1. Proposed mechanism of this compound in preventing cataract formation.

Comparative Efficacy of this compound Across Species

The effectiveness of this compound has been evaluated in a range of models, from in vitro cell cultures to in vivo studies in dogs and primates. The results, summarized below, show significant variability, with promising outcomes in some animal models but limited success in translating these effects to human lenses.

SpeciesStudy TypeModelThis compound Concentration / DosageKey FindingsReferences
Human Ex vivoAge-related cataractous nuclei25 mM solution for 6 daysNo reversal of opacification observed; some lenses showed progression of opacity.[6]
In vivoJuvenile nuclear cataract (case study)5 mM solution in olive oil eye drops for 8 weeksNo cataract regression or visual acuity improvement was observed.[7]
Ex vivoCrystallin aggregates from cataractous lensesMicromolar concentrationsEffective in dissociating protein aggregates; efficacy depended on cataract severity.[8]
In vitroLentoid bodies from congenital cataract patient iPSCs4 µM solutionSignificantly increased the percentage of transparent lentoid bodies and decreased protein aggregates.[9]
Dog In vivoNaturally occurring cataractsEye drops and injections for 6 weeksSignificant reduction in cataract severity and increased lens clarity in the initial landmark study.[1][10][11]
In vivoNaturally occurring cataractsTopical eye drops (commercial products)Effectiveness is still under investigation and not definitively proven; surgery remains the standard treatment.[12][13]
Rabbit Ex vivoDissected cataractous lensesIncubation in this compound solution for 6 daysReduced cataract severity and increased transparency.[1][10][11]
Monkey In vivoAge-related cataracts (Cynomolgus)Subconjunctival drug release systemReduced severity of cortical cataracts in the early stages; little effect on nuclear cataracts.[14]
Rodents In vitroRat lenses with induced opacity40 µM this compoundDelayed the occurrence of cortical opacity induced by a this compound synthase inhibitor.
In vitroRat lenses with induced opacity15 mM this compound liposomesFailed to reverse lens opacities or prevent further progression.[15]
In vivoMice with induced cataractsN/AFound little evidence that it could meaningfully reverse lens opacity in advanced cases.[10]
Zebrafish In vitroExtracted lenses with induced cataractsN/AConsistent reduction of cataract severity observed 24-48 hours after treatment.[16]

Comparison with Alternative Pharmacological Agents

Research into non-surgical cataract treatments is not limited to this compound. Several other compounds are under investigation, some of which aim to address the limitations observed with this compound, such as poor solubility.

CompoundProposed MechanismKey Advantages / FindingsReferences
25-hydroxycholesterol (B127956) (VP1-001) Acts as a pharmacological chaperone for α-crystallin, similar to this compound.Reported to have better solubility and eye penetration than this compound. Appears more effective in reducing lens opacity in some models.[10][17]
N-acetylcarnosine (NAC) Antioxidant effect; the body converts it to L-carnosine, which may reverse lens clouding.Has been investigated in some clinical trials with mixed results. Over-the-counter products are available but are not FDA-approved.[18]
Aspirin Derivatives May prevent the aggregation of lens proteins through anti-glycation pathways.Still in early stages of research.[10]

Experimental Protocols

Detailed and reproducible methodologies are critical for validating research findings. Below are summaries of the experimental protocols from key studies on this compound.

Protocol 1: In vivo Dog and Ex vivo Rabbit Studies (Zhao et al., 2015)
  • Objective: To assess the effect of this compound on naturally occurring cataracts in dogs and rabbits.

  • Rabbit Model (Ex vivo):

    • Lens Dissection: Cataractous lenses (n=13) were dissected from New Zealand white rabbits.

    • Incubation: Lenses were incubated in a solution containing 25 mM this compound for 6 days.

    • Assessment: Lens clarity and transparency were photographed and graded by a blinded examiner on a scale from 0 (no cataract) to 3 (mature).

  • Dog Model (In vivo):

    • Subject Selection: Dogs (n=7) with naturally occurring cataracts were selected.

    • Administration: this compound was administered for 6 weeks via both eye drops and injections.

    • Assessment: Eyes were photographed before and after treatment, and cataract severity was graded by a blinded examiner on a scale from 0 to 3. Control eyes (n=3) received the vehicle alone.[11]

Protocol 2: Ex vivo Human Cataractous Nuclei Study (Shanmugam et al., 2015)
  • Objective: To evaluate if this compound could reverse protein aggregation in age-related human cataractous nuclei.[6]

  • Methodology:

    • Sample Collection: Forty cataractous nuclei were obtained from patients undergoing manual small incision cataract surgery.

    • Treatment: Nuclei were randomly immersed in either a 25 mM this compound solution (n=20) or a control solution (n=20) and stored at room temperature for 6 days.

    • Assessment: Pre- and post-immersion photographs were taken against a grid. Two masked observers graded the nuclei for regression or progression of opacity.[6]

  • Result: The study was unable to replicate the positive results seen in animal models, finding no reversal of opacification.[6]

Typical Experimental Workflow

The general process for evaluating an anti-cataract agent like this compound follows a structured series of steps, from initial screening to in vivo validation.

G A Phase 1: In Vitro Screening B Crystallin Aggregation Assay (Test compound's ability to prevent/ reverse protein clumping) A->B C Cell Culture Model (e.g., Human lens epithelial cells) A->C D Phase 2: Ex Vivo Validation B->D C->D E Animal Lens Model (e.g., Rabbit, Rat) Induce cataract (e.g., H2O2) D->E F Incubate lens with this compound E->F G Assess Lens Opacity (Photography, Grading) F->G H Phase 3: In Vivo Animal Studies G->H I Select Animal Model (e.g., Dog with natural cataracts) H->I J Topical or Injectable Administration of this compound I->J K Monitor Cataract Progression (Slit-lamp exam, Imaging) J->K L Histological & Biochemical Analysis K->L

Figure 2. General experimental workflow for evaluating anti-cataract compounds.

Discussion and Future Outlook

The initial excitement surrounding this compound as a non-surgical cure for cataracts has been tempered by subsequent research yielding conflicting results.[19] While the foundational study by Zhao et al. showed clear success in canine and rabbit models, these findings have not been consistently replicated, particularly in studies involving human lenses.[6][10]

Several critical challenges may explain these discrepancies:

  • Solubility and Bioavailability: this compound has poor water solubility, which severely limits its ability to penetrate the cornea and reach therapeutic concentrations within the lens when administered as a topical eye drop.[13][18]

  • Species Differences: The structure, density, and metabolic environment of the human lens differ significantly from those of common animal models.[10] Human age-related cataracts are often denser and may be less responsive to treatment than the cataracts in younger animals or those induced artificially.

  • Cataract Type and Severity: Evidence suggests that this compound may be more effective on early-stage or cortical cataracts, with little to no effect on dense, mature nuclear cataracts.[10][14]

As of 2025, large-scale, placebo-controlled human clinical trials are still lacking.[10] While some early-phase trials have begun, they are primarily focused on safety and tolerability.[10] The scientific community remains divided, with some studies providing no genetic evidence to support this compound's role in cataract treatment, while others continue to explore its potential, possibly through improved delivery systems like nanotechnology or more soluble derivatives.[18][19]

Conclusion

The cross-species validation of this compound's effect on cataracts presents a mixed and complex picture. Initial preclinical studies in dogs and rabbits were highly promising, suggesting a revolutionary non-surgical treatment. However, these results have proven difficult to translate to human lenses, where this compound has shown limited to no efficacy in reversing opacification in ex vivo and small case studies. The primary hurdles appear to be poor bioavailability and fundamental differences between animal and human cataracts. While this compound itself may not be the panacea once hoped for, the research it inspired has invigorated the field, leading to the investigation of more soluble analogs like VP1-001 and novel drug delivery strategies. For now, surgery remains the only proven treatment for cataracts, but the pursuit of a pharmacological alternative continues to be an active and important area of research.

References

Lanosterol vs. Ergosterol: A Comparative Analysis of Their Influence on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the differential effects of lanosterol and ergosterol (B1671047) on the fluidity and structural properties of cell membranes is presented here for researchers, scientists, and professionals in drug development. This guide synthesizes experimental data from multiple studies to provide a clear comparison of these two critical sterols.

Ergosterol, the primary sterol in fungal cell membranes, and this compound, a precursor to cholesterol in mammalian cells, both play crucial roles in modulating the physical state of lipid bilayers.[1][2][3][4][5] Understanding their distinct impacts on membrane fluidity is essential for advancements in antifungal drug development and for a deeper comprehension of fundamental cell biology.

Executive Summary of Comparative Effects

Experimental evidence consistently demonstrates that ergosterol is significantly more effective than this compound at ordering and condensing phospholipid bilayers. This results in a less fluid, more rigid membrane structure. In contrast, this compound has a less pronounced effect on membrane order, leading to a more fluid bilayer compared to one containing ergosterol.

The structural differences between the two molecules are the primary determinants of their varying effects. Ergosterol's planar steroid ring system and flexible side chain allow for tighter packing with phospholipid acyl chains.[6][7][8] this compound, on the other hand, possesses three additional methyl groups that disrupt this close packing, resulting in a less ordered and more fluid membrane environment.[7][9][10][11]

Quantitative Data Comparison

The following table summarizes key quantitative parameters from various experimental and computational studies, highlighting the distinct effects of this compound and ergosterol on model membrane systems.

ParameterModel SystemThis compound EffectErgosterol EffectCholesterol (for reference)Source
Membrane Thickness DMPC Bilayer (MD Simulation)Intermediate increaseHighest increase (~4.15 nm)Increase (~3.93 nm)[12]
DPPC Bilayer (MD Simulation)Less thickening effectHigher thickening effectIntermediate thickening[6][7]
Area per Lipid DMPC Bilayer (MD Simulation)Less condensing effectStronger condensing effect (~0.476 nm²)Strong condensing effect (~0.503 nm²)[12]
DPPC Bilayer (MD Simulation)Less condensing effectHigher condensing effectIntermediate condensing effect[6][7]
Acyl Chain Order Parameter (SCD) DMPC Bilayer (MD Simulation)Lower ordering effectHighest ordering effect (~2.0 times pure DMPC)High ordering effect (~1.5 times pure DMPC)[12]
DPPC Bilayer (MD Simulation)Least ordering effectHighest ordering effectIntermediate ordering effect[6][7]
Phase Transition (DSC) DPPC BilayersLess effective at abolishing the main phase transition at high concentrations.[9]More effective at reducing the pretransition enthalpy.[13] Less effective at abolishing the main phase transition at 50 mol% compared to cholesterol.[13]Abolishes the main phase transition at 50 mol%.[9][13][9][13]

Experimental Methodologies

The data presented above are derived from a range of biophysical techniques. Below are detailed protocols for some of the key experimental methods used to characterize the effects of this compound and ergosterol on membrane fluidity.

Differential Scanning Calorimetry (DSC)

Objective: To measure the thermotropic phase behavior of lipid bilayers in the presence of this compound or ergosterol.

Protocol:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving dipalmitoylphosphatidylcholine (DPPC) and the desired mole percentage of either this compound or ergosterol in a chloroform/methanol solvent mixture.

  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

  • The film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the main phase transition temperature of the pure lipid.

  • DSC Measurement: The MLV suspension is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

  • Heating and cooling scans are performed at a controlled rate (e.g., 1-2°C/min) over a temperature range that encompasses the pretransition and main phase transition of the lipid.

  • Data Analysis: The transition temperature (Tm) and the enthalpy of the transition (ΔH) are determined from the resulting thermograms. Changes in these parameters upon addition of the sterols indicate their effect on membrane phase behavior.[9][13]

Fluorescence Anisotropy

Objective: To determine the rotational mobility of a fluorescent probe embedded within the lipid bilayer, which is an indicator of membrane fluidity.

Protocol:

  • Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH), is incorporated into pre-formed large unilamellar vesicles (LUVs) containing the lipid and sterol of interest.

  • The probe is typically added from a concentrated stock solution in a suitable solvent (e.g., tetrahydrofuran (B95107) or ethanol) to the vesicle suspension with gentle mixing, followed by incubation.

  • Anisotropy Measurement: The sample is placed in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

  • The sample is excited with vertically polarized light at the probe's excitation wavelength.

  • The fluorescence emission is measured at the probe's emission wavelength through polarizers oriented both vertically (IVV) and horizontally (IVH).

  • A correction factor (G-factor) is determined by exciting with horizontally polarized light and measuring the vertical (IHV) and horizontal (IHH) emission components.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

  • Higher anisotropy values indicate restricted rotational motion of the probe and thus, a less fluid membrane.

Visualizing Experimental Workflows and Molecular Interactions

To further clarify the processes and relationships discussed, the following diagrams are provided.

ExperimentalWorkflow_DSC cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis Lipid + Sterol\nin Solvent Lipid + Sterol in Solvent Evaporation\n(Lipid Film) Evaporation (Lipid Film) Lipid + Sterol\nin Solvent->Evaporation\n(Lipid Film) N2 Stream Lipid Film Lipid Film Hydration\n(MLVs) Hydration (MLVs) Lipid Film->Hydration\n(MLVs) Buffer + Vortex MLVs MLVs Sealing in Pan Sealing in Pan MLVs->Sealing in Pan Heating/Cooling Scans Heating/Cooling Scans Sealing in Pan->Heating/Cooling Scans Controlled Rate Thermogram Thermogram Heating/Cooling Scans->Thermogram Generate Determine Tm & ΔH Determine Tm & ΔH Thermogram->Determine Tm & ΔH Analyze Compare Sterol Effects Compare Sterol Effects Determine Tm & ΔH->Compare Sterol Effects

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Sterol_Membrane_Interaction cluster_ergosterol Ergosterol Interaction cluster_this compound This compound Interaction Ergosterol Ergosterol (Planar, Flexible Tail) Tightly Packed\nBilayer Tightly Packed Bilayer Ergosterol->Tightly Packed\nBilayer Strong van der Waals Interactions Phospholipid1 Phospholipid Phospholipid1->Tightly Packed\nBilayer Increased Order\n(Decreased Fluidity) Increased Order (Decreased Fluidity) Tightly Packed\nBilayer->Increased Order\n(Decreased Fluidity) This compound This compound (Bulky Methyl Groups) Loosely Packed\nBilayer Loosely Packed Bilayer This compound->Loosely Packed\nBilayer Steric Hindrance Phospholipid2 Phospholipid Phospholipid2->Loosely Packed\nBilayer Decreased Order\n(Increased Fluidity) Decreased Order (Increased Fluidity) Loosely Packed\nBilayer->Decreased Order\n(Increased Fluidity)

Caption: Molecular basis for the differential effects of ergosterol and this compound.

Conclusion

References

Validating the Pivotal Role of Lanosterol 14α-Demethylase in Sterol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the canonical sterol synthesis pathway, mediated by lanosterol 14α-demethylase (CYP51A1), against the outcomes of its inhibition. Supporting experimental data, detailed protocols for key validation experiments, and visual representations of the involved pathways and workflows are presented to offer a comprehensive resource for validating the critical function of this enzyme.

Introduction to this compound 14α-Demethylase (CYP51A1)

This compound 14α-demethylase, a member of the cytochrome P450 superfamily, is a highly conserved enzyme essential for sterol biosynthesis in eukaryotes.[1][2][3][4] It catalyzes the removal of the 14α-methyl group from this compound, a critical step in the conversion of this compound to cholesterol in mammals and ergosterol (B1671047) in fungi.[1][4][5][6] This demethylation is a three-step oxidative process requiring NADPH and molecular oxygen.[1] Due to its indispensable role, CYP51A1 has become a major target for antifungal drugs, particularly azoles, which inhibit the enzyme and disrupt fungal cell membrane integrity.[5][7][8] Understanding the function and inhibition of CYP51A1 is crucial for the development of new therapeutic agents and for elucidating the intricate regulation of sterol metabolism.

Data Presentation: Comparative Analysis of CYP51A1 Inhibition

The following tables summarize quantitative data on the inhibition of CYP51A1 and the resulting changes in sterol profiles.

Table 1: Inhibitory Potency (IC50) of Azole Antifungals against Fungal and Human CYP51A1

Azole AntifungalFungal SpeciesFungal CYP51A1 IC50 (µM)Human CYP51A1 IC50 (µM)Selectivity Index (Human/Fungal)
FluconazoleCandida albicans0.15 - 1.3[1][9]≥ 30[10][11]> 23 - 200
ItraconazoleCandida albicans0.188 - 1.3[1][9]≥ 30[10][11]> 23 - 160
KetoconazoleCandida albicans0.176[9]0.057 - 0.131[10][11]~0.3 - 0.7
MiconazoleCandida albicansNot widely reported0.057[10]Not applicable
VoriconazoleCandida albicansNot widely reported~2.3[11]Not applicable
ClotrimazoleCandida albicansNot widely reported0.042 - 0.131[11]Not applicable

Table 2: Impact of CYP51A1 Inhibition on Cellular Sterol Composition

ConditionKey Accumulated SterolsKey Depleted SterolsConsequence
Control (Functional CYP51A1) Basal levels of sterol intermediatesNoneNormal cholesterol/ergosterol synthesis and membrane function.
CYP51A1 Inhibition/Knockout This compound, 24,25-dihydrothis compound[12][13]Cholesterol, ErgosterolDisruption of membrane integrity, accumulation of toxic methylated sterols, potential activation of alternative signaling pathways.[12][14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro this compound 14α-Demethylase (CYP51A1) Activity Assay

This protocol is adapted from methods used to determine the IC50 values of CYP51A1 inhibitors.

Objective: To measure the enzymatic activity of CYP51A1 and assess the inhibitory potential of test compounds.

Materials:

  • Recombinant human or fungal CYP51A1

  • NADPH-cytochrome P450 reductase

  • This compound (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Test inhibitors (e.g., azole antifungals)

  • Organic solvent (e.g., ethyl acetate) for extraction

  • HPLC or GC-MS system for product analysis

Procedure:

  • Reconstitution of the Enzyme System:

    • In a microcentrifuge tube, combine recombinant CYP51A1 and NADPH-cytochrome P450 reductase in the reaction buffer.

    • Incubate on ice for a specified period to allow for complex formation.

  • Reaction Initiation:

    • Add this compound (dissolved in a suitable solvent like acetone) to the reconstituted enzyme mixture.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the reaction by adding NADPH.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes). The reaction is typically linear during this period.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a strong base (e.g., ethanolic KOH).

    • Extract the sterols from the aqueous phase by adding an organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortexing.

    • Centrifuge to separate the phases and collect the organic layer.

  • Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried sterol extract in a suitable solvent for analysis.

    • Analyze the sample using HPLC or GC-MS to separate and quantify the product (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) and the remaining substrate (this compound).

  • IC50 Determination:

    • Perform the assay with varying concentrations of the test inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cellular Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the sterol profile of cells after genetic or chemical inhibition of CYP51A1.

Objective: To quantify the levels of this compound, cholesterol, and other sterol intermediates in cultured cells.

Materials:

  • Cultured cells (e.g., HepG2)

  • Phosphate-buffered saline (PBS)

  • Organic solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • Internal standards (e.g., deuterated cholesterol)

  • Saponification reagent (e.g., methanolic KOH)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • For chemical inhibition, treat the cells with the desired concentration of the CYP51A1 inhibitor for a specified duration. For genetic inhibition, use a validated CYP51A1 knockout or knockdown cell line.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold PBS and harvest them.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure with a chloroform:methanol solvent system. Add internal standards at the beginning of the extraction.

  • Saponification:

    • Saponify the lipid extract to release free sterols from their esterified forms by incubating with a methanolic KOH solution at an elevated temperature.

  • Extraction of Non-saponifiable Lipids:

    • Extract the non-saponifiable lipids (containing the free sterols) from the saponified mixture using an organic solvent like hexane.

  • Derivatization:

    • Dry the extracted sterols under nitrogen.

    • Derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers by adding a derivatization reagent like BSTFA and heating. This step increases the volatility of the sterols for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the different sterol-TMS ethers on a suitable capillary column (e.g., HP-5MS).

    • Identify the sterols based on their retention times and mass spectra by comparing them to known standards.

    • Quantify the individual sterols by integrating the peak areas and normalizing to the internal standard.

CYP51A1 Gene Knockout in Cell Culture using CRISPR-Cas9

This protocol provides a general workflow for creating a CYP51A1 knockout cell line.

Objective: To generate a cell line with a non-functional CYP51A1 gene to study the effects of its absence on sterol synthesis and cellular function.

Materials:

  • Adherent cell line (e.g., HepG2)

  • Guide RNAs (gRNAs) targeting the CYP51A1 gene

  • Cas9 nuclease (as protein or expressed from a plasmid)

  • Transfection reagent

  • Culture medium and supplements

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Procedure:

  • gRNA Design and Synthesis:

    • Design two or more gRNAs targeting a critical exon of the CYP51A1 gene using online design tools.

    • Synthesize the gRNAs.

  • Transfection:

    • Culture the cells to an appropriate confluency.

    • Prepare the transfection complexes containing the Cas9 nuclease and the gRNAs according to the manufacturer's protocol for the chosen transfection reagent.

    • Add the transfection complexes to the cells and incubate.

  • Single-Cell Cloning:

    • After 48-72 hours, dilute the transfected cells to a concentration that allows for the isolation of single cells in individual wells of a multi-well plate.

    • Allow the single cells to grow into colonies.

  • Screening for Knockout Clones:

    • Once the colonies are established, expand a portion of each clone for genomic DNA extraction.

    • Perform PCR to amplify the genomic region targeted by the gRNAs.

    • Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the CYP51A1 gene.

  • Validation of Knockout:

    • Confirm the absence of CYP51A1 protein expression in the selected knockout clones by Western blotting.

    • Functionally validate the knockout by analyzing the cellular sterol profile using GC-MS, expecting an accumulation of this compound and a depletion of cholesterol.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of this compound 14α-demethylase's role in sterol synthesis and its validation.

Sterol_Synthesis_Pathway cluster_pre_this compound Pre-Lanosterol Synthesis cluster_post_this compound Post-Lanosterol Synthesis cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene This compound This compound Squalene->this compound FFMAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol This compound->FFMAS CYP51A1 (this compound 14α-demethylase) Zymosterol Zymosterol FFMAS->Zymosterol Cholesterol Cholesterol Zymosterol->Cholesterol Azoles Azole Antifungals Azoles->this compound Inhibits

Caption: The canonical sterol synthesis pathway highlighting the central role of CYP51A1.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation cluster_data Data Analysis & Interpretation RecombinantEnzyme Recombinant CYP51A1 ActivityAssay Enzyme Activity Assay RecombinantEnzyme->ActivityAssay IC50 IC50 Determination ActivityAssay->IC50 Data Quantitative Data IC50->Data CellCulture Cell Culture (e.g., HepG2) Inhibition Chemical Inhibition (Azoles) or Genetic Knockout (CRISPR) CellCulture->Inhibition SterolExtraction Sterol Extraction Inhibition->SterolExtraction GCMS GC-MS Analysis SterolExtraction->GCMS Profile Sterol Profile Comparison GCMS->Profile Profile->Data Conclusion Validation of CYP51A1 Role Data->Conclusion

Caption: A typical experimental workflow for validating the function of CYP51A1.

Logical_Relationship Start Start: Normal Cellular Function CYP51_Functional CYP51A1 is Functional Start->CYP51_Functional Lanosterol_Conversion This compound is converted to cholesterol precursors CYP51_Functional->Lanosterol_Conversion Inhibition Inhibition of CYP51A1 (e.g., by azoles) CYP51_Functional->Inhibition Normal_Sterol Normal Sterol Profile & Membrane Integrity Lanosterol_Conversion->Normal_Sterol Homeostasis Cellular Homeostasis Normal_Sterol->Homeostasis CYP51_Blocked CYP51A1 is Blocked Inhibition->CYP51_Blocked Lanosterol_Accumulation This compound & methylated sterols accumulate CYP51_Blocked->Lanosterol_Accumulation Disrupted_Membrane Disrupted Membrane Function & Cellular Stress Lanosterol_Accumulation->Disrupted_Membrane Cell_Death Potential Cell Death Disrupted_Membrane->Cell_Death

Caption: Logical flow comparing the functional versus inhibited states of CYP51A1.

References

Independent Replication of Lanosterol Eye Drop Studies in Dogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Evidence for Lanosterol's Efficacy in Treating Canine Cataracts

The prospect of a non-surgical treatment for cataracts has generated significant interest within the veterinary and research communities. Initial studies on this compound eye drops presented a promising alternative to surgery for canine cataracts. However, the journey from a groundbreaking discovery to a clinically validated treatment is often fraught with challenges of reproducibility. This guide provides a comprehensive comparison of the seminal study on this compound with subsequent independent research, offering drug development professionals and scientists a clear-eyed view of the current landscape.

The initial optimism surrounding this compound eye drops stemmed from a 2015 study by Zhao et al., published in Nature, which suggested that this compound could reduce cataract severity in dogs.[1][2][3][4] This foundational research has been widely cited and spurred the development of commercially available this compound-based ophthalmic solutions. Despite this, the scientific consensus on the efficacy of these treatments remains unsettled, with a notable scarcity of independent, peer-reviewed studies replicating the original findings.[5][6][7]

Veterinary ophthalmologists and other researchers have raised concerns regarding the initial study's subjective grading methods and the inherent poor solubility of this compound, which presents a significant hurdle for effective topical delivery to the lens.[6] This skepticism is bolstered by subsequent research, including a 2019 study by Daszynski et al., which failed to demonstrate the efficacy of this compound in reversing lens opacity in vitro.[8]

This guide will delve into the available data, compare the experimental protocols of key studies, and visualize the proposed mechanisms and workflows to provide a clear and objective overview of the independent replication efforts concerning this compound eye drops for canine cataracts.

Quantitative Data Summary

A critical point of contention in the evaluation of this compound's effectiveness is the lack of robust, quantitative, and independently replicated data. The original study by Zhao et al. reported qualitative improvements in lens clarity. In contrast, subsequent independent studies have failed to reproduce these results, often reporting no significant change in lens opacity. The following table summarizes the key findings from the available literature.

StudyModelKey Quantitative FindingsOutcome
Zhao et al. (2015) [1][9]In vivo (Dogs with naturally occurring cataracts)Reduction in cataract severity based on a subjective grading scale.Positive
Shanmugam et al. (2015) [2]Ex vivo (Human cataractous nuclei)No change or progression in lens opacity after 6 days of immersion in 25 mM this compound solution.Negative
Daszynski et al. (2019) [10][11]In vitro (Rat lenses with induced cataracts)Failed to reverse or prevent the progression of lens opacities after 48-hour incubation with 15 mM this compound liposomes.Negative
Daszynski et al. (2019) [10][11]Ex vivo (Human lens fragments)No increase in soluble lens proteins or decrease in insoluble lens proteins after 3-day incubation with 0.20 mM this compound.Negative

Experimental Protocols: A Tale of Two Methodologies

The conflicting outcomes of this compound studies may be partially attributable to variations in experimental design. The original, promising study utilized a combination of intravitreal injections and topical eye drops, while subsequent dissenting studies have primarily relied on in vitro and ex vivo models.

Zhao et al. (2015) - In Vivo Canine Study Protocol

This study utilized an in vivo model with dogs that had naturally occurring cataracts. The protocol involved an initial intravitreal injection of this compound-loaded nanoparticles, followed by a six-week course of topical this compound eye drops.[12][13]

  • Subjects: Adult dogs of various breeds with naturally occurring, non-diabetic cataracts.

  • Treatment Group:

    • Initial intravitreal injection of this compound (100 mg)-loaded nanoparticles into the test eye.

    • Topical administration of one 50-µL drop of a this compound eye drop solution three times daily for six weeks.

  • Control Group: The contralateral eye received an injection of empty nanoparticles.

  • Assessment: Cataract severity was graded by a blinded examiner using a slit lamp at the beginning and end of the treatment period.

Daszynski et al. (2019) - In Vitro Rat Lens Study Protocol

This study aimed to replicate the cataract-reversing effects of this compound in a controlled in vitro setting. Cataracts were induced in rat lenses, which were then incubated with a this compound solution.[10][11]

  • Model: Viable rat lenses cultured in TC-199 bicarbonate media.

  • Cataract Induction: Cataracts were induced via physical trauma, a Na+/K+ ATPase ion transport inhibitor (10 mM ouabain), or a compound that induces water influx (1 mM).

  • Treatment: Lenses were subsequently incubated for 48 hours with 15 mM this compound liposomes.

  • Assessment: Changes in lens opacity were observed and documented.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for an independent replication study.

lanosterol_pathway cluster_cholesterol Cholesterol Biosynthesis Pathway cluster_cataract Cataract Pathogenesis cluster_mechanism Proposed this compound Mechanism Squalene Squalene LSS This compound Synthase (LSS) Squalene->LSS catalysis This compound This compound LSS->this compound Cholesterol Cholesterol This compound->Cholesterol further steps Lanosterol_node This compound Crystallin Soluble Crystallin Proteins Aggregates Insoluble Protein Aggregates Crystallin->Aggregates aggregation Cataract Cataract (Lens Opacity) Aggregates->Cataract Lanosterol_node->Aggregates reverses aggregation Smad Smad2/3 Signaling Lanosterol_node->Smad inhibits TGFB2 TGF-β2 TGFB2->Smad Fibrosis Lens Epithelial Fibrosis Smad->Fibrosis

Caption: Proposed signaling pathway of this compound in cataract prevention and reversal.

experimental_workflow start Start: Canine Subjects with Cataracts randomization Randomization start->randomization treatment_group Treatment Group: This compound Eye Drops randomization->treatment_group control_group Control Group: Vehicle Eye Drops randomization->control_group administration Topical Administration (e.g., Twice daily for 8 weeks) treatment_group->administration receives treatment control_group->administration receives placebo assessment Cataract Assessment (Slit-lamp examination, quantitative imaging) administration->assessment periodic data_analysis Data Analysis: Compare changes in lens opacity between groups assessment->data_analysis outcome Outcome: Efficacy Determined data_analysis->outcome

Caption: A typical experimental workflow for a controlled, independent replication study.

Conclusion

The initial excitement surrounding this compound eye drops as a non-surgical treatment for canine cataracts has been tempered by a lack of independent replication and conflicting results from subsequent in vitro and ex vivo studies. While the original 2015 study by Zhao et al. provided a compelling proof of concept, the scientific community awaits more rigorous, controlled, and quantitative in vivo studies to validate these initial findings.

For researchers and drug development professionals, the story of this compound serves as a critical case study in the importance of independent verification. The challenges of drug delivery, particularly for a molecule with poor solubility like this compound, remain a significant hurdle. Future research should focus on developing novel formulations that can effectively deliver this compound to the lens in a therapeutic concentration. Furthermore, objective and quantitative methods for assessing cataract severity are crucial for producing reliable and reproducible results. Until such studies are conducted and their results peer-reviewed, the efficacy of this compound eye drops for treating canine cataracts remains an open and important question.

References

Lanosterol's Impact on Gene Expression in Lens Epithelial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of gene expression profiles following lanosterol treatment, with a focus on its potential role in mitigating cataract formation. The information is supported by experimental data from recent studies.

This compound, a key intermediate in cholesterol biosynthesis, has garnered significant attention for its potential to reverse protein aggregation associated with cataracts. Recent research has delved into the molecular mechanisms underlying its therapeutic effects, particularly its influence on gene expression in lens epithelial cells (LECs). This guide summarizes the key findings, experimental protocols, and signaling pathways involved.

Gene Expression Profiles: this compound's Counteraction of TGFβ2-Induced Changes

Transforming growth factor-beta 2 (TGFβ2) is a key inducer of epithelial-mesenchymal transition (EMT) in LECs, a cellular process strongly implicated in the development of posterior capsular opacification and fibrotic cataracts. Studies have shown that TGFβ2 significantly alters the gene expression profile of these cells, promoting a fibrotic phenotype. This compound treatment has been demonstrated to counteract these TGFβ2-induced changes.

The primary source of the data presented here is the study "this compound Synthase Prevents EMT During Lens Epithelial Fibrosis Via Regulating SREBP1" published in 2023, which utilized RNA sequencing to analyze gene expression in human lens epithelial explants. While a direct quantitative comparison of this compound treatment versus a simple control is not the central focus of the publicly available data, the study provides substantial evidence of this compound's ability to reverse the detrimental gene expression changes induced by TGFβ2.

Table 1: Key Gene Expression Changes in Human Lens Epithelial Cells

Gene/PathwayEffect of TGFβ2 TreatmentEffect of this compound Treatment in the Presence of TGFβ2Implication
This compound Synthase (LSS) DownregulatedExpression SupportedThis compound biosynthesis is restored.
Steroid Biosynthesis Pathway DownregulatedPathway activity is supportedNormal cellular lipid metabolism is promoted.
α-Smooth Muscle Actin (α-SMA) UpregulatedUpregulation is inhibitedA key marker of myofibroblast differentiation and fibrosis is reduced.
Fibronectin UpregulatedUpregulation is inhibitedA key component of the fibrotic extracellular matrix is reduced.
Snail, Slug (SNAI1, SNAI2) UpregulatedUpregulation is inhibitedKey transcription factors driving EMT are suppressed.
E-cadherin (CDH1) DownregulatedDownregulation is preventedCell-cell adhesion and normal epithelial phenotype are maintained.
Phosphorylated Smad2/3 IncreasedPhosphorylation is inhibitedThe primary downstream signaling of TGFβ2 is blocked.

This table summarizes the qualitative effects observed in the referenced study. The RNA sequencing data for the TGFβ2 versus control comparison can be accessed from the Genome Sequence Archive (GSA) under accession number HRA002775 and project accession PRJCA010973.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research investigating this compound's effect on gene expression in LECs.

Human Lens Epithelial Explant Culture and Treatment
  • Tissue Source: Anterior lens capsules from human donors.

  • Culture Method: The lens capsules are cultured as explants in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • TGFβ2 Induction of EMT: To induce a fibrotic response, the explants are treated with recombinant human TGFβ2 (typically 5-10 ng/mL) for a period ranging from 24 to 72 hours.

  • This compound Treatment: In parallel experiments, explants are co-treated with TGFβ2 and this compound (typically at a concentration of 10-20 µM). A control group receives neither TGFβ2 nor this compound.

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA is extracted from the lens epithelial explants using standard commercial kits.

  • Library Preparation and Sequencing: RNA sequencing libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: Raw sequencing reads are processed, aligned to the human reference genome, and quantified. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated between the different treatment groups (Control vs. TGFβ2; TGFβ2 vs. TGFβ2 + this compound). A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically used as thresholds for significance.

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from the treated lens epithelial explants.

  • Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., LSS, α-SMA, Fibronectin, p-Smad2/3, total Smad2/3, and a loading control like GAPDH). This is followed by incubation with a corresponding secondary antibody conjugated to a detectable enzyme.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow.

TGFB_Lanosterol_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB2 TGFβ2 TGFBR TGFβ Receptor TGFB2->TGFBR Smad23 Smad2/3 TGFBR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex EMT_genes EMT Gene Transcription (e.g., SNAI1, ACTA2, FN1) Smad_complex->EMT_genes promotes Epithelial_genes Epithelial Gene Transcription (e.g., CDH1) Smad_complex->Epithelial_genes inhibits This compound This compound This compound->pSmad23 inhibits Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis_methods Analytical Methods start Human Lens Epithelial Explants control Control (DMEM) start->control tgfb2 TGFβ2 (5-10 ng/mL) start->tgfb2 This compound TGFβ2 + this compound (10-20 µM) start->this compound analysis Analysis control->analysis tgfb2->analysis This compound->analysis rna_seq RNA Sequencing (Gene Expression Profiling) analysis->rna_seq western_blot Western Blot (Protein Expression) analysis->western_blot immunofluorescence Immunofluorescence (Protein Localization) analysis->immunofluorescence results Comparative Analysis of Gene and Protein Expression rna_seq->results western_blot->results immunofluorescence->results

Lanosterol as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and metabolic syndrome, has intensified the search for sensitive and specific biomarkers for early diagnosis, risk stratification, and monitoring of therapeutic interventions. Lanosterol, a key intermediate in the cholesterol biosynthesis pathway, has emerged as a potential biomarker for dysregulated lipid metabolism. This guide provides an objective comparison of this compound with alternative biomarkers, supported by experimental data, to aid researchers in evaluating its utility.

This compound and the Cholesterol Biosynthesis Pathway

This compound is the first sterol intermediate in the complex pathway of cholesterol synthesis.[1] Its formation from squalene (B77637) is a critical step, and its subsequent conversion to cholesterol involves multiple enzymatic reactions. The rate of cholesterol synthesis is tightly regulated, primarily through the sterol regulatory element-binding protein 2 (SREBP-2) signaling pathway.[2][3][4][5][6] In states of intracellular cholesterol depletion, SREBP-2 is activated, leading to the upregulation of genes involved in cholesterol synthesis and uptake.[2][3][4][5][6] Consequently, elevated levels of cholesterol precursors, such as this compound, in circulation are considered to reflect an increased rate of hepatic de novo lipogenesis.[7][8]

Cholesterol_Biosynthesis_and_SREBP2_Regulation Gene_Expression Gene_Expression HMGCR HMGCR Gene_Expression->HMGCR Upregulates Cholesterol Cholesterol INSIG INSIG Cholesterol->INSIG Activates

Comparative Analysis of this compound and Other Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. Here, we compare this compound with other cholesterol synthesis markers and established biomarkers for metabolic disorders.

This compound vs. Other Cholesterol Synthesis Markers

While this compound is a direct precursor to cholesterol, other intermediates like lathosterol (B1674540) and desmosterol (B1670304) are also used as markers of cholesterol synthesis.[9] Studies have shown that in healthy individuals and those with hypercholesterolemia, the serum lathosterol-to-cholesterol ratio has a stronger correlation with whole-body cholesterol synthesis rates compared to the ratios of this compound and other methylsterols to cholesterol.[10] This suggests that lathosterol may be a more reliable indicator of overall cholesterol production.

BiomarkerRole in Cholesterol BiosynthesisCorrelation with Cholesterol SynthesisNotes
This compound First sterol intermediate after squalene cyclization.ModerateLevels are influenced by the activity of multiple downstream enzymes.
Lathosterol Intermediate in the Kandutsch-Russell pathway (post-lanosterol).Strong (r ≈ 0.70-0.74)[10]Considered a well-validated biomarker of cholesterol synthesis.[10]
Desmosterol Intermediate in the Bloch pathway (post-lanosterol).Moderate to StrongLevels can be influenced by the relative activity of the two major cholesterol synthesis pathways.
This compound vs. Traditional Metabolic Disorder Biomarkers

Metabolic disorders are typically assessed using a panel of biomarkers that reflect different aspects of metabolic health, such as liver function, insulin (B600854) resistance, and dyslipidemia.

  • Liver Enzymes (ALT and AST): Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are commonly used as indicators of liver injury. In NAFLD, elevated levels of these enzymes are often observed.[11] However, they lack specificity, and normal levels do not exclude the presence of significant liver disease.

  • Insulin Resistance (HOMA-IR): The homeostasis model assessment of insulin resistance (HOMA-IR) is a widely used surrogate marker for insulin sensitivity. Insulin resistance is a key feature of metabolic syndrome and type 2 diabetes and is associated with increased cholesterol synthesis.[12][13] Studies have shown a positive correlation between HOMA-IR and cholesterol synthesis markers like lathosterol and desmosterol.[12]

  • Lipid Profile: Standard lipid panels (total cholesterol, LDL-C, HDL-C, triglycerides) are fundamental in assessing cardiovascular risk associated with metabolic disorders.[14] However, they do not directly reflect the rate of endogenous cholesterol synthesis.

The following table summarizes the performance of various non-invasive biomarkers for staging liver fibrosis in NAFLD, providing a context for the diagnostic accuracy expected from a good biomarker. Direct comparative data for this compound is currently limited.

Biomarker/ScorePrincipleAUROC for Advanced Fibrosis (F≥3)
NAFLD Fibrosis Score (NFS) Combines age, BMI, hyperglycemia, platelet count, albumin, and AST/ALT ratio.0.82 - 0.88
FIB-4 Index Uses age, AST, ALT, and platelet count.0.80 - 0.86[15]
APRI (AST to Platelet Ratio Index) Based on AST and platelet count.0.73 - 0.85[15]
Enhanced Liver Fibrosis (ELF™) Test Measures serum levels of hyaluronic acid, TIMP-1, and PIIINP.0.90[15]
Nordic Liver Index (NoLI) Includes age, BMI, D7-lathosterol, platelet count, and prothrombin-INR.0.91[16]

Quantitative Data on Cholesterol Precursors in Metabolic Disorders

While specific data for this compound is sparse, studies on other cholesterol precursors provide insights into the alterations in cholesterol metabolism in various metabolic conditions.

ConditionLathosterol/Cholesterol Ratio (vs. Controls)Desmosterol/Cholesterol Ratio (vs. Controls)Campesterol/Cholesterol Ratio (Absorption Marker) (vs. Controls)Reference
Insulin Resistance IncreasedIncreasedDecreased[12][13]
Type 2 Diabetes No significant difference-Decreased[17]
NAFLD No significant difference-Decreased[18]

These findings suggest that metabolic disorders are generally characterized by a state of increased cholesterol synthesis and decreased absorption, a pattern that this compound levels would be expected to follow. However, direct evidence and quantification of this compound in these conditions are needed for its validation as a reliable biomarker.

Experimental Protocols

Accurate quantification of this compound is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method.

Experimental Workflow: this compound Quantification by GC-MS

GCMS_Workflow Start Serum/Plasma Sample Internal_Standard Add Internal Standard (e.g., epicoprostanol, deuterated this compound) Start->Internal_Standard Saponification Alkaline Saponification (e.g., ethanolic KOH) Internal_Standard->Saponification Extraction Liquid-Liquid Extraction (e.g., n-hexane) Saponification->Extraction Derivatization Silylation (e.g., BSTFA + TMCS) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Detailed Methodology for Serum this compound Quantification by GC-MS

This protocol is a composite based on established methods for sterol analysis.[19][20][21][22][23]

  • Sample Preparation:

    • To 200 µL of serum or plasma, add a known amount of an internal standard (e.g., 5α-cholestane or a deuterated this compound standard).

  • Saponification:

    • Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH).

    • Incubate at 70°C for 1 hour to hydrolyze sterol esters.

  • Extraction:

    • After cooling to room temperature, add 1 mL of water.

    • Extract the non-saponifiable lipids (including free sterols) twice with 3 mL of n-hexane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Combine the upper hexane (B92381) layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Incubate at 60°C for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

    • Evaporate the derivatization reagent under nitrogen and reconstitute the sample in 50 µL of n-hexane.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min.

      • Ramp 1: 20°C/min to 270°C.

      • Ramp 2: 5°C/min to 300°C, hold for 10 min.

    • Injector: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Operate in electron ionization (EI) mode.

      • Use selected ion monitoring (SIM) for quantification of the characteristic ions of this compound-TMS and the internal standard. For this compound-TMS, characteristic ions include m/z 498 (M+) and 393.

  • Quantification:

    • Generate a standard curve using known concentrations of pure this compound standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.

Conclusion and Future Perspectives

This compound holds promise as a biomarker for metabolic disorders, reflecting the activity of the hepatic de novo lipogenesis pathway. However, its validation is still in the early stages compared to other cholesterol synthesis markers like lathosterol. Current evidence suggests that in metabolic conditions such as insulin resistance, NAFLD, and type 2 diabetes, there is an overall increase in cholesterol synthesis.

For this compound to be established as a robust clinical biomarker, further research is needed to:

  • Conduct large-scale clinical studies to establish reference ranges for this compound in healthy populations and in patients with various metabolic disorders.

  • Directly compare the diagnostic and prognostic performance of this compound with established biomarkers like ALT, AST, HOMA-IR, and imaging-based methods.

  • Investigate the correlation of serum this compound levels with the severity of metabolic diseases, such as the stage of liver fibrosis in NAFLD.

By addressing these gaps, the scientific community can fully elucidate the potential of this compound as a valuable tool in the management of metabolic disorders.

References

Lanosterol's Impact on Lens Proteins: A Comparative Proteomic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potential of lanosterol as a non-invasive treatment for cataracts has spurred significant research into its effects on lens proteins. This guide provides a comparative analysis of the lens proteome with and without this compound treatment, supported by experimental data and detailed methodologies. It aims to offer an objective overview for researchers, scientists, and drug development professionals exploring therapeutic interventions for cataracts.

Pro-Disaggregation vs. Limited Efficacy: The this compound Debate

Initial landmark studies demonstrated that this compound could reverse the aggregation of crystallin proteins, the primary structural components of the lens.[1][2][3] This disaggregation effect was observed in both in vitro experiments and in vivo studies on rabbits and dogs, suggesting a promising new strategy for cataract treatment.[1][2][3] The proposed mechanism involves this compound's ability to interact with and solubilize the aggregated proteins, thereby restoring lens transparency.

However, the initial optimism has been met with conflicting evidence from subsequent research. Some studies have reported that this compound fails to reverse the opacification of age-related cataracts in human lens nuclei, raising questions about its efficacy across different cataract types and stages. This suggests that while this compound may be effective in preventing the formation of certain types of protein aggregates, it may not be capable of dissolving all forms of established cataracts.

Quantitative Proteomic Analysis: A Representative Overview

While a comprehensive, publicly available quantitative proteomics dataset comparing this compound-treated and untreated lens proteins is not available in the reviewed literature, this section presents a representative summary based on qualitative descriptions from multiple studies. The following table illustrates the expected changes in key lens proteins based on the current understanding of this compound's mechanism of action.

Protein CategoryProtein ExamplesExpected Change with this compound TreatmentRationale
Crystallins (Soluble Fraction) α-Crystallin, β-Crystallin, γ-CrystallinIncreaseThis compound is proposed to disaggregate insoluble crystallin aggregates, leading to an increase in the soluble fraction of these proteins.
Crystallins (Insoluble Fraction) Aggregated α, β, and γ-CrystallinsDecreaseThe primary proposed mechanism of this compound is the reduction of protein aggregates.
Lens Epithelial Cell (LEC) Fibrosis Markers α-Smooth Muscle Actin (α-SMA), FibronectinDecreaseThis compound has been shown to inhibit the TGF-β signaling pathway, which is implicated in the epithelial-mesenchymal transition (EMT) and fibrosis of LECs.
Chaperone Proteins α-Crystallin (as a chaperone)No direct change in expression, but enhanced activityThis compound may act as a co-chaperone, enhancing the ability of α-crystallin to prevent protein aggregation.

Signaling Pathways: this compound's Influence on TGF-β

Recent research has shed light on a potential signaling pathway through which this compound may exert its anti-cataract effects, particularly in the context of posterior capsular opacification (PCO), a common complication after cataract surgery. The Transforming Growth Factor-β (TGF-β) pathway is a key driver of the epithelial-mesenchymal transition (EMT) of lens epithelial cells, a process that contributes to PCO. This compound has been shown to inhibit this pathway.

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 p-Smad2/3 TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 SREBP1 SREBP1 Smad4->SREBP1 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) (Fibrosis, PCO) Smad4->EMT Promotes SREBP1->EMT Inhibits This compound This compound This compound->TGFbR Inhibits

This compound's inhibitory effect on the TGF-β signaling pathway in lens epithelial cells.

Experimental Protocols

This section provides a synthesized, detailed methodology for the comparative proteomic analysis of lens proteins with and without this compound treatment, based on common practices in the field.

In Vitro Lens Protein Aggregation Assay with this compound Treatment

Objective: To assess the effect of this compound on the aggregation of lens crystallins in vitro.

Materials:

  • Bovine or human lens crystallins (commercially available or purified)

  • This compound solution (e.g., dissolved in a suitable solvent like DMSO, then diluted in buffer)

  • Aggregation-inducing agent (e.g., heat, UV radiation, or chemical denaturant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of lens crystallins in PBS.

  • Prepare various concentrations of this compound treatment solutions and a vehicle control (buffer with the same concentration of the solvent used for this compound).

  • In a multi-well plate, mix the crystallin solution with either the this compound solutions or the vehicle control.

  • Induce protein aggregation using the chosen method (e.g., incubate at a high temperature for a set period).

  • Monitor the turbidity of the solutions over time by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Compare the aggregation curves of the this compound-treated samples with the control to determine the inhibitory effect of this compound.

Protein Extraction from Lens Tissue for Proteomic Analysis

Objective: To extract total proteins from lens tissue for subsequent mass spectrometry analysis.

Materials:

  • Lens tissue (e.g., from an animal model treated with or without this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer (e.g., Dounce or mechanical)

  • Centrifuge

  • BCA protein assay kit

Procedure:

  • Excise the lens and wash with ice-cold PBS.

  • Add ice-cold lysis buffer to the lens tissue.

  • Homogenize the tissue on ice until a uniform lysate is obtained.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 20 minutes to pellet cellular debris.

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Store the protein extract at -80°C until further analysis.

LC-MS/MS Analysis of Lens Proteins

Objective: To identify and quantify the proteins in the lens extracts.

Materials:

  • Protein extracts from control and this compound-treated lenses

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Digestion:

    • Take a known amount of protein from each extract.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the cysteine residues by adding IAA and incubating in the dark.

    • Digest the proteins into peptides by adding trypsin and incubating overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide mixture with formic acid.

    • Clean up the peptides using a C18 solid-phase extraction column to remove salts and detergents.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Inject the peptide sample into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase liquid chromatography column with a gradient of acetonitrile.

    • Analyze the eluting peptides in the mass spectrometer, which will determine their mass-to-charge ratio and fragmentation pattern.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.

    • Use specialized software (e.g., Proteome Discoverer, MaxQuant) to quantify the relative abundance of the identified proteins between the control and this compound-treated samples.

Experimental Workflow

The following diagram illustrates the general workflow for a comparative proteomic study of this compound's effect on lens proteins.

G cluster_0 Sample Preparation cluster_1 Proteomics Analysis cluster_2 Data Analysis cluster_3 Results Control Control Lens (No this compound) Extraction Protein Extraction Control->Extraction Treated This compound-Treated Lens Treated->Extraction Digestion Tryptic Digestion Extraction->Digestion LCMS LC-MS/MS Digestion->LCMS Identification Protein Identification LCMS->Identification Quantification Quantitative Comparison Identification->Quantification Results Identification of Differentially Expressed Proteins Quantification->Results

Workflow for comparative proteomics of this compound-treated and control lenses.

References

Assessing the Long-Term Safety and Efficacy of Lanosterol Treatment for Cataracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cataracts, the leading cause of blindness globally, are characterized by the clouding of the eye's natural lens due to the aggregation of crystallin proteins.[1][2][3] The current standard of care is surgical removal of the cataractous lens and replacement with an artificial intraocular lens.[4] While effective, this surgical approach is costly and not accessible to all populations worldwide.[5][6] This has spurred research into non-invasive pharmacological alternatives, with lanosterol emerging as a promising candidate.

This guide provides an objective comparison of this compound treatment with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in assessing its long-term potential.

This compound's Proposed Mechanism of Action

The investigation into this compound was prompted by the discovery of a mutation in the this compound synthase (LSS) gene in families with congenital cataracts.[2][5] Individuals with this mutation could not produce this compound, suggesting its crucial role in maintaining lens transparency.[5][7] The proposed mechanism is that this compound, a naturally occurring steroid, acts as a molecular chaperone to prevent the aggregation of crystallin proteins and can even dissolve pre-formed aggregates.[8][9][10] It is believed to increase the solubility of these lens proteins, thereby restoring lens clarity.[8][10] More recent studies suggest this compound may also exert its therapeutic effects by influencing lipid metabolism within lens epithelial cells, counteracting amyloid accumulation and cellular apoptosis triggered by lipid metabolism disorders.[11]

Lanosterol_Mechanism cluster_0 Healthy Lens cluster_1 Cataract Formation cluster_2 This compound Treatment LSS Gene LSS Gene This compound Synthase This compound Synthase LSS Gene->this compound Synthase Produces This compound This compound This compound Synthase->this compound Synthesizes Soluble Crystallins Soluble Crystallins This compound->Soluble Crystallins Maintains Solubility Transparent Lens Transparent Lens Soluble Crystallins->Transparent Lens LSS Mutation LSS Mutation Defective LSS Defective LSS LSS Mutation->Defective LSS No this compound No this compound Defective LSS->No this compound Aggregated Crystallins Aggregated Crystallins No this compound->Aggregated Crystallins Leads to Aggregation Cataract Cataract Aggregated Crystallins->Cataract This compound\nTreatment This compound Treatment Aggregated Crystallins->this compound\nTreatment Intervention Dissolves Aggregates Dissolves Aggregates This compound\nTreatment->Dissolves Aggregates Restored Transparency Restored Transparency Dissolves Aggregates->Restored Transparency

Proposed mechanism of this compound in cataract prevention and reversal.

Review of Efficacy and Safety Data

The initial breakthrough study by Zhao et al. in 2015 demonstrated significant cataract reduction in canine and rabbit models.[8] However, subsequent research has yielded mixed results, and as of 2025, large-scale, placebo-controlled human clinical trials are still lacking.[8] Early phase I trials have focused primarily on safety and tolerability, with initial feedback suggesting that this compound may be safe in eye-drop form, though its impact on lens clarity in humans remains unclear.[8]

Data from Key Pre-clinical and Pilot Studies
StudyModelTreatment DetailsKey Efficacy FindingsSafety/Tolerability
Zhao et al. (2015) Human lens cells (in vitro), Rabbits (in vivo), Dogs (in vivo)This compound injections and eye drops.Significant decrease in preformed protein aggregates; Reduced cataract severity and increased lens transparency in 11 of 13 rabbits; Decreased cataract severity in dogs after 6 weeks.[2][4]Not explicitly detailed in summaries.
Shanmugam et al. (2016) Mice (in vivo), Human lens tissue (in vitro)25 mM this compound solution.Confirmed some protein-stabilizing activity but found little evidence of reversing lens opacity in mature cataracts.[8]Not detailed.
Felici et al. (2018) Human (single case study, juvenile nuclear cataract)5 mM this compound solution in olive oil eye drops for 8 weeks.No reversal of cataract, no improvement or stabilization of visual acuity.[12] The concentration may have been too low.[12]No clinically relevant changes in intraocular pressure.[12]
Study in Cynomolgus Monkeys Cynomolgus Monkeys (in vivo)Subconjunctival injection of a this compound-loaded thermogel.Increased clarity in cortical lenses; Little change in nuclear opacification.[13]The subconjunctival route was noted as safer than intravitreal injection.[14]

Experimental Protocols

The methodologies across studies share a common framework but differ in models, this compound formulation, and delivery.

General Experimental Workflow
  • In Vitro Analysis : Human lens cells are used to model cataracts. This compound is added to these cultures to observe its effect on crystallin protein aggregation.

  • Ex Vivo Analysis : Dissected cataractous lenses from animals (e.g., rabbits) are incubated in a this compound solution to measure changes in transparency.[2][4]

  • In Vivo Animal Models :

    • Induction : Cataracts are sometimes induced in animal models like mice.[8]

    • Naturally Occurring : Studies often use animals with naturally occurring age-related or congenital cataracts, such as dogs.[3][4][8]

    • Administration : Treatment is administered via various routes, including intravitreal injections, topical eye drops, or subconjunctival drug release systems.[3][14]

    • Assessment : Lens opacity is graded using slit-lamp examinations, and lens clarity is photographed and analyzed.[1][5]

Experimental_Workflow cluster_vitro In Vitro / Ex Vivo cluster_vivo In Vivo cluster_analysis Data Analysis A Human Lens Cell Culture (Cataract Model) C Apply this compound Solution A->C B Dissected Animal Cataractous Lenses B->C D Assess Protein Aggregation & Lens Transparency C->D J Compare Treatment vs. Control Groups D->J E Select Animal Model (e.g., Dog, Rabbit) F Administer this compound (Eye Drops / Injection) E->F G Control Group (Vehicle Only) E->G H Monitor Over Time (e.g., 6 weeks) F->H G->H I Assess Cataract Severity (Slit-lamp exam, Photography) H->I I->J K Evaluate Efficacy & Safety J->K

A typical experimental workflow for evaluating this compound treatment.

Comparison with Alternative Treatments

While this compound has garnered significant attention, it is crucial to compare it against the established surgical standard and other emerging pharmacological agents.

TreatmentMechanism of ActionEfficacySafety & Side EffectsDevelopment Stage
This compound Eye Drops Prevents and reverses crystallin protein aggregation.[2][8]Promising results in animal models, reducing cataract severity.[3][5] Human data is very limited and inconclusive.[8][12]Appears safe in early human trials and animal studies, but long-term data is absent.[8] Potential systemic effects (e.g., cholesterol conversion) are a concern.[15]Pre-clinical / Early Clinical (Phase I).[8]
VP1-001 (Compound 29) An oxysterol (25-hydroxycholesterol) that acts as a pharmacological chaperone for α-crystallin, preventing aggregation.[1][16]Showed ability to partially restore transparency in mouse models and human lens tissue.[1][16] May have better solubility and penetration than this compound.[16]Toxicity expected to be minimal as it's an endogenous molecule.[5] Human safety data is pending.Pre-clinical. Human trials were planned to start in late 2018.[5]
N-Acetylcarnosine (NAC) Antioxidant that is converted to L-carnosine in the eye, which may reverse lens protein glycation and aggregation.[15]Some clinical trials showed modest benefits, while others were not helpful.[15] Results are mixed.Generally considered safe. Available as an over-the-counter supplement, but not FDA-approved for cataract treatment.[15]Clinical (Mixed Results).
Cataract Surgery Physical removal of the clouded lens and replacement with a clear artificial intraocular lens (IOL).High success rate; considered one of the safest and most effective procedures in modern medicine.[8]Low complication risk, but includes risks inherent to any surgery (e.g., infection, retinal detachment).[8][14]Established Standard of Care.

Challenges and Future Directions

Despite initial promise, the translation of this compound treatment from animal models to a viable human therapy faces significant hurdles:

  • Solubility and Delivery : this compound has poor solubility, making it difficult to formulate into an effective eye drop that can penetrate the lens in sufficient concentrations.[1][5][16]

  • Human Lens Complexity : The human lens is larger and more complex than those of many animal models, posing a greater challenge for drug penetration and efficacy.[8][10]

  • Lack of Human Data : There is a critical need for large-scale, randomized, double-blinded clinical trials to definitively establish the long-term safety and efficacy of this compound in humans.[8]

  • Prevention vs. Cure : Current evidence suggests this compound might be more effective as a preventative measure or for early-stage cataracts rather than a tool to reverse mature, dense cataracts.[8]

Future research will likely focus on developing novel delivery systems, such as nanoparticles, to improve this compound's bioavailability in the lens.[5][14] Further investigation into this compound analogs or other compounds like VP1-001 may also yield more effective candidates.[1][8]

Conclusion

This compound represents an exciting and novel strategy for the non-surgical treatment of cataracts, with a plausible biological mechanism and promising initial results in animal studies. However, the path to clinical approval is long. Significant challenges related to drug delivery, inconsistent efficacy findings, and a lack of robust human clinical data temper current enthusiasm. While it holds potential as a future preventative therapy, cataract surgery remains the only proven and effective treatment.[7][8] Continued research is essential to determine if this compound or similar compounds can one day offer a non-invasive alternative to surgery.

References

A Fork in the Road: Deconstructing the Lanosterol and Cycloartenol Pathways in Higher Plant Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of sterol biosynthesis in higher plants is critical for advancements in agriculture, human health, and biotechnology. While the cycloartenol (B190886) pathway has long been considered the canonical route to phytosterols, the discovery of a functional lanosterol pathway presents a more complex and intriguing picture. This guide provides an objective comparison of these two pathways, supported by experimental data, detailed methodologies, and visual pathway representations.

The biosynthesis of sterols, essential components of eukaryotic cell membranes, diverges at a key cyclization step in different kingdoms of life. In fungi and animals, the linear precursor 2,3-oxidosqualene (B107256) is cyclized into this compound. For decades, it was believed that higher plants exclusively utilized a distinct route, cyclizing the same precursor into cycloartenol. However, recent evidence has unequivocally demonstrated the existence of a parallel, albeit minor, this compound-mediated pathway in plants, including the model organism Arabidopsis thaliana.[1][2][3][4][5] This guide dissects the key differences and contributions of these two pathways.

The Central Branching Point: Cycloartenol vs. This compound Synthesis

The commitment of 2,3-oxidosqualene to either the cycloartenol or this compound pathway is determined by the action of two distinct enzymes: cycloartenol synthase (CAS) and this compound synthase (LAS), respectively. Both enzymes are oxidosqualene cyclases (OSCs) and catalyze a complex series of reactions involving protonation, cyclization, and rearrangement of the substrate.[6]

The cycloartenol pathway is the predominant route for phytosterol production in higher plants.[1][5] The enzyme cycloartenol synthase (CAS) introduces a unique cyclopropane (B1198618) ring at the C-9/C-19 position, forming the characteristic structure of cycloartenol. This initial product then undergoes a series of modifications, including demethylations and alkylations, to yield the major plant sterols such as campesterol, sitosterol, and stigmasterol.

The This compound pathway , while contributing significantly less to the total phytosterol pool, represents an alternative route. This compound synthase (LAS) catalyzes the formation of this compound, which lacks the cyclopropane ring and is the direct precursor to cholesterol in animals. In plants, this compound can also be further metabolized to phytosterols.[1][4]

Quantitative Comparison of Pathway Contributions

Experimental evidence, primarily from isotopic labeling studies in Arabidopsis thaliana, has allowed for the quantification of the relative contributions of each pathway to the final phytosterol pool.

ParameterCycloartenol PathwayThis compound PathwayReference
Primary Enzyme Cycloartenol Synthase (CAS)This compound Synthase (LAS)[6]
Initial Product CycloartenolThis compound[6]
Contribution to Sitosterol Biosynthesis in Arabidopsis (Wild Type) ~98.5%~1.5%[1]
Contribution to Sitosterol Biosynthesis in Arabidopsis (LAS1 overexpression) ~95.5%~4.5%[1]
Key Downstream Products Campesterol, Sitosterol, StigmasterolCan be converted to phytosterols[1]

Visualizing the Biosynthetic Routes

The following diagrams, generated using Graphviz, illustrate the initial steps of the this compound and cycloartenol pathways, highlighting the key enzymatic conversion.

Lanosterol_vs_Cycloartenol_Pathways cluster_main Sterol Biosynthesis in Higher Plants cluster_cycloartenol Cycloartenol Pathway (Major) cluster_this compound This compound Pathway (Minor) Oxidosqualene 2,3-Oxidosqualene CAS Cycloartenol Synthase (CAS) Oxidosqualene->CAS major flux LAS This compound Synthase (LAS) Oxidosqualene->LAS minor flux Cycloartenol Cycloartenol CAS->Cycloartenol Phytosterols_C Phytosterols (Campesterol, Sitosterol, Stigmasterol) Cycloartenol->Phytosterols_C This compound This compound LAS->this compound Phytosterols_L Phytosterols This compound->Phytosterols_L

Fig. 1: Divergence of sterol biosynthesis pathways.

Experimental Protocols for Pathway Analysis

Distinguishing between the this compound and cycloartenol pathways requires sophisticated experimental techniques. The most definitive method involves stable isotope labeling followed by Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Key Experiment: Isotopic Labeling with [6-¹³C²H₃]mevalonate

This experiment leverages the differential fate of a deuterium (B1214612) atom during the cyclization process catalyzed by CAS and LAS.

1. Plant Growth and Labeling:

  • Arabidopsis thaliana seedlings are grown under sterile conditions on a suitable medium (e.g., Murashige and Skoog).

  • A solution of [6-¹³C²H₃]mevalonolactone (the precursor to mevalonate) is added to the growth medium.

  • Seedlings are incubated for a specific period to allow for the incorporation of the labeled precursor into the sterol biosynthesis pathways.

2. Extraction and Saponification of Sterols:

  • Plant material is harvested, frozen in liquid nitrogen, and lyophilized.

  • Total lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).

  • The lipid extract is saponified using a strong base (e.g., potassium hydroxide (B78521) in methanol) to hydrolyze steryl esters and release free sterols.

  • The non-saponifiable fraction, containing the free sterols, is then extracted with a non-polar solvent like n-hexane.

3. Purification of Sterols:

  • The crude sterol extract is purified using High-Performance Liquid Chromatography (HPLC) to isolate individual sterols, such as sitosterol.

4. Analysis by NMR and GC-MS:

  • NMR Spectroscopy: The purified sterol fraction is analyzed by ¹³C-{¹H}{²H} NMR. In the cycloartenol pathway, one deuterium atom at C-19 is lost, resulting in a ¹³CD₂H signal. In the this compound pathway, all three deuterium atoms are retained, giving a ¹³CD₃ signal. The ratio of these two signals provides a quantitative measure of the contribution of each pathway.

  • GC-MS Analysis: The sterol fraction is derivatized (e.g., silylation) to increase volatility and then analyzed by GC-MS. This technique confirms the incorporation of the isotopic label and provides a detailed profile of the different sterols present in the sample.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol described above.

Experimental_Workflow cluster_analysis Analysis Start Start: Arabidopsis Seedlings Labeling Isotopic Labeling with [6-¹³C²H₃]mevalonolactone Start->Labeling Harvesting Harvesting and Lyophilization Labeling->Harvesting Extraction Lipid Extraction (Chloroform:Methanol) Harvesting->Extraction Saponification Saponification (KOH/Methanol) Extraction->Saponification Purification Sterol Purification (HPLC) Saponification->Purification NMR ¹³C-{¹H}{²H} NMR (Pathway Quantification) Purification->NMR GCMS GC-MS (Sterol Profiling and Label Incorporation) Purification->GCMS Results Results: Pathway Contribution and Sterol Profile NMR->Results GCMS->Results

Fig. 2: Workflow for analyzing sterol biosynthesis pathways.

Conclusion

The existence of dual this compound and cycloartenol pathways for phytosterol biosynthesis in higher plants adds a new layer of complexity to our understanding of plant metabolism. While the cycloartenol pathway remains the dominant route, the this compound pathway's presence, albeit minor, suggests potential for specialized roles or regulation. For researchers in drug development and crop improvement, targeting specific enzymes in these pathways could offer novel strategies for manipulating plant sterol composition for enhanced nutritional value or disease resistance. The experimental protocols outlined in this guide provide a robust framework for further investigation into the intricacies of these fundamental biosynthetic routes.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: A Comprehensive Guide to Lanosterol Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds like lanosterol is a critical aspect of operational safety and environmental responsibility. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to maintain a safe laboratory environment and prevent environmental contamination.[1] This guide provides a clear, step-by-step framework for the safe and compliant disposal of this compound waste.

Core Principles of this compound Waste Management

The fundamental principle governing the disposal of this compound is the avoidance of its release into the environment.[1] All disposal activities must align with federal, state, and local regulations for chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with specific institutional policies.

Key operational steps include:

  • Segregation: Do not mix this compound waste with regular trash or other chemical waste streams.

  • Consultation: Always confer with your EHS department to determine the appropriate waste classification and disposal route.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound for disposal.

Step-by-Step Disposal Procedures

The following table outlines the recommended disposal procedures for various forms of this compound waste commonly generated in a laboratory setting.

Type of WasteDisposal Procedure
Unused/Expired this compound (Pure API or in solution) 1. Consult your institution's EHS department for guidance on classifying the waste. 2. If deemed necessary by EHS, arrange for collection and disposal by an approved environmental management vendor. 3. If classified as non-hazardous, place in a designated container for chemical waste, ensuring it is clearly labeled.
Contaminated Labware (e.g., vials, pipette tips, gloves) 1. Collect all single-use items contaminated with this compound in a clearly labeled, sealed container or bag. 2. Dispose of these items in the appropriate waste stream for chemical or laboratory waste, as directed by your EHS department.
Empty Stock Vials/Containers 1. If the container label includes any proprietary information, it must be defaced or removed before disposal. 2. Triple rinse empty containers with a suitable solvent. Collect the rinsate as chemical waste. 3. Once cleaned, the container may be discarded in the regular trash or recycled, in accordance with your institution's policies for empty chemical containers.
Aqueous Solutions Containing this compound 1. Do not pour aqueous solutions containing this compound down the drain.[1] 2. Collect all aqueous waste in a designated, sealed, and clearly labeled container. 3. Consult with your EHS department for the appropriate disposal method, which may include collection by a licensed waste management vendor.

Logical Workflow for this compound Disposal

The decision-making process for the proper disposal of this compound waste can be visualized through the following workflow. This structured approach ensures that all waste is managed in a safe, compliant, and environmentally responsible manner.

LanosterolDisposalWorkflow cluster_start cluster_consult cluster_classify cluster_disposal start Identify this compound Waste consult_ehs Consult Environmental Health & Safety (EHS) start->consult_ehs classify_waste Is the waste deemed hazardous by EHS? consult_ehs->classify_waste hazardous_disposal Arrange for collection by approved hazardous waste vendor classify_waste->hazardous_disposal Yes non_hazardous_disposal Dispose of in designated chemical waste stream per EHS guidance classify_waste->non_hazardous_disposal No

Decision workflow for this compound waste disposal.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, contributing to a secure and sustainable research environment.

References

Personal protective equipment for handling Lanosterol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lanosterol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established laboratory safety protocols and information derived from Safety Data Sheets (SDS). Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its toxicological properties have not been fully investigated.[1][2][3] Therefore, a cautious approach, treating it as potentially hazardous, is recommended to ensure personnel safety.[4]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the primary defense against potential exposure. Given that this compound is a crystalline solid or powder, measures should be taken to prevent inhalation and skin/eye contact.[4][5]

PPE CategorySpecificationsRationale
Hand Protection Nitrile or latex gloves.Protects against incidental skin contact.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]Prevents eye exposure to airborne powder or splashes.[6]
Respiratory Protection NIOSH-approved N95 respirator or higher.Recommended when handling the powder outside of a containment device (e.g., fume hood) to prevent inhalation of dust.[5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Chemical and Physical Properties

Below is a summary of key quantitative data for this compound.

PropertyValue
CAS Number 79-63-0[1][2][7]
Molecular Formula C30H50O[4]
Molecular Weight 426.7 g/mol [4]
Appearance White to off-white crystalline solid/powder.[4][5]
Purity ≥93-95%[4][5]
Storage Temperature -20°C[4][5]
Solubility Ethanol (B145695): ~0.25 mg/mLDimethylformamide (DMF): ~3 mg/mLSparingly soluble in aqueous solutions.[4]
Occupational Exposure Limits Not established.[3]

Operational and Disposal Plans

A systematic workflow is essential for safely managing this compound from receipt to disposal. The following diagram and procedural steps outline this process.

Lanosterol_Handling_Workflow cluster_0 Phase 1: Preparation cluster_2 Phase 3: Post-Use & Disposal Receipt Receipt & Inspection Verify container integrity. Storage Secure Storage Store at -20°C in a dry, well-ventilated area. Receipt->Storage PPE_Don Don Appropriate PPE (Gloves, Goggles, Lab Coat, N95 Respirator) Storage->PPE_Don Handling Handling Solid this compound Weigh powder in a fume hood or ventilated enclosure to avoid dust formation. PPE_Don->Handling Solution Solution Preparation Dissolve in appropriate organic solvent (e.g., Ethanol, DMF) purged with inert gas. Handling->Solution Spill Spill Management (See Protocol Below) Handling->Spill If spill occurs Experiment Experimental Use Follow specific lab protocols. Avoid generating aerosols. Solution->Experiment Solution->Spill If spill occurs Decon Decontamination Clean work surfaces and equipment thoroughly. Experiment->Decon Experiment->Spill If spill occurs Disposal Waste Disposal Dispose of waste in sealed, labeled containers according to institutional guidelines. Decon->Disposal Spill->Disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols and Procedures

1. Handling and Weighing the Solid Compound

  • Preparation : Before handling, ensure the designated area (preferably a chemical fume hood or ventilated balance enclosure) is clean.

  • Don PPE : Put on a lab coat, safety goggles, and nitrile gloves. If weighing outside a fume hood, an N95 respirator is required.

  • Weighing : Carefully transfer the required amount of this compound powder to a tared container. Use a spatula and avoid generating dust.[3] Keep the primary container tightly closed when not in use.[3]

  • Cleanup : After weighing, gently wipe the spatula and weighing area with a damp cloth to remove any residual powder. Dispose of the cloth in the appropriate chemical waste stream.

2. Preparation of a Stock Solution [4]

  • Solvent Selection : Choose an appropriate organic solvent, such as ethanol or dimethylformamide, in which this compound is soluble.

  • Inert Gas : Purge the solvent of choice with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • Dissolution : Add the weighed this compound to the solvent in a suitable flask. Mix gently to dissolve. Sonication can be used to aid dissolution.

  • Aqueous Solutions : For biological experiments requiring aqueous solutions, the organic stock solution can be diluted into aqueous buffers. It is recommended not to store the final aqueous solution for more than one day.

3. Spill Management

  • Evacuation : If a significant amount of dust is generated, evacuate non-essential personnel from the immediate area.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : For a dry powder spill, avoid dry sweeping. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup : Carefully pick up the material mechanically (e.g., with a scoop or the damp paper towel) and place it into a sealed, labeled container for chemical waste.[1][3]

  • Decontamination : Clean the spill area with soap and water.

4. Disposal Plan

  • Waste Collection : All waste materials contaminated with this compound, including unused product, empty containers, and cleaning materials, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Environmental Precaution : Do not allow this compound to enter drains, sewers, or waterways.[1][2]

  • Disposal : Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanosterol
Reactant of Route 2
Lanosterol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。